Product packaging for Methyl Salicylate(Cat. No.:CAS No. 119-36-8)

Methyl Salicylate

Cat. No.: B1676481
CAS No.: 119-36-8
M. Wt: 152.15 g/mol
InChI Key: OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999)
This compound is a benzoate ester that is the methyl ester of salicylic acid. It has a role as a flavouring agent, a metabolite and an insect attractant. It is a benzoate ester, a member of salicylates and a methyl ester. It is functionally related to a salicylic acid.
The Panel concluded that the following ingredients are safe in cosmetics in the present practices of use and concentration described in the safety assessment, when formulated to be non-irritating and non-sensitizing, which may be based on a quantitative risk assessment (QRA)...this compound...
This compound (oil of wintergreen or wintergreen oil) is an organic ester naturally produced by many species of plants, particularly wintergreens. The compound was first extracted and isolated from plant species Gaultheria procumbens in 1843. It can be manufactured synthetically and it used as a fragrance, in foods, beverages, and liniments. It forms a colorless to yellow or reddish liquid and exhibits a characteristic odor and taste of wintergreen. For acute joint and muscular pain, this compound is used as a rubefacient and analgesic in deep heating liniments. It is used as a flavoring agent in chewing gums and mints in small concentrations and added as antiseptic in mouthwash solutions.
This compound has been reported in Camellia sinensis, Phellinus tremulae, and other organisms with data available.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2008 and has 9 approved indications.
Methyl 2-hydroxybenzoate is found in beverages. Methyl 2-hydroxybenzoate is present in white wine, tea, porcini mushroom Boletus edulis, Bourbon vanilla, clary sage, red sage and fruits including cherry, apple, raspberry, papaya and plum. Methyl 2-hydroxybenzoate is found in leaves of Gaultheria procumbens (wintergreen). Methyl 2-hydroxybenzoate is a flavouring agent.
Methyl 2-hydroxy benzoate is a metabolite found in or produced by Saccharomyces cerevisiae.
used in over-the-counter liniments, ointments, lotions for relief of musculoskeletal aches and pains;  has hemolytic effect on human & sheep erythrocytes;  RN given refers to parent cpd;  structure in Merck Index, 9th ed, #5990
See also: Salicylic Acid (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8O3 B1676481 Methyl Salicylate CAS No. 119-36-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-hydroxybenzoate
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InChI

InChI=1S/C8H8O3/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5,9H,1H3
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InChI Key

OSWPMRLSEDHDFF-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CC=CC=C1O
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Molecular Formula

C8H8O3
Record name METHYL SALICYLATE
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Related CAS

7631-93-8 (hydrochloride salt)
Record name Methyl salicylate [JAN:NF]
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DSSTOX Substance ID

DTXSID5025659
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Molecular Weight

152.15 g/mol
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Physical Description

Methyl salicylate appears as colorless yellowish or reddish liquid with odor of wintergreen. (USCG, 1999), Colorless, yellow, or red liquid with a wintergreen odor; [HSDB] Clear slightly yellow-green liquid; [MSDSonline], Liquid, colourless to yellowish liquid with a characteristic wintergreen odour
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Boiling Point

432 °F at 760 mmHg (NTP, 1992), 220-224, 220-224 °C, 222.00 to 224.00 °C. @ 760.00 mm Hg
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Flash Point

205 °F (NTP, 1992), 205 °F (96 °C) (Closed cup)
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Slightly soluble, SOL IN CHLOROFORM, ETHER; MISCIBLE WITH ALC, GLACIAL ACETIC ACID, SOL IN DIETHYL ETHER, SOLUBLE IN MOST COMMON ORGANIC SOLVENTS, Sol in water: 0.74%w @ 30 °C, 0.7 mg/mL at 30 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.174 (USCG, 1999) - Denser than water; will sink, 1.184 @ 25 °C/25 °C, DENSITY OF NATURAL ESTER IS ABOUT 1.180, 1.176-1.185
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Vapor Density

5.24 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.2
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Vapor Pressure

0.0975 mmHg at 68 °F ; 1 mmHg at 129 °F (NTP, 1992), 0.03 [mmHg], Vapor pressure = 0.0343 mm Hg @ 25 °C
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Color/Form

COLORLESS, YELLOWISH OR REDDISH, OILY LIQ

CAS No.

119-36-8
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Melting Point

16.5 °F (NTP, 1992), -8.6 °C
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Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Methyl Salicylate Biosynthesis in Plants

Introduction

This compound (MeSA), a volatile organic compound known for its characteristic wintergreen scent, is a critical signaling molecule in the plant kingdom. It plays a pivotal role in plant defense mechanisms, particularly in systemic acquired resistance (SAR), where it functions as a mobile signal to alert distal parts of the plant to a localized pathogen attack.[1][2] Synthesized from the phytohormone salicylic acid (SA), MeSA is also a significant component of the flavor and aroma profiles of many fruits and flowers.[3] Understanding the intricate biosynthetic pathway of MeSA, its regulation, and its mechanism of action is crucial for developing novel strategies in crop protection and for potential applications in pharmacology and drug development. This guide provides a comprehensive technical overview of the core biosynthetic pathway, its regulation, quantitative data, and detailed experimental protocols relevant to the study of MeSA in plants.

The Core Biosynthesis Pathway of this compound

The formation of MeSA is a multi-step process that originates from the shikimate pathway in the plastids and culminates in the cytoplasm. The primary route in stressed plants, such as Arabidopsis thaliana, involves the conversion of chorismate to salicylic acid, which is then methylated to produce MeSA.[3][4]

Step 1: Chorismate to Isochorismate The biosynthesis of SA is primarily initiated from the shikimate pathway intermediate, chorismate .[4] Inside the plastid, the enzyme Isochorismate Synthase (ICS) catalyzes the isomerization of chorismate to isochorismate.[4][5] This step is a critical regulatory point, and in Arabidopsis, the ICS1 gene is strongly induced in response to pathogen infection.[4]

Step 2: Isochorismate to Salicylic Acid The conversion of isochorismate to salicylic acid is less defined in plants compared to bacteria. While bacterial pathways utilize an isochorismate pyruvate lyase (IPL) for a direct conversion, the equivalent single enzyme has not been definitively characterized in plants.[4] It is understood that this conversion also occurs within the plastid.

Step 3: Salicylic Acid to this compound Following its synthesis, salicylic acid is transported from the plastid to the cytoplasm. Here, the final step of MeSA biosynthesis occurs. The enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) , also known as Benzoic Acid/Salicylic Acid Methyltransferase (BSMT), catalyzes the transfer of a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the carboxyl group of salicylic acid.[6][7] This reaction yields this compound and S-adenosyl-L-homocysteine (SAH).[6]

This compound Biosynthesis Pathway Core this compound Biosynthesis Pathway in Plants cluster_plastid Plastid cluster_cytoplasm Cytoplasm Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) SA_plastid Salicylic Acid Isochorismate->SA_plastid (IPL-like activity) SA_cyto Salicylic Acid SA_plastid->SA_cyto Transport MeSA This compound SA_cyto->MeSA SAMT / BSMT SAH S-adenosyl-L-homocysteine (SAH) SAM S-adenosyl-L-methionine (SAM) SAM->SA_cyto SAM->SAH

Core this compound Biosynthesis Pathway in Plants

Regulation of this compound Homeostasis

The levels of MeSA and SA are tightly controlled within the plant through several metabolic processes, ensuring that defense signals are deployed effectively without causing cellular toxicity.

  • Demethylation: MeSA can be converted back into its active defense form, salicylic acid. This hydrolysis is catalyzed by methyl esterases.[8] In tobacco, the SA-Binding Protein 2 (SABP2) was identified as a MeSA esterase that converts MeSA to SA, a crucial step for activating defense responses in systemic tissues.[9] Homologous enzymes have been identified in other species, such as tomato.[8]

  • Glucosylation: Both SA and MeSA can be conjugated to glucose to form SA-glucoside (SAG) and MeSA-glucoside, respectively. This process, carried out by UDP-glycosyltransferases (UGTs), is generally considered a mechanism for inactivating and storing these signaling molecules.[9]

Role of this compound in Systemic Acquired Resistance (SAR)

SAR is a whole-plant defense response that is activated following a localized infection, providing broad-spectrum and long-lasting resistance. MeSA has been identified as a critical long-distance mobile signal in this process.[2][10]

  • Production in Infected Tissue: Upon pathogen attack, SA levels rise in the infected leaves. A portion of this SA is converted to the volatile MeSA by SAMT.[10]

  • Long-Distance Transport: MeSA, being more mobile and less charged than SA, is transported from the infected leaves to distal, uninfected parts of the plant, primarily through the phloem.[2]

  • Activation of Systemic Tissues: In the systemic tissues, MeSA is converted back to SA by MeSA esterases like SABP2.[8][9]

  • Induction of Defense Genes: The resulting increase in SA concentration in systemic leaves triggers a downstream signaling cascade, leading to the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes, which "prime" the tissue for a more rapid and robust defense response against subsequent infections.[10]

SAR_Signaling_Pathway Role of MeSA in Systemic Acquired Resistance (SAR) cluster_infected Infected Leaf (Local Tissue) cluster_systemic Systemic Leaf (Distal Tissue) Pathogen Pathogen Attack SA_local Salicylic Acid (SA) Accumulation Pathogen->SA_local MeSA_prod This compound (MeSA) Production SA_local->MeSA_prod SAMT MeSA_arrival This compound (MeSA) MeSA_prod->MeSA_arrival Phloem Transport SA_systemic Salicylic Acid (SA) Regeneration MeSA_arrival->SA_systemic SABP2 / Esterase Defense_Genes PR Gene Expression & Defense Priming SA_systemic->Defense_Genes

Role of MeSA in Systemic Acquired Resistance (SAR)

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and products of the MeSA biosynthesis pathway.

Table 1: Enzyme Kinetic Properties
EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)Reference(s)
AtICS1 Arabidopsis thalianaChorismate41.50.65 (38.7 min⁻¹)[11]
AtICS2 Arabidopsis thalianaChorismate17.20.30 (18.0 min⁻¹)[11]
SAMT Clarkia breweriSalicylic Acid24N/A[6]
SAMT Clarkia breweriSAM9N/A[6]
SlMES1 Solanum lycopersicumThis compound37.0N/A[8]
N/A: Data not available in the cited sources.
Table 2: this compound Concentrations in Plant Tissues Under Stress
Plant SpeciesStress ConditionTissueMeSA ConcentrationReference(s)
Lycopersicon esculentum (Tomato)Tobacco Mosaic Virus (TMV) InfestationLeaves> 2.0 µg/g FW[12]
Lycopersicon esculentum (Tomato)Control (uninfested)LeavesNot Detected[12]
Quercus ilex (Holm Oak)Heat Stress (45°C)Leaves~1.8 nmol/g DW[13]
Quercus ilex (Holm Oak)MeSA treatment + Heat Stress (50°C)Leaves10 - 23 nmol/g DW[13]
FW: Fresh Weight; DW: Dry Weight.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.

Protocol: Quantification of MeSA by Headspace SPME-GC-MS

This protocol is adapted from methods used for analyzing volatile compounds in tomato leaves.[12][14] It is designed for the sensitive detection and quantification of MeSA.

1. Sample Preparation: a. Collect approximately 100-200 mg of plant leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. c. Transfer the powder (e.g., 10.0 g as per a modified protocol[14]) to a 20 mL or 40 mL glass headspace vial. d. For improved extraction, add 1.0 g of NaCl.[14] Seal the vial immediately with a PTFE/silicone septum cap. e. If using an internal standard (e.g., deuterated MeSA or another suitable volatile), spike the sample before sealing.

2. Headspace Solid-Phase Microextraction (HS-SPME): a. Incubate the vial in a heating block or water bath at 60°C for 10 minutes to allow volatiles to equilibrate in the headspace.[14] b. Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane (PDMS) coating) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: a. Injection: Immediately after extraction, insert the SPME fiber into the heated GC inlet (e.g., 250°C) for thermal desorption of the analytes. Desorb for 2-5 minutes in splitless mode. b. GC Column: Use a polar capillary column suitable for volatile compounds, such as a DB-WAX (30 m x 0.25 mm x 0.25 µm).[14] c. Carrier Gas: Use Helium at a constant flow rate of approximately 1.0-1.3 mL/min.[14] d. Oven Temperature Program: i. Initial temperature: 35-40°C, hold for 2 minutes. ii. Ramp 1: Increase to 180°C at 3°C/min.[14] iii. Ramp 2: Increase to 230°C at 15°C/min, hold for 2-5 minutes.[14] e. Mass Spectrometry: i. Ionization Mode: Electron Impact (EI) at 70 eV. ii. Mass Range: Scan from m/z 50 to 500 amu.[14] iii. Ion Source Temperature: 230°C. iv. Interface Temperature: 260°C.[15]

4. Data Analysis: a. Identify MeSA based on its retention time and comparison of its mass spectrum to a reference library (e.g., NIST). The primary ions for MeSA are m/z 152 (molecular ion), 120, and 92. b. Quantify MeSA by creating a standard curve using authentic MeSA standards or by using the standard addition method.[12]

Experimental_Workflow_GCMS Experimental Workflow for MeSA Quantification via HS-SPME-GC-MS Sample 1. Plant Tissue Collection & Freezing Grind 2. Cryogenic Grinding Sample->Grind Vial 3. Transfer to Headspace Vial Grind->Vial SPME 4. Headspace SPME (e.g., 60°C, 30 min) Vial->SPME GCMS 5. GC-MS Analysis (Desorption & Separation) SPME->GCMS Data 6. Data Processing (Identification & Quantification) GCMS->Data

Experimental Workflow for MeSA Quantification via HS-SPME-GC-MS
Protocol: Quantification of Salicylic Acid (SA) by HPLC

This protocol is based on established methods for SA extraction and analysis from plant tissues.[7][16]

1. Sample Extraction: a. Homogenize ~150-250 mg of frozen, ground plant tissue in a 1.5 mL microfuge tube. b. Add 1 mL of 90% methanol, vortex thoroughly, and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[7] c. Collect the supernatant. Re-extract the pellet with 0.5 mL of 100% methanol, centrifuge again, and pool the supernatants.[7] d. Evaporate the methanol extracts to dryness under a stream of nitrogen gas or using a vacuum concentrator.[7]

2. Sample Clean-up (Optional but Recommended): a. Resuspend the dried extract in 0.25 mL of 5% trichloroacetic acid.[7] b. Partition against an equal volume of an ethyl acetate/cyclohexane mixture (1:1, v/v) by vortexing.[7] c. Centrifuge to separate phases. Transfer the upper organic phase to a new tube. d. Evaporate the organic phase to dryness.

3. HPLC Analysis: a. Resuspend the final dried extract in a known volume of the mobile phase (e.g., 200 µL). Filter through a 0.22 µm syringe filter before injection. b. HPLC System: A standard HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). d. Detection: i. Fluorescence Detection (highly sensitive and specific for SA): Excitation at ~305-310 nm, Emission at ~405-450 nm.[16] ii. UV/Diode Array Detection (DAD): Monitor at ~296-305 nm. e. Quantification: Create a standard curve by injecting known concentrations of an authentic SA standard. Calculate the concentration in the sample based on the peak area.

Protocol: Salicylic Acid Methyltransferase (SAMT) Activity Assay

This is a general protocol for a radioactive endpoint assay, adapted from descriptions in the literature.[6] Non-radioactive methods using coupled assays are also available.[17]

1. Enzyme Extraction: a. Homogenize plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 10 mM DTT, and protease inhibitors). b. Centrifuge at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet debris. c. Use the supernatant (crude extract) for the assay. The protein can be further purified if necessary.

2. Reaction Mixture (Total volume e.g., 50 µL): a. Buffer: 50 mM Tris-HCl, pH 7.5. b. Substrate 1: Salicylic Acid (e.g., final concentration of 50 µM). c. Substrate 2 (Radiolabeled): ¹⁴C-labeled S-adenosyl-L-methionine (¹⁴C-SAM) (e.g., final concentration of 10 µM, with a specific activity). d. Enzyme: 5-20 µL of crude or purified enzyme extract.

3. Assay Procedure: a. Combine buffer and salicylic acid in a microfuge tube and pre-warm to the reaction temperature (e.g., 30°C). b. Initiate the reaction by adding the enzyme extract, followed immediately by ¹⁴C-SAM. c. Incubate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range. d. Stop the reaction by adding 10 µL of 2N HCl.

4. Product Extraction and Quantification: a. Add 200 µL of ethyl acetate to the stopped reaction mixture to extract the newly formed ¹⁴C-methyl salicylate. b. Vortex vigorously for 30 seconds and centrifuge to separate the phases. c. Carefully transfer 150 µL of the upper organic (ethyl acetate) phase to a scintillation vial. d. Add 4 mL of scintillation cocktail. e. Quantify the amount of ¹⁴C-MeSA produced using a liquid scintillation counter. f. Calculate enzyme activity based on the counts per minute (CPM), the specific activity of the ¹⁴C-SAM, and the amount of protein used in the assay.

Conclusion

The biosynthesis of this compound is a tightly regulated pathway central to plant defense and communication. Originating from the primary metabolite chorismate, the pathway involves key enzymatic steps catalyzed by ICS and SAMT, leading to a volatile signal that is crucial for orchestrating systemic acquired resistance. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers investigating this pathway. A deeper understanding of MeSA metabolism not only illuminates fundamental aspects of plant biology but also opens avenues for the genetic engineering of enhanced disease resistance in crops and the discovery of novel bioactive compounds.

References

The Sweet Scent of Science: A Technical Guide to the Natural Sources and Extraction of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, the aromatic ester responsible for the characteristic scent of wintergreen, is a compound of significant interest in the pharmaceutical, flavor, and fragrance industries.[1] Its analgesic and anti-inflammatory properties have led to its widespread use in topical pain relief formulations.[2] While synthetic production routes are well-established, the demand for natural sources continues, driven by consumer preference and the potential for unique phytochemical profiles in naturally derived products. This technical guide provides an in-depth exploration of the natural origins of this compound and the scientific principles and protocols behind its extraction.

Natural Sources of this compound

This compound is biosynthesized by a variety of plant species, often as a defense mechanism against herbivores and pathogens.[3] The compound is typically found as a volatile essential oil or stored as a non-volatile glycoside, such as gaultherin, which releases this compound upon enzymatic hydrolysis. The primary and most commercially significant natural sources are from the Gaultheria and Betula genera.

Key plant families and species known to produce significant quantities of this compound include:

  • Ericaceae Family: Notably, Gaultheria procumbens (Wintergreen or Eastern Teaberry), is a primary source, with its essential oil containing over 98% this compound.[4][5]

  • Betulaceae Family: The bark of Betula lenta (Sweet Birch) is another major source, yielding an essential oil that is chemically almost identical to wintergreen oil.[6]

  • Polygalaceae Family: Various species within this family, such as those in the Polygala genus, are known to produce this compound, primarily in their roots.[7][8][9]

  • Rosaceae Family: Certain species in the Spiraea genus, commonly known as meadowsweets, also contain this compound.[3]

Beyond these primary sources, this compound is also found in smaller quantities in a variety of other plants, including some fruits like strawberries and as a floral scent component in plants pollinated by nocturnal insects.[10]

Data Presentation: Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, the part of the plant, geographical location, and harvesting time. The following table summarizes quantitative data from various studies.

Plant SpeciesFamilyPlant PartThis compound ContentAnalytical MethodReference(s)
Gaultheria procumbensEricaceaeLeaves (Essential Oil)>98%GC-MS[4][5]
Gaultheria fragrantissimaEricaceaeDry Leaves1.48% yieldHydrodistillation[4]
Betula lentaBetulaceaeBark (Essential Oil)93.24–99.84%GC-MS, GC-FID[11]
Polygala senegaPolygalaceaeRoots26.5% of volatile compoundsNot Specified[12]
Polygala spp.PolygalaceaePlant Material14.1 to 126.9 µg/gHPLC-DAD[7]
Stifftia chrysanthaAsteraceaeFruits (Volatile Fraction)85.75%HS-SPME/GC-MS[11]

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a fascinating process that begins with the shikimate pathway, a central route for the production of aromatic amino acids.[13][14] From the shikimate pathway, chorismate is synthesized, which serves as a key precursor for salicylic acid (SA).[15] There are two primary pathways for the conversion of chorismate to salicylic acid: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway.[11][16]

Once salicylic acid is formed, the final step in the biosynthesis of this compound is the methylation of the carboxyl group of SA. This reaction is catalyzed by the enzyme salicylic acid methyltransferase (SAMT) , which utilizes S-adenosyl-L-methionine (SAM) as a methyl donor.[17][18] The reverse reaction, the demethylation of this compound back to salicylic acid, is catalyzed by methyl esterases.[19]

Biosynthesis_of_Methyl_Salicylate Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) Phenylalanine Phenylalanine Chorismate->Phenylalanine Salicylic_Acid Salicylic_Acid Isochorismate->Salicylic_Acid Isochorismate Pyruvate Lyase (IPL) Methyl_Salicylate Methyl_Salicylate Salicylic_Acid->Methyl_Salicylate Salicylic Acid Methyltransferase (SAMT) trans_Cinnamic_Acid trans_Cinnamic_Acid Phenylalanine->trans_Cinnamic_Acid Phenylalanine Ammonia- Lyase (PAL) Benzoic_Acid Benzoic_Acid trans_Cinnamic_Acid->Benzoic_Acid Multiple Steps Benzoic_Acid->Salicylic_Acid Benzoic Acid 2-Hydroxylase (BA2H) Methyl_Salicylate->Salicylic_Acid Methyl Esterase SAM SAM SAH SAH SAM->SAH Methyl Donor

Biosynthesis of this compound in Plants.

Extraction Methodologies

The extraction of this compound from its natural sources is a critical step in obtaining a high-purity product. The choice of extraction method depends on factors such as the starting plant material, desired purity, and scalability.

Experimental Workflow for Extraction

The general workflow for the extraction and purification of this compound from plant material involves several key stages, from sample preparation to the final isolation of the pure compound. The specific steps can vary depending on the chosen extraction technique.

Extraction_Workflow Start Start Plant_Material Plant Material (e.g., Leaves, Bark) Start->Plant_Material Preparation Sample Preparation (Drying, Grinding) Plant_Material->Preparation Extraction Extraction Preparation->Extraction Steam_Distillation Steam Distillation Extraction->Steam_Distillation Steam Solvent_Extraction Solvent Extraction Extraction->Solvent_Extraction Solvent SFE Supercritical Fluid Extraction (SFE) Extraction->SFE Supercritical Fluid Crude_Extract Crude Extract / Distillate Steam_Distillation->Crude_Extract Solvent_Extraction->Crude_Extract SFE->Crude_Extract Purification Purification Crude_Extract->Purification Liquid_Liquid_Extraction Liquid-Liquid Extraction Purification->Liquid_Liquid_Extraction Chromatography Column Chromatography Purification->Chromatography Pure_MS Pure this compound Liquid_Liquid_Extraction->Pure_MS Chromatography->Pure_MS Analysis Analysis (GC-MS, HPLC) Pure_MS->Analysis End End Analysis->End

References

The Silent Scream: A Technical Guide to Methyl Salicylate as a Plant Signaling Molecule

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of plant communication, a silent yet potent language governs survival and defense. Among the key dialects of this language is the volatile organic compound methyl salicylate (MeSA), a molecule renowned for its role as a critical signaling agent in plant defense and communication. This technical guide provides an in-depth exploration of the core functions of MeSA, detailing its involvement in systemic acquired resistance (SAR), plant-to-plant communication, and interactions with herbivores and pathogens. The following sections present a comprehensive overview of the signaling pathways, quantitative data from key studies, and detailed experimental protocols for the analysis of this multifaceted molecule.

The Role of this compound in Plant Signaling

This compound, the methyl ester of salicylic acid (SA), is a small, volatile molecule produced by a wide array of plant species.[1] Its volatility allows it to act as an airborne signal, capable of transmitting information over long distances, both within a single plant and between neighboring plants.[1][2] This "warning" system is a cornerstone of induced plant defense mechanisms.

Systemic Acquired Resistance (SAR)

Systemic acquired resistance is a broad-spectrum, long-lasting defense response initiated in plants following a localized pathogen attack.[3][4][5] MeSA has been identified as a critical mobile signal in the establishment of SAR in several plant species, including tobacco.[3][6] Following pathogen infection in a localized area, SA is converted to the more mobile MeSA by the enzyme SA methyl transferase (SAMT) .[3][7][8] MeSA is then transported, likely through the phloem, to distal, uninfected parts of the plant.[3][9] In these systemic tissues, MeSA is converted back to the active defense hormone SA by salicylic acid-binding protein 2 (SABP2) , an esterase.[3][6] This conversion triggers the expression of defense-related genes, such as pathogenesis-related (PR) genes, priming the systemic tissues for a more rapid and robust defense response against subsequent pathogen attacks.[2][5]

The requirement of MeSA for SAR signaling can be influenced by environmental factors, such as light exposure following the primary infection.[10] Studies have shown that under limited light, MeSA and its metabolizing enzymes are essential for SAR development, whereas with longer light exposure, an alternative signaling pathway may be activated.[10]

Plant-to-Plant Communication

The volatility of MeSA allows it to function as an airborne signal, facilitating communication between neighboring plants.[1][2][11] When a plant is attacked by pathogens or herbivores, the released MeSA can be perceived by nearby, undamaged plants.[2] This airborne cue can induce a preemptive defense response in the receiving plants, leading to the activation of their own defense pathways and enhanced resistance to potential threats.[2][12] This phenomenon of plant-to-plant communication highlights the sophisticated and interconnected nature of plant communities in responding to environmental stresses.

Defense Against Herbivores

Beyond its role in pathogen defense, MeSA is also a key player in mediating plant defenses against herbivorous insects.[13] The release of MeSA can have a dual effect. Firstly, it can act as a repellent, deterring certain herbivores from feeding.[13][14][15] Secondly, it can function as a component of a "cry for help," attracting natural enemies of the herbivores, such as predatory mites and parasitic wasps.[1][16] This indirect defense mechanism helps to reduce herbivore pressure on the plant. The production of MeSA in response to herbivory is often regulated by complex cross-talk between the salicylic acid and jasmonic acid signaling pathways.[13]

Quantitative Data on this compound

The concentration of MeSA in plant tissues and its emission rates are critical parameters in understanding its signaling function. The following tables summarize quantitative data from various studies.

Plant SpeciesStress ConditionTissue/Sample TypeMeSA Concentration/Emission RateReference
Tobacco (Nicotiana tabacum)Tobacco Mosaic Virus (TMV) infectionEmitted volatilesTens of ppb[2]
Tomato (Solanum lycopersicum)Tobacco Mosaic Virus (TMV) infectionLeavesSignificant increase (quantitative data not specified)[17]
Arabidopsis (Arabidopsis thaliana)Pseudomonas syringae pv. tomato (Pst) DC3000/avrRpt2 infection (primary infection)Systemic leaves of ugt71c3 knockout mutantsSignificantly more systemic MeSA than wild-type[5][18]
Arabidopsis (Arabidopsis thaliana)Pseudomonas syringae pv. tomato (Pst) DC3000/avrRpt2 infection (primary infection)Systemic leaves of UGT71C3 overexpression linesLess systemic MeSA than wild-type[5][18]

Experimental Protocols

Accurate and reproducible methods for the quantification of MeSA are essential for studying its role in plant signaling. The following sections detail common experimental protocols.

Headspace Volatile Collection from Plants

This protocol describes a dynamic headspace collection system for trapping volatile organic compounds, including MeSA, emitted by plants.

Materials:

  • Glass jar or collection bag (2.5 L or appropriate size for the plant)

  • Aluminum foil

  • Air pump

  • Purified and humidified air source

  • Flow meter

  • Sorbent tubes (e.g., filled with Porapak Q or other suitable adsorbent)

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Carefully wrap the pot and soil of the plant in aluminum foil to minimize the release of volatiles from the soil.

  • Place the plant individually inside the glass jar or collection bag.

  • Connect the purified and humidified air source to the inlet of the container, ensuring a constant flow rate (e.g., 300 mL/min).

  • Connect a sorbent tube to the outlet of the container.

  • Use an air pump to draw air from the container through the sorbent tube for a defined period (e.g., 4-24 hours).

  • After collection, remove the sorbent tube and seal it for analysis.

  • As a control, collect volatiles from an empty container under the same conditions to identify background contaminants.

Quantification of this compound by GC-MS

This protocol outlines the analysis of collected volatiles using Gas Chromatography-Mass Spectrometry.

Materials:

  • GC-MS system with a suitable capillary column (e.g., DB-5MS)

  • Helium (carrier gas)

  • Solvent for desorption (e.g., methylene chloride)

  • Internal standard (e.g., 1-tridecene)

  • Authentic MeSA standard

Procedure:

  • Sample Preparation:

    • Elute the trapped volatiles from the sorbent tube with a suitable solvent (e.g., 600 µL of methylene chloride).

    • Add a known amount of an internal standard to each sample for quantification.

  • GC-MS Analysis:

    • Inject a small volume of the sample (e.g., 1 µL) into the GC-MS.

    • Set the appropriate GC oven temperature program. An example program is:

      • Initial temperature: 40°C, hold for 4 minutes.

      • Ramp 1: Increase to 200°C at a rate of 5°C/min.

      • Ramp 2: Increase to 280°C at a rate of 20°C/min.[19]

    • Set the injector temperature (e.g., 250°C) and carrier gas flow rate (e.g., 1.0 mL/min).[20]

    • The mass spectrometer should be operated in electron impact (EI) mode (e.g., at 70 eV) and scan a mass range of m/z 33-300.[20]

  • Data Analysis:

    • Identify MeSA by comparing its retention time and mass spectrum with that of an authentic standard. The NIST library can also be used for tentative identification.[20]

    • Quantify the amount of MeSA by comparing its peak area to the peak area of the internal standard.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental procedures are provided below to facilitate a clearer understanding of the concepts discussed.

MeSA_Signaling_Pathway cluster_local Local Infected Tissue cluster_transport Transport cluster_systemic Systemic Uninfected Tissue Pathogen Pathogen Attack SA Salicylic Acid (SA) Pathogen->SA SAMT SA Methyl Transferase (SAMT) SA->SAMT Methylation MeSA_local This compound (MeSA) SAMT->MeSA_local Phloem Phloem Transport MeSA_local->Phloem Intra-plant Air Airborne Signal MeSA_local->Air Inter-plant MeSA_systemic This compound (MeSA) Phloem->MeSA_systemic Air->MeSA_systemic SABP2 SA Binding Protein 2 (SABP2) MeSA_systemic->SABP2 Demethylation SA_systemic Salicylic Acid (SA) SABP2->SA_systemic Defense Defense Gene Expression (e.g., PR genes) SA_systemic->Defense SAR Systemic Acquired Resistance (SAR) Defense->SAR

Caption: this compound signaling pathway in Systemic Acquired Resistance.

Experimental_Workflow Plant Plant under Stress Condition Collection Headspace Volatile Collection Plant->Collection Emission of MeSA Desorption Solvent Desorption of Volatiles Collection->Desorption Trapped volatiles GCMS GC-MS Analysis Desorption->GCMS Sample injection Data Data Processing and Quantification GCMS->Data Chromatogram and Mass Spectra

Caption: General experimental workflow for the analysis of this compound.

References

The Role of Methyl Salicylate in Systemic Acquired Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides an in-depth examination of the role of methyl salicylate (MeSA) in systemic acquired resistance (SAR), a crucial plant defense mechanism. It includes a detailed overview of the signaling pathways, quantitative data from key studies, experimental protocols, and visualizations to facilitate a comprehensive understanding of the subject.

Introduction to Systemic Acquired Resistance and this compound

Systemic Acquired Resistance (SAR) is a long-lasting, broad-spectrum plant defense response that is activated throughout the plant following a localized pathogen infection.[1][2][3] This "whole-plant immunity" prepares distal, uninfected tissues to resist secondary infections more effectively.[4][5] A key signaling molecule implicated in the establishment of SAR is this compound (MeSA), the methyl ester of salicylic acid (SA).[6][7] MeSA is a volatile organic compound that has been identified as a critical mobile signal, transmitting information from the site of primary infection to the rest of the plant.[6][8]

The MeSA Signaling Cascade in SAR

The role of MeSA in SAR involves its synthesis in infected tissues, long-distance transport, and conversion back to SA in systemic tissues to activate defense responses.

Biosynthesis and Transport of MeSA

Upon pathogen recognition in local tissues, the plant increases the biosynthesis of salicylic acid. A portion of this SA is then converted to MeSA by the enzyme SA methyltransferase (SAMT).[8][9] This conversion is a critical step for long-distance signaling, as MeSA is more mobile than SA. In tobacco, silencing of SAMT1 in the primary infected leaves blocks the induction of SAR.[6]

MeSA is then transported, likely via the phloem, to distal, uninfected parts of the plant.[3][8] Evidence also suggests that due to its volatile nature, MeSA can be released into the atmosphere and perceived by other parts of the same plant or even neighboring plants, acting as an airborne signal.[8][10]

Perception and Downstream Signaling in Systemic Tissues

In the systemic tissues, MeSA is converted back to SA by MeSA esterases.[1] In tobacco, this function is carried out by Salicylic Acid-Binding Protein 2 (SABP2).[6][11] Grafting experiments have shown that the esterase activity of SABP2 is required in the systemic leaves for the perception of the SAR signal.[6][12] In Arabidopsis, several members of the METHYL ESTERASE (AtMES) family perform this function.[8]

The resulting accumulation of SA in distal tissues triggers a downstream signaling cascade that leads to the expression of a battery of Pathogenesis-Related (PR) genes.[1][13] This process is primarily regulated by the key protein NONEXPRESSOR OF PR GENES 1 (NPR1).[14][15] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1 and its translocation into the nucleus.[13][16] In the nucleus, NPR1 interacts with TGA (TGACG-binding) transcription factors to induce the expression of PR genes, which ultimately establishes the SAR state.[14][15]

It is important to note that the requirement for MeSA in SAR can be influenced by environmental factors, such as the duration of light exposure after the primary infection.[17]

Interplay with Other SAR Signaling Molecules

The MeSA pathway is part of a complex network of signaling molecules that contribute to SAR. Other important players include:

  • Glycerol-3-phosphate (G3P): G3P is another critical mobile signal for SAR.[4][5][18] Its accumulation in both local and systemic tissues precedes that of SA.[4]

  • Azelaic Acid (AzA): This dicarboxylic acid also induces SAR and acts upstream of G3P.[19]

  • DIR1 and AZI1: These lipid transfer proteins are essential for the systemic transport of G3P and AzA.[4][19][20] DIR1 and G3P are mutually required for their translocation to distal tissues.[5]

These signaling pathways appear to be interconnected, forming a robust network that ensures the successful establishment of SAR.[2] For instance, a feedback regulatory loop exists among G3P, DIR1, and AZI1.[19][21]

Quantitative Data on MeSA and Related Molecules in SAR

The following tables summarize key quantitative data from studies on MeSA's role in SAR.

Table 1: MeSA and SA Levels in Arabidopsis Following Pathogen Inoculation

Time post-inoculation (h)TissueTreatmentMeSA (ng/g FW)SA (µg/g FW)SAG (µg/g FW)Reference
24InoculatedP. syringae~15~25~150[10]
24SystemicP. syringae~0.5~1.5~10[10]
24InoculatedMock<1~1~5[10]
24SystemicMock<0.1~0.2~1[10]

FW: Fresh Weight; SAG: Salicylic Acid Glucoside

Table 2: Bacterial Growth in SAR Assays in Arabidopsis

Plant GenotypePrimary InoculationSecondary ChallengeBacterial Growth (cfu/cm²)Reference
Wild-type (Col-0)MockP. syringae~1 x 10⁷[22]
Wild-type (Col-0)P. syringae (avirulent)P. syringae~4 x 10⁵[22]
npr1-1MockP. syringae~2 x 10⁷[23]
npr1-1P. syringae (avirulent)P. syringae~2 x 10⁷[23]
npr4-4DMockP. syringae~1.5 x 10⁷[23]
npr4-4DP. syringae (avirulent)P. syringae~1 x 10⁷[23]

cfu: colony-forming units

Experimental Protocols

Detailed methodologies are crucial for studying the role of MeSA in SAR. Below are protocols for key experiments.

SAR Induction Assay in Arabidopsis thaliana

This protocol is used to assess the establishment of SAR by measuring the plant's resistance to a secondary pathogen infection.

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 12-hour light/12-hour dark cycle) for 4-5 weeks.

  • Primary Inoculation: Infiltrate three lower leaves of each plant with a suspension of an avirulent strain of Pseudomonas syringae pv. maculicola (Psm) ES4326 (OD600 = 0.002) or a mock solution (10 mM MgCl₂).[14]

  • Incubation: Allow the plants to incubate for 2 days to allow for the generation and transport of the SAR signal.

  • Secondary Challenge: Infiltrate upper, systemic leaves with a virulent strain of P. syringae (OD600 = 0.001).[14]

  • Quantification of Bacterial Growth: After 3-4 days, collect leaf discs from the challenged leaves, homogenize them in 10 mM MgCl₂, and plate serial dilutions on appropriate growth media (e.g., King's B with appropriate antibiotics). Count the colony-forming units (cfu) to determine the bacterial titer. A significant reduction in bacterial growth in plants that received the primary inoculation compared to mock-treated plants indicates the successful establishment of SAR.

Quantification of MeSA and SA by GC-MS

This method allows for the precise measurement of MeSA and SA levels in plant tissues.

  • Sample Collection and Preparation: Harvest leaf tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Grind the frozen tissue to a fine powder.

  • Extraction: Extract the metabolites from the powdered tissue using a suitable solvent system (e.g., methanol/water/chloroform).

  • Derivatization: For GC-MS analysis, the carboxyl and hydroxyl groups of SA need to be derivatized. A common method is silylation using reagents like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[24][25]

  • GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The compounds will be separated based on their volatility and mass-to-charge ratio.

  • Quantification: Use an internal standard (e.g., ribitol) for accurate quantification.[24][25] Create a standard curve with known concentrations of MeSA and SA to determine their amounts in the plant samples.

Gene Expression Analysis by qRT-PCR

This protocol is used to measure the transcript levels of SAR-related genes.

  • RNA Extraction: Extract total RNA from local and systemic leaf tissues using a commercial kit or a TRIzol-based method.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative Real-Time PCR (qRT-PCR): Perform PCR using the synthesized cDNA, gene-specific primers for target genes (e.g., PR-1, NPR1, BSMT1), and a fluorescent dye (e.g., SYBR Green).

  • Data Analysis: Normalize the expression of the target genes to a stably expressed reference gene (e.g., Actin or Ubiquitin). Use the 2-ΔΔCt method to calculate the relative fold change in gene expression between different treatments or genotypes.

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures related to MeSA and SAR.

MeSA_Signaling_Pathway cluster_local Local Infected Tissue cluster_transport Long-Distance Transport cluster_systemic Systemic Uninfected Tissue Pathogen Pathogen Infection SA_local Salicylic Acid (SA) Pathogen->SA_local induces SAMT SAMT / BSMT1 SA_local->SAMT MeSA_local This compound (MeSA) Phloem Phloem MeSA_local->Phloem transport via SAMT->MeSA_local synthesizes MeSA_systemic MeSA Phloem->MeSA_systemic SABP2 SABP2 / AtMES MeSA_systemic->SABP2 SA_systemic Salicylic Acid (SA) NPR1_cyto NPR1 (oligomer) in Cytoplasm SA_systemic->NPR1_cyto induces monomerization SABP2->SA_systemic converts to NPR1_nuc NPR1 (monomer) in Nucleus NPR1_cyto->NPR1_nuc translocates TGA TGA Factors NPR1_nuc->TGA interacts with PR_genes PR Gene Expression TGA->PR_genes activates SAR SAR PR_genes->SAR

Caption: MeSA signaling pathway in SAR.

SAR_Experimental_Workflow cluster_analysis Data Collection & Analysis start Start: 4-5 week old Arabidopsis plants inoc_primary Primary Inoculation (Lower Leaves) - Avirulent Pathogen - Mock Control start->inoc_primary incubation Incubation (2 days) inoc_primary->incubation inoc_secondary Secondary Challenge (Upper Leaves) - Virulent Pathogen incubation->inoc_secondary incubation2 Incubation (3-4 days) inoc_secondary->incubation2 bacterial_count Quantify Bacterial Growth (cfu/cm²) incubation2->bacterial_count gene_expression Gene Expression Analysis (qRT-PCR for PR-1) incubation2->gene_expression metabolite_analysis Metabolite Profiling (GC-MS for SA, MeSA) incubation2->metabolite_analysis result Result: SAR established if bacterial growth is significantly reduced bacterial_count->result

Caption: Experimental workflow for a SAR assay.

Interconnected_SAR_Pathways cluster_local Local Infected Tissue cluster_transport Mobile Signals cluster_systemic Systemic Tissue Pathogen Pathogen Infection SA SA Pathogen->SA G3P_local G3P Pathogen->G3P_local AzA AzA Pathogen->AzA MeSA MeSA SA->MeSA MeSA_mobile MeSA MeSA->MeSA_mobile G3P_mobile G3P G3P_local->G3P_mobile AzA->G3P_local induces SA_sys SA Accumulation MeSA_mobile->SA_sys converts to DIR1 DIR1 G3P_mobile->DIR1 requires G3P_mobile->SA_sys upstream of AZI1 AZI1 DIR1->AZI1 interacts NPR1 NPR1 Activation SA_sys->NPR1 SAR SAR NPR1->SAR

Caption: Interconnected SAR signaling pathways.

References

An In-depth Technical Guide to Methyl Salicylate Derivatives: Natural Occurrence and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, the methyl ester of salicylic acid, is a naturally occurring organic compound renowned for its characteristic wintergreen aroma. Beyond its use as a flavoring and fragrance agent, this compound and its derivatives are gaining significant attention in the scientific community for their diverse biological activities, particularly their anti-inflammatory and analgesic properties. This technical guide provides a comprehensive overview of naturally occurring and synthetic this compound derivatives, their sources, and their mechanisms of action, with a focus on their potential for drug development.

Natural Occurrence of this compound and its Derivatives

This compound is biosynthesized in a variety of plant species, where it plays a crucial role in plant defense mechanisms, including systemic acquired resistance (SAR).[1][2] It is often found in the form of glycosides, which are less volatile and can be stored in plant tissues. Upon tissue damage, these glycosides are hydrolyzed to release the active this compound. The primary natural sources of this compound and its derivatives are from the Gaultheria (wintergreen) and Polygala genera.[3][4]

This compound Glycosides in Gaultheria Species

The genus Gaultheria is a rich source of this compound glycosides. The most well-known of these is gaultherin (methyl 2-O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside).[5] Other derivatives isolated from Gaultheria yunnanensis include methyl benzoate-2-O-β-D-xylopyranosyl(1-6)-O-β-D-glucopyranoside (J12122) and methyl benzoate-2-O-β-D-xylopyranosyl(1-2)[O-β-D-xylopyranosyl(1-6)]-O-β-D-glucopyranoside (J12123).[4][6]

This compound in Polygala Species

Several species of the Polygalaceae family are also known to produce this compound. Quantitative analysis has shown its presence in various species, with concentrations ranging from 14.1 to 126.9 µg/g of plant material.[3]

Table 1: Natural Occurrence of this compound and its Derivatives

Compound NameNatural Source(s)Plant Part(s)ConcentrationReference(s)
This compoundGaultheria spp., Betula spp., Polygala spp.Leaves, BarkVaries[3]
GaultherinGaultheria spp.LeavesHigh[5]
J12122Gaultheria yunnanensisStems and LeavesNot specified[4][6]
J12123Gaultheria yunnanensisStems and LeavesNot specified[4][6]

Biological Activities of this compound Derivatives

The pharmacological effects of this compound and its derivatives have been extensively studied, revealing potent anti-inflammatory and analgesic activities. These effects are primarily attributed to their ability to modulate key signaling pathways involved in inflammation and pain perception.

Anti-inflammatory Activity

This compound derivatives exert their anti-inflammatory effects through the inhibition of pro-inflammatory mediators. In vitro studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells have demonstrated that this compound glycosides can significantly reduce the production of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO).[6]

In vivo studies using models such as carrageenan-induced paw edema in rodents have further confirmed the anti-inflammatory potential of these compounds.[7]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundModel/AssayTargetActivityReference(s)
J12122LPS-induced RAW264.7 cellsTNF-αDose-dependent inhibition[6]
J12122LPS-induced RAW264.7 cellsIL-1βDose-dependent inhibition[6]
J12122LPS-induced RAW264.7 cellsIL-6Dose-dependent inhibition[6]
J12122LPS-induced RAW264.7 cellsNOInhibition rate of 56.20% at 3.0 μg/mL[6]
J12123LPS-induced RAW264.7 cellsTNF-αDose-dependent inhibition[6]
J12123LPS-induced RAW264.7 cellsIL-1βDose-dependent inhibition[6]
J12123LPS-induced RAW264.7 cellsIL-6Dose-dependent inhibition[6]
J12123LPS-induced RAW264.7 cellsNOInhibition rate of 51.72% at 3.0 μg/mL[6]
Synthetic Derivative MEST1in vitro COX assayCOX-2IC50: 0.048 μM[8]
Analgesic Activity

The analgesic properties of this compound derivatives have been evaluated using various animal models, including the hot plate test, which measures the response to thermal stimuli. These studies have shown that this compound derivatives can significantly increase the pain threshold.[9]

Table 3: Analgesic Activity of this compound Derivatives

CompoundModel/AssayActivityReference(s)
Methanol extract of Quercus infectoria galls (containing salicylates)Hot Plate TestIncreased reaction time[9]

Signaling Pathways

Plant Systemic Acquired Resistance (SAR)

In plants, this compound is a key signaling molecule in Systemic Acquired Resistance (SAR), a long-distance signaling mechanism that confers broad-spectrum disease resistance.[2][10] Upon pathogen attack, salicylic acid is converted to the more volatile this compound, which can travel through the phloem or as an airborne signal to other parts of the plant. In the distal tissues, this compound is converted back to salicylic acid, triggering the expression of defense-related genes.[11][12]

SAR_Pathway Pathogen Pathogen Infection SA Salicylic Acid (SA) Pathogen->SA MeSA_synthesis SA Methyltransferase SA->MeSA_synthesis MeSA This compound (MeSA) MeSA_synthesis->MeSA Transport Phloem Transport (Systemic Signal) MeSA->Transport MeSA_air Airborne MeSA MeSA->MeSA_air SABP2 SA-Binding Protein 2 (MeSA Esterase) Transport->SABP2 MeSA_air->SABP2 SA_distal Salicylic Acid (in distal tissue) SABP2->SA_distal Defense_Genes Defense Gene Expression SA_distal->Defense_Genes

Caption: Systemic Acquired Resistance (SAR) pathway in plants.

Anti-inflammatory Signaling in Mammalian Cells (NF-κB and MAPK Pathways)

The anti-inflammatory effects of salicylates in mammalian cells are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14] LPS stimulation of immune cells like macrophages activates these pathways, leading to the transcription of pro-inflammatory cytokine genes. Salicylates can inhibit the activation of IκB kinase (IKK), which is crucial for the activation of NF-κB.[15] They can also modulate the phosphorylation of MAPKs such as p38 and JNK.[16]

Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkappaB IκB IKK->IkappaB P NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (p38, JNK) MAPKK->MAPK P AP1 AP-1 MAPK->AP1 activates Salicylates This compound Derivatives Salicylates->IKK inhibits Salicylates->MAPK modulates Cytokine_Gene Pro-inflammatory Cytokine Genes NFkappaB_n->Cytokine_Gene transcription AP1->Cytokine_Gene transcription

Caption: Anti-inflammatory signaling pathways.

Experimental Protocols

Isolation of this compound Glycosides from Gaultheria yunnanensis

This protocol describes the extraction and isolation of this compound glycosides from the stems and leaves of Gaultheria yunnanensis.[4]

Isolation_Workflow start Start plant_material Stems and Leaves of Gaultheria yunnanensis start->plant_material extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration in vacuo extraction->concentration partition Partition with Water and Column Chromatography (Macroporous Resin) concentration->partition elution Elution with 30% Ethanol partition->elution fractionation Column Chromatography (Silica Gel) elution->fractionation crystallization Recrystallization fractionation->crystallization end Isolated this compound Glycosides (J12122, J12123) crystallization->end

Caption: Isolation of this compound glycosides.

In Vitro Anti-inflammatory Assay: LPS-induced Cytokine Production in RAW264.7 Macrophages

This protocol outlines the procedure for evaluating the anti-inflammatory activity of this compound derivatives by measuring their effect on cytokine production in LPS-stimulated RAW264.7 macrophage cells.[6][17]

Cytokine_Assay_Workflow start Start cell_culture Culture RAW264.7 Macrophage Cells start->cell_culture seeding Seed Cells in 96-well Plates cell_culture->seeding pre_treatment Pre-treat with Methyl Salicylate Derivatives seeding->pre_treatment stimulation Stimulate with LPS pre_treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection elisa Measure Cytokine Levels (TNF-α, IL-1β, IL-6) by ELISA supernatant_collection->elisa no_assay Measure Nitric Oxide (NO) Production (Griess Reagent) supernatant_collection->no_assay end Data Analysis elisa->end no_assay->end

Caption: In vitro anti-inflammatory assay workflow.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rodents

This protocol describes a standard method for assessing the in vivo anti-inflammatory activity of compounds by inducing paw edema in rats or mice with carrageenan.[7][18]

Edema_Assay_Workflow start Start animal_acclimatization Acclimatize Rodents start->animal_acclimatization fasting Fast Animals Overnight animal_acclimatization->fasting treatment Administer this compound Derivatives or Vehicle (Control) fasting->treatment carrageenan_injection Inject Carrageenan into the Subplantar Region of the Right Hind Paw treatment->carrageenan_injection paw_volume_measurement Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4, 5 hours) carrageenan_injection->paw_volume_measurement end Calculate Percentage Inhibition of Edema paw_volume_measurement->end

Caption: Carrageenan-induced paw edema workflow.

Conclusion

This compound and its derivatives, both naturally occurring and synthetic, represent a promising class of compounds with significant anti-inflammatory and analgesic potential. Their ability to modulate key signaling pathways, such as NF-κB and MAPK, provides a solid basis for their therapeutic application. The detailed experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the full potential of these fascinating molecules. Further research, particularly focusing on pharmacokinetic and toxicological profiles, is warranted to translate these promising preclinical findings into novel therapeutic agents.

References

Methyl Salicylate as a Kairomone for Insect Attraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl salicylate (MeSA) is a volatile organic compound produced by numerous plant species, often in response to herbivore damage.[1][2] It serves as a critical semiochemical in tritrophic interactions, acting as a kairomone that signals the presence of prey to natural enemies, such as predators and parasitoids.[3][4] This guide provides an in-depth technical overview of the role of MeSA in insect attraction, focusing on the underlying signaling pathways, quantitative data from key studies, and detailed experimental protocols relevant to researchers in chemical ecology and pest management.

Olfactory Signaling Pathway in Insects

The attraction of an insect to this compound is initiated by a complex olfactory signaling cascade. The process begins when MeSA molecules enter the insect's sensilla and bind to Odorant Binding Proteins (OBPs) in the aqueous lymph.[5] This complex is thought to transport the hydrophobic MeSA to the dendritic membrane of an Olfactory Receptor Neuron (ORN).[5] The MeSA molecule then binds to a specific Olfactory Receptor (OR), which is part of a ligand-gated ion channel complex formed with an Olfactory Receptor Co-receptor (Orco).[5][6] This binding event triggers the opening of the ion channel, leading to an influx of ions and the depolarization of the ORN.[6] This generates an electrical signal that is transmitted to the antennal lobe and then to higher brain centers, ultimately resulting in a behavioral response, such as directed flight towards the odor source.[7]

Olfactory_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_orn Olfactory Receptor Neuron (ORN) Membrane cluster_signal Signal Transduction MeSA This compound (MeSA) OBP Odorant Binding Protein (OBP) MeSA->OBP Binds MeSA_OBP MeSA-OBP Complex OBP->MeSA_OBP OR Olfactory Receptor (OR) MeSA_OBP->OR Delivers MeSA IonChannel Ion Channel (Open) OR->IonChannel Activates Orco Co-receptor (Orco) Orco->IonChannel Forms Complex Depolarization Neuron Depolarization IonChannel->Depolarization Ion Influx ActionPotential Action Potential Depolarization->ActionPotential Brain Higher Brain Centers ActionPotential->Brain Signal to Antennal Lobe Behavior Behavioral Response (Attraction) Brain->Behavior

Fig. 1: Generalized insect olfactory signaling pathway for this compound.

Quantitative Data on Insect Attraction to this compound

Numerous field studies have quantified the attractiveness of MeSA to various insect species, particularly beneficial predators and parasitoids. The data consistently show that MeSA lures can significantly increase the abundance of these natural enemies in diverse agroecosystems.

Table 1: Attraction of Predatory Insects to this compound Lures in Field Studies

Insect Group/SpeciesCropKey FindingReference
Hoverflies (Syrphidae) Cranberry4.5 times more hoverflies in traps baited with MeSA lures compared to controls.[8]
CranberryMeSA lures consistently increased adult hoverfly captures on sticky traps across two years.[9]
Lady Beetles (Coccinellidae) Cranberry1.8 times more lady beetles in MeSA-baited traps than in controls.[8]
CranberryMeSA lures increased visitation by adult lady beetles to sentinel eggs.[9]
Green Lacewings (Chrysopidae) SoybeanSignificantly greater numbers of green lacewings caught on traps adjacent to MeSA lures.[10]
Hops & GrapesMeSA was attractive to green lacewings (Chrysopa nigricornis).[9]
Cranberry7.6 times more green lacewings in MeSA-baited traps.[8]
Minute Pirate Bugs (Orius tristicolor) HopsAverage numbers were seven times greater in MeSA-baited plots than in unbaited controls.[8]
Spider Mite Destroyers (Stethorus punctum picipes) HopsAverage numbers were 57 times greater in MeSA-baited plots compared to controls.[8]
Parasitic Micro-Hymenoptera Forest ParkSignificant attractiveness of MeSA to parasitic micro-Hymenoptera was demonstrated.[11]

Experimental Protocols

Protocol for Electroantennography (EAG)

Electroantennography is used to measure the electrical output from an insect's entire antenna in response to an odorant, providing insight into its olfactory sensitivity.

Methodology:

  • Insect Preparation: An adult insect is immobilized. The tip of the antenna and the base of the head are carefully excised.

  • Electrode Placement: The antenna is mounted between two glass capillary electrodes filled with a saline solution. The recording electrode is connected to the distal end of the antenna, and the reference electrode is inserted into the head capsule.

  • Odorant Delivery: A purified, continuous air stream is passed over the antenna. A defined puff of air containing a known concentration of this compound is injected into the main air stream for a short duration (e.g., 0.5 seconds).

  • Signal Recording: The voltage difference between the two electrodes is amplified and recorded. The negative deflection from the baseline potential upon odor stimulation is the EAG response.

  • Data Analysis: The amplitude of the EAG response (in millivolts) is measured. Responses to different concentrations of MeSA are compared to a control (e.g., solvent alone) to determine the antenna's sensitivity.[12][13]

EAG_Workflow cluster_prep Preparation cluster_stim Stimulation & Recording cluster_analysis Analysis A Immobilize Insect B Excise Antenna A->B C Mount Antenna on Electrodes (Recording & Reference) B->C D Deliver Continuous Purified Air Stream C->D E Inject MeSA Puff into Air Stream D->E F Amplify & Record Voltage Signal (EAG) E->F G Measure Amplitude of EAG Response (mV) F->G H Compare MeSA Response to Control (Solvent) G->H I Determine Olfactory Sensitivity H->I

Fig. 2: Experimental workflow for Electroantennography (EAG).
Protocol for Field Trapping Assays

Field trapping studies are essential for evaluating the effectiveness of MeSA as an attractant under real-world conditions.

Methodology:

  • Site Selection: Choose a suitable agroecosystem (e.g., soybean field, cranberry bog) with a known pest and natural enemy complex.[9][10]

  • Experimental Design: Establish multiple plots in a randomized complete block design. Each block will contain a treatment plot (with MeSA lures) and a control plot (without lures). Plots should be separated by a sufficient distance to prevent interference.[14]

  • Lure Deployment: In treatment plots, deploy slow-release MeSA lures (e.g., PredaLure®) at a specified rate and height (e.g., 185 lures/ha at 1.5 m).[15][16] Control plots receive blank lures or no treatment.

  • Insect Sampling: Place sticky traps (e.g., yellow sticky cards) at standardized locations within each plot, often at varying distances from the lures (e.g., adjacent to the lure and 1.5 m away) to assess the range of attraction.[10][14]

  • Data Collection: Collect and replace traps at regular intervals (e.g., weekly). Identify and count the captured target insects (both pests and natural enemies).

  • Data Analysis: Use statistical methods (e.g., ANOVA) to compare the mean number of insects captured in MeSA-treated plots versus control plots.

Field_Trapping_Workflow A Select Field Site (e.g., Cranberry Bog) B Establish Randomized Blocks (Treatment & Control Plots) A->B C Deploy MeSA Lures in Treatment Plots B->C D Deploy Blank Lures in Control Plots B->D E Place Sticky Traps in All Plots C->E D->E F Collect Traps Weekly & Count Insects E->F G Analyze Data: Compare Insect Counts (MeSA vs. Control) F->G H Evaluate MeSA Attractiveness G->H

Fig. 3: Experimental workflow for a field trapping assay.

Applications in Integrated Pest Management (IPM)

The kairomonal properties of this compound are being harnessed to develop novel pest management strategies. By attracting natural enemies, MeSA can enhance conservation biological control, an approach that aims to increase the populations and efficacy of resident predators and parasitoids.[3][8]

Applications include:

  • Attract-and-Reward: Deploying MeSA lures in combination with flowering plants that provide nectar and pollen can attract and retain natural enemies within the crop.

  • Push-Pull Strategies: MeSA can be used as a "pull" component to attract natural enemies into a crop field, while a repellent ("push") is used to drive pests away from the main crop.[17] In some cases, MeSA itself can act as a repellent to certain herbivores, such as some aphid species, adding another layer to its utility.[17][18]

The use of MeSA has been shown to reduce pest populations, such as the soybean aphid, in treated plots, implicating the role of attracted natural enemies in this suppression.[10] However, it is important to note that MeSA can also attract certain non-target herbivores, requiring careful evaluation before large-scale implementation.[3][9]

Conclusion

This compound is a potent kairomone that plays a significant role in mediating interactions between plants, herbivores, and their natural enemies. Its ability to attract a broad range of predatory and parasitic insects makes it a valuable tool for enhancing biological control in various agricultural systems. The methodologies outlined in this guide, from electrophysiological assays to field-scale trapping experiments, provide a framework for further research into its mechanisms and applications. Future work should continue to optimize deployment strategies and explore its synergistic effects with other semiochemicals to develop more sustainable and effective pest management programs.

References

The Central Role of Methyl Salicylate in Plant Defense: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Methyl salicylate (MeSA), a volatile derivative of the key plant defense hormone salicylic acid (SA), plays a pivotal role in orchestrating systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity in plants. This technical guide provides an in-depth examination of the mechanism of action of MeSA in plant defense, tailored for researchers, scientists, and drug development professionals. We will explore the biosynthesis of MeSA, its transport as a long-distance signal, its perception in distal tissues, and the subsequent activation of downstream defense signaling pathways. This guide will present key quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of the core signaling pathways and workflows using the DOT language.

Introduction

Plants, being sessile organisms, have evolved sophisticated defense mechanisms to fend off a myriad of pathogens. A crucial component of this defense is systemic acquired resistance (SAR), where a localized infection triggers a state of heightened immunity throughout the plant, protecting it from subsequent attacks. Salicylic acid (SA) is a central signaling molecule in SAR.[1][2] However, due to its limited mobility, SA itself is not the primary long-distance signal. Instead, its volatile methyl ester, this compound (MeSA), serves as a critical mobile signal, transported through the phloem to systemic tissues to activate defenses.[3][4][5] This guide delves into the molecular intricacies of MeSA's function in this vital defense pathway.

Biosynthesis and Transport of this compound

The journey of MeSA as a defense signal begins in the infected leaf with its biosynthesis from SA.

Biosynthesis of this compound

Upon pathogen recognition, plants accumulate high levels of SA at the site of infection.[4][6] This SA is then converted to MeSA by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT) .[7][8] This enzymatic reaction utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor.[7][8] The conversion to the more volatile and membrane-permeable MeSA is a critical step for its function as a long-distance signal.[2][9]

MeSA_Biosynthesis cluster_biosynthesis Infected Cell SA Salicylic Acid (SA) SAMT SAMT SA->SAMT SAM S-adenosyl-L-methionine (SAM) SAM->SAMT MeSA This compound (MeSA) SAMT->MeSA Methylation SAH S-adenosyl-homocysteine (SAH) SAMT->SAH

Transport of this compound

Once synthesized, MeSA is transported from the infected leaves to distal, uninfected parts of the plant primarily through the phloem.[3][5][10] Its volatility also allows for airborne plant-to-plant communication, warning neighboring plants of an impending threat.[4][11]

Perception and Downstream Signaling

In the systemic tissues, MeSA is converted back to its active form, SA, to initiate a defense response.

Conversion of MeSA to Salicylic Acid

The conversion of MeSA back to SA is catalyzed by the SALICYLIC ACID-BINDING PROTEIN 2 (SABP2) , which functions as a MeSA esterase.[1][3][12][13][14] SABP2 exhibits high binding affinity for SA, and this binding results in product inhibition of its esterase activity, providing a feedback mechanism to regulate SA levels.[1][3][15]

Activation of Defense Responses

The newly synthesized SA in the systemic tissues binds to its receptors, including NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1) .[9][16] This binding event leads to the translocation of NPR1 to the nucleus, where it interacts with transcription factors to induce the expression of a battery of defense-related genes, most notably the Pathogenesis-Related (PR) genes , such as PR-1.[2][9][17] The accumulation of PR proteins confers a state of heightened resistance to a broad range of pathogens.

MeSA_Signaling_Pathway cluster_infected_leaf Infected Leaf cluster_phloem Phloem Transport cluster_systemic_leaf Systemic Leaf Pathogen Pathogen SA_local SA Pathogen->SA_local Induces SAMT SAMT SA_local->SAMT MeSA_local MeSA SAMT->MeSA_local Synthesizes MeSA_transport MeSA MeSA_local->MeSA_transport Enters Phloem MeSA_systemic MeSA MeSA_transport->MeSA_systemic Exits Phloem SABP2 SABP2 SA_systemic SA NPR1 NPR1 PR_Genes PR Gene Expression (e.g., PR-1) SAR Systemic Acquired Resistance

Quantitative Data Summary

The following tables summarize key quantitative data related to the enzymes and processes involved in MeSA-mediated plant defense.

Table 1: Kinetic Properties of Key Enzymes
EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference(s)
SAMTClarkia breweriSalicylic Acid24-[7][8]
SAMTClarkia breweriSAM9-[7][8]
SAMTAntirrhinum majusSalicylic Acid83-[12][18]
SAMTAntirrhinum majusBenzoic Acid1720-[12][18]
SABP2Nicotiana tabacumThis compound8.60.45[1][10]
Table 2: Binding Affinity and Inhibition of SABP2
LigandParameterValueReference(s)
Salicylic AcidKd90 nM[1][3][9][17]
Salicylic AcidInhibition40% at 25-100 nM[1]
Salicylic AcidInhibition60% at 1 µM[1]
Salicylic AcidInhibition95% at 2 µM[1]
Salicylic AcidKi16.4 µM[15]
tetraFA (SA analog)Ki131.2 µM[15]
Table 3: Biological Effects of Altered MeSA Signaling
Experimental SystemEffectQuantitative ChangeReference(s)
SABP2-silenced tobacco (T1) + TMVLesion Size41% larger than control[17]
SABP2-silenced tobacco (T2) + TMVLesion Size34% larger than control[17]
Control tobacco + TMV (secondary infection)Lesion Size50% smaller than primary[19]
SABP2-silenced tobacco + TMV (secondary infection)Lesion Size2.5-fold larger than control[19]
Arabidopsis + P. syringaeSystemic SA levels1-2 µg/g fresh weight[20]
Arabidopsis + P. syringaeMeSA in petiole exudate~0.15 µg/g fresh weight[20]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Plant Volatiles

This protocol is for the qualitative and quantitative analysis of MeSA and other volatile compounds emitted by plants.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., VF-1 or equivalent)

  • Helium (carrier gas)

  • Adsorbent cartridges for volatile collection

  • Thermal desorber

  • Plant material

  • Internal standard (e.g., methyl benzoate)

Procedure:

  • Enclose the plant material in a volatile collection chamber.

  • Draw air from the chamber through an adsorbent cartridge for a defined period to trap the emitted volatiles.

  • Place the cartridge in a thermal desorber connected to the GC-MS.

  • Heat the cartridge to release the trapped volatiles, which are then transferred to the GC column.

  • Separate the volatile compounds in the GC column using a temperature gradient. For example: start at 50°C for 2 min, ramp to 180°C at 5°C/min, then to 270°C at 20°C/min, and hold for 5 min.[6]

  • Detect and identify the compounds using the mass spectrometer, scanning a mass range of 40-500 amu.[6]

  • Identify MeSA by comparing its mass spectrum and retention time with that of an authentic standard and by matching with spectral libraries (e.g., NIST, Wiley).[21]

  • Quantify MeSA by comparing its peak area to that of a known amount of an internal standard.

GCMS_Workflow Plant Plant Material in Collection Chamber Collection Volatile Collection on Adsorbent Cartridge Plant->Collection TD Thermal Desorption Collection->TD GC Gas Chromatography (Separation) TD->GC MS Mass Spectrometry (Detection & Identification) GC->MS Analysis Data Analysis (Quantification) MS->Analysis

Biochemical Assay for SABP2 this compound Esterase Activity

This protocol measures the ability of SABP2 to convert MeSA to SA.

Materials:

  • Purified recombinant SABP2 protein

  • This compound (MeSA)

  • Reaction buffer (e.g., 50 mM Bicine, pH 8.0)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, a known concentration of MeSA (e.g., 10 µM), and purified SABP2 protein.

  • Incubate the reaction at a specific temperature (e.g., 24°C) for a defined time (e.g., 30 minutes).

  • Stop the reaction by adding an acid (e.g., HCl) or by heat inactivation.

  • Analyze the reaction mixture by HPLC to separate and quantify the product, salicylic acid. SA can be detected by its natural fluorescence.

  • Calculate the enzyme activity based on the amount of SA produced per unit time per amount of enzyme.

Generation and Analysis of RNAi-Silenced Plants

This protocol describes the creation of plants with reduced expression of a target gene (e.g., SABP2) to study its function.

Procedure:

  • Construct Design: Create a hairpin RNAi construct by cloning an inverted repeat of a fragment of the target gene's cDNA, separated by an intron, into a plant transformation vector.

  • Plant Transformation: Introduce the RNAi construct into plants (e.g., tobacco, Arabidopsis) using Agrobacterium tumefaciens-mediated transformation.

  • Selection and Regeneration: Select transformed plant cells on a medium containing an appropriate antibiotic and regenerate whole plants.

  • Molecular Analysis: Confirm the integration of the transgene by PCR. Analyze the expression level of the target gene in the transgenic lines by Northern blot or qRT-PCR to identify lines with significant silencing.

  • Phenotypic Analysis: Subject the silenced and control plants to the relevant biological assay (e.g., pathogen infection) and compare their responses (e.g., lesion size, pathogen growth, PR gene expression).[17]

RNAi_Workflow cluster_steps RNAi Workflow Construct 1. Design & Clone hairpin RNAi construct Transform 2. Agrobacterium-mediated Plant Transformation Construct->Transform Select 3. Selection & Regeneration of Transgenic Plants Transform->Select Analyze_Mol 4. Molecular Analysis (PCR, Northern/qRT-PCR) Select->Analyze_Mol Analyze_Pheno 5. Phenotypic Analysis (e.g., Pathogen Assay) Analyze_Mol->Analyze_Pheno

Northern Blot Analysis for PR-1 Gene Expression

This protocol is used to detect and quantify the abundance of PR-1 mRNA as a marker for the activation of SAR.

Materials:

  • Total RNA extracted from plant tissue

  • Denaturing agarose gel (containing formaldehyde)

  • Nylon or nitrocellulose membrane

  • Hybridization buffer

  • Labeled probe specific for the PR-1 gene (e.g., 32P-labeled DNA or DIG-labeled RNA)

  • Wash buffers of varying stringency

Procedure:

  • Separate total RNA samples by size on a denaturing agarose gel.

  • Transfer the separated RNA from the gel to a membrane via capillary blotting.

  • Immobilize the RNA to the membrane by UV cross-linking or baking.

  • Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.

  • Hybridize the membrane with the labeled PR-1 probe overnight at an appropriate temperature (e.g., 68°C).

  • Wash the membrane with low and high stringency wash buffers to remove the unbound probe.

  • Detect the hybridized probe by autoradiography (for radioactive probes) or chemiluminescence (for non-radioactive probes).

  • The intensity of the resulting band corresponds to the abundance of PR-1 mRNA.

Conclusion

This compound is a crucial signaling molecule in plant defense, acting as a mobile messenger to activate systemic acquired resistance. Its biosynthesis from salicylic acid in infected tissues, transport via the phloem, and conversion back to SA in distal tissues by SABP2 constitute a sophisticated signaling cascade that prepares the entire plant for subsequent pathogen attacks. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals seeking to understand and manipulate this important pathway for crop improvement and the development of novel plant protection strategies. The intricate regulation of MeSA levels and its interplay with other signaling molecules remain active areas of research, promising further insights into the complex world of plant immunity.

References

The Enzymatic Symphony of Wintergreen: A Technical Guide to Methyl Salicylate Synthesis in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (MeSA), the volatile ester responsible for the characteristic scent of wintergreen, is a pivotal signaling molecule in the plant kingdom.[1] It plays a crucial role in plant defense mechanisms, including systemic acquired resistance (SAR), where it acts as an airborne signal to warn neighboring plants of pathogen or herbivore attacks.[1][2][3] This technical guide provides an in-depth exploration of the enzymatic synthesis of this compound in various plant species, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the core biosynthetic pathways, key enzymes, regulatory mechanisms, and detailed experimental protocols for its study.

Biosynthesis of this compound: A Two-Step Enzymatic Process

The synthesis of this compound in plants is primarily a two-step process that begins with the phytohormone salicylic acid (SA). SA itself is synthesized through two main pathways: the isochorismate (IC) pathway, which is predominant in response to biotrophic pathogens, and the phenylalanine ammonia-lyase (PAL) pathway.[4]

The final step in MeSA production is the methylation of salicylic acid, a reaction catalyzed by specific methyltransferase enzymes.

Key Enzymes in this compound Synthesis

The primary enzymes responsible for the synthesis of this compound belong to the SABATH family of methyltransferases. These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor.[5][6]

  • Salicylic Acid Methyltransferase (SAMT): This enzyme specifically catalyzes the conversion of salicylic acid to this compound.[5][7][8] It is a key enzyme in the production of MeSA as a floral scent and in plant defense responses.[7][9]

  • Benzoic Acid/Salicylic Acid Carboxyl Methyltransferases (BSMTs): Some methyltransferases exhibit broader substrate specificity and can methylate both benzoic acid and salicylic acid.[10][11] These are often referred to as BSMTs. The preference for either substrate can vary between plant species and even between different isoforms of the enzyme within the same plant.[12][13]

The reverse reaction, the demethylation of MeSA back to salicylic acid, is catalyzed by Salicylic Acid-Binding Protein 2 (SABP2) , which possesses this compound esterase activity.[5][6] This dynamic regulation between SAMT and SABP2 allows plants to fine-tune the levels of SA and MeSA for signaling and defense.[6][14][15]

The Biosynthetic Pathway

The enzymatic synthesis of this compound is intricately linked to the broader phenylpropanoid pathway. The following diagram illustrates the core biosynthetic route leading to MeSA production.

MeSA_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_methylation Methylation Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Phenylalanine Phenylalanine Chorismate->Phenylalanine Salicylic_Acid Salicylic_Acid Isochorismate->Salicylic_Acid Methyl_Salicylate Methyl_Salicylate Salicylic_Acid->Methyl_Salicylate Cinnamic_Acid Cinnamic_Acid Phenylalanine->Cinnamic_Acid PAL Benzoic_Acid Benzoic_Acid Cinnamic_Acid->Benzoic_Acid Benzoic_Acid->Salicylic_Acid BA2H SAM SAM SAMT SAMT/ BSMT SAM->SAMT SAH SAH SAMT->Methyl_Salicylate SAMT->SAH

Caption: Biosynthetic pathway of this compound.

Quantitative Data on Enzyme Kinetics

The efficiency of this compound synthesis is determined by the kinetic properties of the responsible enzymes. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity. A lower Km value signifies a higher affinity of the enzyme for its substrate.

EnzymePlant SpeciesSubstrateKm (µM)Reference
SAMTClarkia breweriSalicylic Acid24[7]
SAMTClarkia breweriS-adenosyl-L-methionine9[7]
BAMTAntirrhinum majusBenzoic Acid1100[16][17]
BAMTAntirrhinum majusS-adenosyl-L-methionine28[16][17]
BAMT (recombinant)Antirrhinum majusBenzoic Acid1600[16][17]
BAMT (recombinant)Antirrhinum majusS-adenosyl-L-methionine87[16][17]

Regulation of this compound Synthesis and Signaling

The production of this compound is tightly regulated and often induced by biotic and abiotic stresses. This regulation occurs at the transcriptional level, with stress-related signaling pathways upregulating the expression of SAMT and other biosynthetic genes.

Crosstalk with Jasmonic Acid Signaling

The salicylic acid and jasmonic acid (JA) signaling pathways are central to plant immunity and often exhibit an antagonistic relationship.[18][19][20][21] While SA is primarily involved in defense against biotrophic and hemibiotrophic pathogens, JA is crucial for defense against necrotrophic pathogens and herbivores.[19] This crosstalk allows plants to fine-tune their defense responses to specific threats. The following diagram illustrates the antagonistic relationship between the SA and JA signaling pathways.

SA_JA_Crosstalk Biotrophic_Pathogens Biotrophic/ Hemibiotrophic Pathogens SA_Pathway SA Pathway Biotrophic_Pathogens->SA_Pathway Necrotrophic_Pathogens Necrotrophic Pathogens/ Herbivores JA_Pathway JA Pathway Necrotrophic_Pathogens->JA_Pathway SA_Pathway->JA_Pathway SA_Defense Defense against Biotrophs SA_Pathway->SA_Defense JA_Defense Defense against Necrotrophs JA_Pathway->JA_Defense

Caption: Antagonistic crosstalk between SA and JA pathways.

Experimental Protocols

Quantification of this compound and Salicylic Acid in Plant Tissues

Accurate quantification of MeSA and SA is crucial for studying their roles in plant physiology. Gas chromatography-mass spectrometry (GC-MS) is a widely used and sensitive method for this purpose.

Protocol: GC-MS Analysis of Plant Volatiles

  • Sample Collection:

    • Excise plant tissue (e.g., leaves, flowers) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • For volatile collection from living plants, enclose the plant or a specific organ in a volatile collection chamber and pull air through a sorbent trap (e.g., Porapak Q) for a defined period.

  • Extraction:

    • For frozen tissue: Grind the tissue to a fine powder in liquid nitrogen. Extract with a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate) containing an internal standard (e.g., deuterated MeSA or a compound with similar chemical properties not present in the plant).

    • For sorbent traps: Elute the trapped volatiles with a small volume of an appropriate solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject a small aliquot of the extract into the GC-MS system.

    • GC conditions: Use a non-polar or semi-polar capillary column (e.g., DB-5MS). A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C) to separate compounds based on their boiling points.[22][23]

    • MS conditions: Operate the mass spectrometer in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) mode to increase sensitivity and selectivity for the target compounds.

  • Data Analysis:

    • Identify MeSA and SA (after derivatization, e.g., methylation to form MeSA) based on their retention times and mass spectra compared to authentic standards.

    • Quantify the compounds by comparing the peak area of the analyte to the peak area of the internal standard.

A general workflow for the analysis of plant volatiles is depicted below.

Volatile_Analysis_Workflow Plant_Material Plant Material (Tissue or Headspace) Extraction Extraction/ Elution Plant_Material->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: General workflow for plant volatile analysis.

Enzyme Assay for Salicylic Acid Methyltransferase (SAMT)

This assay measures the activity of SAMT by quantifying the amount of radiolabeled this compound produced from radiolabeled S-adenosyl-L-methionine.

Protocol: Radiochemical SAMT Assay

  • Enzyme Extraction:

    • Homogenize plant tissue in an extraction buffer (e.g., Tris-HCl pH 7.5, with additives like PVPP, ascorbate, and protease inhibitors) on ice.

    • Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Assay Mixture:

    • Prepare an assay mixture containing:

      • Crude enzyme extract

      • Salicylic acid (substrate)

      • Radiolabeled S-adenosyl-L-[methyl-¹⁴C]methionine

      • Buffer (e.g., Tris-HCl pH 7.5)

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Extraction of Product:

    • Stop the reaction by adding a strong acid (e.g., HCl).

    • Extract the radiolabeled this compound into an organic solvent (e.g., ethyl acetate).

  • Quantification:

    • Measure the radioactivity in the organic phase using a scintillation counter.

    • Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

Conclusion

The enzymatic synthesis of this compound is a critical component of plant defense and communication. Understanding the intricacies of its biosynthesis, the enzymes involved, and its regulation is paramount for developing novel strategies in crop protection and for the potential discovery of new therapeutic agents. This guide provides a foundational framework for researchers to explore this fascinating area of plant biochemistry and its applications.

References

An In-depth Technical Guide on the Regulation of Methyl Salicylate Levels in Response to Biotic Stress

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (MeSA), a volatile organic compound, plays a pivotal role in plant defense against a wide array of biotic stressors, including pathogens and herbivores.[1][2] Its function as a key signaling molecule in both localized and systemic acquired resistance (SAR) has made it a subject of intense research.[3][4][5] This technical guide provides a comprehensive overview of the core mechanisms governing MeSA levels in plants under biotic attack, with a focus on the key signaling pathways, quantitative data from relevant studies, and detailed experimental protocols for its analysis. This information is intended to support researchers, scientists, and drug development professionals in their efforts to understand and potentially modulate these pathways for enhanced crop protection and novel therapeutic strategies.

Core Signaling Pathways in MeSA Regulation

Upon pathogen or herbivore attack, plants initiate a complex signaling cascade that leads to the production and accumulation of defense-related compounds, including salicylic acid (SA) and its volatile derivative, MeSA.

Biosynthesis of this compound

The primary pathway for MeSA synthesis involves the conversion of SA, a central plant defense hormone.[5][6] This reaction is catalyzed by the enzyme Salicylic Acid Methyltransferase (SAMT) .[5][6]

  • Trigger: Biotic stress, such as infection with pathogens like Pseudomonas syringae or Tobacco Mosaic Virus (TMV), leads to a significant increase in the endogenous levels of SA at the site of infection.[7][8]

  • Enzymatic Conversion: SAMT utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to convert SA into MeSA.[9]

  • Localization: This conversion primarily occurs in the infected tissues.[4]

MeSA as a Mobile Signal in Systemic Acquired Resistance (SAR)

MeSA is a critical long-distance signal for the establishment of SAR, a state of heightened defense in distal, uninfected parts of the plant.[3][4]

  • Transport: Being volatile and mobile, MeSA can be transported from the site of primary infection to systemic tissues via the phloem.[2][4] It can also be released into the atmosphere, acting as an airborne signal to neighboring plants.[1]

  • Perception in Systemic Tissues: In the distal tissues, MeSA is converted back to SA by Salicylic Acid-Binding Protein 2 (SABP2) , which possesses this compound esterase activity.[4][10][11]

  • Activation of Systemic Defenses: The regenerated SA in systemic tissues activates downstream defense signaling, leading to the expression of pathogenesis-related (PR) genes and enhanced resistance to secondary infections.[3][12]

The requirement of MeSA for SAR signaling can be influenced by environmental factors such as light exposure.[3] Studies have shown that the length of light exposure after primary infection determines the extent to which MeSA is essential for SAR development.[3]

Negative Regulation of MeSA Levels

To prevent the detrimental effects of excessive defense activation, MeSA levels are tightly regulated. One key mechanism of negative regulation is through glucosylation.

  • Enzymatic Glucosylation: The enzyme UDP-glucosyltransferase 71C3 (UGT71C3) can glucosylate MeSA to form MeSA glucoside (MeSAG).[12] This process effectively sequesters MeSA, preventing its transport and conversion to active SA.[12]

  • Impact on SAR: Overexpression of UGT71C3 leads to compromised SAR, while its knockout results in enhanced systemic resistance due to higher accumulation of MeSA and SA in systemic tissues.[12][13]

Quantitative Data on MeSA Levels in Response to Biotic Stress

The following tables summarize quantitative data from key studies, illustrating the changes in MeSA and related compounds in response to biotic stress.

Table 1: Systemic MeSA and SA Levels in Wild-Type, ugt71c3 Knockout, and UGT71C3 Overexpression Arabidopsis Lines After Primary Infection with Pst DC3000/avrRpt2

Plant GenotypeTreatmentSystemic MeSA (ng/g FW)Systemic SA (ng/g FW)
Wild-TypeMockUndetectable~10
Wild-TypePst DC3000/avrRpt2~15~100
ugt71c3 knockoutMockUndetectable~15
ugt71c3 knockoutPst DC3000/avrRpt2~35~250
UGT71C3 OverexpressionMockUndetectable~8
UGT71C3 OverexpressionPst DC3000/avrRpt2~5~50

Data synthesized from Chen et al. (2019).[12]

Table 2: MeSA and SA Content in Wild-Type and PagSAMT Overexpression Poplar Lines After Inoculation with Botryosphaeria dothidea

Plant GenotypeTreatmentLeaf TypeMeSA (µg/g FW)SA (µg/g FW)
Wild-TypeMockUninfected~0.02~0.5
Wild-TypeB. dothideaInfected~0.1~2.5
Wild-TypeB. dothideaUninfected~0.05~1.0
PagSAMT OverexpressionMockUninfected~1.5~0.2
PagSAMT OverexpressionB. dothideaInfected~8.0~0.8
PagSAMT OverexpressionB. dothideaUninfected~3.0~0.4

Data synthesized from Dong et al. (2022).[12]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of MeSA regulation. The following are protocols for key experiments cited in this guide.

Quantification of this compound by GC-MS

This protocol describes the analysis of MeSA from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).[14][15]

Materials:

  • Plant leaf tissue

  • Liquid nitrogen

  • Methanol

  • Internal standard (e.g., D4-MeSA)

  • Solid Phase Microextraction (SPME) fiber (e.g., 100 µm polydimethylsiloxane)

  • GC-MS system

Procedure:

  • Sample Preparation: Freeze approximately 100-200 mg of plant leaf tissue in liquid nitrogen and grind to a fine powder.

  • Extraction: Transfer the powdered tissue to a vial and add 1 mL of methanol. Add a known amount of internal standard. Vortex vigorously for 1 minute.

  • SPME: Place the vial in a heating block at a controlled temperature (e.g., 60°C). Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

  • GC-MS Analysis: Immediately insert the SPME fiber into the GC injection port for thermal desorption of the analytes.

  • Chromatography Conditions:

    • Column: Use a suitable capillary column (e.g., DB-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250°C).

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Scan a mass range of m/z 50-300 or use Selected Ion Monitoring (SIM) for higher sensitivity, targeting the characteristic ions of MeSA (e.g., m/z 152, 120, 92).

  • Quantification: Calculate the concentration of MeSA based on the peak area ratio of the analyte to the internal standard and a calibration curve prepared with known concentrations of MeSA.

Salicylic Acid Methyltransferase (SAMT) Enzyme Assay

This protocol measures the activity of SAMT in converting SA to MeSA.[1][9]

Materials:

  • Plant tissue

  • Extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 5 mM DTT)

  • S-adenosyl-L-methionine (SAM), radiolabeled ([¹⁴C]CH₃-SAM) or non-radiolabeled

  • Salicylic acid (SA)

  • Ethyl acetate

  • Scintillation cocktail (for radiolabeled assay)

  • GC-MS system (for non-radiolabeled assay)

Procedure:

  • Enzyme Extraction: Homogenize plant tissue in ice-cold extraction buffer. Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris. Use the supernatant as the crude enzyme extract.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Crude enzyme extract

    • SA solution

    • [¹⁴C]CH₃-SAM or non-radiolabeled SAM

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5)

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a small volume of HCl. Extract the produced MeSA by adding ethyl acetate and vortexing. Centrifuge to separate the phases.

  • Detection and Quantification:

    • Radiolabeled Assay: Transfer an aliquot of the ethyl acetate (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the amount of [¹⁴C]MeSA formed.

    • Non-radiolabeled Assay: Analyze the ethyl acetate phase by GC-MS as described in the previous protocol to quantify the amount of MeSA produced.

  • Enzyme Activity Calculation: Express the enzyme activity as the amount of product formed per unit time per amount of protein (e.g., pkat/mg protein).

SABP2 this compound Esterase Activity Assay

This protocol measures the ability of SABP2 to hydrolyze MeSA into SA.[10][16]

Materials:

  • Purified SABP2 enzyme or crude plant extract

  • This compound (MeSA)

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Methanol

  • HPLC system with a UV or fluorescence detector, or an LC-MS system

Procedure:

  • Enzyme Source: Use purified recombinant SABP2 or a crude protein extract from plant tissues.

  • Reaction Mixture: In a microcentrifuge tube, combine:

    • Enzyme solution

    • MeSA substrate

    • Reaction buffer

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a solvent like methanol to denature the enzyme.

  • Analysis of Salicylic Acid Formation:

    • HPLC Analysis: Centrifuge the terminated reaction mixture to pellet precipitated protein. Analyze the supernatant using a reverse-phase HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly used.

    • Detection: Monitor the elution of SA using a UV detector (at ~300 nm) or a fluorescence detector (excitation ~300 nm, emission ~410 nm). For higher specificity and sensitivity, an LC-MS system can be used to monitor the mass of SA.

  • Quantification: Determine the amount of SA produced by comparing the peak area to a standard curve of known SA concentrations.

  • Enzyme Activity Calculation: Calculate the esterase activity as the amount of SA produced per unit time per amount of enzyme.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.

MeSA_Signaling_Pathway cluster_local Local Infected Tissue cluster_transport Transport cluster_systemic Systemic Uninfected Tissue Biotic Stress Biotic Stress SA SA Biotic Stress->SA Induces biosynthesis SAMT SAMT SA->SAMT MeSA_local This compound (MeSA) SAMT->MeSA_local Converts Phloem Phloem MeSA_local->Phloem Transport via MeSA_systemic This compound (MeSA) Phloem->MeSA_systemic SABP2 SABP2 MeSA_systemic->SABP2 SA_systemic Salicylic Acid (SA) SABP2->SA_systemic Converts back to SAR Systemic Acquired Resistance (SAR) SA_systemic->SAR Activates

Caption: MeSA signaling pathway in response to biotic stress.

MeSA_Quantification_Workflow start Plant Tissue Sample step1 Homogenization in Liquid N2 start->step1 step2 Methanol Extraction with Internal Standard step1->step2 step3 Headspace SPME step2->step3 step4 GC-MS Analysis step3->step4 end Quantification of MeSA step4->end

Caption: Experimental workflow for MeSA quantification.

MeSA_Negative_Regulation MeSA This compound (MeSA) UGT71C3 UGT71C3 MeSA->UGT71C3 MeSAG MeSA Glucoside (MeSAG) (Inactive/Storage) UGT71C3->MeSAG Glucosylates SAR_inhibition Inhibition of SAR Signaling MeSAG->SAR_inhibition Leads to

Caption: Negative regulation of MeSA by glucosylation.

Conclusion

The regulation of this compound is a cornerstone of plant defense against biotic stress. Understanding the intricate signaling pathways, the enzymes involved, and the factors that modulate MeSA levels is crucial for developing innovative strategies for crop improvement and potentially for the discovery of new drug targets. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols, to aid researchers in this important field of study. The dynamic interplay between MeSA synthesis, transport, perception, and negative regulation highlights the sophisticated mechanisms plants have evolved to defend themselves, offering numerous avenues for future research and application.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-Hydroxybenzoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl 2-hydroxybenzoate, also known as methyl salicylate or oil of wintergreen. The information is presented in a structured format to facilitate easy reference and comparison for research and development purposes.

Chemical Identity and Structure

Methyl 2-hydroxybenzoate is an organic ester of salicylic acid. Its chemical structure consists of a benzene ring substituted with a hydroxyl group and a methyl ester group at the ortho position.

  • IUPAC Name: methyl 2-hydroxybenzoate[1][2]

  • Synonyms: this compound, Salicylic acid methyl ester, Oil of wintergreen, Betula oil[3]

  • CAS Number: 119-36-8[3]

  • Molecular Formula: C₈H₈O₃[3]

  • Molecular Weight: 152.15 g/mol [1][4]

Physical Properties

Methyl 2-hydroxybenzoate is a colorless, viscous liquid with a characteristic sweet, minty odor.[3][4] The key physical properties are summarized in the table below.

PropertyValueReference
Appearance Colorless to pale yellow, oily liquid[1][2][3][4][5]
Odor Sweet, fruity, reminiscent of wintergreen[3][4]
Melting Point -8.6 °C (16.5 °F; 264.5 K)[1][3]
Boiling Point 222 °C (432 °F; 495 K)[3]
Density 1.174 g/cm³ at 25 °C[1][4]
Refractive Index 1.536 at 20 °C[4]
Vapor Pressure 0.0296 mmHg at 25°C[6]
Flash Point 101 °C (214 °F)[5]

Solubility Data

The solubility of methyl 2-hydroxybenzoate in various solvents is a critical parameter for its application in formulations.

SolventSolubilityTemperatureReference
Water 0.639 g/L21 °C[3]
0.697 g/L30 °C[3]
Organic Solvents Miscible[3]
Ethanol Soluble[1][6]
Ether Soluble[6]
Chloroform Soluble[1]
Glacial Acetic Acid Soluble[6]

Chemical Properties and Reactivity

Methyl 2-hydroxybenzoate is a benzoate ester and a member of the salicylate family.[2] It can undergo reactions typical of esters, such as hydrolysis, and its phenolic hydroxyl group can also participate in chemical transformations. It is known to react with strong oxidants and strong bases.[5]

PropertyValueReference
pKa (Strongest Acidic) 9.72[7]
LogP (Octanol/Water Partition Coefficient) 2.55[8]

Spectral Data

The following tables summarize the key spectral data for the identification and characterization of methyl 2-hydroxybenzoate.

5.1. Infrared (IR) Spectroscopy

The IR spectrum of methyl 2-hydroxybenzoate shows characteristic absorption bands for its functional groups.[9]

Wavenumber (cm⁻¹)Assignment
~3200 (broad)O-H stretch (phenolic)
~3050C-H stretch (aromatic)
~2950C-H stretch (methyl)
~1680C=O stretch (ester)
~1600, ~1480C=C stretch (aromatic ring)
~1250C-O stretch (ester)

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the structure of methyl 2-hydroxybenzoate.

¹H NMR (Proton NMR) [10]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.8s1H-OH (phenolic)
~7.8dd1HAr-H
~7.4t1HAr-H
~6.9d1HAr-H
~6.8t1HAr-H
~3.9s3H-OCH₃

¹³C NMR (Carbon-13 NMR) [11]

Chemical Shift (δ, ppm)Assignment
~170C=O (ester)
~161Ar-C-OH
~135Ar-C-H
~130Ar-C-H
~119Ar-C-H
~117Ar-C-H
~112Ar-C-COOCH₃
~52-OCH₃

5.3. Mass Spectrometry (MS)

The mass spectrum of methyl 2-hydroxybenzoate shows a parent molecular ion peak and characteristic fragmentation patterns.[12]

m/zIon
152[M]⁺ (Parent molecular ion)
120[M - CH₃OH]⁺
92[C₆H₄OH]⁺

Experimental Protocols

6.1. Synthesis of Methyl 2-Hydroxybenzoate via Fischer Esterification

This protocol details the synthesis of methyl 2-hydroxybenzoate from salicylic acid and methanol using an acid catalyst.[13][14][15]

Materials:

  • Salicylic acid

  • Methanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate

  • 5-mL conical vial or round-bottom flask

  • Stir bar or spin vane

  • Stirring hotplate with an aluminum block or heating mantle

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator or warm water bath with a gentle stream of compressed air

Procedure:

  • Reaction Setup: In a 5-mL conical vial, combine 0.65 g of salicylic acid and 2.0 mL of methanol. Add a spin vane and stir the mixture until the salicylic acid is completely dissolved.[13]

  • Catalyst Addition: While stirring, slowly add 0.75 mL of concentrated sulfuric acid to the solution in small portions.[13]

  • Reflux: Place the vial in an aluminum block on a stirring hotplate and heat the mixture to a gentle boil (approximately 80 °C).[13] Allow the reaction to reflux for 75 minutes.[13]

  • Work-up and Extraction: After cooling the reaction mixture to room temperature, add 1 mL of dichloromethane (CH₂Cl₂).[13] Transfer the mixture to a separatory funnel. Shake the funnel with venting to release any pressure. Allow the layers to separate and collect the organic (bottom) layer containing the product. Repeat the extraction of the aqueous layer twice more with 1 mL portions of CH₂Cl₂.[13]

  • Washing: Combine the organic extracts and wash with 1 mL of a 5% aqueous sodium bicarbonate solution to neutralize any remaining acid.[13] Mix, allow the layers to separate, and transfer the organic layer to a clean, dry vial.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate.[13] Decant or filter the dried solution into a pre-weighed flask. Evaporate the CH₂Cl₂ using a warm water bath and a gentle stream of compressed air or a rotary evaporator to yield the crude methyl 2-hydroxybenzoate.[13]

  • Purification (Optional): For higher purity, the product can be purified by distillation under reduced pressure.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of methyl 2-hydroxybenzoate.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification reactants Salicylic Acid + Methanol catalyst Conc. H₂SO₄ (Catalyst) reflux Reflux (80°C, 75 min) catalyst->reflux cool Cool to RT reflux->cool add_ch2cl2 Add CH₂Cl₂ cool->add_ch2cl2 extract Extract x3 add_ch2cl2->extract wash Wash with 5% NaHCO₃ extract->wash dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate product Methyl 2-hydroxybenzoate evaporate->product

Caption: Experimental workflow for the synthesis of methyl 2-hydroxybenzoate.

References

The Dual Role of Methyl Salicylate in Floral Scents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl salicylate (MeSA), a volatile organic compound, is a significant component of many floral scents, playing a crucial dual role in plant reproduction and defense. While its sweet, characteristic aroma serves to attract pollinators, particularly nocturnal insects such as moths and bees, it also functions as a key signaling molecule in plant defense against herbivores and pathogens. This technical guide provides a comprehensive overview of the biosynthesis, emission, and ecological functions of this compound in floral scents. It includes detailed experimental protocols for the analysis of floral volatiles and the assessment of insect behavioral and physiological responses. Quantitative data on MeSA emission from various plant species and its effects on different insects are summarized for comparative analysis. Furthermore, this guide presents key signaling pathways and experimental workflows as visual diagrams to facilitate a deeper understanding of the molecular and ecological intricacies of this compound in plant-insect interactions.

Introduction

Floral scents are complex mixtures of volatile organic compounds (VOCs) that mediate a plant's interaction with its environment. Among these, this compound (MeSA) has emerged as a molecule of significant interest due to its multifaceted roles. It is the methyl ester of salicylic acid and is responsible for the characteristic "wintergreen" scent.[1] In the context of floral aromas, MeSA is particularly prominent in plants that rely on nocturnal pollinators.[1] Beyond its role in attracting beneficial insects for pollination, MeSA is a critical component of the plant's induced defense system, acting as an airborne signal to warn neighboring plants of herbivore or pathogen attacks.[2] This guide delves into the technical aspects of MeSA as a floral scent component, providing researchers with the necessary information to investigate its biosynthesis, function, and potential applications.

Biosynthesis of this compound in Floral Tissues

The biosynthesis of this compound in plants originates from the shikimate pathway, leading to the production of chorismate, a precursor for various aromatic compounds. From chorismate, salicylic acid (SA) is synthesized through two primary pathways: the isochorismate (IC) pathway and the phenylalanine ammonia-lyase (PAL) pathway. The final step in MeSA biosynthesis is the methylation of salicylic acid, a reaction catalyzed by the enzyme S-adenosyl-L-methionine:salicylic acid carboxyl methyltransferase (SAMT).

Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Isochorismate Isochorismate Chorismate->Isochorismate ICS Phenylalanine Phenylalanine Chorismate->Phenylalanine Salicylic_Acid Salicylic Acid (SA) Isochorismate->Salicylic_Acid IPL/Other Enzymes Methyl_Salicylate This compound (MeSA) Salicylic_Acid->Methyl_Salicylate SAMT trans_Cinnamic_Acid trans-Cinnamic Acid Phenylalanine->trans_Cinnamic_Acid PAL Benzoic_Acid Benzoic Acid trans_Cinnamic_Acid->Benzoic_Acid Benzoic_Acid->Salicylic_Acid BA2H ICS Isochorismate Synthase (ICS) IPL_or_other IPL/Other Enzymes PAL Phenylalanine Ammonia-Lyase (PAL) BA2H Benzoic Acid 2-Hydroxylase (BA2H) SAMT SA Carboxyl Methyltransferase (SAMT)

Figure 1: Biosynthesis pathway of this compound.

Quantitative Analysis of this compound in Floral Scents

The emission rate and concentration of this compound in floral scents can vary significantly among plant species, and even within a species depending on factors like diurnal rhythms, plant age, and environmental conditions. The following table summarizes quantitative data on MeSA in the floral headspace of several plant species.

Plant SpeciesFamilyThis compound Concentration/Emission RateMethodReference
Alstroemeria 'UCH13'Alstroemeriaceae59.9% of total VOCsGC-MS[3]
Alstroemeria 'UCH14'Alstroemeriaceae27.56% of total VOCsGC-MS[3]
Datura wrightiiSolanaceaeMajor constituentGC-MS[4]
Filipendula ulmariaRosaceae18.41 ± 3.29% (early blooming), 17.10 ± 10.72% (late blooming)GC-MS[5]
Gaultheria fragrantissimaEricaceae>99% in essential oilGC-MS
Stifftia chrysanthaAsteraceaeHigh concentration in fruits (85.75%) and present in flowersHS-SPME/GC-MS[6]
Viola calcarataViolaceae45.5 - 68.0% of essential oilGC/MS and SPME-GC/MS[7]
Viola dubyanaViolaceae45.5 - 68.0% of essential oilGC/MS and SPME-GC/MS[7]
Wisteria sinensis (Chinese wisteria)Fabaceae1.1 µg·h⁻¹·g⁻¹GC-MS[8]

Experimental Protocols

Floral Scent Collection and Analysis

The standard method for analyzing floral volatiles involves headspace collection followed by gas chromatography-mass spectrometry (GC-MS).

  • Enclosure: Gently enclose a single flower or inflorescence in a glass chamber or a polyacetate bag.

  • Airflow: A pump is used to draw charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).

  • Trapping: The air exiting the chamber is passed through an adsorbent trap (e.g., Porapak Q, Tenax TA) to capture the volatile compounds.

  • Elution: The trapped volatiles are then eluted from the adsorbent using a solvent (e.g., hexane, dichloromethane) or by thermal desorption.

  • Enclosure: Place the flower in a sealed vial.

  • Adsorption: Expose a SPME fiber (e.g., PDMS, DVB/CAR/PDMS) to the headspace above the flower for a defined period to allow for the adsorption of volatiles.

  • Desorption: The fiber is then directly inserted into the injection port of a GC-MS for thermal desorption and analysis.

  • Injection: The collected sample (either solvent extract or thermally desorbed from SPME) is injected into the GC.

  • Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., DB-5, HP-5MS).

  • Detection and Identification: The separated compounds are then ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST, Wiley) for compound identification. Quantification can be performed using internal or external standards.

cluster_collection Floral Scent Collection cluster_analysis Analysis Flower Flower in Enclosure Collection_Method Headspace Collection (Dynamic or Static/SPME) Flower->Collection_Method Volatile_Trap Volatile Trap (Adsorbent Tube or SPME Fiber) Collection_Method->Volatile_Trap GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Volatile_Trap->GCMS Elution/ Desorption Separation Separation of Volatiles GCMS->Separation Detection Detection & Identification Separation->Detection Data_Analysis Data Analysis (Quantification & Comparison) Detection->Data_Analysis

Figure 2: Experimental workflow for floral scent analysis.
Insect Response Assays

To understand the ecological role of this compound, it is essential to assess how insects respond to it. This can be achieved through electrophysiological and behavioral assays.

EAG measures the overall electrical response of an insect's antenna to an odorant.

  • Antenna Preparation: An insect's antenna is excised and mounted between two electrodes.

  • Odor Delivery: A controlled puff of air containing a known concentration of this compound is delivered to the antenna.

  • Signal Recording: The change in electrical potential across the antenna is recorded as an EAG response. The amplitude of the response indicates the sensitivity of the antennal olfactory receptor neurons to the compound.

Olfactometers are used to study the behavioral choices of insects in response to different odors. A Y-tube olfactometer is a common setup.

  • Setup: A Y-shaped glass tube is used. Purified, humidified air is passed through both arms of the Y-tube.

  • Odor Introduction: The test odor (this compound) is introduced into the airflow of one arm, while a control (e.g., solvent only) is introduced into the other arm.

  • Insect Release: An insect is released at the base of the Y-tube.

  • Observation: The insect's choice of which arm to enter and the time spent in each arm are recorded. A statistically significant preference for the arm with this compound indicates attraction, while a preference for the control arm suggests repulsion.

cluster_eag Electroantennography (EAG) cluster_olfactometer Behavioral Bioassay (Y-Tube Olfactometer) Antenna Excised Insect Antenna Odor_Puff Puff of This compound Antenna->Odor_Puff EAG_Recording EAG Recording (Antennal Depolarization) Odor_Puff->EAG_Recording Behavioral_Response Behavioral Response (Attraction/Repulsion/Neutral) EAG_Recording->Behavioral_Response Correlates with Y_Tube Y-Tube Olfactometer Insect_Release Insect Release Y_Tube->Insect_Release Choice_Observation Observation of Choice and Time Spent Insect_Release->Choice_Observation Choice_Observation->Behavioral_Response

Figure 3: Experimental workflow for insect response assays.

Insect Electrophysiological and Behavioral Responses to this compound

The perception of this compound by insects and their subsequent behavioral responses are critical for understanding its ecological function. The following tables summarize findings from electroantennography and behavioral studies.

Electroantennogram (EAG) Responses
Insect SpeciesOrderFamilyEAG Response to this compoundReference
Apis mellifera (Honeybee)HymenopteraApidaeStrong antennal response[9]
Bombus terrestris (Bumblebee)HymenopteraApidaeSignificant EAG response[9]
Chrysoperla rufilabris (Green Lacewing)NeuropteraChrysopidaeFemales showed a stronger response than males[10][11]
Hippodamia convergens (Convergent Lady Beetle)ColeopteraCoccinellidaeFemales showed a stronger response than males[10][11]
Manduca sexta (Tobacco Hawkmoth)LepidopteraSphingidaeEAD-active compound[12]
Mamestra brassicae (Cabbage Moth)LepidopteraNoctuidaeSpecific olfactory receptor neurons respond to MeS[13][14]
Syrphid fliesDipteraSyrphidaeStrong response, even at low concentrations[1]
Behavioral Responses (Olfactometer and Field Studies)
Insect Species/GroupOrderBehavioral Response to this compoundAssay TypeReference
Apis mellifera (Honeybee)HymenopteraAttractionField trapping[15]
Chewing herbivores (Coleoptera, Diptera)-AttractionMeta-analysis
Cell-content feeders (Acari, Thysanoptera)-RepulsionMeta-analysis
Sucking herbivores (Hemiptera)-NeutralMeta-analysis
Chrysopa nigricornis (Green Lacewing)NeuropteraAttractionField trapping
Deraeocoris brevisHemipteraAttractionField trapping
Hemerobius sp. (Brown Lacewing)NeuropteraAttractionField trapping
Mamestra brassicae (Cabbage Moth)LepidopteraOviposition inhibitionOutdoor test arenas[13][14]
Natural Enemies (general)-Overall attractive effectMeta-analysis
Orius tristicolor (Minute Pirate Bug)HemipteraAttractionField trapping
Stethorus punctum picipesColeopteraAttractionField trapping
Syrphidae (Hoverflies)DipteraAttractionField trapping[15]
Toxomerus marginatus (Syrphid Fly)DipteraAttractionField trapping[15]
Typhlodromus pyri (Predatory Mite)MesostigmataAttractionY-tube olfactometer

Conclusion

This compound is a pivotal component of floral scents, exhibiting a remarkable duality in its ecological functions. Its biosynthesis from salicylic acid is a well-defined pathway, and its presence in floral headspace can be accurately quantified using established analytical techniques. The compound's role as an attractant for a diverse range of pollinators, particularly nocturnal insects, is well-documented through electrophysiological and behavioral studies. Concurrently, its function as a defense signal highlights the intricate chemical ecology of plant-insect interactions. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the nuanced roles of this compound in floral scents, with potential applications in agriculture for enhancing pollination and in the development of novel pest management strategies. Future research should continue to expand the quantitative data across a wider range of plant and insect species to build a more comprehensive understanding of the ecological significance of this versatile volatile compound.

References

The Silent Scream: Unraveling Methyl Salicylate's Role in Plant-to-Plant Communication

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Plants, often perceived as passive organisms, engage in complex and dynamic communication networks. A key player in this silent dialogue is methyl salicylate (MeSA), a volatile organic compound that acts as an airborne signal, warning neighboring plants of impending threats. This technical guide delves into the intricate role of MeSA in plant-to-plant communication, providing a comprehensive overview of the signaling pathways, detailed experimental protocols for its study, and a quantitative analysis of its effects. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development seeking to understand and harness the power of this fascinating molecular messenger. We will explore the biosynthesis of MeSA, its perception by recipient plants, and the subsequent activation of defense responses, offering a foundational understanding for future research and application.

Introduction

In the face of biotic stresses such as herbivory and pathogen attack, plants have evolved sophisticated defense mechanisms. One of the most remarkable of these is the production and release of volatile organic compounds (VOCs) that can travel through the air and be perceived by other plants. This compound (MeSA), the methyl ester of the plant hormone salicylic acid (SA), has emerged as a critical airborne signal in this process of "plant-to-plant communication".[1] Upon perception, MeSA can be converted back to salicylic acid in the recipient plant, triggering a state of heightened defense readiness known as systemic acquired resistance (SAR).[2][3] This guide will provide a detailed exploration of the molecular mechanisms underpinning MeSA-mediated plant communication, equipping researchers with the knowledge and methodologies to investigate this phenomenon.

The this compound Signaling Pathway

The journey of this compound as a signaling molecule involves its synthesis in the emitter plant, its transport through the atmosphere, and its perception and conversion in the receiver plant, culminating in the activation of defense-related genes.

Biosynthesis and Release of this compound

Upon pathogen attack or herbivore feeding, the concentration of salicylic acid (SA) increases in the affected plant tissues. This SA is then converted to the more volatile this compound by the enzyme salicylic acid methyltransferase (SAMT) .[4] This conversion is a crucial step, as it allows the signal to become airborne.

Perception and Signal Transduction in the Recipient Plant

Once MeSA reaches a neighboring plant, it is absorbed through the stomata. Inside the plant tissues, it is converted back to salicylic acid by salicylic acid-binding protein 2 (SABP2) , which possesses this compound esterase activity.[2][4] The resulting increase in salicylic acid levels initiates a signaling cascade that leads to the expression of defense-related genes, most notably the pathogenesis-related (PR) genes .

MeSA_Signaling_Pathway cluster_emitter Emitter Plant (Stressed) cluster_receiver Receiver Plant Pathogen/Herbivore Pathogen/Herbivore Salicylic_Acid Salicylic Acid (SA) Pathogen/Herbivore->Salicylic_Acid induces SAMT Salicylic Acid Methyltransferase (SAMT) Salicylic_Acid->SAMT substrate MeSA_release This compound (MeSA) (Volatile Signal) SAMT->MeSA_release produces MeSA_uptake MeSA Uptake MeSA_release->MeSA_uptake Airborne Transport SABP2 Salicylic Acid Binding Protein 2 (SABP2) MeSA_uptake->SABP2 substrate SA_in_receiver Salicylic Acid (SA) SABP2->SA_in_receiver produces PR_Genes Pathogenesis-Related (PR) Gene Expression SA_in_receiver->PR_Genes induces Defense_Response Systemic Acquired Resistance (SAR) PR_Genes->Defense_Response

Figure 1: this compound Signaling Pathway.

Quantitative Data on MeSA-Mediated Plant Communication

The following tables summarize quantitative data from various studies, illustrating the changes in MeSA concentration and the expression of defense-related genes upon biotic stress and MeSA treatment.

This compound Concentration in Plant Tissues
Plant SpeciesStressorTissueMeSA Concentration (µg/g FW)Fold Change vs. ControlReference
Lycopersicon esculentum (Tomato)Tobacco Mosaic Virus (TMV)Leaves> 2.0Not Detected in Control[5]
Arabidopsis thalianaPseudomonas syringaeSystemic Leaves~0.02 (at 48 hpi)~4[6]
Nicotiana tabacum (Tobacco)Tobacco Mosaic Virus (TMV)Phloem ExudatesIncreasedNot specified[7]

Table 1: this compound Concentrations in Plants Under Biotic Stress. FW = Fresh Weight, hpi = hours post-inoculation.

MeSA-Induced Expression of Pathogenesis-Related (PR) Genes
Plant SpeciesGeneTreatmentTime PointFold Change vs. ControlReference
Triticum aestivum (Wheat)PR1MeSA24 h~1000[2]
Triticum aestivum (Wheat)PR4MeSA24 h~1800[2]
Triticum aestivum (Wheat)PR5MeSA24 h~70[2]
Malus hupehensisMhPR1SA12 hInduced[3]
Vitis vinifera (Grapevine)VvPR1MeSANot specifiedUpregulated[8]
Oryza sativa (Rice)OsPR1#074Blast Fungus6 dpi~1000[9]

Table 2: Fold Change in Pathogenesis-Related (PR) Gene Expression Following MeSA or Pathogen Treatment. h = hours, dpi = days post-inoculation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in plant-to-plant communication.

Protocol for Collection and Analysis of Plant Volatiles using GC-MS

This protocol describes the collection of volatile organic compounds (VOCs) from plants and their subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify this compound.

Materials:

  • Glass chambers or bags for enclosing plants

  • Volatile collection traps (e.g., tubes containing Tenax® TA or other suitable adsorbent)

  • Vacuum pump

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Internal standard (e.g., nonyl acetate)

  • Solvents for elution (e.g., hexane, dichloromethane)

Procedure:

  • Plant Material and Treatment: Grow plants under controlled conditions. For treatment, infest plants with herbivores or inoculate with a pathogen. Control plants should be left untreated.

  • Volatile Collection:

    • Enclose the plant or a specific leaf in a glass chamber or a Tedlar® bag.

    • Connect the chamber to a volatile collection trap and a vacuum pump.

    • Draw air from the chamber through the trap at a constant flow rate (e.g., 100-500 mL/min) for a defined period (e.g., 1-24 hours).

  • Sample Elution:

    • After collection, elute the trapped volatiles from the adsorbent using a suitable solvent (e.g., 200 µL of hexane).

    • Add a known amount of an internal standard to the eluate for quantification.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the eluate into the GC-MS.

    • Use a suitable GC column (e.g., HP-5MS) and temperature program to separate the compounds.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • Identify this compound based on its retention time and mass spectrum by comparing it to an authentic standard.

    • Quantify the amount of MeSA by comparing its peak area to that of the internal standard.

GCMS_Workflow Plant_Material Plant Material (Treated and Control) Volatile_Collection Volatile Collection (Glass Chamber & Adsorbent Trap) Plant_Material->Volatile_Collection Elution Elution with Solvent + Internal Standard Volatile_Collection->Elution GCMS_Analysis GC-MS Analysis (Separation & Detection) Elution->GCMS_Analysis Data_Analysis Data Analysis (Identification & Quantification) GCMS_Analysis->Data_Analysis

Figure 2: GC-MS Workflow for Plant Volatile Analysis.
Protocol for Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This protocol outlines a method to assess the induction of systemic acquired resistance (SAR) in Arabidopsis thaliana following a primary infection, a process in which MeSA can act as a signaling molecule.

Materials:

  • Arabidopsis thaliana plants (e.g., Col-0 ecotype) grown under controlled conditions.

  • Pathogen for primary inoculation (e.g., avirulent Pseudomonas syringae pv. tomato DC3000 expressing an avirulence gene).

  • Pathogen for secondary challenge (e.g., virulent Pseudomonas syringae pv. tomato DC3000).

  • 10 mM MgCl₂ (mock control).

  • Syringes without needles.

  • Sterile water.

  • Petri dishes with appropriate growth medium (e.g., King's B medium with appropriate antibiotics).

Procedure:

  • Primary Inoculation:

    • Select three lower leaves of 4-5 week old Arabidopsis plants.

    • Infiltrate the abaxial side of these leaves with a bacterial suspension of the avirulent pathogen (e.g., OD₆₀₀ = 0.005 in 10 mM MgCl₂) or with 10 mM MgCl₂ for mock-treated plants.

  • Incubation:

    • Place the plants back in the growth chamber for 2-3 days to allow for the development of SAR.

  • Secondary Challenge:

    • Select three upper, systemic leaves that were not previously inoculated.

    • Infiltrate these leaves with a bacterial suspension of the virulent pathogen (e.g., OD₆₀₀ = 0.001 in 10 mM MgCl₂).

  • Quantification of Bacterial Growth:

    • After 2-3 days, collect leaf discs of a known area from the challenged systemic leaves.

    • Homogenize the leaf discs in sterile water.

    • Plate serial dilutions of the homogenate on appropriate growth medium.

    • Incubate the plates at 28°C for 2 days.

    • Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves.

    • A significant reduction in bacterial growth in the systemic leaves of pathogen-pre-inoculated plants compared to mock-pre-inoculated plants indicates the induction of SAR.

SAR_Assay_Workflow Primary_Inoculation Primary Inoculation (Lower Leaves with Avirulent Pathogen or Mock) Incubation Incubation (2-3 days) Primary_Inoculation->Incubation Secondary_Challenge Secondary Challenge (Upper Leaves with Virulent Pathogen) Incubation->Secondary_Challenge Bacterial_Quantification Quantification of Bacterial Growth (CFU Counting) Secondary_Challenge->Bacterial_Quantification Result Induction of SAR (Reduced Bacterial Growth) Bacterial_Quantification->Result

Figure 3: Systemic Acquired Resistance (SAR) Assay Workflow.
Protocol for Analysis of MeSA-Induced Gene Expression by qRT-PCR

This protocol details the quantification of defense-related gene expression in response to MeSA treatment using quantitative reverse transcription PCR (qRT-PCR).

Materials:

  • Plant material treated with MeSA or a control.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • Reverse transcriptase and associated reagents for cDNA synthesis.

  • qPCR instrument and SYBR Green master mix.

  • Gene-specific primers for target genes (e.g., PR1) and a reference gene (e.g., Actin).

Procedure:

  • Plant Treatment and Sample Collection:

    • Expose plants to MeSA vapor or spray with a MeSA solution. Control plants should be treated with the solvent alone.

    • Harvest leaf tissue at different time points after treatment and immediately freeze in liquid nitrogen.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from the frozen tissue using a commercial kit or a standard protocol.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

    • Synthesize first-strand cDNA from the RNA using a reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions containing cDNA, SYBR Green master mix, and gene-specific primers for the target and reference genes.

    • Run the qPCR program on a real-time PCR machine.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt).

    • Calculate the fold change in gene expression in MeSA-treated samples compared to control samples using the 2-ΔΔCt method.

Conclusion

This compound plays a pivotal and multifaceted role in mediating plant-to-plant communication, acting as a crucial airborne signal that primes neighboring plants for enhanced defense against a variety of threats. The conversion of salicylic acid to the more volatile MeSA in stressed plants allows for the rapid dissemination of a warning signal, which is then perceived and converted back to active SA in recipient plants, triggering systemic acquired resistance. The quantitative data clearly demonstrate the significant upregulation of MeSA and defense-related gene expression in response to biotic challenges. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate this fascinating area of chemical ecology. A deeper understanding of the MeSA signaling pathway holds immense potential for the development of novel strategies in sustainable agriculture and crop protection, moving towards a future where we can harness the plants' own communication systems to enhance their resilience.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl Salicylate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the synthesis of methyl salicylate, commonly known as oil of wintergreen, through the Fischer esterification of salicylic acid with methanol.[1][2] The Fischer esterification is a classic acid-catalyzed reaction that is reversible.[1][3] This application note includes comprehensive experimental protocols, a summary of quantitative data, and a visual representation of the reaction workflow. The information is intended to guide researchers in the efficient and safe laboratory-scale synthesis of this widely used ester, which finds applications in flavorings, fragrances, and as a topical analgesic.[3]

Introduction

This compound is an organic ester naturally produced by many plants, particularly wintergreens. It is characterized by its distinct minty aroma.[4] The synthesis of this compound is a common undergraduate organic chemistry experiment that demonstrates the principles of Fischer esterification.[5] This reaction involves the condensation of a carboxylic acid (salicylic acid) and an alcohol (methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2] The reaction is an equilibrium process, and strategies such as using an excess of one reactant (usually the less expensive one, methanol) or removing the water formed during the reaction are employed to drive the equilibrium towards the formation of the ester product.[3][6]

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

C₇H₆O₃ (Salicylic Acid) + CH₃OH (Methanol) ⇌ C₈H₈O₃ (this compound) + H₂O (Water)

The reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄).[1]

The mechanism of the Fischer esterification of salicylic acid with methanol proceeds through several key steps:[1]

  • Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic.[1][6]

  • Nucleophilic Attack by Methanol: The alcohol (methanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and form the final this compound product.[1]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound via Fischer esterification based on various laboratory protocols. The exact yield can vary depending on the specific reaction conditions and purification efficiency.

ParameterValueReference
Reactants
Salicylic Acid0.2 g to 27.6 g[4][7]
Methanol2.0 mL to 30 mL[4][6][7]
Concentrated Sulfuric Acid (Catalyst)4-5 drops to 10 mL[4][7]
Reaction Conditions
Temperature~80 °C to 100 °C (Reflux)[3][6]
Reaction Time40 to 75 minutes[6][7]
Product
Theoretical YieldDependent on limiting reagent[8]
Reported Percent YieldUp to 94.33%[2]
Molecular Weight of Salicylic Acid138.12 g/mol [2]
Molecular Weight of Methanol32.04 g/mol [8]
Molecular Weight of this compound152.15 g/mol [2]
Density of this compound~1.174 g/mL[2]

Detailed Experimental Protocol

This protocol is a comprehensive procedure for the synthesis and purification of this compound.

4.1. Materials and Reagents

  • Salicylic Acid (C₇H₆O₃)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Methylene Chloride (CH₂Cl₂) or Diethyl Ether (C₄H₁₀O)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Calcium Chloride (CaCl₂) pellets

  • Ice water

4.2. Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Pasteur pipettes

  • Rotary evaporator (optional)

4.3. Synthesis Procedure

  • Reactant Preparation: In a 50 mL round-bottom flask, combine 4.9 g of salicylic acid and 12.5 mL of methanol.[2] Swirl the flask until the salicylic acid is completely dissolved.[2]

  • Catalyst Addition: Place the flask in an ice bath to cool. Slowly and cautiously add 5.0 mL of concentrated sulfuric acid to the mixture while swirling.[2] The addition of sulfuric acid is exothermic and should be done carefully.

  • Reflux: Attach a reflux condenser to the round-bottom flask and place the apparatus in a heating mantle or water bath.[2] Heat the mixture to reflux for approximately 45-75 minutes.[2][6] Gentle boiling should be maintained throughout the reflux period.

4.4. Work-up and Purification

  • Cooling and Quenching: After the reflux period, allow the reaction mixture to cool to room temperature.[2] Carefully pour the cooled mixture into a separatory funnel containing 10 mL of ice water.[2]

  • Extraction: Extract the product from the aqueous mixture using two portions of 15 mL of methylene chloride or diethyl ether.[2] After each extraction, gently shake the separatory funnel, venting frequently to release any pressure buildup.[6]

  • Washing: Combine the organic layers. Wash the combined organic extracts first with 15 mL of water and then with 15 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[2] Be cautious during the bicarbonate wash as carbon dioxide gas will be evolved.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate or calcium chloride pellets.[2][7]

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator or by gentle heating in a warm water bath in a well-ventilated fume hood.[2][6]

  • Product Characterization: Weigh the resulting oil to determine the final mass and calculate the percent yield. The product, this compound, should have a characteristic wintergreen scent.[4] Further characterization can be performed using techniques such as IR and NMR spectroscopy.[2]

Visualizations

5.1. Fischer Esterification Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Fischer_Esterification_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification A 1. Mix Salicylic Acid and Methanol B 2. Add H₂SO₄ (Catalyst) A->B C 3. Reflux (Heat) B->C D 4. Cool and Quench with Water C->D Reaction Completion E 5. Extract with Organic Solvent D->E F 6. Wash with NaHCO₃ and Water E->F G 7. Dry with Anhydrous Salt F->G H 8. Evaporate Solvent G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis and purification of this compound.

5.2. Signaling Pathway (Reaction Mechanism)

The following diagram outlines the key mechanistic steps of the acid-catalyzed Fischer esterification.

Fischer_Esterification_Mechanism SalicylicAcid Salicylic Acid ProtonatedSA Protonated Salicylic Acid SalicylicAcid->ProtonatedSA Protonation TetrahedralInt Tetrahedral Intermediate ProtonatedSA->TetrahedralInt Nucleophilic Attack ProtonatedEster Protonated Ester TetrahedralInt->ProtonatedEster Dehydration MethylSalicylate This compound ProtonatedEster->MethylSalicylate Deprotonation Catalyst_In H⁺ (from H₂SO₄) Methanol_In Methanol (CH₃OH) Water_Out Water (H₂O) Catalyst_Out H⁺ (Regenerated)

Caption: Mechanism of Fischer esterification for this compound synthesis.

References

Application Note: Acid-Catalyzed Synthesis of Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of methyl salicylate, commonly known as oil of wintergreen, through the acid-catalyzed Fischer esterification of salicylic acid with methanol.[1][2][3] This process is a fundamental organic chemistry reaction widely used for producing esters, which have significant applications as flavoring and fragrance agents.[2][4] The protocol herein describes the reaction setup, purification, and characterization methods suitable for research and developmental laboratories.

Introduction

This compound is an organic ester naturally produced by many plants, particularly wintergreens.[5] It is recognized for its characteristic minty aroma and is used extensively as a flavoring agent, in perfumes, and in topical analgesics for its rubefacient properties.[2][6]

The synthesis is achieved via Fischer esterification, a reaction between a carboxylic acid (salicylic acid) and an alcohol (methanol).[2][3][4] The reaction is catalyzed by a strong acid, typically concentrated sulfuric acid (H₂SO₄), which protonates the carbonyl group of the carboxylic acid, rendering it more susceptible to nucleophilic attack by the alcohol.[2][7][8] The reaction is reversible, so to drive the equilibrium towards the product, an excess of one reactant (typically the less expensive one, methanol) is used.[2][7]

Comparative Experimental Parameters

The following table summarizes quantitative data from various published protocols for the synthesis of this compound, offering a comparative overview of reaction conditions.

ParameterProtocol 1[2][7]Protocol 2[3][8]Protocol 3[9] (Microscale)Protocol 4[10] (Large Scale)
Salicylic Acid 0.65 g4.9 g0.2 g27.6 g
Methanol 2.0 mL (excess)12.5 mL2.0 mL30 mL (4-fold excess)
Catalyst (H₂SO₄) 0.75 mL5.0 mL4-5 drops10 mL
Reaction Temp. ~80 °CRefluxReflux (Hot Water Bath)Reflux
Reaction Time 75 minutes45 minutes40 minutes1.5 hours
Extraction Solvent Dichloromethane (CH₂Cl₂)Dichloromethane (CH₂Cl₂)Diethyl EtherNot specified, but implies separation
Washing Solution 5% Sodium BicarbonateWater, Sodium Bicarbonate2 mL Sodium BicarbonateSodium Bicarbonate Solution
Drying Agent Anhydrous Sodium SulfateAnhydrous Sodium SulfateCalcium Chloride PelletsNot specified

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a laboratory scale.

3.1. Materials and Reagents

  • Salicylic Acid (C₇H₆O₃)

  • Methanol (CH₃OH), anhydrous

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Dichloromethane (CH₂Cl₂), or Diethyl Ether (C₄H₁₀O)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Deionized Water

3.2. Equipment

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (125 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Pasteur pipettes

  • Rotary evaporator (optional)

3.3. Reaction Mechanism Workflow

G cluster_mechanism Fischer Esterification Mechanism P Protonation of Carbonyl NA Nucleophilic Attack by Methanol P->NA Activates Carbonyl PT Proton Transfer NA->PT Forms Tetrahedral Intermediate EW Elimination of Water PT->EW Creates Good Leaving Group (H₂O) DP Deprotonation EW->DP Reforms Carbonyl, Releases Water DP->P Regenerates Acid Catalyst

Caption: The acid-catalyzed mechanism for Fischer esterification.

3.4. Synthesis Procedure

  • Reagent Preparation: In a 50 mL round-bottom flask, combine 4.9 g of salicylic acid and 12.5 mL of methanol.[3][8] Add a magnetic stir bar and stir the mixture until the salicylic acid completely dissolves.[2][7]

  • Catalyst Addition: Place the flask in an ice-water bath to cool. While stirring, slowly and carefully add 5.0 mL of concentrated sulfuric acid dropwise to the methanol-salicylic acid solution.[3][4][8] Add the acid slowly to prevent the solution from boiling.[4]

  • Reflux: Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cool water through the condenser jacket.[7] Heat the mixture to a gentle boil using a heating mantle or water bath and maintain reflux for approximately 45-75 minutes.[3][7][8] During this time, the distinct, pleasant smell of wintergreen should become apparent.[4]

  • Cooling: After the reflux period, remove the heat source and allow the reaction mixture to cool to room temperature.[3][7]

3.5. Workup and Purification

  • Extraction: Transfer the cooled reaction mixture to a 125 mL separatory funnel. Add approximately 50 mL of ice-cold water.[4] Add about 20 mL of dichloromethane (or diethyl ether) to the separatory funnel, cap it, and shake vigorously, venting frequently to release any pressure buildup.[4][7][9] Allow the layers to separate. This compound is denser than water and will be in the lower organic layer if using dichloromethane.[8]

  • Aqueous Wash: Drain the lower organic layer into a clean flask. Discard the upper aqueous layer, which contains most of the unreacted methanol and sulfuric acid.[4][9]

  • Neutralization: Return the organic layer to the separatory funnel. Add 20-30 mL of 5% sodium bicarbonate solution in portions.[7][9] Swirl gently at first, then shake, venting frequently as carbon dioxide gas will be generated.[8] This step neutralizes any remaining sulfuric acid and unreacted salicylic acid.[9][10]

  • Final Wash: Drain the organic layer and wash it once more with deionized water.

  • Drying: Transfer the washed organic layer to a clean, dry Erlenmeyer flask and add a small amount of anhydrous sodium sulfate to remove residual water.[7][8] Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent (dichloromethane) using a rotary evaporator or by gentle heating in a warm water bath in a well-ventilated fume hood to yield the crude this compound product.[7]

3.6. Characterization

  • Yield: Determine the final mass of the product and calculate the percent yield. A successful synthesis should yield over 90%.[8]

  • Odor: Note the characteristic strong, minty scent of wintergreen.[1]

  • Spectroscopy: Obtain IR and NMR spectra to confirm the identity and purity of the compound. The IR spectrum should show a characteristic ester carbonyl (C=O) stretch and the absence of the broad carboxylic acid O-H stretch from salicylic acid.[3][8]

Experimental Workflow Diagram

G cluster_workflow Synthesis and Purification Workflow Mix 1. Mix Salicylic Acid & Methanol Add_H2SO4 2. Add H₂SO₄ Catalyst Mix->Add_H2SO4 Reflux 3. Heat at Reflux Add_H2SO4->Reflux Cool 4. Cool to Room Temperature Reflux->Cool Extract 5. Extract with CH₂Cl₂ & Water Cool->Extract Wash_NaHCO3 6. Wash with NaHCO₃ Solution Extract->Wash_NaHCO3 Dry 7. Dry with Anhydrous Na₂SO₄ Wash_NaHCO3->Dry Evaporate 8. Evaporate Solvent Dry->Evaporate Product This compound Product Evaporate->Product

Caption: Step-by-step workflow for this compound synthesis.

Safety Precautions

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong dehydrating agent. Handle with extreme care in a fume hood, wearing gloves, safety goggles, and a lab coat. Always add acid to the alcohol/water solution, never the other way around.

  • Methanol: Toxic and flammable. Avoid inhalation and skin contact.

  • Dichloromethane/Diethyl Ether: Volatile organic solvents. Use only in a well-ventilated fume hood. Diethyl ether is extremely flammable.

  • General: Perform the entire experiment in a well-ventilated laboratory or fume hood.

References

Application Note: Extraction of Methyl Salicylate from Wintergreen (Gaultheria procumbens) via Steam Distillation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl salicylate is a benzoate ester and the primary active compound in Oil of Wintergreen, comprising over 98% of the essential oil.[1] It is widely recognized for its analgesic and anti-inflammatory properties. In the wintergreen plant (Gaultheria procumbens), this compound exists predominantly as the glycoside gaultherin.[2] This application note details the steam distillation method for extracting this compound, a process that leverages the compound's volatility and immiscibility with water. The core of the extraction relies on the enzymatic or hydrolytic cleavage of gaultherin into the volatile this compound and sugars, which is facilitated by macerating the plant material in water prior to and during distillation.[2][3] Steam distillation is an effective and widely used technique for isolating temperature-sensitive, high-boiling-point compounds from natural sources.[4]

Biochemical Pathway: Hydrolysis of Gaultherin

The extraction of this compound from wintergreen leaves is not merely a physical process; it is preceded by a critical biochemical reaction. The plant stores the compound in the form of a non-volatile glycoside called gaultherin. When the plant material is macerated (crushed) and soaked in water, the endogenous enzyme gaultherase, or simple hydrolysis, breaks down gaultherin into this compound and a disaccharide (primverose), which is subsequently broken down into glucose and xylose.[2][3] This enzymatic hydrolysis is crucial for releasing the volatile this compound, making it available for extraction via steam distillation.[5]

Gaultherin Hydrolysis Gaultherin Gaultherin (from Wintergreen Leaves) Hydrolysis Hydrolysis (Enzymatic/Moisture) Gaultherin->Hydrolysis + H₂O MS This compound (Volatile Oil) Hydrolysis->MS Sugars Glucose + Xylose (Non-volatile) Hydrolysis->Sugars Steam Distillation Workflow Workflow for this compound Extraction cluster_prep 1. Preparation cluster_distill 2. Distillation cluster_recover 3. Recovery & Purification A Harvest Wintergreen Leaves B Chop/Macerate Leaves A->B C Soak in Water (Maceration for >12h) B->C D Load Flask with Macerated Leaves & Water C->D E Steam Distill (~100°C, 2-6 hours) D->E F Collect Distillate (Oil + Water Emulsion) E->F G Transfer to Separatory Funnel F->G H Extract with Organic Solvent (e.g., Methylene Chloride) G->H I Dry Organic Layer (e.g., Anhydrous MgSO₄) H->I J Remove Solvent (Rotary Evaporation) I->J K Pure this compound Oil J->K

References

Application Note: Quantitative Analysis of Methyl Salicylate using GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the quantitative analysis of methyl salicylate in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this compound. The protocol includes procedures for sample preparation, instrument configuration, and data analysis. Additionally, this note presents a summary of quantitative performance data from established methods.

Introduction

This compound is an organic ester naturally produced by many species of plants, particularly wintergreens. It is also synthetically produced and widely used in food flavorings, fragrances, and topical analgesics for its anti-inflammatory and pain-relieving properties. Accurate quantification of this compound is crucial for quality control in pharmaceutical formulations, pharmacokinetic studies, and toxicological analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the determination of volatile and semi-volatile compounds like this compound, making it the method of choice for this application.

Experimental Protocols

This section details the materials, sample preparation, and instrument parameters for the quantitative analysis of this compound.

Materials and Reagents
  • This compound (≥99% purity)

  • Internal Standard (e.g., Ethyl Salicylate or this compound-d4)

  • Solvents: Methanol, Chloroform, Hexane (HPLC or GC grade)

  • Derivatizing Agent (if necessary, e.g., BSTFA)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • GC vials with inserts

  • Vortex mixer

  • Centrifuge

  • Ultrasonicator

Standard and Sample Preparation

2.2.1. Standard Solution Preparation

  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with methanol.

  • Internal Standard (IS) Stock Solution (e.g., 1 mg/mL): Prepare a stock solution of the chosen internal standard (e.g., ethyl salicylate) in the same manner.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the appropriate solvent to cover the desired concentration range (e.g., 0.5 ng/mL to 5000 ng/mL).[1][2] Spike each working standard with a constant concentration of the internal standard.

2.2.2. Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Liquid Samples (e.g., plasma, biological fluids):

    • Pipette a known volume of the sample (e.g., 100 µL) into a centrifuge tube.[3]

    • Add a known amount of the internal standard.

    • Perform a liquid-liquid extraction by adding an appropriate organic solvent (e.g., chloroform or hexane).[3][4]

    • Vortex the mixture for 1-2 minutes and then centrifuge to separate the layers.

    • Carefully transfer the organic layer to a clean GC vial for analysis.

    • For some biological samples, a derivatization step with an agent like BSTFA may be required to improve chromatographic behavior.[3]

  • For Solid or Semi-solid Samples (e.g., ointments, tissues):

    • Accurately weigh a known amount of the homogenized sample (e.g., 1 g) into a volumetric flask (e.g., 20 mL).[5]

    • Add a suitable solvent (e.g., methanol) and the internal standard.[5]

    • Use an ultrasonicator for approximately 20 minutes to ensure complete extraction of this compound.[5]

    • Dilute to the final volume with the solvent.[5]

    • Filter the solution through a 0.45 µm membrane filter into a GC vial.[5]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters. These may need to be optimized based on the specific instrument and column used.

ParameterValue
Gas Chromatograph
ColumnAgilent DB-5ms Ultra Inert (15 m x 250 µm x 0.25 µm) or similar[1]
Injection Port Temp.225 °C[1]
Injection Volume1 µL[1]
Injection ModeSplit (e.g., 10:1 split ratio)[1]
Carrier GasHelium
Oven ProgramInitial temp 60°C, hold for 4 min, ramp to 90°C at 5°C/min, hold for 2 min, ramp to 115°C at 5°C/min, hold for 3 min, then ramp to 250°C at 10°C/min, hold for 6 min.[6]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C[6]
Interface Temp.260 °C[6]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Quantifier Ion (m/z)120, 152
Qualifier Ions (m/z)92

Quantitative Data Summary

The following table summarizes the quantitative performance parameters from various validated GC-MS methods for this compound analysis.

ParameterMethod 1[1][2]Method 2[4]Method 3[5]
Matrix Human Skin and HairHuman PlasmaCosmetics
Linearity Range 0.5 - 5000 ng/mLNot SpecifiedNot Specified
Correlation Coefficient (R²) > 0.9968Not SpecifiedNot Specified
Limit of Detection (LOD) 0.05 ng/mL1 ng/mLNot Specified
Limit of Quantification (LOQ) 0.5 ng/mL5 ng/mL0.002%
Intra-day Precision (%RSD) 1.43% - 2.35%Not SpecifiedNot Specified
Inter-day Precision (%RSD) 1.91% - 2.97%Not SpecifiedNot Specified
Intra-day Accuracy (%) 100.28% - 102.03%Not SpecifiedNot Specified
Inter-day Accuracy (%) 99.48% - 102.33%Not SpecifiedNot Specified

Experimental Workflow and Diagrams

The overall workflow for the quantitative analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard Prepare Standard Curve Spike Spike with Internal Standard Standard->Spike Sample Prepare Sample (Extraction/Dilution) Sample->Spike Injection Inject into GC-MS Spike->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM/MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of This compound Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for Quantitative Analysis of this compound by GC-MS.

Conclusion

The GC-MS method described in this application note is a reliable and robust technique for the quantitative determination of this compound in a variety of sample matrices. The high sensitivity, selectivity, and accuracy of this method make it well-suited for applications in pharmaceutical quality control, clinical research, and toxicological screening. The provided protocol and performance data can serve as a valuable resource for laboratories involved in the analysis of this compound.

References

Application Notes and Protocols for the Determination of Methyl Salicylate in Plant Tissues using HPLC

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl salicylate (MeSA) is a volatile organic compound that plays a crucial role in plant defense signaling, including systemic acquired resistance (SAR). Its quantification in plant tissues is essential for understanding plant-pathogen interactions, plant-to-plant communication, and the physiological responses of plants to various stresses. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the determination of this compound in complex plant matrices.

This document provides detailed application notes and protocols for the analysis of this compound in plant tissues using Reverse-Phase HPLC (RP-HPLC). The methodologies described are intended for researchers, scientists, and drug development professionals working in plant biology, phytochemistry, and related fields.

Signaling Pathway of this compound in Plant Defense

This compound is a key signaling molecule in plant defense. Upon pathogen attack or other stress, its biosynthesis is induced. It can then act locally or be transported to other parts of the plant to activate systemic resistance.

Methyl_Salicylate_Signaling cluster_synthesis Biosynthesis cluster_transport Transport & Signaling cluster_action Action in Systemic Tissue Chorismate Chorismate Salicylic_Acid Salicylic_Acid Chorismate->Salicylic_Acid Multiple Steps Methyl_Salicylate Methyl_Salicylate Salicylic_Acid->Methyl_Salicylate Methylation SAMT SAMT SAMT->Salicylic_Acid Phloem Phloem Methyl_Salicylate->Phloem Phloem Transport Volatilization Volatilization Methyl_Salicylate->Volatilization Airborne Signal Local_Tissue Infected Local Tissue Systemic_Tissue Distal Systemic Tissue SABP2 SABP2 Phloem->Systemic_Tissue Volatilization->Systemic_Tissue Systemic_SA Salicylic Acid SABP2->Systemic_SA Demethylation SAR_Activation Systemic Acquired Resistance (SAR) Activation Systemic_SA->SAR_Activation

Biosynthesis and signaling pathway of this compound in plants.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Tissues (General)

This protocol provides a general method for the extraction of this compound from various plant tissues such as leaves, stems, and roots.

Materials:

  • Fresh or frozen plant tissue

  • Liquid nitrogen

  • Methanol (HPLC grade)

  • Deionized water

  • Mortar and pestle or a tissue homogenizer

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Weigh approximately 1.0 g of fresh or frozen plant tissue.

  • Immediately freeze the tissue in liquid nitrogen to quench metabolic activity.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer the powdered tissue to a centrifuge tube.

  • Add 10 mL of 80% methanol (v/v in deionized water).

  • Vortex the mixture vigorously for 1 minute.

  • Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The sample is now ready for HPLC analysis.

Protocol 2: HPLC Analysis of this compound

This protocol outlines a common isocratic RP-HPLC method for the quantification of this compound.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Autosampler

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water (65:35, v/v) with 1.0% acetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection Wavelength: 304 nm.[1]

  • Run Time: Approximately 10 minutes.

Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared plant tissue extracts.

  • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the determination of this compound in plant tissues.

HPLC_Workflow Sample_Collection Plant Tissue Sampling (e.g., Leaves, Roots) Extraction Extraction with Methanol and Sonication Sample_Collection->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Filtration Filtration through 0.45 µm Filter Centrifugation->Filtration HPLC_Analysis RP-HPLC-UV/DAD Analysis Filtration->HPLC_Analysis Data_Analysis Quantification using Calibration Curve HPLC_Analysis->Data_Analysis

Workflow for this compound analysis in plant tissues.

Data Presentation

The following tables summarize typical quantitative data and validation parameters for HPLC methods used in the determination of this compound.

Table 1: Comparison of HPLC Methods and Performance

ParameterMethod AMethod BMethod C
Column Lichrosorb C8 (150 x 4.6 mm, 5 µm)[1]Zorbax Eclipse Plus C8 (150 x 4.6 mm, 5 µm)[2]C18 column
Mobile Phase Methanol:Water (65:35, v/v) + 1.0% Acetic Acid[1]Methanol:Water (65:35, v/v)[2]Acetonitrile:Water
Detection Wavelength 304 nm[1]230 nm[2]230 nm
Linearity Range (µg/mL) 25 - 175[1]25.10 - 149.680.05 - 100.0
Correlation Coefficient (R²) 0.9999[1]> 0.997> 0.999
Limit of Detection (LOD) (µg/mL) Not ReportedNot Reported0.0271
Limit of Quantification (LOQ) (µg/mL) Not ReportedNot ReportedNot Reported
Recovery (%) 99.78 - 100.0[1]Not ReportedNot Reported
Precision (RSD %) < 2.0 (Intra- and Inter-day)[1]≤ 2.0[2]< 3.0

Table 2: System Suitability Parameters

ParameterAcceptance CriteriaTypical Value
Tailing Factor (T) T ≤ 2< 1.5
Theoretical Plates (N) N > 2000> 3000
Resolution (Rs) Rs > 2> 2.5
Relative Standard Deviation (RSD) of Peak Area RSD ≤ 2%< 1.0%

Conclusion

The HPLC methods described provide a reliable and accurate approach for the quantification of this compound in plant tissues. The choice of a specific method may depend on the available instrumentation and the specific plant matrix being analyzed. Proper method validation is crucial to ensure the quality and reliability of the results. The provided protocols and data serve as a valuable resource for researchers in the field of plant science and drug discovery.

References

Application Notes and Protocols for Methyl Salicylate as a Clearing Agent in Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate, also known as oil of wintergreen, is an effective and versatile clearing agent for a wide range of biological specimens in microscopy.[1][2][3] Its primary function is to render tissues transparent by matching the refractive index of cellular components, thereby reducing light scattering and enabling deeper imaging into the specimen.[4][5] This property makes it particularly valuable for three-dimensional (3D) imaging of intact tissues and whole-mount preparations.[6][7] Compared to other clearing agents like xylene, this compound is considered less toxic, and it offers advantages over agents like BABB by better matching the refractive index of immersion oil and allowing for brightfield visualization during mounting.[2][6] These application notes provide detailed protocols for using this compound to clear both animal and plant tissues for various microscopy applications, including confocal and fluorescence microscopy.

Key Properties of this compound

A summary of the physical and optical properties of this compound relevant to microscopy is provided in the table below.

PropertyValueReference
Molecular FormulaC₈H₈O₃[1]
Molecular Weight152.149 g/mol [1]
AppearanceColorless liquid[1]
OdorWintergreen[1]
Density1.174 g/cm³[1]
Refractive Index (nD)~1.538[1][8][9]
Solubility in water0.639 g/L (21 °C)[1]
MiscibilityOrganic solvents[1]

Applications in Microscopy

This compound is utilized in a variety of microscopy applications due to its effective clearing capabilities:

  • Whole-Mount Imaging: Enables the visualization of entire organs, embryos, or small organisms without the need for physical sectioning.[1][10]

  • Immunohistochemistry: Facilitates deep imaging of antibody-labeled structures within tissues.[1]

  • Fluorescence Microscopy: Preserves the fluorescence of many common fluorophores, making it suitable for 3D reconstruction of fluorescently labeled cells and tissues.[5][11]

  • Confocal and Two-Photon Microscopy: Reduces light scattering, which significantly improves signal-to-noise ratio and imaging depth in thick specimens.[6]

  • Plant and Animal Tissue Clearing: Effective for a wide range of tissues, from delicate embryonic tissues to tough plant roots.[1][12][13]

  • Rapid Tissue Processing: Can be used to shorten the turnaround time for tissue processing compared to traditional methods using xylene.[2][14]

Experimental Protocols

Protocol 1: General Clearing of Animal Tissues

This protocol is suitable for a variety of animal tissues, including embryos and organs, for whole-mount fluorescence and confocal microscopy.

Materials:

  • Phosphate-buffered saline (PBS)

  • Paraformaldehyde (PFA), 4% in PBS

  • Ethanol series (30%, 50%, 70%, 90%, 100%)

  • This compound

  • Glass containers with tight-fitting lids

Procedure:

  • Fixation: Fix the tissue in 4% PFA in PBS overnight at 4°C. The fixation time may need to be optimized depending on the tissue size and type.

  • Washing: Wash the tissue in PBS three times for 30 minutes each to remove the fixative.

  • Dehydration: Dehydrate the tissue through a graded ethanol series.[4]

    • 30% ethanol for 30-60 minutes.

    • 50% ethanol for 30-60 minutes.

    • 70% ethanol for 30-60 minutes.

    • 90% ethanol for 30-60 minutes.

    • 100% ethanol, three times for 30-60 minutes each.

    • For larger or more delicate tissues, incubation times may need to be extended to ensure complete dehydration and minimize shrinkage.[4]

  • Clearing:

    • Incubate the dehydrated tissue in a 1:1 mixture of 100% ethanol and this compound for 1-2 hours.

    • Transfer the tissue to 100% this compound. The tissue should become transparent within a few minutes to a few hours.[1][3] For larger samples, this step may take longer.

  • Mounting and Imaging:

    • Mount the cleared tissue in fresh this compound in a suitable imaging chamber with a coverslip.

    • Use spacers to prevent compression of the sample.[6]

    • Image using a confocal or other appropriate microscope. This compound's refractive index is a good match for oil immersion objectives.[6]

Protocol 2: Rapid Clearing of Adipose Tissue

This protocol is optimized for the rapid clearing of adipose tissue for 3D imaging.[7]

Materials:

  • PBS

  • Glycine (0.3%) in PBS

  • Permeabilization buffer (PBS with 0.2% Triton X-100)

  • Washing buffer (PBS with 0.1% Tween-20, 0.1% Triton X-100, 0.1% deoxycholate, and 20% DMSO)

  • 100% Ethanol

  • This compound

  • Glass bottles with plastic caps

Procedure:

  • Fixation and Quenching:

    • Fix adipose tissue as required for your specific staining protocol.

    • Rinse in PBS for 5 minutes.

    • Quench free aldehyde groups with 0.3% glycine in PBS for 1 hour at room temperature with shaking.[7]

  • Permeabilization and Washing:

    • Permeabilize in PBS with 0.2% Triton X-100 for 2 hours at 37°C with shaking.[7]

    • Wash overnight in the washing buffer at 37°C with shaking.[7]

  • Dehydration:

    • Dehydrate in 100% ethanol overnight at room temperature with shaking, protected from light.[7]

  • Clearing:

    • Immerse the tissue in this compound in a glass bottle and shake for at least 2 hours at room temperature, protected from light.[7]

  • Imaging:

    • Mount in an imaging chamber with a glass bottom for imaging. Note that this compound is not compatible with most plastics.[7]

Protocol 3: Clearing of Plant Roots

This protocol is designed for clearing plant roots to visualize their internal structures.[12][13]

Materials:

  • PEX buffer (5 mM MgCl₂, 100 mM PIPES pH 6.9, 5 mM EGTA) with 4% paraformaldehyde and 5% DMSO

  • Ethanol series (30%, 50%, 70%, 80%, 90%, 100%)

  • Methanol

  • This compound

Procedure:

  • Fixation: Fix plant roots in PEX buffer containing 4% paraformaldehyde and 5% DMSO for 60 minutes at room temperature.[12]

  • Rehydration:

    • Transfer to 70% ethanol for 12 hours.

    • Rehydrate through a graded ethanol series (70%, 50%, 30%) for 30 minutes each.[12]

  • Dehydration:

    • Dehydrate through a graded ethanol series (30%, 50%, 70%, 80%, 90%, 100%) for 30 minutes each, followed by two rinses in 100% ethanol for 30 minutes each.[12][13]

  • Clearing:

    • Immerse in a 2:1 mixture of methanol and this compound for 1 hour.[12]

    • Transfer to a 1:1 mixture for 1 hour.

    • Transfer to a 1:2 mixture for 1 hour.

    • Rinse three times in 100% this compound for 1 hour each and keep in this solution overnight.[12][13]

  • Mounting and Imaging: Mount in this compound for observation.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with this compound-based clearing.

ParameterTissue TypeClearing TimeShrinkageFluorescence PreservationReference
Refractive Index----1.538[1][8]
Processing TimeGeneral Biopsy5-6 hours (Rapid Protocol)Comparable to routine processingGood for H&E staining[2]
Imaging DepthMouse Lungs-Better preservation than TDEExcellent, minimal intensity decrease up to ~150 µm[6]
Clearing Time1 cm³ tissue1-3 weeks (perfusion method)NegligibleBetter than BABB for fluorescent proteins[11]
Clearing TimeAdipose TissueAt least 2 hours-Good for various markers[7]
Clearing TimePlant Roots~3 daysMinimalPreserves cell structure[12][13]
ShrinkageInsect BrainsMore than SeeDB2G and Rapiclear--[15]

Visualizations

Experimental Workflow Diagrams

G General Animal Tissue Clearing Workflow A Fixation (e.g., 4% PFA) B Washing (PBS) A->B C Dehydration (Graded Ethanol Series) B->C D Clearing (Ethanol/Methyl Salicylate -> 100% this compound) C->D E Mounting & Imaging D->E

Caption: General workflow for clearing animal tissues.

G Rapid Adipose Tissue Clearing Workflow A Fixation & Quenching B Permeabilization & Washing A->B C Dehydration (100% Ethanol) B->C D Clearing (100% this compound) C->D E Imaging D->E

Caption: Workflow for rapid clearing of adipose tissue.

G Plant Root Clearing Workflow A Fixation B Rehydration (Graded Ethanol) A->B C Dehydration (Graded Ethanol) B->C D Clearing (Methanol/Methyl Salicylate Series -> 100% this compound) C->D E Mounting & Imaging D->E

Caption: Workflow for clearing plant roots.

Safety and Handling

This compound is considered harmful if swallowed and can cause skin and eye irritation.[16][17][18] It is toxic to blood, lungs, the nervous system, and mucous membranes.[16]

  • Handling: Always handle this compound in a well-ventilated area or under a chemical fume hood.[18]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, a lab coat, and splash goggles.[16][18]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and strong oxidizing agents.[16][18]

  • Toxicity: Ingestion can be toxic, particularly for children.[1] The acute oral LD50 in rats is 887 mg/kg.[16][19]

Conclusion

This compound is a valuable and relatively low-cost clearing agent for a broad range of microscopy applications. Its high refractive index and compatibility with many fluorescent proteins make it an excellent choice for 3D imaging of both animal and plant tissues. By following the detailed protocols and safety guidelines provided, researchers can effectively utilize this compound to achieve high-quality, transparent samples for in-depth microscopic analysis.

References

Application Notes and Protocols: Methyl Salicylate in Topical Analgesic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl salicylate in topical analgesic formulations. This document covers the mechanism of action, formulation strategies, quantitative efficacy data, and detailed experimental protocols for the characterization and evaluation of this compound formulations.

Introduction

This compound, also known as oil of wintergreen, is a widely used active ingredient in over-the-counter topical analgesics for the symptomatic relief of musculoskeletal pain.[1][2][3] It is a naturally derived organic ester, first isolated in 1843 from Gaultheria procumbens, but is now often synthetically produced for use in liniments, creams, gels, and patches.[1] Its primary applications are for minor aches and pains of muscles and joints associated with arthritis, backache, strains, and sprains.[2]

Mechanism of Action

The analgesic effect of this compound is multifaceted, involving a combination of counter-irritation, vasodilation, and anti-inflammatory actions.

  • Counter-irritation: When applied topically, this compound induces a mild irritation or reddening of the skin.[1] This sensation is thought to mask the underlying musculoskeletal pain by stimulating sensory nerve endings, thereby altering or offsetting pain signals from the deeper tissues served by the same nerves.[1][4] This process is also referred to as "rubefaction".[3]

  • Vasodilation: this compound causes the widening of blood vessels in the skin, leading to increased blood flow.[2][5] This results in a warming sensation that can help to soothe painful areas.[2]

  • Anti-inflammatory Effects: Upon absorption into the skin, this compound can be hydrolyzed to salicylic acid.[5][6] Salicylic acid is a nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[5][7] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.[3][5]

  • Modulation of TRP Channels: this compound has been shown to activate Transient Receptor Potential (TRP) channels, particularly TRPV1 and TRPA1.[5][8] These channels are involved in the sensations of temperature and pain. Activation of these channels can lead to a desensitization of pain receptors, contributing to the analgesic effect.[5]

Methyl_Salicylate_Mechanism_of_Action cluster_effects Primary Analgesic Effects MS This compound (Topical Application) Skin Skin Penetration MS->Skin Hydrolysis Hydrolysis to Salicylic Acid Skin->Hydrolysis CounterIrritation Counter-irritation Skin->CounterIrritation Vasodilation Vasodilation (Warming Sensation) Skin->Vasodilation TRP_Activation TRPV1 & TRPA1 Activation Skin->TRP_Activation COX_Inhibition COX-1 & COX-2 Inhibition Hydrolysis->COX_Inhibition PainRelief Analgesia and Pain Relief CounterIrritation->PainRelief Vasodilation->PainRelief COX_Inhibition->PainRelief TRP_Activation->PainRelief

Fig. 1: Mechanism of Action of Topical this compound

Formulation Strategies

This compound is formulated into various topical delivery systems to enhance skin permeation and patient compliance. Common formulations include creams, gels, ointments, liniments, and transdermal patches.

  • Creams and Gels: These semi-solid preparations are widely used. Gels, in particular, are favored for their non-greasy feel and ease of application.[9] The choice of gelling agent, such as Carbopol 934, can significantly impact the viscosity, spreadability, and drug release characteristics of the formulation.[9]

  • Patches: Transdermal patches offer controlled release of this compound over an extended period, which can improve patient adherence.[10][11][12] The choice of solvents and adhesives in the patch formulation is critical as it influences both skin permeation and the adhesive properties of the patch.[10][11][12][13]

  • Liniments and Ointments: These traditional formulations often contain a higher concentration of this compound and are typically massaged into the skin.[1]

The selection of excipients, such as solvents and penetration enhancers, plays a crucial role in the performance of topical formulations. For instance, propylene glycol (PG) has been shown to enhance the skin permeation of this compound.[10][11][12][13] Menthol is often included in formulations not only for its own analgesic properties but also because it can act as a penetration enhancer.[7]

Quantitative Data

In Vitro Skin Permeation

The choice of solvent significantly affects the permeation of this compound through the skin. The following table summarizes the cumulative amount of this compound permeated through the skin from different neat solvents over 24 hours.

SolventCumulative Amount Permeated (µg/cm²) over 24h
Propylene Glycol (PG)~90
Transcutol®~30.8
Isopropyl Myristate~9.3
Labrasol®~52.5
Plurol® Oleique CC 497~65.3
Maisine® CC~23.4
Data from in vitro permeation studies.[10][11][12][13]

In patch formulations, the cumulative amount of this compound permeated can also vary depending on the solvent used in the adhesive matrix.

Solvent in PatchCumulative Amount Permeated (µg/cm²) over 24h
Propylene Glycol (PG)~80
Transcutol®~110-150
Maisine®~110-150
Data from in vitro permeation studies on patch formulations.[10][11][12]
Clinical Efficacy

A multicenter, real-world study in China evaluated the efficacy of a compound this compound liniment ("Ammeltz") for soft tissue pain.

ParameterResult
Mean VAS Score (Baseline)5.31
Mean VAS Score (Day 7 ± 1)2.77
Pain Relief Rate47.34% ± 23.00%
Percentage of Patients with Effective Pain Relief78.75%
Visual Analog Scale (VAS) scores were used to assess pain severity.[14][15]

Experimental Protocols

In Vitro Skin Permeation Study

This protocol describes a typical in vitro skin permeation study using Franz diffusion cells to evaluate the passive diffusion of this compound from a topical formulation.

In_Vitro_Skin_Permeation_Workflow Start Start PrepSkin Prepare Skin Membrane (e.g., Human or Animal Skin) Start->PrepSkin MountSkin Mount Skin in Franz Diffusion Cell PrepSkin->MountSkin AddReceptor Fill Receptor Compartment with Buffer (e.g., PBS) MountSkin->AddReceptor ApplyFormulation Apply Topical Formulation to Donor Compartment AddReceptor->ApplyFormulation SampleReceptor Sample Receptor Fluid at Predetermined Time Points ApplyFormulation->SampleReceptor AnalyzeSamples Analyze Samples for This compound Content (e.g., by HPLC) SampleReceptor->AnalyzeSamples CalculateFlux Calculate Permeation Parameters (e.g., Flux, Permeability Coefficient) AnalyzeSamples->CalculateFlux End End CalculateFlux->End

Fig. 2: Workflow for In Vitro Skin Permeation Study

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., rat, pig)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Topical formulation containing this compound

  • High-performance liquid chromatography (HPLC) system

Protocol:

  • Skin Preparation:

    • Thaw frozen skin at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a known volume of pre-warmed (32 ± 0.5 °C) receptor medium and ensure no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor compartment and place the cell in a temperature-controlled water bath.

  • Application of Formulation:

    • Apply a precise amount of the topical formulation to the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Sample Analysis:

    • Analyze the collected samples for this compound concentration using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of this compound permeated per unit area (µg/cm²) at each time point.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the cumulative amount versus time plot.

HPLC Analysis of this compound in Topical Formulations

This protocol provides a general method for the quantification of this compound in cream and gel formulations using reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector

  • C8 or C18 reverse-phase column

  • Mobile phase: Methanol and water (e.g., 65:35 v/v), with 1.0% acetic acid[16]

  • This compound reference standard

  • Topical formulation sample

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Prepare a series of calibration standards by diluting the stock solution to cover a concentration range of 25-175 µg/mL.[16]

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of the topical formulation into a 100 mL volumetric flask.

    • Add 20 mL of methanol and heat on a water bath until boiling.

    • Cool the sample to room temperature and dilute to volume with the mobile phase.

    • Filter the sample through a 0.45 µm membrane filter before injection.[16]

  • Chromatographic Conditions:

    • Column: Lichrosorb C8 or equivalent

    • Mobile Phase: Methanol:Water (65:35, v/v) with 1.0% acetic acid

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 304 nm[16] or 230 nm[17][18]

    • Injection Volume: 5-20 µL

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the prepared sample solution.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Safety Considerations

While generally safe for topical use, this compound can be toxic if ingested.[6] Over-application or use on large areas of the body can lead to systemic absorption and potential salicylate poisoning.[6][19] It is also important to avoid contact with eyes, mucous membranes, and broken or irritated skin.[20] Formulations containing this compound should be used with caution in individuals with aspirin sensitivity.

Conclusion

This compound remains a cornerstone of topical analgesic therapy due to its well-established efficacy and multiple mechanisms of action. Understanding the principles of its formulation and having robust analytical and in vitro testing protocols are essential for the development of safe and effective topical products. The data and protocols presented here provide a foundation for researchers and drug development professionals working with this important active pharmaceutical ingredient.

References

Application Note: Quantitative Analysis of Methyl Salicylate in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of methyl salicylate in human plasma. The method utilizes a simple protein precipitation step followed by chemical derivatization to enhance ionization efficiency. Separation is achieved using reversed-phase liquid chromatography, and detection is performed with a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. A deuterated internal standard (d4-Methyl Salicylate) is used to ensure accuracy and precision. The method is suitable for pharmacokinetic studies and clinical monitoring of this compound levels in human plasma.

Introduction

This compound is a widely used active ingredient in topical analgesics and a common flavoring agent.[1] Accurate measurement of its concentration in human plasma is essential for pharmacokinetic assessments and to understand its systemic absorption from various consumer products.[1] This LC-MS/MS method provides a highly selective and sensitive approach for the quantification of this compound in a complex biological matrix like human plasma. The protocol includes a protein precipitation sample cleanup, a derivatization step to improve sensitivity in positive ionization mode, and optimized LC-MS/MS parameters for reliable quantification.

Experimental

Materials and Reagents

  • This compound (analytical standard)

  • d4-Methyl Salicylate (internal standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human Plasma (K2EDTA)

  • Derivatization Agent (e.g., a reagent that adds a readily ionizable group, assumed for this protocol)

Instrumentation

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: AB SCIEX API 4000™ Triple Quadrupole Mass Spectrometer or equivalent[1]

  • Analytical Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm)

Sample Preparation

  • Thaw human plasma samples and standards on ice.

  • To a 0.075 mL aliquot of human plasma, add the internal standard (d4-Methyl Salicylate) solution.[1]

  • Perform protein precipitation by adding 3 volumes of cold acetonitrile (e.g., 225 µL).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in the derivatization solution.

  • Incubate the mixture to allow the derivatization reaction to complete.

  • Transfer the final solution to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Method

The liquid chromatography and mass spectrometry parameters are summarized in the tables below. Positive ions were monitored in the MRM mode.[1]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 2.1 x 100 mm, 2.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
1.0
5.0
7.0
7.1
10.0

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
Scan Type Multiple Reaction Monitoring (MRM)

Note: The following MRM transitions are assumed based on a plausible derivatization strategy, as specific details were not publicly available. The exact transitions will depend on the derivatization agent used.

Table 3: Assumed MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
This compound Derivative [M+H]+ of derivativeFragment of derivative150Optimized Value
d4-Methyl Salicylate Derivative (IS) [M+H]+ of derivativeFragment of derivative150Optimized Value
Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation. The validation parameters are summarized below.

Table 4: Method Validation Summary

ParameterResult
Linearity Range 1.75 - 50.0 ng/mL[1]
Correlation Coefficient (r²) > 0.99
Precision (%CV) < 15%
Accuracy (%Bias) ± 15%
Recovery Consistent and reproducible
Limit of Quantification (LOQ) 1.75 ng/mL[1]
Results and Discussion

This LC-MS/MS method demonstrated high sensitivity and selectivity for the quantification of this compound in human plasma. The use of a deuterated internal standard corrected for matrix effects and variations in sample processing. The protein precipitation and derivatization procedure resulted in clean extracts and enhanced signal intensity. The chromatographic conditions provided good peak shape and resolution. The method was successfully applied to determine plasma concentrations of this compound in a clinical study setting.[1]

Conclusion

The described LC-MS/MS method is a reliable and sensitive tool for the quantitative analysis of this compound in human plasma. Its performance characteristics make it well-suited for applications in clinical research and drug development.

Detailed Protocol

1. Preparation of Stock and Working Solutions

1.1. Primary Stock Solutions (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound and d4-methyl salicylate into separate 10 mL volumetric flasks.
  • Dissolve the compounds in methanol and bring to volume.

1.2. Working Standard Solutions:

  • Prepare serial dilutions of the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards.
  • Prepare a working solution of the d4-methyl salicylate internal standard at an appropriate concentration.

2. Sample Preparation Protocol

2.1. Pipette 75 µL of each plasma sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.

2.2. Add 25 µL of the d4-methyl salicylate internal standard working solution to each tube (except for blank samples).

2.3. Add 225 µL of ice-cold acetonitrile to each tube.

2.4. Vortex each tube for 1 minute at high speed.

2.5. Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

2.6. Carefully transfer the supernatant to a new set of tubes.

2.7. Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

2.8. Reconstitute the residue with 100 µL of the derivatization reagent mixture.

2.9. Cap the tubes and incubate at 60°C for 30 minutes.

2.10. After incubation, allow the tubes to cool to room temperature.

2.11. Transfer the contents to HPLC vials with inserts for analysis.

3. LC-MS/MS System Setup and Analysis

3.1. Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes.

3.2. Create a sequence table with the sample information, including blanks, calibration standards, quality control samples, and unknown samples.

3.3. Inject the samples and acquire data using the MRM parameters specified in Tables 1, 2, and 3.

4. Data Processing and Quantification

4.1. Integrate the peak areas for the MRM transitions of the derivatized this compound and d4-methyl salicylate.

4.2. Calculate the peak area ratio of the analyte to the internal standard.

4.3. Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.[1]

4.4. Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

experimental_workflow sample Human Plasma Sample (75 µL) is_addition Add Internal Standard (d4-Methyl Salicylate) sample->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporate to Dryness supernatant->evaporation derivatization Derivatization evaporation->derivatization lcms_analysis LC-MS/MS Analysis derivatization->lcms_analysis data_processing Data Processing & Quantification lcms_analysis->data_processing

Caption: Experimental workflow for the LC-MS/MS analysis of this compound in human plasma.

References

Application Notes and Protocols for Synthesis and Anti-Inflammatory Evaluation of Methyl Salicylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel methyl salicylate derivatives and the subsequent evaluation of their anti-inflammatory properties. The methodologies outlined are based on established research and are intended to guide researchers in the development of new anti-inflammatory agents.

Introduction

This compound, a well-known non-steroidal anti-inflammatory drug (NSAID), serves as a valuable scaffold for the development of new therapeutic agents.[1][2] Its derivatives have shown promise in exhibiting potent anti-inflammatory effects, often with improved efficacy and reduced side effects compared to parent compounds.[1][3][4] This document details the synthesis of a series of this compound derivatives bearing a piperazine moiety and protocols for assessing their anti-inflammatory activity through in vivo and in vitro models. The primary mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, and the modulation of inflammatory signaling pathways such as NF-κB.[2][4][5]

Synthesis of this compound Derivatives Bearing a Piperazine Moiety

The synthesis of these derivatives can be achieved through a multi-step process, as outlined in the workflow below.[1][6]

Synthesis_Workflow A This compound B Methyl 2-(oxiran-2-ylmethoxy)benzoate A->B Epichlorohydrin, K2CO3, Acetone, Reflux C Methyl 2-(3-chloro-2-hydroxypropoxy)benzoate B->C SOCl2, Reflux D Piperazine Derivatives C->D Piperazine, AcOH, r.t. E Final this compound Derivatives D->E Substituted Aldehyde/Ketone, Toluene, Reflux

Caption: Synthetic workflow for this compound derivatives.

Protocol: General Synthesis of this compound-Piperazine Derivatives[1][6]

Step 1: Synthesis of Methyl 2-(oxiran-2-ylmethoxy)benzoate

  • To a solution of this compound in acetone, add potassium carbonate (K2CO3) and epichlorohydrin.

  • Reflux the mixture for 30 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield methyl 2-(oxiran-2-ylmethoxy)benzoate.

Step 2: Synthesis of Methyl 2-(3-chloro-2-hydroxypropoxy)benzoate

  • Dissolve methyl 2-(oxiran-2-ylmethoxy)benzoate in a suitable solvent and add thionyl chloride (SOCl2).

  • Reflux the mixture for 2 hours.

  • Remove the excess SOCl2 under reduced pressure to obtain the crude product.

Step 3: Synthesis of Piperazine Intermediate

  • To a solution of the product from Step 2, add piperazine and a catalytic amount of acetic acid (AcOH) at room temperature.

  • Stir the reaction for 3 hours.

  • Extract the product and purify to obtain the piperazine intermediate.

Step 4: Synthesis of Final this compound Derivatives

  • To a solution of the piperazine intermediate in toluene, add the appropriate substituted aldehyde or ketone.

  • Reflux the mixture for 12 hours.

  • After completion, cool the reaction mixture and purify the precipitated solid by recrystallization to obtain the final derivatives.

Anti-Inflammatory Activity Evaluation

The anti-inflammatory potential of the synthesized derivatives can be assessed using a combination of in vivo and in vitro assays.

In Vivo Anti-Inflammatory Studies

1. Xylene-Induced Ear Edema in Mice [4][7]

  • Principle: Xylene application induces acute inflammation and edema. The reduction in ear swelling is a measure of anti-inflammatory activity.

  • Protocol:

    • Administer the test compounds (e.g., 100 mg/kg) or vehicle control orally to mice. Aspirin (100 mg/kg) can be used as a positive control.

    • After a set time (e.g., 30 minutes), apply a fixed volume of xylene to the anterior surface of the right ear.

    • After another set time (e.g., 15 minutes), sacrifice the mice and remove both ears.

    • Use a cork borer to obtain circular sections from both ears and weigh them.

    • The difference in weight between the right and left ear punches indicates the extent of edema.

    • Calculate the percentage inhibition of edema for each compound compared to the control group.

2. Carrageenan-Induced Paw Edema in Mice [4][7]

  • Principle: Carrageenan injection into the paw induces a biphasic inflammatory response. The reduction in paw volume is indicative of anti-inflammatory effects.

  • Protocol:

    • Measure the initial paw volume of the mice using a plethysmometer.

    • Administer the test compounds or vehicle control orally.

    • After a set time (e.g., 1 hour), inject a 1% carrageenan solution into the subplantar tissue of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

    • Calculate the percentage inhibition of paw edema for each compound at each time point.

In Vitro Anti-Inflammatory Studies

1. Inhibition of Pro-Inflammatory Cytokine Production in RAW264.7 Macrophages [1][3]

  • Principle: Lipopolysaccharide (LPS) stimulates macrophages to produce pro-inflammatory cytokines like TNF-α and IL-6. The ability of the compounds to inhibit this production is a measure of their anti-inflammatory activity.

  • Protocol:

    • Culture RAW264.7 macrophage cells in a suitable medium.

    • Pre-treat the cells with various concentrations of the test compounds for a set time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

    • Determine the concentration-dependent inhibitory effect of the compounds.

2. Western Blot for COX-2 Expression [1][4]

  • Principle: To determine if the anti-inflammatory effect is mediated by the downregulation of COX-2 protein expression.

  • Protocol:

    • Treat RAW264.7 cells with test compounds and/or LPS as described above.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody against COX-2.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using a chemiluminescence detection system.

    • Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

Signaling Pathway Involvement

The anti-inflammatory effects of this compound derivatives are often attributed to their interaction with key inflammatory signaling pathways.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation MSD This compound Derivatives MSD->COX Inhibition

Caption: Inhibition of the COX pathway by this compound derivatives.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) MSD This compound Derivatives MSD->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Data Presentation

The quantitative data from the anti-inflammatory assays should be summarized in clear and concise tables for easy comparison of the synthesized derivatives.

Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives

CompoundDose (mg/kg)Xylene-Induced Ear Edema Inhibition (%)Carrageenan-Induced Paw Edema Inhibition (%) (at 3h)
Control-00
Aspirin100DataData
Indomethacin5DataData
M1 100DataData
M2 100DataData
...100DataData
M16 100DataData

Table 2: In Vitro Anti-inflammatory Activity of Selected this compound Derivatives on LPS-Induced Cytokine Production in RAW264.7 Cells

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
Control-00
M2 25DataData
M14 25DataData
M15 25DataData
M16 25DataData

Note: The tables above are templates. Researchers should populate them with their experimentally obtained data. The referenced studies show that certain derivatives, such as M15 and M16, exhibited anti-inflammatory activities comparable or even superior to standard drugs like aspirin and indomethacin.[3][4][7] Specifically, compounds M15 and M16 were noted for their potent in vivo anti-inflammatory effects.[3][7] Compound M16 also significantly inhibited the release of TNF-α and IL-6 in a dose-dependent manner and attenuated LPS-induced COX-2 upregulation.[1][4][7]

References

Application Notes & Protocols: Headspace-Gas Chromatography for Volatile Methyl Salicylate Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Methyl salicylate, a volatile organic compound known for its characteristic wintergreen scent, is a key active ingredient in many topical analgesics and is also a significant signaling molecule in plants.[1] Accurate and reliable quantification of this compound is crucial for quality control in the pharmaceutical industry and for various research applications. Headspace-gas chromatography (HS-GC) is a powerful and sensitive technique for the analysis of volatile compounds in complex matrices. This method allows for the analysis of this compound without extensive sample preparation, by sampling the vapor phase in equilibrium with the sample matrix. These application notes provide a comprehensive overview and detailed protocols for the analysis of volatile this compound using HS-GC.

Quantitative Data Summary

The following tables summarize the quantitative data from validated methods for the analysis of this compound using headspace and direct injection gas chromatography techniques.

Table 1: Method Validation Parameters for this compound Analysis

ParameterResultReference
Linearity (R²)> 0.996[2]
Accuracy (Mean Recovery)98% - 102%[2]
Precision (RSD)< 5.0%[1]
Limit of Detection (LOD)10 ng/g (fresh weight)[1]
Limit of Quantitation (LOQ)Not Specified

Table 2: GC-MS/MS Method Validation for this compound in Hair and Skin Samples

ParameterConcentrationResultReference
Accuracy (Intra-day) 25 ng/ml102.03%[3]
250 ng/ml100.28%[3]
2500 ng/ml100.85%[3]
Accuracy (Inter-day) 25 ng/ml102.33%[3]
250 ng/ml99.48%[3]
2500 ng/ml101.52%[3]
Precision (Intra-day RSD) 25 ng/ml2.35%[3]
250 ng/ml1.43%[3]
2500 ng/ml1.98%[3]
Precision (Inter-day RSD) 25 ng/ml2.97%[3]
250 ng/ml1.91%[3]
2500 ng/ml2.44%[3]
Limit of Detection (LOD) -0.05 ng/ml[3]
Limit of Quantitation (LOQ) -0.5 ng/ml[3]

Experimental Protocols

This section provides a detailed methodology for the analysis of volatile this compound using static headspace-gas chromatography.

Protocol 1: Static Headspace-GC-FID Analysis of this compound in Topical Formulations

This protocol is adapted from methodologies used for the analysis of volatile compounds in pharmaceutical preparations.[2][4]

1. Sample and Standard Preparation

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or liquid paraffin) to prepare a stock solution of known concentration. Liquid paraffin can be a suitable dilution solvent for topical formulations.[2]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the same solvent to cover the expected concentration range of this compound in the samples.

  • Sample Preparation: Accurately weigh a portion of the topical formulation and dissolve it in the chosen solvent in a headspace vial. The sample concentration should fall within the calibration range.

2. Headspace Parameters

  • Vial Size: 20 mL

  • Sample Volume: 1-5 mL (or an accurately weighed amount of solid/semi-solid)

  • Incubation Temperature: 80 - 120 °C (optimization may be required)

  • Incubation Time: 15 - 30 minutes

  • Syringe Temperature: 90 - 130 °C

  • Agitation: On (if available)

3. Gas Chromatography (GC) Parameters

  • GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a headspace autosampler.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 1 minute.

    • Ramp: 45 °C/min to 250 °C.

    • Final Hold: Hold at 250 °C for a sufficient time to elute all components.

  • Detector Temperature (FID): 280 - 300 °C

4. Analysis

  • Equilibrate the headspace vial containing the sample or standard at the set incubation temperature and time.

  • The headspace autosampler will automatically inject a specific volume of the vapor phase into the GC injector.

  • Record the chromatogram and integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Visualizations

Experimental Workflow

HS_GC_Workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Incubation cluster_gc GC Analysis cluster_data Data Analysis Sample Weigh Sample Dilution Dilute in Solvent Sample->Dilution Standard Prepare Standards Standard->Dilution Vial Transfer to Headspace Vial Dilution->Vial Incubate Incubate at Elevated Temperature Vial->Incubate Equilibrate Achieve Vapor-Liquid Equilibrium Incubate->Equilibrate Injection Inject Headspace Vapor Equilibrate->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for this compound analysis by HS-GC.

Logical Relationship of Method Validation

Validation_Pathway cluster_method Method Development cluster_validation Method Validation cluster_application Method Application Optimization Optimize HS & GC Parameters Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Linearity->Precision LOD Limit of Detection Linearity->LOD Robustness Robustness Accuracy->Robustness Precision->Robustness LOQ Limit of Quantitation LOD->LOQ RoutineAnalysis Routine Sample Analysis Robustness->RoutineAnalysis

Caption: Logical steps in validating an analytical method.

References

Application Notes and Protocols for Utilizing Methyl Salicylate in the Study of Herbivore-Induced Plant Volatiles (HIPVs)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyl salicylate (MeSA), a volatile organic compound, is a key signaling molecule in plant defense.[1][2] Naturally produced by many plant species, particularly wintergreens, it plays a crucial role in mediating both direct and indirect defense mechanisms against herbivores.[3][4] Upon herbivore attack, plants release a blend of herbivore-induced plant volatiles (HIPVs), with MeSA often being a significant component.[4][5] This volatile acts as an airborne signal, activating defense responses in undamaged parts of the same plant and even in neighboring plants.[4][6] Furthermore, MeSA can attract natural enemies of the herbivores, a phenomenon that is being explored for sustainable pest management strategies.[7][8][9][10]

These application notes provide detailed protocols for using MeSA to study HIPVs, including methods for its application, the collection and analysis of induced volatiles, and the assessment of its effects on plant defense and herbivore behavior.

Key Signaling Pathways Involving this compound

This compound is a methylated derivative of salicylic acid (SA), a critical phytohormone in plant defense, particularly against biotrophic pathogens.[6][11] In response to herbivory, SA is synthesized and can be converted to the more volatile MeSA.[6] This conversion allows MeSA to travel through the phloem to systemic tissues or be released into the atmosphere.[2][11] In the receiving tissues, MeSA is converted back to SA, triggering systemic acquired resistance (SAR) and the expression of defense-related genes.[6][11]

MeSA_Signaling_Pathway cluster_local Local Tissue (Herbivore Attacked) cluster_transport Transport cluster_systemic Systemic/Neighboring Tissue Herbivore_Attack Herbivore Attack SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Herbivore_Attack->SA_Biosynthesis SA Salicylic Acid (SA) SA_Biosynthesis->SA SAMT SA Carboxyl Methyltransferase (SAMT) SA->SAMT Conversion MeSA_Local This compound (MeSA) SAMT->MeSA_Local Phloem Phloem Transport MeSA_Local->Phloem Atmosphere Atmospheric Release MeSA_Local->Atmosphere MeSA_Systemic This compound (MeSA) Phloem->MeSA_Systemic Atmosphere->MeSA_Systemic SABP2 SA-Binding Protein 2 (Esterase) MeSA_Systemic->SABP2 Conversion SA_Systemic Salicylic Acid (SA) SABP2->SA_Systemic Defense_Genes Defense Gene Expression (e.g., PR proteins) SA_Systemic->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: this compound signaling pathway in plant defense.

Experimental Protocols

Application of this compound

Several methods can be employed to apply MeSA to plants to induce a defense response. The choice of method depends on the research question and experimental setup.

Protocol 2.1.1: Foliar Spray Application

This method is suitable for treating whole plants or specific leaves to observe localized and systemic responses.

  • Materials:

    • This compound (99% purity)

    • Ethanol or another suitable solvent

    • Tween 20 or other surfactant

    • Distilled water

    • Spray bottles

  • Procedure:

    • Prepare a stock solution of MeSA in the chosen solvent.

    • Prepare the final spraying solution by diluting the stock solution in distilled water to the desired concentration (e.g., 1 mM). Add a surfactant (e.g., 0.02% Tween 20) to ensure even coverage.

    • Prepare a control solution containing the solvent and surfactant at the same concentrations but without MeSA.

    • Spray the solution evenly onto the plant foliage until runoff. For systemic studies, protect some leaves from the spray.

    • Keep the treated and control plants in a well-ventilated area to allow the solvent to evaporate.

Protocol 2.1.2: Seed Priming

Seed treatment can be used to study the effects of MeSA on germination, early growth, and induced resistance from an early developmental stage.[2]

  • Materials:

    • This compound

    • Distilled water

    • Shaker

    • Filter paper

  • Procedure:

    • Prepare aqueous solutions of MeSA at various concentrations.

    • Soak seeds in the MeSA solutions for a specified duration (e.g., 6-12 hours) with gentle agitation.[2] Use distilled water as a control.

    • After soaking, rinse the seeds with distilled water.

    • Air-dry the seeds on filter paper before sowing.

Protocol 2.1.3: Volatile Exposure

This non-contact method is ideal for studying plant-to-plant communication and the effects of airborne MeSA.

  • Materials:

    • This compound

    • Cotton wicks or rubber septa

    • Airtight chambers or enclosures

  • Procedure:

    • Place a known amount of pure MeSA onto a cotton wick or inject it into a rubber septum.

    • Place the MeSA source inside the experimental chamber with the plant, ensuring no direct contact. The release rate can be controlled by the amount of MeSA and the size of the dispenser.[7]

    • Set up a control chamber with a dispenser containing no MeSA.

    • Seal the chambers and expose the plants for the desired duration (e.g., 24-48 hours).[5]

Collection of Herbivore-Induced Plant Volatiles (HIPVs)

Headspace collection is a common method to capture volatiles released by plants.

Protocol 2.2.1: Dynamic Headspace Collection (Push-Pull System)

  • Materials:

    • Volatile collection chambers (e.g., glass cylinders, oven bags)

    • Air pump

    • Flow meters

    • Activated charcoal filters

    • Adsorbent tubes (e.g., filled with Porapak Q or Tenax TA)

  • Procedure:

    • Enclose the plant or a portion of it in the collection chamber.

    • Create a "push-pull" system: pump purified air (pushed through an activated charcoal filter) into the chamber at a constant flow rate.

    • Draw air out of the chamber (pulled) through an adsorbent tube at a slightly lower flow rate to maintain positive pressure.

    • Collect volatiles for a specific period (e.g., 4-8 hours).

    • After collection, elute the trapped volatiles from the adsorbent tube using a suitable solvent (e.g., hexane or dichloromethane) for analysis.

Analysis of HIPVs

Gas chromatography-mass spectrometry (GC-MS) is the standard technique for identifying and quantifying volatile compounds.

Protocol 2.3.1: GC-MS Analysis

  • Procedure:

    • Inject the solvent extract containing the collected volatiles into the GC-MS system.

    • Use a non-polar or mid-polar capillary column suitable for volatile compound separation.

    • Set up a temperature program for the GC oven to separate the compounds based on their boiling points.

    • The mass spectrometer will fragment the eluted compounds, generating a unique mass spectrum for each.

    • Identify compounds by comparing their mass spectra and retention times with those of authentic standards and libraries (e.g., NIST).

    • Quantify the compounds by comparing their peak areas to those of known amounts of internal or external standards.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Volatile Collection cluster_analysis Analysis cluster_data Data Interpretation Plant_Material Select Plant Material MeSA_Prep Prepare MeSA Treatment (Spray, Seed, Volatile) Plant_Material->MeSA_Prep Control Apply Control Treatment Plant_Material->Control Application Apply MeSA to Plants MeSA_Prep->Application Incubation Incubate for a Defined Period Application->Incubation Control->Incubation Volatile_Collection Collect HIPVs (Headspace Collection) Incubation->Volatile_Collection Gene_Expression Gene Expression Analysis (e.g., qRT-PCR) Incubation->Gene_Expression Behavioral_Assay Insect Behavioral Assays (e.g., Olfactometer) Incubation->Behavioral_Assay GCMS GC-MS Analysis of Volatiles Volatile_Collection->GCMS Data_Analysis Statistical Analysis and Interpretation GCMS->Data_Analysis Gene_Expression->Data_Analysis Behavioral_Assay->Data_Analysis

Caption: General experimental workflow for studying MeSA-induced HIPVs.

Data Presentation

Quantitative data from experiments should be summarized in tables for clear comparison.

Table 1: Effect of MeSA Treatment on HIPV Emissions in Sweet Pepper (Capsicum annuum)

Compound ClassVolatile CompoundControl (ng/g/h)MeSA-Exposed (ng/g/h)Fold Change
Green Leaf Volatiles (GLVs) (Z)-3-Hexenol15.2 ± 3.145.8 ± 7.23.01
(Z)-3-Hexenyl acetate8.7 ± 1.922.1 ± 4.52.54
Terpenoids Linalool5.4 ± 1.218.9 ± 3.83.50
β-Caryophyllene11.3 ± 2.533.7 ± 6.12.98
Aromatics This compound2.1 ± 0.558.4 ± 11.327.81

Data are hypothetical and for illustrative purposes, based on findings that MeSA can induce the emission of other volatiles.[5]

Table 2: Relative Expression of Defense-Related Genes in Sweet Pepper Exposed to MeSA

GenePathwayControlMeSA-ExposedFold Change
PIN2 Jasmonic Acid (JA)1.0 ± 0.28.5 ± 1.58.5
AMP1 Salicylic Acid (SA)1.0 ± 0.36.2 ± 1.16.2

Data adapted from Pérez-Hedo et al. (2021), showing upregulation of JA and SA pathway genes in sweet pepper exposed to MeSA.[5]

Table 3: Behavioral Response of Herbivores and Natural Enemies to MeSA-Treated Plants

Insect SpeciesTrophic LevelResponse to MeSA
Frankliniella occidentalis (Western flower thrips)HerbivoreRepellence[5]
Orius laevigatus (Minute pirate bug)PredatorAttraction[5]
Geocoris pallens (Big-eyed bug)PredatorAttraction[7]
Syrphidae (Hoverflies)PredatorAttraction[7]

Concluding Remarks

The protocols and information provided here offer a framework for researchers to investigate the multifaceted role of this compound in mediating plant defense through the induction of volatile emissions. By applying these methods, scientists can gain deeper insights into plant-herbivore and tritrophic interactions, which can inform the development of novel and sustainable approaches to crop protection and drug development. The ability of MeSA to induce systemic resistance and influence insect behavior highlights its potential as a valuable tool in both fundamental plant science research and applied agricultural practices.

References

Application Notes and Protocols for the Development of Methyl Salicylate Glycosides as Novel NSAIDs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate glycosides are emerging as a promising class of novel non-steroidal anti-inflammatory drugs (NSAIDs) with the potential for improved safety profiles, particularly reduced gastrointestinal toxicity, compared to traditional NSAIDs.[1][2][3] These compounds, found naturally in plants like those of the Gaultheria genus, consist of a this compound aglycone linked to a sugar moiety.[4][5] Their mechanism of action involves the inhibition of key inflammatory mediators, offering a targeted approach to treating inflammation and pain.[4][6][7] This document provides detailed application notes and experimental protocols for the synthesis, in vitro, and in vivo evaluation of this compound glycosides.

Mechanism of Action

This compound glycosides exert their anti-inflammatory effects through a multi-targeted mechanism. Upon administration, they are metabolized to the active compound, salicylic acid, which is a known inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[2][8]

Furthermore, these glycosides have been shown to suppress the production of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[4][6][9] This is achieved, in part, by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.[3][9][10] Studies have indicated that salicylates can inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[10] This action sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and the transcription of pro-inflammatory genes.[7][10][11] Additionally, this compound glycosides have been observed to reduce the production of other inflammatory mediators such as nitric oxide (NO) and reactive oxygen species (ROS).[1][4][9]

Data Presentation

The following tables summarize the in vitro anti-inflammatory activity of two representative this compound glycosides, J12122 (methyl benzoate-2-O-β-D-xylopyranosyl(1-6)-O-β-D-gluco-pyranoside) and J12123 (methyl benzoate-2-O-β-D-xylopyranosyl(1-2)[O-β-D-xylopyranosyl(1-6)]-O-β-D-glucopyranoside), isolated from Gaultheria yunnanensis.[3][9]

Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW264.7 Macrophages [3]

CompoundConcentration (µg/mL)% Inhibition of TNF-α (mean ± SD)% Inhibition of IL-1β (mean ± SD)% Inhibition of IL-6 (mean ± SD)
J12122 0.311.21 ± 2.0853.58 ± 3.5621.45 ± 3.11
1.032.69 ± 3.2964.40 ± 7.3445.89 ± 4.52
3.056.46 ± 2.9875.67 ± 8.0268.33 ± 5.78
J12123 0.318.37 ± 2.4454.47 ± 6.9825.11 ± 2.98
1.039.92 ± 3.0956.93 ± 4.5149.21 ± 3.87
3.057.16 ± 6.3274.33 ± 7.8671.59 ± 6.43

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW264.7 Macrophages [9]

CompoundConcentration (µg/mL)% Inhibition of NO Production
J12122 1.045.90%
3.056.20%
J12123 1.037.45%
3.051.72%

Experimental Protocols

Synthesis of this compound Glycosides

A general method for the synthesis of this compound glycosides is the Koenigs-Knorr reaction, which involves the glycosylation of an alcohol (this compound) with a glycosyl halide.[8][12][13]

Protocol: Synthesis of this compound β-D-glucopyranoside (Illustrative)

Materials:

  • This compound

  • Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

  • Silver(I) carbonate (Ag₂CO₃)

  • Drierite (anhydrous calcium sulfate)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous methanol

  • Sodium methoxide solution (0.5 M in methanol)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • To a stirred solution of this compound (1.0 equivalent) in anhydrous DCM, add silver(I) carbonate (1.5 equivalents) and Drierite.

  • Add a solution of acetobromoglucose (1.2 equivalents) in anhydrous DCM dropwise to the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the reaction mixture in the dark at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and Drierite. Wash the filter cake with DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude protected glycoside.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield the pure tetra-O-acetylated this compound glucoside.

  • For deacetylation, dissolve the purified product in anhydrous methanol and add a catalytic amount of sodium methoxide solution.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction with Amberlite IR-120 (H⁺) resin, filter, and concentrate the filtrate under reduced pressure.

  • Purify the final product by silica gel column chromatography to obtain pure this compound β-D-glucopyranoside.

cluster_synthesis Synthesis Workflow start This compound + Acetobromoglucose reaction Koenigs-Knorr Reaction (Ag₂CO₃, DCM) start->reaction purification1 Filtration & Column Chromatography reaction->purification1 deacetylation Deacetylation (NaOMe, MeOH) purification1->deacetylation purification2 Final Purification deacetylation->purification2 product This compound Glycoside purification2->product

Synthesis Workflow for this compound Glycoside.
In Vitro Anti-inflammatory Assays

1. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

Cell Line: RAW264.7 murine macrophages

Protocol:

  • Seed RAW264.7 cells (5 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound glycoside test compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce cytokine production.

  • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Determine the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage inhibition of each cytokine compared to the LPS-stimulated control.

2. Determination of Nitric Oxide (NO) Production (Griess Assay)

Protocol:

  • Following the same cell seeding and treatment protocol as for the cytokine assay, collect the cell culture supernatants after 24 hours of LPS stimulation.

  • In a 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the plate at room temperature for 10 minutes, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

3. Measurement of Reactive Oxygen Species (ROS)

Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

Protocol:

  • Seed RAW264.7 cells in a 96-well black plate and allow them to adhere.

  • Pre-treat the cells with the test compound for 1 hour.

  • Wash the cells with phosphate-buffered saline (PBS) and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Wash the cells again with PBS to remove excess probe.

  • Stimulate the cells with LPS (1 µg/mL).

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) at different time points using a fluorescence microplate reader.

In Vivo Anti-inflammatory and Analgesic Assays

1. Carrageenan-Induced Paw Edema in Rats

Animal Model: Male Wistar rats (180-220 g)

Protocol:

  • Administer the this compound glycoside test compound orally (p.o.) to the rats.

  • One hour after compound administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • A control group should receive the vehicle, and a positive control group should be treated with a standard NSAID like indomethacin.

  • Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.

2. Acetic Acid-Induced Writhing Test in Mice

Animal Model: Male ICR mice (20-25 g)

Protocol:

  • Administer the test compound orally (p.o.) to the mice.

  • After 30-60 minutes, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) to induce writhing (abdominal constrictions).

  • Immediately after the acetic acid injection, place each mouse in an individual observation chamber.

  • Count the number of writhes for a period of 15-20 minutes.

  • Calculate the percentage of analgesic activity (inhibition of writhing) for each treatment group compared to the vehicle control group.

cluster_workflow In Vitro & In Vivo Evaluation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays compound This compound Glycoside cytokine Cytokine Release Assay (TNF-α, IL-1β, IL-6) compound->cytokine no_ros NO & ROS Production compound->no_ros nfkB NF-κB Activation compound->nfkB edema Carrageenan-Induced Paw Edema compound->edema writhing Acetic Acid-Induced Writhing compound->writhing

Workflow for Biological Evaluation.

Signaling Pathway Visualization

The anti-inflammatory effects of this compound glycosides are mediated through the inhibition of the NF-κB and COX pathways.

cluster_pathway Inhibitory Action on NF-κB and COX Pathways cluster_nuc Inhibitory Action on NF-κB and COX Pathways lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates nfkB NF-κB (p65/p50) ikb->nfkB releases nucleus Nucleus nfkB->nucleus translocates nfkB_nuc NF-κB genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6, iNOS, COX-2) cytokines Pro-inflammatory Mediators genes->cytokines cox2 COX-2 genes->cox2 expresses aa Arachidonic Acid pgs Prostaglandins aa->pgs COX-2 msg This compound Glycosides msg->inhibition inhibition->ikk inhibits inhibition->cox2 inhibits nfkB_nuc->genes activates transcription

Mechanism of Action of this compound Glycosides.

References

Application of Methyl Salicylate in Agricultural Crop Protection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl salicylate (MeSA), a volatile organic compound naturally produced by many plants, plays a crucial role in plant defense mechanisms. Its application in agriculture is gaining increasing attention as a biorational approach to crop protection. MeSA is a key signaling molecule in Systemic Acquired Resistance (SAR), a plant's induced defense response against a broad spectrum of pathogens and pests. Furthermore, MeSA can act as a repellent for certain herbivorous insects while attracting their natural enemies, making it a valuable tool for integrated pest management (IPM) strategies. This document provides detailed application notes and protocols for the use of MeSA in agricultural settings, based on current scientific findings.

Mechanism of Action: Inducing Systemic Acquired Resistance

This compound is a mobile signal in the induction of SAR.[1][2] Upon pathogen attack or external application, MeSA is converted to salicylic acid (SA) in distal, untreated parts of the plant.[2] This conversion triggers a signaling cascade that leads to the expression of pathogenesis-related (PR) genes, fortifying the entire plant against subsequent infections.[3]

Signaling Pathway of this compound in Systemic Acquired Resistance

MeSA_Signaling_Pathway cluster_local Local Tissue (Site of Infection/Application) cluster_transport Phloem Transport cluster_systemic Systemic Tissue (Distal Leaves) Pathogen_Attack Pathogen Attack / Exogenous MeSA SA_Biosynthesis Salicylic Acid (SA) Biosynthesis Pathogen_Attack->SA_Biosynthesis SAMT SA Methyltransferase (SAMT) SA_Biosynthesis->SAMT converts SA to MeSA MeSA_Local This compound (MeSA) SAMT->MeSA_Local MeSA_Transport MeSA (Mobile Signal) MeSA_Local->MeSA_Transport MeSA_Systemic This compound (MeSA) MeSA_Transport->MeSA_Systemic SABP2 SA-Binding Protein 2 (SABP2) MeSA_Systemic->SABP2 converts MeSA to SA SA_Systemic Salicylic Acid (SA) SABP2->SA_Systemic NPR1 NPR1 Activation SA_Systemic->NPR1 PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes SAR Systemic Acquired Resistance (SAR) PR_Genes->SAR Slow_Release_Workflow Start Start Prep_Alginate Prepare 2% Sodium Alginate Solution Start->Prep_Alginate Prep_MeSA_Emulsion Prepare MeSA-Alginate Emulsion Prep_Alginate->Prep_MeSA_Emulsion Form_Beads Form Alginate Beads by Dropping Emulsion into CaCl2 Prep_MeSA_Emulsion->Form_Beads Prep_CaCl2 Prepare 2% Calcium Chloride Solution Prep_CaCl2->Form_Beads Cure_Wash Cure and Wash Beads Form_Beads->Cure_Wash Dry_Beads Air-Dry Beads Cure_Wash->Dry_Beads Field_Application Distribute Beads in Field Dry_Beads->Field_Application End End Field_Application->End Foliar_Spray_Logic Start Start Prepare_Solution Prepare MeSA Solution with Surfactant Start->Prepare_Solution Application Apply as Foliar Spray Prepare_Solution->Application Monitoring Monitor Pest and Beneficial Insect Populations Application->Monitoring Data_Analysis Analyze Data (e.g., Pest Mortality, Beneficial Insect Abundance) Monitoring->Data_Analysis Conclusion Draw Conclusions on Efficacy Data_Analysis->Conclusion

References

Troubleshooting & Optimization

optimizing reaction conditions for methyl salicylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl salicylate.

Troubleshooting Guide

This guide addresses common issues encountered during the Fischer esterification of salicylic acid and methanol.

Question: Why is the yield of this compound consistently low?

Answer: Low yields in this compound synthesis are often due to the reversible nature of the Fischer esterification reaction.[1] To favor the formation of the product, several strategies can be employed:

  • Use of Excess Reactant: The reaction equilibrium can be shifted towards the product side by using a large excess of one of the reactants, typically methanol.[1]

  • Removal of Water: Water is a byproduct of the reaction, and its presence can drive the equilibrium back towards the reactants. While not always practical in a standard laboratory setting, removing water as it forms can significantly improve yield.[1]

  • Inadequate Reaction Time or Temperature: Ensure that the reaction is refluxed for a sufficient amount of time at the appropriate temperature to reach completion. A typical reflux period is 45 to 75 minutes.[2]

Question: There is a white solid remaining in the reaction flask after reflux. What is it and what should I do?

Answer: The white solid is likely unreacted salicylic acid. This indicates an incomplete reaction.

  • Cause: Insufficient heating, inadequate reaction time, or an insufficient amount of catalyst (sulfuric acid) can lead to incomplete conversion.

  • Solution: Ensure the reaction mixture is heated to the boiling point of methanol and maintained at a gentle reflux. Verify that the correct amount of catalyst has been added. If the problem persists, consider increasing the reaction time.

Question: The final product has a brownish or purplish tint. What causes this discoloration and how can it be removed?

Answer: Discoloration can arise from impurities in the starting materials or side reactions.

  • Cause of Purple Tint: A purple color is often due to the formation of an iron-salicylic acid complex, indicating the presence of iron impurities in the glassware or reagents.[3]

  • Cause of Brownish Tint: A brownish color may result from the decomposition of organic materials at high temperatures or the presence of other impurities.

  • Solution: The product can be purified to remove these impurities. After the reaction, washing the organic layer with a sodium bicarbonate solution will help remove unreacted salicylic acid and the sulfuric acid catalyst.[4][5] Subsequent purification by distillation can yield a clear, colorless product.[6]

Question: During the workup, an emulsion formed when washing with sodium bicarbonate, and the layers are not separating. What should I do?

Answer: Emulsion formation can occur during the extraction process, particularly when using chlorinated solvents like dichloromethane.[6]

  • Solution:

    • Allow the mixture to stand for a longer period to allow the layers to separate.

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • Adding a saturated solution of sodium chloride (brine) can help to break up the emulsion by increasing the ionic strength of the aqueous layer.

Question: The isolated product has a strong acidic smell instead of the characteristic wintergreen scent. What went wrong?

Answer: A strong acidic smell indicates the presence of unreacted salicylic acid or the sulfuric acid catalyst in the final product.

  • Cause: Incomplete neutralization during the workup step.

  • Solution: Ensure that the organic layer is thoroughly washed with a sodium bicarbonate solution until the effervescence (CO2 evolution) ceases.[5][7] This indicates that all acidic components have been neutralized.

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the synthesis of this compound?

A1: Concentrated sulfuric acid acts as a catalyst in the Fischer esterification reaction.[1] It protonates the carbonyl oxygen of the salicylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol.[1] It also facilitates the removal of the water molecule byproduct.[1]

Q2: Why is it important to use an excess of methanol?

A2: The Fischer esterification is a reversible reaction. According to Le Chatelier's principle, adding a large excess of one of the reactants (in this case, methanol) will shift the equilibrium position to the right, favoring the formation of the products (this compound and water) and thereby increasing the yield.[1]

Q3: What is the purpose of the reflux step?

A3: The reflux technique allows the reaction to be heated at the boiling point of the solvent (methanol) for an extended period without the loss of solvent or reactants through evaporation.[1][8] This ensures that the reaction proceeds at a reasonable rate to reach equilibrium.

Q4: How can I purify the crude this compound?

A4: The crude product can be purified through a series of extraction and washing steps followed by distillation.

  • Extraction: The reaction mixture is typically poured into a separatory funnel containing water and an immiscible organic solvent like diethyl ether or dichloromethane.[2][9] The this compound will dissolve in the organic layer.

  • Washing: The organic layer is then washed with a 5% sodium bicarbonate solution to neutralize and remove any remaining salicylic acid and sulfuric acid.[1][2] It is then washed with water to remove any remaining salts.

  • Drying: The organic layer is dried using an anhydrous drying agent such as sodium sulfate to remove any residual water.[1][2]

  • Distillation: The solvent is removed by evaporation (often using a rotary evaporator), and the remaining this compound can be further purified by distillation to obtain a pure product.[6]

Q5: Can I use a different acid catalyst instead of sulfuric acid?

A5: While sulfuric acid is the most common catalyst, other strong acids like phosphoric acid can also be used.[10] Additionally, solid acid catalysts such as certain zeolites and ion-exchange resins have been shown to be effective and can simplify the purification process as they can be easily filtered off after the reaction.[11]

Experimental Protocols

Synthesis of this compound

This protocol is a representative example for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask, dissolve 4.9 g of salicylic acid in 12.5 mL of methanol.[2]

  • Catalyst Addition: While swirling the flask, cautiously add 5 mL of concentrated sulfuric acid in small portions.[2]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle boil for 45-75 minutes.[1][2]

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

Workup and Purification
  • Quenching: Pour the cooled reaction mixture into a separatory funnel containing 10 mL of ice water.[2]

  • Extraction: Extract the product with two 15 mL portions of dichloromethane.[2] Combine the organic layers.

  • Washing: Wash the combined organic extracts first with 15 mL of water and then with 15 mL of 5% aqueous sodium bicarbonate solution.[2]

  • Drying: Dry the organic layer over anhydrous sodium sulfate.[1][2]

  • Solvent Removal: Filter the solution to remove the drying agent and remove the dichloromethane using a rotary evaporator to yield the crude this compound.

  • Final Purification (Optional): For higher purity, the crude product can be purified by distillation.

Quantitative Data Summary

ParameterValueSource
Reactants
Salicylic Acid0.65 g - 13.0 g[1][4]
Methanol10.0 mL - 100 mL (in excess)[1][4]
Sulfuric Acid (conc.)0.75 mL - 10.0 mL[1][4]
Reaction Conditions
Temperature~60°C - 100°C (Reflux)[1][4]
Reaction Time45 min - 75 min[1][2]
Workup Reagents
Dichloromethane (for extraction)2 x 15 mL[2]
5% Sodium Bicarbonate5 mL - 15 mL[1][2]
Anhydrous Sodium SulfateUsed for drying[1][2]

Visualizations

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A 1. Mix Salicylic Acid and Methanol B 2. Add Sulfuric Acid (Catalyst) A->B C 3. Heat to Reflux (45-75 min) B->C D 4. Cool Reaction Mixture C->D Reaction Complete E 5. Quench with Ice Water D->E F 6. Extract with Dichloromethane E->F G 7. Wash with NaHCO3 Solution F->G H 8. Dry with Anhydrous Na2SO4 G->H I 9. Remove Solvent H->I J 10. (Optional) Distill for High Purity I->J K Pure this compound J->K Final Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Tree cluster_reaction_issues Reaction Phase cluster_workup_issues Workup Phase Start Low Yield of This compound Q1 Incomplete Reaction? Start->Q1 Q2 Product Loss During Workup? Start->Q2 No A1 Check Reaction Time and Temperature Q1->A1 Yes A2 Ensure Sufficient Catalyst A1->A2 A3 Use Excess Methanol A2->A3 Solution Optimized Yield A3->Solution A4 Avoid Vigorous Shaking to Prevent Emulsions Q2->A4 Yes A5 Ensure Complete Neutralization with NaHCO3 A4->A5 A5->Solution

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Improving Yield in the Esterification of Salicylic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the esterification of salicylic acid and improve final product yield.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the esterification of salicylic acid, providing specific solutions and explanations.

Question 1: Why is my overall yield of the final ester product consistently low?

Low yield in Fischer esterification is a common problem stemming from the reaction's reversible nature and several procedural factors.[1][2] The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1] To achieve a high yield, the equilibrium must be shifted towards the products.

Key factors contributing to low yield include:

  • Reversible Reaction Equilibrium: The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back into salicylic acid and the alcohol.[2][3]

  • Inadequate Reaction Conditions: Non-optimal temperature, reaction time, or reactant ratios can lead to incomplete conversion.[4][5]

  • Catalyst Issues: An incorrect choice of catalyst, insufficient amount, or deactivation can slow the reaction rate significantly.[6]

  • Losses During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and distillation/crystallization steps.[7][8]

  • Side Reactions: Undesirable side reactions, such as the alkylation of the salicylic acid ring, can consume starting materials and generate impurities.[9]

Question 2: How can I shift the reaction equilibrium to favor ester formation?

According to Le Chatelier's principle, the equilibrium can be shifted to the right (favoring the ester) by either adding an excess of one of the reactants or by removing one of the products as it is formed.[2]

  • Use Excess Alcohol: The most common method is to use a large excess of the alcohol (e.g., methanol).[10][11] This increases the concentration of one of the reactants, driving the equilibrium towards the formation of the ester. Since methanol is often used and is volatile, it can be easily removed by distillation after the reaction is complete.[8][11]

  • Remove Water: Removing the water as it forms is a highly effective strategy.[1] This can be achieved by:

    • Using a Dean-Stark apparatus if the reaction is conducted in a suitable solvent (like toluene) that forms an azeotrope with water.

    • Adding a dehydrating agent or water scavenger, such as molecular sieves, to the reaction mixture.[12]

Question 3: What is the optimal catalyst, and how much should I use?

The catalyst is crucial for increasing the reaction rate by making the carbonyl carbon of the carboxylic acid more electrophilic.[10]

  • Homogeneous Catalysts: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst.[8][12][13] A catalytic amount is sufficient; typically, a few drops to a small percentage of the total reaction volume is used.[7] Using a large, non-catalytic amount of acid is generally unnecessary.[11] Other options include concentrated hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TSA).[4][14]

  • Heterogeneous (Solid Acid) Catalysts: Solid acid catalysts offer the advantages of being easily separable, reusable, and often more environmentally benign.[4] Examples include:

    • Sulphated Zirconia: This has been shown to be a highly effective "superacid" catalyst for this reaction.[4]

    • Modified Ion-Exchange Resins: Cation-exchange resins modified with metal ions (e.g., Ce⁴⁺) can achieve high conversion rates.[5][6]

    • Zeolites: Zeolites such as H-Beta, H-ZSM-5, and HY can also catalyze the reaction.[6]

The optimal amount of catalyst depends on the specific type used. For solid catalysts, the conversion of salicylic acid generally increases with the amount of catalyst up to a certain point, after which the increase becomes less significant.[5][6]

Question 4: How do I determine the ideal reaction temperature and time?

Temperature and time are critical and interdependent parameters.

  • Temperature: Increasing the reaction temperature generally increases the reaction rate. For esterification with methanol, refluxing the mixture (around 65-80°C) is a common practice.[8][10] Higher temperatures (120-165°C) can be used, especially in autoclave conditions with solid acid catalysts, leading to higher yields in shorter times.[4][6] However, excessively high temperatures can promote side reactions, such as the polymerization of olefinic alcohols if they are used.[9]

  • Reaction Time: The reaction should be allowed to proceed long enough to reach equilibrium or maximum conversion. This can range from 40 minutes to several hours.[7][8] Monitoring the reaction's progress using Thin-Layer Chromatography (TLC) is recommended to determine the optimal time. For instance, at 368 K (95°C), increasing the reaction time from 6 to 12 hours can significantly improve the conversion of salicylic acid from 75.1% to 93.3%.[6]

Question 5: What is the best procedure for isolating and purifying the ester to maximize yield?

A careful workup procedure is essential to avoid losing the product.

  • Neutralize the Acid Catalyst: After the reaction, the mixture is cooled. The excess acid catalyst must be neutralized. This is typically done by washing the organic layer with a weak base solution, such as 5-10% sodium bicarbonate (NaHCO₃).[7][8] This step also removes any unreacted salicylic acid by converting it to its water-soluble salt (sodium salicylate).[15]

  • Extraction: The ester is extracted from the aqueous mixture using an immiscible organic solvent like diethyl ether or dichloromethane (CH₂Cl₂).[7][10] Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.

  • Washing and Drying: The combined organic extracts are washed with water to remove any remaining water-soluble impurities. The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.[7][8]

  • Solvent Removal and Final Purification: The drying agent is filtered off, and the solvent is removed by evaporation or distillation.[8][10] The final product can be further purified by distillation, especially for liquid esters like methyl salicylate, to yield a pure product.[8]

Question 6: My final product smells like vinegar. What does this indicate?

A vinegar-like smell (acetic acid) in reactions involving acetylsalicylic acid (aspirin) synthesis or its degradation indicates hydrolysis.[3] Aspirin can decompose in the presence of moisture, breaking down into salicylic acid and acetic acid.[3] To prevent this, ensure all glassware is dry and use anhydrous reagents whenever possible.

Quantitative Data on Reaction Optimization

The following tables summarize quantitative data from various studies to guide experimental design.

Table 1: Effect of Reactant Molar Ratio (Salicylic Acid:Methanol) on Conversion Reaction Conditions: Ce(SO₄)₂/001x7 resin catalyst (0.4 g), 12 hours, 368 K (95°C).

Molar Ratio (SA:Methanol)Conversion of Salicylic Acid (%)
1:2~85
1:393.3
1:4~92
1:5~91
1:6~90
(Data sourced from ResearchGate)[5]

Table 2: Effect of Catalyst Amount on Salicylic Acid Conversion Reaction Conditions: Ce(SO₄)₂/001x7 resin catalyst, SA:Methanol ratio 1:3, 12 hours, 368 K (95°C).

Catalyst Weight (g)Conversion of Salicylic Acid (%)
0.146.7
0.270.1
0.385.2
0.493.3
0.594.1
(Data sourced from ResearchGate)[5][6]

Table 3: Effect of Reaction Temperature on this compound Yield over Sulphated Zirconia (S-ZrO₂) Reaction Conditions: SA:Methanol ratio 1:5, 4 hours, 0.5 g S-ZrO₂ catalyst.

Temperature (°C)Yield of this compound (%)
10040
11050
12055
13560
15064
16566
(Data sourced from Indian Journal of Chemistry)[4]

Detailed Experimental Protocols

Protocol 1: Fischer Esterification of Salicylic Acid with Methanol

This protocol describes a standard lab-scale synthesis of this compound.

  • Reactant Setup: In a 500 mL round-bottom flask, combine 30.4 g (0.2 moles) of salicylic acid and 70 mL of methanol.[8]

  • Catalyst Addition: While stirring, slowly and carefully add 7 mL of concentrated sulfuric acid to the mixture.[8] The mixture will heat up.

  • Reflux: Add a boiling chip, attach a reflux condenser, and gently boil the mixture using a heating mantle or steam bath for 5-7 hours.[8] The progress of the reaction can be monitored by TLC.

  • Removal of Excess Alcohol: After reflux, reconfigure the apparatus for distillation and distill off the excess methanol until the volume of the residue is about one-third to one-half of the original.[8]

  • Isolation and Purification:

    • Cool the flask thoroughly in an ice bath. Pour the residue into a separatory funnel containing 70 mL of diethyl ether.[8]

    • Wash the ethereal solution twice with 50 mL portions of water to remove the bulk of the sulfuric acid and unreacted methanol.[8]

    • Wash the solution with 50 mL portions of 10% sodium bicarbonate solution until no more CO₂ gas evolves. This neutralizes remaining acid and removes unreacted salicylic acid.[8]

    • Separate the organic (ether) layer and dry it over anhydrous magnesium sulfate for at least 30 minutes.[8]

    • Filter the dried solution into a clean distilling flask and remove the ether by simple distillation.

    • Distill the remaining this compound using an air condenser. Collect the fraction boiling around 220-222°C.[8] The expected yield is 75-80%.[8]

Visualizations

Diagram 1: Fischer Esterification Mechanism

Fischer_Esterification cluster_intermediates Reaction Intermediates SA Salicylic Acid (Carboxylic Acid) Protonated_SA Protonated Carbonyl (More Electrophilic) SA->Protonated_SA 1. Protonation MeOH Methanol (Alcohol) Tetrahedral_Int Tetrahedral Intermediate MeOH->Tetrahedral_Int H_plus H⁺ (Acid Catalyst) H_plus->Protonated_SA Protonated_SA->Tetrahedral_Int 2. Nucleophilic Attack Proton_Transfer Protonated Ether-like Intermediate Tetrahedral_Int->Proton_Transfer 3. Proton Transfer Ester This compound (Ester) Proton_Transfer->Ester 4. Elimination of Water Water Water Proton_Transfer->Water H_plus_regen H⁺ (Catalyst Regenerated) Ester->H_plus_regen

Caption: The acid-catalyzed mechanism for Fischer esterification.

Diagram 2: Experimental Workflow for Yield Optimization

Optimization_Workflow start Start: Low Yield Observed select_params 1. Select Initial Parameters (e.g., 1:5 SA:MeOH ratio, H₂SO₄ catalyst, Reflux @ 70°C, 4h) start->select_params run_exp 2. Run Baseline Experiment select_params->run_exp analyze_yield 3. Isolate Product & Calculate Yield run_exp->analyze_yield check_yield Yield Acceptable? analyze_yield->check_yield optimize_ratio 4a. Vary Reactant Ratio (e.g., 1:3, 1:10) check_yield->optimize_ratio No end End: Optimized Protocol check_yield->end Yes optimize_ratio->run_exp Re-run optimize_catalyst 4b. Vary Catalyst (Type & Concentration) optimize_ratio->optimize_catalyst optimize_catalyst->run_exp Re-run optimize_conditions 4c. Vary Temp & Time optimize_catalyst->optimize_conditions optimize_conditions->run_exp Re-run

Caption: A systematic workflow for optimizing reaction yield.

Diagram 3: Troubleshooting Logic for Low Ester Yield

Troubleshooting_Flowchart start Problem: Low Yield check_conversion Is starting material fully consumed? (Check via TLC/NMR) start->check_conversion incomplete_reaction Issue: Incomplete Reaction check_conversion->incomplete_reaction No complete_reaction Issue: Product Loss or Side Reactions check_conversion->complete_reaction Yes sol_equilibrium Action: Shift Equilibrium - Use excess alcohol - Remove H₂O (Dean-Stark/sieves) incomplete_reaction->sol_equilibrium sol_kinetics Action: Improve Kinetics - Increase temperature - Increase reaction time - Check catalyst activity incomplete_reaction->sol_kinetics end Resolution sol_equilibrium->end sol_kinetics->end check_impurities Are there significant byproducts? complete_reaction->check_impurities sol_side_reactions Action: Minimize Side Reactions - Lower reaction temperature - Use milder catalyst check_impurities->sol_side_reactions Yes sol_workup Action: Optimize Workup - Ensure complete extraction - Avoid product loss during transfers - Check pH during washes check_impurities->sol_workup No sol_side_reactions->end sol_workup->end

Caption: A logical flowchart for diagnosing low yield issues.

References

Technical Support Center: Quantification of Volatile Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the quantification of volatile methyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The primary methods for quantifying this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][2] GC, often coupled with a flame ionization detector (FID) or a mass spectrometer (MS), is ideal for analyzing volatile compounds like this compound.[2][3] HPLC, particularly reversed-phase HPLC (RP-HPLC) with UV detection, is also widely used, especially for less volatile samples or when analyzing this compound in complex mixtures like pharmaceutical creams.[1][4] For high-sensitivity applications in biological matrices, liquid chromatography with tandem mass spectrometry (LC-MS/MS) is employed.[5]

Q2: My recovery of this compound is consistently low. What are the potential causes?

A2: Low recovery is a frequent challenge due to the high volatility of this compound. Key factors include:

  • Evaporative Losses: Sample preparation steps, especially those involving heating or solvent evaporation, can lead to significant loss of the analyte.[6] It is crucial to keep samples cooled and containers tightly sealed.

  • Adsorption: this compound can adsorb to the surfaces of sampling containers and injection syringes, especially if they are not properly passivated.[7] Heating the syringe after injection can sometimes show the extent of this issue, as a significant portion of the retained compound may be released.[7]

  • Inefficient Extraction: The choice of extraction solvent and method is critical. For complex matrices, ensure the chosen solvent has a high affinity for this compound and that the extraction technique (e.g., liquid-liquid extraction, solid-phase microextraction) is optimized for efficiency.

Q3: Should I use direct injection, headspace, or solid-phase microextraction (SPME) for my GC analysis?

A3: The choice depends on your sample matrix and the required sensitivity.

  • Direct Liquid Injection: Suitable for liquid samples where this compound is in high concentration and the matrix is relatively clean, such as in pharmaceutical formulations.[2]

  • Static Headspace (HS): Ideal for analyzing volatiles in solid or liquid samples without injecting the non-volatile matrix components. This minimizes instrument contamination and matrix interference. The sample is heated to allow volatiles to partition into the headspace of the vial for injection.[8]

  • Solid-Phase Microextraction (SPME): A sensitive, solvent-free technique where a coated fiber adsorbs and concentrates volatiles from the sample's headspace.[9][10] It is excellent for trace-level analysis in complex matrices like biological fluids or plant tissues.[9][11] Headspace-SPME is generally more effective than hydrodistillation for collecting more volatile compounds.[10]

Q4: Do I need to derivatize this compound for GC-MS analysis?

A4: this compound itself is sufficiently volatile and does not typically require derivatization for GC-MS analysis. However, if you are simultaneously analyzing related, less volatile compounds like salicylic acid, derivatization is necessary.[3] A common procedure involves silylation (e.g., using BSTFA) to convert the acidic proton of salicylic acid into a less polar, more volatile trimethylsilyl (TMS) group.[3][12]

Troubleshooting Guide

Issue 1: Peak Tailing or Fronting in Chromatogram

  • Possible Cause: Active sites in the GC inlet liner or column.

    • Solution: Use a deactivated liner. If the problem persists, condition the column according to the manufacturer's instructions or trim the first few centimeters off the column inlet.

  • Possible Cause: Co-elution with an interfering compound from the matrix.

    • Solution: Adjust the temperature program to improve separation. Optimize the sample preparation to remove the interfering substance.

  • Possible Cause: Overloading the column.

    • Solution: Dilute the sample or inject a smaller volume.

Issue 2: Inconsistent Peak Areas and Poor Reproducibility

  • Possible Cause: Variability in manual injection technique.

    • Solution: Use an autosampler for precise and repeatable injections. If using manual injection, ensure a consistent and rapid injection speed.

  • Possible Cause: Adsorption onto injection syringe surfaces.[7]

    • Solution: Rinse the syringe thoroughly with a suitable solvent between injections. Consider using a deactivated syringe. Heating the syringe can help remove residual this compound.[7]

  • Possible Cause: Leaks in the GC system (e.g., septum, fittings).

    • Solution: Perform a leak check. Replace the septum regularly and ensure all fittings are tight.

Issue 3: Seeing Two Peaks for this compound in GC-MS

  • Possible Cause: Presence of a closely related impurity that generates similar mass fragments.[13]

    • Solution: Verify the purity of your standard. If the issue is with a sample, it may be a genuine impurity. Try to optimize chromatographic conditions for better separation.

  • Possible Cause: Carryover from a previous, highly concentrated sample.[13]

    • Solution: Run several solvent blanks after a high-concentration sample to ensure the system is clean. Check for proper syringe washing.[13]

  • Possible Cause: Thermal degradation in a hot injector port.

    • Solution: Lower the injector temperature incrementally to find the optimal temperature that allows for efficient volatilization without causing degradation.

Issue 4: High Background Noise or Interfering Peaks

  • Possible Cause: Matrix effects from complex samples (e.g., plasma, tissue homogenates).

    • Solution: Improve the sample cleanup procedure. Techniques like solid-phase extraction (SPE) can effectively remove interfering compounds. For colorimetric methods, substances like bilirubin or lipids can cause interference.[14][15]

  • Possible Cause: Contamination from solvents, glassware, or the GC system itself.

    • Solution: Use high-purity solvents. Ensure all glassware is scrupulously clean. Bake out the GC column and clean the injector port and detector as needed.

Quantitative Data Summary

The following tables summarize validation parameters from various published methods for this compound quantification.

Table 1: HPLC Methods for this compound Quantification

Method TypeLinearity Range (µg/mL)Recovery (%)Limit of Detection (LOD) (µg/mL)Limit of Quantitation (LOQ) (µg/mL)Reference
RP-HPLC25 - 17599.78 - 100.0--[1]
RP-HPLC0.05 - 10097.80 - 103.800.0271-[16]
Colorimetric12 - 7299.620.07350.223[17]

Table 2: GC Methods for this compound Quantification

Method TypeLinearity Range (mg/mL)Recovery (%)Precision (RSD%)Limit of Detection (ng)Reference
GC-FID1.5 - 4.598.0 - 102.0< 0.54 (Intra-day)-[2]
Capillary GC-100.0 ± 2.2-5.0[18]
GC-FID0.1 - 0.15---[19]

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a method for detecting this compound absorption.[5]

  • Sample Preparation (Protein Precipitation and Derivatization):

    • To a 0.075 mL aliquot of human plasma, add the internal standard (d4-Methyl Salicylate).

    • Initiate protein precipitation by adding a suitable volume of cold acetonitrile.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube.

    • (If necessary for related analytes) Evaporate the solvent under a gentle stream of nitrogen and reconstitute in the mobile phase. Note: For volatile this compound, avoid complete dryness if possible to prevent loss.

  • LC-MS/MS Analysis:

    • HPLC System: Agilent 1100 series or equivalent.[20]

    • Mass Spectrometer: AB SCIEX API 4000™ triple quadrupole or equivalent.[5]

    • Ion Source: Electrospray Ionization (ESI), positive mode.[5]

    • Analysis Mode: Multiple Reaction Monitoring (MRM).[5]

    • Column: A suitable C8 or C18 reversed-phase column.[1]

    • Mobile Phase: An optimized gradient of acetonitrile and water (with formic acid for protonation).

    • Flow Rate: As per column specifications (e.g., 0.7 mL/min).[16]

  • Quantification:

    • Construct a calibration curve using a weighted linear regression (1/concentration²) of the peak area ratios of the analyte to the internal standard.[5]

    • The typical quantification range is 1.75 - 50.0 ng/mL.[5]

Protocol 2: Headspace-GC-MS Analysis of this compound from Plant Tissue

This protocol is based on methods for analyzing volatile compounds in tomatoes.[21]

  • Sample Preparation:

    • Homogenize a known weight (e.g., 10 g) of the plant tissue (e.g., fruit pulp) to create a juice or slurry.

    • Transfer the homogenate to a headspace vial (e.g., 40 mL).

    • To facilitate the release of volatiles, add 1.0 g of NaCl.

    • Immediately seal the vial with a magnetic crimp cap.

  • Headspace Sampling:

    • Place the vial in a heated agitator or water bath (e.g., 60°C) and incubate for a set time (e.g., 10 minutes) to allow volatiles to equilibrate in the headspace.[21]

    • If using SPME, expose the fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the analytes.

  • GC-MS Analysis:

    • GC System: Agilent 7890B or equivalent.[21]

    • Column: DB-WAX capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent polar column.[21]

    • Injector: Split/splitless injector. For SPME, use splitless mode.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[21]

    • Oven Temperature Program:

      • Initial temperature: 35°C.

      • Ramp 1: Increase to 180°C at 3°C/min.

      • Ramp 2: Increase to 230°C at 15°C/min, hold for 2 minutes.[21]

    • MS System: Agilent 5977A or equivalent.

    • Ionization: Electron Impact (EI) at 70 eV.[21]

    • Scan Range: m/z 50–500 amu.[21]

  • Quantification:

    • Identify this compound by its retention time and mass spectrum (key ions: m/z 152, 120, 92).[13]

    • Quantify using an external or internal standard calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample Collection (e.g., Plasma, Plant, Cream) extraction Extraction (LLE, SPME, Headspace) start->extraction cleanup Sample Cleanup (SPE, Filtration) extraction->cleanup derivatization Derivatization (Optional, e.g., for Salicylic Acid) cleanup->derivatization injection Chromatographic Injection derivatization->injection separation Separation (GC or HPLC) injection->separation detection Detection (MS, FID, UV) separation->detection integration Peak Integration detection->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: General experimental workflow for the quantification of this compound.

Caption: Troubleshooting decision tree for common GC issues.

References

overcoming matrix effects in methyl salicylate HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and overcoming matrix effects in the High-Performance Liquid Chromatography (HPLC) analysis of methyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What is a "matrix effect" in HPLC analysis?

A1: A matrix effect is the alteration of an analyte's signal response due to the presence of other components in the sample matrix.[1][2] These co-eluting, interfering compounds can cause either signal enhancement (overestimation of the analyte) or, more commonly, signal suppression (underestimation of the analyte).[2][3] This phenomenon can negatively impact the accuracy, precision, reproducibility, and sensitivity of the quantitative analysis.[3][4]

Q2: How can I determine if my this compound analysis is affected by a matrix effect?

A2: A common method to assess matrix effects is the post-extraction spike comparison.[5] This involves comparing the signal response of an analyte spiked into a blank matrix extract to the response of the analyte in a neat (pure) solvent at the same concentration.[5] A significant difference between the two signals indicates the presence of a matrix effect.[6] Another approach is to compare the slopes of calibration curves prepared in a pure solvent versus those prepared in the sample matrix; different slopes suggest a matrix effect.[1]

Q3: What are common sources of matrix effects in biological or herbal samples?

A3: In biological matrices like plasma or serum, phospholipids are a primary cause of matrix effects as they often co-elute with analytes and can suppress the signal. In complex samples such as herbal extracts, a wide range of endogenous components like pigments, lipids, and other secondary metabolites can interfere with the analysis. The specific composition of the matrix dictates the nature and severity of the effect.[2]

Troubleshooting Guide

Q4: My chromatogram shows a distorted or tailing peak for this compound. What could be the cause?

A4: Peak tailing or distortion can be caused by several factors. One possibility is the interaction of this compound with active silanol groups on the silica-based stationary phase of the HPLC column.[7] Another cause could be column overload, where too much sample is injected.[7][8] Incompatibility between the sample solvent and the mobile phase can also lead to peak distortion.[9]

  • Solution:

    • Optimize Mobile Phase: Ensure the mobile phase pH is appropriate. For silica-based columns, operating at a pH between 2 and 8 is recommended.[7] Adding a buffer can help maintain a constant ionization state for the analyte and suppress silanol interactions.[7]

    • Check Sample Solvent: Whenever possible, dissolve your sample in the mobile phase to ensure compatibility.[8]

    • Reduce Injection Volume: Try diluting the sample or injecting a smaller volume to prevent column overload.[10]

    • Use a High-Purity Column: Modern, high-purity silica columns have fewer active silanols, which can significantly reduce peak tailing.[7]

Q5: The recovery of this compound is low and inconsistent. How can I improve it?

A5: Low and inconsistent recovery is a classic sign of matrix effects, particularly ion suppression. It can also result from an inefficient sample preparation method where the analyte is not fully extracted from the matrix.

  • Solution:

    • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove interfering components before injection.[1][3] Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more selective than simple protein precipitation and can yield a cleaner extract.

    • Dilute the Sample: A simple strategy to reduce matrix effects is to dilute the sample extract.[3][5] This lowers the concentration of interfering compounds relative to the analyte. However, this approach is only feasible if the resulting analyte concentration is still well above the method's limit of quantitation.[5]

    • Use Matrix-Matched Calibration: If a blank matrix (a sample of the matrix without the analyte) is available, prepare your calibration standards in this blank matrix.[3] This ensures that the standards and the samples experience the same matrix effect, thereby compensating for it.[4]

Q6: My calibration curve is linear in pure solvent, but not when I use sample extracts. What should I do?

A6: This indicates that the matrix effect is concentration-dependent and is interfering with the linear relationship between concentration and response.

  • Solution:

    • Employ an Internal Standard: The use of an internal standard (IS) is a powerful way to correct for matrix effects.[1] An ideal IS is structurally similar to the analyte and elutes close to it. Since the IS and the analyte are affected by the matrix in a similar way, the ratio of their responses remains stable, restoring linearity.[1] For LC-MS analysis, a stable isotope-labeled version of this compound is the most effective type of internal standard.[3]

    • Method of Standard Addition: This technique can be very effective but is time-consuming. It involves adding known amounts of the analyte to aliquots of the unknown sample and creating a calibration curve for each sample.[4] This method inherently corrects for the specific matrix of that individual sample.

Key Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

This protocol allows for the quantitative determination of signal suppression or enhancement.

  • Prepare Solution A: A standard solution of this compound at a known concentration (e.g., 100 µg/mL) in the mobile phase or a pure solvent like methanol.[11]

  • Prepare Solution B: A blank matrix sample (e.g., plasma, herbal extract) is processed through the entire sample preparation procedure (e.g., extraction, filtration). The final extract is then spiked with this compound to achieve the same final concentration as Solution A.

  • Analysis: Inject both solutions into the HPLC system multiple times (n≥3).

  • Calculation: Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

    • A value between 85% and 115% is often considered acceptable.

Protocol 2: Sample Preparation using Dilution

  • Process the sample using a standard extraction procedure (e.g., dissolving 1g of cream in 100 mL of mobile phase).[11]

  • Filter the extract through a 0.45 µm membrane filter.[11]

  • Perform serial dilutions of the filtered extract with the mobile phase (e.g., 1:5, 1:10, 1:20).

  • Inject the diluted samples and analyze. The optimal dilution factor is the one that minimizes the matrix effect while keeping the this compound peak response high enough for reliable quantification.

Data Summary

The following table summarizes typical performance data for validated HPLC methods for this compound, which can serve as a benchmark for your own method development.

ParameterTypical ValueReference
Linearity Range25 - 175 µg/mL[11]
R² Value> 0.999[11]
Recovery97.80% - 103.80%[12]
Intra-day Precision (%RSD)< 2.0%[11][12]
Inter-day Precision (%RSD)< 3.0%[12]
Limit of Detection (LOD)0.0271 µg/mL[12]

Visual Guides

The following diagrams illustrate key workflows and concepts for addressing matrix effects.

G cluster_0 Troubleshooting Workflow start Problem Identified (e.g., Poor Recovery, Peak Tailing) check_sample_prep Is Sample Cleanup Adequate? start->check_sample_prep improve_cleanup Implement Advanced Cleanup (e.g., SPE, LLE) check_sample_prep->improve_cleanup No check_chromatography Is Chromatography Optimized? check_sample_prep->check_chromatography Yes improve_cleanup->check_chromatography optimize_chrom Adjust Mobile Phase/Gradient Change Column check_chromatography->optimize_chrom No check_calibration Is Calibration Strategy Appropriate? check_chromatography->check_calibration Yes optimize_chrom->check_calibration implement_cal Use Matrix-Matched Standards or Internal Standard check_calibration->implement_cal No end_node Problem Resolved check_calibration->end_node Yes implement_cal->end_node

Figure 1: A step-by-step workflow for troubleshooting matrix effects in HPLC analysis.

G Conceptual Model of Matrix Effect cluster_ideal Ideal Scenario (No Matrix Effect) cluster_real Real Scenario (Matrix Effect) Analyte Methyl Salicylate Column HPLC Column Analyte->Column Matrix Matrix Components Matrix->Column Detector Detector Column->Detector Co-elution Analyte_ideal Methyl Salicylate Detector_ideal Accurate Signal Analyte_ideal->Detector_ideal Unimpeded Detection Analyte_real Methyl Salicylate Detector_real Suppressed Signal Analyte_real->Detector_real Detection Matrix_real Matrix Components Matrix_real->Detector_real Interference

References

Technical Support Center: Purification of Synthetic Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthetic methyl salicylate.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetically produced this compound?

A1: Common impurities in synthetic this compound include unreacted starting materials and byproducts of the synthesis process. These can include:

  • Salicylic Acid: Unreacted starting material from the esterification reaction.[1][2][3]

  • Methanol: Excess reagent used in the Fischer esterification.[1][4]

  • Sulfuric Acid: A common acid catalyst that needs to be neutralized and removed.[1][4][5]

  • Dimethyl 4-hydroxyisophthalate: A byproduct formed during the industrial production of salicylic acid via the Kolbe-Schmitt reaction, which can be carried over and methylated.[6][7][8]

  • Phenol: A potential trace impurity from the synthesis of salicylic acid.[6]

  • Water: Introduced during washing steps or as a byproduct of the esterification reaction.[4][9]

Q2: What are the primary methods for purifying synthetic this compound?

A2: The primary purification techniques for synthetic this compound are:

  • Distillation: Including simple distillation, steam distillation, and vacuum distillation to separate this compound from less volatile or non-volatile impurities.[5][9][10][11][12]

  • Extraction: Utilizing a separatory funnel and an immiscible solvent (like diethyl ether or ethyl acetate) to isolate the this compound from aqueous solutions containing water-soluble impurities.[1][2][4][9]

  • Washing: Using aqueous solutions of a weak base, such as sodium bicarbonate, to remove acidic impurities like unreacted salicylic acid and the acid catalyst.[2][3][4][5]

  • Drying: Employing anhydrous salts like magnesium sulfate or sodium sulfate to remove residual water from the organic solution before final purification.[2][5][9]

Q3: Why is a precipitate forming when I wash the crude this compound mixture with water or a basic solution?

A3: Precipitate formation during washing is a common issue.

  • If you are washing with water, the precipitate is likely unreacted salicylic acid, which is only slightly soluble in water.[13]

  • If you are adding a strong base like sodium hydroxide, you may be forming the sodium salt of this compound or causing saponification (hydrolysis of the ester), which can lead to solidification.[14] It is recommended to use a milder base like sodium bicarbonate to neutralize acids without significantly hydrolyzing the desired ester.[2][3][5]

Q4: Can chromatography be used to purify this compound?

A4: Yes, chromatographic techniques can be employed for the purification of this compound, especially when high purity is required.

  • Column Chromatography: Can be used to separate this compound from other organic impurities.[6]

  • High-Performance Liquid Chromatography (HPLC): While often used for analytical purposes to determine purity, preparative HPLC can be used for small-scale, high-purity isolations.[15][16][17][18][19]

  • Gas Chromatography (GC): Also primarily an analytical technique, but can provide information on volatile impurities.[10]

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete ReactionEnsure the esterification reaction has gone to completion by refluxing for the recommended time (e.g., 5-7 hours).[5] Use an excess of one reagent (typically methanol) to drive the equilibrium towards the product.[20]
Loss during ExtractionDuring solvent extraction, ensure vigorous mixing to allow for complete transfer of this compound into the organic layer. Allow adequate time for the layers to separate completely to avoid discarding the product with the aqueous layer. Perform multiple extractions with smaller volumes of solvent for better efficiency.[9][10]
Premature Precipitation during FiltrationIf purifying salicylic acid via recrystallization after hydrolysis, keep the solution and glassware warm during gravity filtration to prevent the product from precipitating in the funnel.[9]
Loss during DistillationEnsure the distillation apparatus is properly sealed to prevent the loss of volatile product. Collect the fraction at the correct boiling point (222-224 °C at atmospheric pressure, or lower under vacuum).[5][11][12]
Problem 2: Product is Cloudy or Contains Water
Possible Cause Troubleshooting Step
Incomplete DryingAfter extraction, the organic layer must be thoroughly dried with an anhydrous salt (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.[2][5][9] Add the drying agent until it no longer clumps together.
Emulsion Formation during ExtractionEmulsions can form during vigorous shaking. To break an emulsion, you can add a saturated brine solution, allow the mixture to stand for a longer period, or gently swirl instead of shaking vigorously.[21]
Problem 3: Final Product is Acidic
Possible Cause Troubleshooting Step
Incomplete NeutralizationAfter the reaction, the crude product should be washed with a saturated sodium bicarbonate solution until the aqueous layer is no longer acidic (test with litmus or pH paper).[2][4][5] This removes residual sulfuric acid and unreacted salicylic acid.

Experimental Protocols

Protocol 1: Purification by Extraction and Washing

This protocol is suitable for removing water-soluble impurities, unreacted salicylic acid, and the acid catalyst.

  • Quenching the Reaction: After the esterification reaction is complete, cool the reaction mixture to room temperature.

  • Initial Water Wash: Pour the cooled mixture into a separatory funnel containing cold water. This will cause the this compound to separate as an oily layer.[1]

  • Solvent Extraction: Add a suitable organic solvent in which this compound is soluble, such as diethyl ether or ethyl acetate, to the separatory funnel.[2][4][5]

  • Mixing and Separation: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate completely. The organic layer will contain the this compound.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Base Wash: Add a saturated sodium bicarbonate solution to the separatory funnel containing the organic layer. Shake, vent, and allow the layers to separate. Drain the aqueous layer. Repeat this wash until the aqueous washing is no longer acidic.[2][5]

  • Final Water Wash: Wash the organic layer with water one final time to remove any remaining sodium bicarbonate.

  • Drying: Drain the organic layer into a clean, dry flask and add an anhydrous drying agent like anhydrous magnesium sulfate.[5][9] Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Filter or decant the dried organic solution into a round-bottom flask and remove the solvent using a rotary evaporator. The remaining oil is your purified this compound.

Protocol 2: Purification by Steam Distillation

This method is effective for separating this compound from non-volatile impurities.

  • Apparatus Setup: Set up a steam distillation apparatus. Place the crude this compound in the distilling flask and add water.

  • Distillation: Pass steam through the flask. The this compound will co-distill with the water at a temperature close to 100°C.[9]

  • Collection: Collect the distillate, which will appear milky due to the emulsion of this compound in water. Continue distillation until the distillate runs clear.[9][10]

  • Isolation of Product: The this compound can be separated from the aqueous distillate by solvent extraction as described in Protocol 1 (steps 3-9).

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC₈H₈O₃
Molar Mass152.15 g/mol
Boiling Point222-224 °C
Melting Point-8.6 °C
Density~1.18 g/mL
Solubility in WaterSlightly soluble

Table 2: Comparison of Purification Techniques

TechniqueImpurities RemovedPurity AchievableYield
Extraction & WashingUnreacted salicylic acid, methanol, sulfuric acid, water-soluble byproductsModerate to HighGood
Steam DistillationNon-volatile impurities, saltsHighGood
Vacuum DistillationHigh-boiling impuritiesVery HighGood
Column ChromatographyStructurally similar byproductsVery HighVariable

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude this compound (contains unreacted reagents, catalyst, byproducts) Wash Wash with NaHCO3 Solution CrudeProduct->Wash Extract Solvent Extraction (e.g., Diethyl Ether) Wash->Extract Removes Acidic Impurities Dry Dry with Anhydrous Salt (e.g., MgSO4) Extract->Dry Separates from Aqueous Phase Distill Distillation (Simple, Vacuum, or Steam) Dry->Distill Removes Water PureProduct Pure this compound Distill->PureProduct Separates by Boiling Point TroubleshootingPrecipitate Start Precipitate Forms During Washing CheckWash What type of wash solution was used? Start->CheckWash WaterWash Water Wash CheckWash->WaterWash Water BaseWash Base Wash CheckWash->BaseWash Base PrecipitateID_Water Precipitate is likely unreacted Salicylic Acid WaterWash->PrecipitateID_Water CheckBase What type of base was used? BaseWash->CheckBase Action_Water Action: Proceed with extraction; salicylic acid will be removed by subsequent basic wash PrecipitateID_Water->Action_Water StrongBase Strong Base (e.g., NaOH) CheckBase->StrongBase Strong WeakBase Weak Base (e.g., NaHCO3) CheckBase->WeakBase Weak PrecipitateID_Strong Precipitate may be sodium salt of This compound or saponification product StrongBase->PrecipitateID_Strong Unlikely Precipitation is less likely; ensure complete dissolution WeakBase->Unlikely Action_Strong Action: Use a weaker base like NaHCO3 PrecipitateID_Strong->Action_Strong

References

troubleshooting low recovery in methyl salicylate extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the extraction of methyl salicylate, with a focus on resolving issues related to low recovery.

Troubleshooting Guides & FAQs

This section addresses specific issues that can lead to low yields of this compound during extraction and purification.

Issue 1: Low Yield After Synthesis and Initial Extraction

  • Question: My percent yield is significantly lower than expected after the initial extraction. What are the common causes?

  • Answer: Low yields often stem from an incomplete initial reaction or losses during workup. Fischer esterification, the common synthesis method, is a reversible reaction.[1] To drive the reaction towards the product, an excess of one reactant, typically methanol, is used.[1] Inadequate heating or insufficient reaction time can also result in a partial reaction.[2] Additionally, side reactions, such as the polymerization of salicylic acid, can consume starting material and reduce the theoretical yield.[3]

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

  • Question: I'm having trouble with a persistent emulsion forming between the aqueous and organic layers in my separatory funnel. How can I resolve this and prevent it?

  • Answer: Emulsion formation is a frequent problem in liquid-liquid extractions, especially when using chlorinated solvents or strongly basic solutions.[4][5] Emulsions can be caused by surfactant-like compounds in the sample, such as phospholipids or free fatty acids, which have mutual solubility in both phases.[6] This emulsion can trap your product, leading to significant loss of recovery.[6]

    • Prevention: Instead of vigorous shaking, gently swirl or invert the separatory funnel to reduce agitation while still allowing for surface area contact between the phases.[6]

    • Resolution:

      • Allow the separatory funnel to stand undisturbed for some time.[5]

      • Add a saturated brine (salt water) solution. This increases the ionic strength of the aqueous layer, a technique known as "salting out," which can help break the emulsion.[5][6]

      • Gently stir the emulsion with a glass rod.[5]

      • If the emulsion persists, centrifugation can be used to separate the layers.[6]

Issue 3: Product Loss During Washing and Neutralization

  • Question: I suspect I'm losing my product during the washing steps with sodium bicarbonate. Why does this happen and what can I do?

  • Answer: Product loss during neutralization is a critical issue. If an excess of a strong base like sodium hydroxide is used, and especially if heat is applied, you can inadvertently hydrolyze (saponify) your ester product back into salicylic acid (as a salt) and methanol, leading to a drastic reduction in yield.[7][8] Using a milder base like sodium bicarbonate and performing the neutralization at room temperature can mitigate this. Ensure you add the bicarbonate solution slowly and with constant stirring until fizzing (CO2 evolution) ceases.[7][9]

Issue 4: Incorrect Layer Identification and Disposal

  • Question: How can I be certain which layer is the organic phase and which is the aqueous phase?

  • Answer: Incorrectly identifying and discarding the product-containing layer is a common and irreversible error.[10] The density of the extraction solvent relative to the aqueous layer determines its position. For example, methylene chloride (density ~1.33 g/mL) is denser than water and will be the bottom layer.[3] Diethyl ether (density ~0.71 g/mL) is less dense and will be the top layer.

    • Pro Tip: To confirm, add a few drops of water to the funnel and observe which layer the drops join. The layer that increases in volume is the aqueous layer.[10] Always label and keep all layers until you have successfully isolated your final product.[10]

Issue 5: Inefficient Extraction

  • Question: How can I maximize the efficiency of my extraction?

  • Answer: The efficiency of an extraction depends on creating multiple equilibrium states.[2] Performing two or three smaller extractions with fresh solvent is more effective and yields a higher recovery than a single large extraction using the same total volume of solvent.[2][3]

Data and Physical Properties

Quantitative data is crucial for planning and troubleshooting experiments. The tables below summarize key physical properties and typical experimental parameters.

Table 1: Physical Properties of Key Compounds

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compoundC₈H₈O₃152.15220 - 2241.174 - 1.1825
Methylene ChlorideCH₂Cl₂84.9339.75~1.33
MethanolCH₃OH32.0464.7~0.792
Salicylic AcidC₇H₆O₃138.12211~1.44

Citations for data in this table:[1][2][3][11]

Experimental Protocols

Below are generalized methodologies for the synthesis and extraction of this compound.

Protocol 1: Synthesis via Fischer Esterification This protocol outlines the acid-catalyzed esterification of salicylic acid with methanol.

  • Reaction Setup: In a round-bottom flask, dissolve salicylic acid in an excess of methanol (e.g., a 1:5 to 1:25 molar ratio of acid to alcohol).[9]

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid.[1][12] This step is exothermic and should be done cautiously to avoid sputtering.[11]

  • Reflux: Heat the mixture to a gentle boil (approximately 100°C) and reflux for 60-75 minutes.[1] The reflux apparatus ensures that evaporated liquids are returned to the flask.[1]

  • Cooling: After the reflux period, allow the reaction mixture to cool to room temperature.

Protocol 2: Liquid-Liquid Extraction and Purification This protocol details the isolation of this compound from the reaction mixture.

  • Quenching: Pour the cooled reaction mixture into a separatory funnel containing ice-cold water. This helps to stabilize the product and remove some water-soluble impurities.[2][11]

  • Solvent Extraction: Add an organic extraction solvent such as methylene chloride or diethyl ether.[12][13]

  • Separation: Gently invert the capped funnel multiple times, venting frequently to release any pressure buildup.[10] Allow the layers to separate completely.

  • Collection: Drain the organic layer. Repeat the extraction on the aqueous layer with fresh organic solvent to maximize recovery.[13] Combine the organic extracts.[13]

  • Neutralization: Wash the combined organic layers with a 5% sodium bicarbonate solution until effervescence stops. This neutralizes any remaining sulfuric acid and unreacted salicylic acid.[12]

  • Drying: Dry the organic layer using an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2][13]

  • Solvent Removal: Filter out the drying agent and remove the solvent from the product using a rotary evaporator. The significant difference in boiling points between the solvent (e.g., methylene chloride at 39.75°C) and this compound (220-224°C) allows for efficient separation.[3]

Visualizations

The following diagrams illustrate key workflows and decision-making processes in this compound extraction.

G cluster_workflow General Extraction Workflow A Synthesis: Fischer Esterification B Reaction Quenching (Add Ice Water) A->B C Liquid-Liquid Extraction (e.g., Methylene Chloride) B->C D Washing / Neutralization (e.g., NaHCO₃ solution) C->D E Drying Organic Layer (e.g., Anhydrous Na₂SO₄) D->E F Solvent Removal (Rotary Evaporation) E->F G Purified This compound F->G

Caption: A simplified workflow for the synthesis and extraction of this compound.

G cluster_troubleshooting Troubleshooting Low Recovery Start Low Recovery Observed Problem1 Emulsion Formed During Extraction? Start->Problem1 Problem2 Reaction Incomplete? Start->Problem2 Problem3 Loss During Neutralization? Start->Problem3 Solution1a Action: Add Brine (Salting Out) Problem1->Solution1a Yes Solution1b Action: Gentle Swirling Instead of Shaking Problem1->Solution1b Yes Solution2a Check: Use Excess Methanol Problem2->Solution2a Yes Solution2b Check: Ensure Adequate Reflux Time/Temp Problem2->Solution2b Yes Solution3a Action: Use Mild Base (NaHCO₃) Problem3->Solution3a Yes Solution3b Action: Avoid Heating During Wash Problem3->Solution3b Yes

References

stability issues of methyl salicylate in solution and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methyl salicylate in solution and during storage.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of this compound, providing step-by-step guidance to identify and resolve them.

Issue 1: Unexpected Degradation of this compound in Solution

You observe a decrease in the concentration of this compound over time, or the appearance of extra peaks in your chromatogram.

Troubleshooting Workflow:

G start Unexpected Degradation Observed check_ph Measure pH of the Solution start->check_ph ph_acid_base Is the pH acidic or basic? check_ph->ph_acid_base acid_base_hydrolysis High probability of acid or base-catalyzed hydrolysis. Major degradant is salicylic acid. ph_acid_base->acid_base_hydrolysis Yes check_storage Review Storage Conditions ph_acid_base->check_storage No (Neutral) adjust_ph Adjust pH to neutral (if possible for the experiment) and re-analyze. acid_base_hydrolysis->adjust_ph end Problem Resolved adjust_ph->end temp_light Exposed to high temperature or light? check_storage->temp_light thermal_photo_degradation Potential for thermal or photodegradation. temp_light->thermal_photo_degradation Yes check_oxidizing_agents Check for Presence of Oxidizing Agents temp_light->check_oxidizing_agents No store_properly Store protected from light in a cool place. thermal_photo_degradation->store_properly store_properly->end oxidizing_agents_present Are strong oxidizing agents present? check_oxidizing_agents->oxidizing_agents_present oxidation Oxidative degradation may occur. oxidizing_agents_present->oxidation Yes oxidizing_agents_present->end No remove_oxidants Remove or quench oxidizing agents if possible. oxidation->remove_oxidants remove_oxidants->end

Caption: Troubleshooting workflow for unexpected this compound degradation.

Issue 2: Discoloration of this compound Solution

The initially colorless or pale-yellow solution of this compound turns yellowish or reddish.

Possible Causes and Solutions:

  • Exposure to Air and Light: this compound can discolor upon exposure to air and light.[1] Store solutions in tightly sealed, amber-colored containers to minimize exposure.

  • Presence of Impurities: Impurities in the solvent or from the container can react with this compound, leading to discoloration. Ensure the use of high-purity solvents and inert container materials.

  • Degradation: The color change can be an indication of chemical degradation. Analyze the solution using a stability-indicating method (e.g., HPLC) to check for the presence of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that affect the stability of this compound in solution?

A1: The primary factors affecting this compound stability are:

  • pH: this compound is susceptible to hydrolysis, which is catalyzed by both acids and bases. The rate of hydrolysis increases significantly in acidic and alkaline conditions.[2][3]

  • Temperature: Higher temperatures accelerate the rate of degradation.[4]

  • Light: Exposure to UV light can cause photodegradation.[2]

  • Oxidizing Agents: this compound can be degraded by strong oxidizing agents.[5]

  • Presence of Water: As hydrolysis is a major degradation pathway, the presence of water is critical for this reaction to occur.

Q2: What is the main degradation product of this compound?

A2: The primary degradation product of this compound through hydrolysis is salicylic acid and methanol.[6][7]

Q3: What are the recommended storage conditions for this compound and its solutions?

A3: To ensure stability, this compound and its solutions should be stored in tightly closed containers, protected from light, and in a cool place.[2][8] For long-term storage of stock solutions, temperatures of -20°C to -80°C are recommended.[9]

Q4: How can I analyze the stability of this compound in my formulation?

A4: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach. This method should be able to separate this compound from its potential degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.[2][5]

Q5: Is this compound stable in an ointment formulation?

A5: The stability of this compound in an ointment depends on the composition of the ointment base and the storage conditions. A study on an extemporaneously prepared this compound ointment showed that it is fairly stable when stored at cool temperatures (2-8°C), with a shelf life (t90%) of 176 days.[4][10] At room temperature (25°C ± 5°C), the shelf life was shorter at 131 days, indicating that higher temperatures accelerate degradation even in a semi-solid formulation.[4][10]

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagents and DurationObservation
Acid Hydrolysis1 M HCl for 24 hoursMajor degradation observed with the appearance of an additional peak.[2][11]
Base Hydrolysis1 M NaOH for 4 hoursNo significant degradation observed under these specific conditions.[2][11]
Oxidative30% H₂O₂ for 22 hours at room temperatureNo significant degradation observed.[5]
Thermal60°C for 1 hourNo significant degradation observed.[2][11]
PhotolyticUV light for 24 hoursNo significant degradation observed.[2][11]

Note: The extent of degradation is highly dependent on the specific experimental conditions (e.g., concentration, solvent, temperature).

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a reversed-phase HPLC method for the determination of this compound.[2]

Chromatographic Conditions:

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol:Water (65:35, v/v) containing 1.0% acetic acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 ± 0.5°C

  • Injection Volume: 20 µL

  • Detection: UV at 304 nm

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the column with the mobile phase for approximately 20 minutes.

  • Prepare standard solutions of this compound in the mobile phase at known concentrations.

  • Prepare sample solutions by diluting the formulation with the mobile phase to a suitable concentration.

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of this compound by comparing the peak area of the sample to the peak areas of the standards.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on a this compound solution (e.g., 1 mg/mL).[12][13]

Experimental Workflow:

G start Prepare this compound Solution (e.g., 1 mg/mL in a suitable solvent) acid Acid Hydrolysis: Add 1N HCl, heat at 60°C for 30 min. start->acid base Alkaline Hydrolysis: Add 1N NaOH, heat at 60°C for 30 min. start->base oxidation Oxidation: Add 3% H₂O₂, store at RT for 24h. start->oxidation thermal Thermal Degradation: Heat solution at 80°C for 48h. start->thermal photo Photodegradation: Expose to UV light (e.g., 1.2 million lux hours). start->photo neutralize_acid Neutralize with NaOH acid->neutralize_acid neutralize_base Neutralize with HCl base->neutralize_base analyze Analyze all samples by Stability-Indicating HPLC Method oxidation->analyze thermal->analyze photo->analyze neutralize_acid->analyze neutralize_base->analyze

Caption: Workflow for a forced degradation study of this compound.

Procedure:

  • Acid Hydrolysis: To the this compound solution, add an equal volume of 1N HCl. Heat the mixture at 60°C for 30 minutes. Cool and neutralize with 1N NaOH.

  • Alkaline Hydrolysis: To the this compound solution, add an equal volume of 1N NaOH. Heat the mixture at 60°C for 30 minutes. Cool and neutralize with 1N HCl.

  • Oxidative Degradation: To the this compound solution, add an equal volume of 3% hydrogen peroxide. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the this compound solution at 80°C for 48 hours.

  • Photodegradation: Expose the this compound solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Main Degradation Pathway: Hydrolysis

Caption: Hydrolysis of this compound to salicylic acid and methanol.

References

Technical Support Center: Methyl Salicylate Trace Level Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of trace levels of methyl salicylate. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in refining their detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for detecting trace levels of this compound?

A1: The primary methods for trace-level detection of this compound are chromatographic techniques coupled with sensitive detectors. These include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3][4] The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

Q2: I am not getting a discernible peak for this compound. What are the possible causes?

A2: Several factors could lead to a lack of a detectable peak. These include:

  • Concentration Below Detection Limit: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument.

  • Improper Sample Preparation: Inefficient extraction or loss of analyte during sample preparation can lead to a low concentration in the final sample.

  • Instrumental Issues: Problems with the injector, column, or detector can all lead to a loss of signal.

  • Degradation of Analyte: this compound may degrade if the sample is not handled or stored correctly.

Q3: My results have poor reproducibility. What should I investigate?

A3: Poor reproducibility can stem from several sources. Check for consistency in your sample preparation, including precise volume and weight measurements.[5] Ensure that your instrument is properly calibrated and that the autosampler is functioning correctly. Variations in chromatographic conditions, such as temperature and mobile phase composition, can also contribute to this issue.[3]

Q4: What is a suitable internal standard for this compound analysis?

A4: A common and effective internal standard for this compound analysis is deuterated this compound (d4-Methyl Salicylate).[1] Using a stable isotope-labeled internal standard can help to correct for variations in sample preparation and instrument response.

Troubleshooting Guide

This guide addresses specific issues that you may encounter during the analysis of this compound.

Issue 1: High Background Noise in Chromatogram
  • Possible Cause 1: Contaminated Solvents or Reagents.

    • Solution: Use HPLC or GC-grade solvents and high-purity reagents. Filter all mobile phases and sample diluents through a 0.45 µm membrane filter before use.[3]

  • Possible Cause 2: Sample Matrix Effects.

    • Solution: Improve your sample clean-up procedure. Techniques like solid-phase extraction (SPE) can help to remove interfering compounds from the sample matrix.

  • Possible Cause 3: Instrument Contamination.

    • Solution: Clean the injector, column, and detector according to the manufacturer's instructions. A system bake-out may be necessary for GC-MS systems.

Issue 2: Tailing or Asymmetric Peaks
  • Possible Cause 1: Column Overload.

    • Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.

  • Possible Cause 2: Active Sites on the Column.

    • Solution: This can be an issue in GC analysis. Using a derivatization agent like BSTFA can help to reduce peak tailing.[2] For HPLC, ensure that the mobile phase pH is appropriate for the analyte and column.

  • Possible Cause 3: Column Degradation.

    • Solution: If the column has been used extensively, it may need to be replaced.

Issue 3: Inaccurate Quantification
  • Possible Cause 1: Poor Linearity of Calibration Curve.

    • Solution: Prepare fresh calibration standards and ensure that your sample concentrations fall within the linear range of the assay. A correlation coefficient (r²) of 0.999 or better is generally desirable.[3][6]

  • Possible Cause 2: Inefficient Extraction Recovery.

    • Solution: Validate your extraction method by performing recovery studies. Spike a blank matrix with a known concentration of this compound and calculate the percentage recovered.[3][6] If recovery is low, optimize the extraction solvent and procedure.

  • Possible Cause 3: Matrix Effects in Mass Spectrometry.

    • Solution: Use a matrix-matched calibration curve or an internal standard to compensate for ion suppression or enhancement.

Quantitative Data Summary

The following tables summarize key performance parameters for various this compound detection methods.

Table 1: HPLC and LC-MS/MS Method Parameters

ParameterHPLC-UV[3]HPLC-UV[7]LC-MS/MS[1]
Column Lichrosorb C8Zorbax Eclipse Plus C8Not Specified
Mobile Phase Methanol:Water (65:35, v/v) with 1.0% Acetic AcidMethanol:Water (65:35, v/v)Not Specified
Detection Wavelength 304 nm230 nmMRM Mode
Linearity Range 25-175 µg/mLNot Specified1.75-50.0 ng/mL
Recovery 99.78-100.0%80-115% (at 10 µg/mL)Not Specified
LOD Not SpecifiedNot Specified< 1.75 ng/mL (as LOQ)
LOQ Not SpecifiedNot Specified1.75 ng/mL

Table 2: GC-MS Method Parameters

ParameterGC-MS[2]GC-MS[8]GC-MS/MS[5]
Sample Matrix Rat Liver Homogenate & PlasmaTomato LeavesHuman Skin & Hair
Derivatization BSTFANone (Thermal Desorption)Isotope Dilution
Linearity Range 31-1250 ng/mLNot Specified0.5-5000 ng/mL
Precision (RSD) < 11%8.9%1.43-2.97%
LOD Not Specified0.08 ng/mg0.05 ng/mL
LOQ Not SpecifiedNot Specified0.5 ng/mL

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Medicated Cream[3]
  • Standard Preparation: Accurately weigh 0.1 g of this compound into a 100 mL volumetric flask and dissolve in methanol. Dilute a 10 mL aliquot of this stock solution to 100 mL with the mobile phase to yield a final concentration of 100 µg/mL. Prepare calibration standards over a range of 25-175 µg/mL.

  • Sample Preparation: Weigh approximately 1.0 g of the cream sample into a 100 mL volumetric flask. Add 20 mL of methanol and heat on a water bath until boiling. Cool to room temperature and dilute to 100 mL with the mobile phase. Filter the sample through a 0.45 µm membrane filter.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol:Water (65:35, v/v) with 1.0% acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 304 nm.

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and quantify the this compound concentration based on the calibration curve.

Protocol 2: LC-MS/MS Analysis of this compound in Human Plasma[1]
  • Sample Preparation: To a 0.0750 mL aliquot of human plasma, add the internal standard (d4-Methyl Salicylate). Perform a protein precipitation with derivatization.

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrument: HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

    • Analysis Mode: Positive ions monitored in Multiple Reaction Monitoring (MRM) mode.

  • Quantification: Use a weighted linear regression analysis (1/concentration²) of the peak area ratios of the analyte to the internal standard. The typical range of quantification is 1.75-50.0 ng/mL.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma, Cream) Extraction Extraction / Dilution Sample->Extraction Cleanup Sample Cleanup (e.g., Filtration, SPE) Extraction->Cleanup Injection Injection into LC or GC System Cleanup->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (MS, UV, etc.) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification via Calibration Curve Integration->Quantification Report Final Report Quantification->Report

Caption: General experimental workflow for this compound analysis.

troubleshooting_low_signal Start Low or No Signal for this compound Check_Instrument Check Instrument Performance (e.g., Run System Suitability) Start->Check_Instrument Instrument_Fail Instrument Issue: - Clean Injector/Source - Check for Leaks - Replace Column Check_Instrument->Instrument_Fail Fail Instrument_Pass Instrument OK Check_Instrument->Instrument_Pass Pass Check_Sample_Prep Review Sample Preparation (e.g., Extraction Efficiency) Sample_Prep_Fail Sample Prep Issue: - Optimize Extraction - Check for Analyte Loss - Validate Method Check_Sample_Prep->Sample_Prep_Fail Fail Sample_Prep_Pass Sample Prep OK Check_Sample_Prep->Sample_Prep_Pass Pass Check_Concentration Is Concentration Above LOD/LOQ? Concentrate_Sample Concentration Issue: - Concentrate Sample - Use More Sensitive Method Check_Concentration->Concentrate_Sample No Final_OK Re-analyze Sample Check_Concentration->Final_OK Yes Instrument_Pass->Check_Sample_Prep Sample_Prep_Pass->Check_Concentration

Caption: Troubleshooting logic for low signal intensity.

References

reducing by-product formation in methyl salicylate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of methyl salicylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the Fischer-Speier esterification of salicylic acid with methanol.

Issue / Observation Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: The Fischer esterification is an equilibrium reaction.[1][2][3][4] 2. Loss of Product during Workup: this compound can be lost during aqueous washing or extraction steps. 3. Hydrolysis of Product: The presence of excess water can drive the equilibrium back towards the reactants.[4][5]1. Drive the Equilibrium: Use a large excess of methanol to shift the equilibrium towards the product.[3][4][6] Consider removing water as it forms, for instance, by using a Dean-Stark apparatus. 2. Optimize Extraction: Ensure proper phase separation during extraction. Perform multiple extractions with smaller volumes of solvent for better recovery. 3. Ensure Anhydrous Conditions: Use a drying agent like anhydrous sodium sulfate or magnesium sulfate in the organic layer before solvent evaporation.[3]
Presence of a White Precipitate in the Reaction Mixture 1. Unreacted Salicylic Acid: Salicylic acid has limited solubility in the reaction mixture, especially at lower temperatures. 2. Polymerization of Salicylic Acid: Under acidic conditions, salicylic acid can polymerize.[7]1. Ensure Complete Dissolution: Gently warm the mixture of salicylic acid and methanol before adding the catalyst to ensure all the salicylic acid has dissolved.[3] 2. Control Reaction Temperature: Avoid excessively high temperatures which can promote side reactions. A gentle reflux is generally sufficient.[1][7]
Product is a Brown or Orange Color Contamination: Impurities from starting materials or side reactions can cause discoloration.[8]Purification: Purify the crude this compound by distillation to obtain a colorless oil.[8]
Formation of an Emulsion During Extraction Insufficient Phase Separation: Vigorous shaking during extraction, especially after a basic wash, can lead to the formation of stable emulsions.Break the Emulsion: Add a saturated brine solution (saturated NaCl in water) to the separatory funnel and gently swirl. This increases the ionic strength of the aqueous layer and helps to break the emulsion.
Solidification of the Organic Layer During Basic Wash Formation of Sodium Salicylate: Adding a strong base like NaOH to the organic layer containing unreacted salicylic acid and the product can cause the formation of sodium salicylate, which may precipitate.[3]Use a Weaker Base: Use a dilute solution of a weaker base, such as 5% sodium bicarbonate, to neutralize the acidic components.[3][9] Add the basic solution slowly while stirring to avoid rapid gas evolution and precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in this compound synthesis via Fischer esterification?

A1: The most common by-products and impurities include:

  • Water: A direct by-product of the esterification reaction.[4]

  • Unreacted Salicylic Acid: Due to the equilibrium nature of the reaction.[7]

  • Polymers of Salicylic Acid: Can form under acidic conditions.[7]

  • Dimethyl Ether: Can form from the dehydration of methanol at high temperatures with a strong acid catalyst.

  • Dimethyl 4-hydroxyisophthalate: This can be a trace impurity if the starting salicylic acid was synthesized via the Kolbe-Schmitt reaction and not fully purified.[10]

Q2: How can I shift the reaction equilibrium to favor the formation of this compound?

A2: There are two primary ways to drive the Fischer esterification towards the product:

  • Use an Excess of a Reactant: Typically, a large excess of methanol is used as it is relatively inexpensive and can also serve as the solvent.[3][4][6]

  • Remove a Product as it Forms: Removing water from the reaction mixture as it is produced will shift the equilibrium to the right. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Q3: What is the role of the acid catalyst, and which one should I use?

A3: The acid catalyst, typically concentrated sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the salicylic acid.[4] This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[4] Concentrated sulfuric acid is commonly used due to its effectiveness and low cost.[1][7]

Q4: What is the purpose of washing the crude product with sodium bicarbonate solution?

A4: The sodium bicarbonate wash serves two main purposes:

  • Neutralize the Acid Catalyst: It neutralizes the remaining sulfuric acid catalyst.

  • Remove Unreacted Salicylic Acid: It reacts with the acidic carboxylic acid group of any unreacted salicylic acid to form the water-soluble sodium salicylate salt, which can then be removed in the aqueous layer.[6]

Q5: Can I use a different alcohol instead of methanol?

A5: Yes, other primary or secondary alcohols can be used to synthesize different salicylate esters. However, tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.[1]

Data Presentation

Effect of Reaction Temperature on Salicylic Acid Conversion

The following table summarizes the effect of temperature on the conversion of salicylic acid to this compound. The data suggests that increasing the temperature generally increases the reaction rate and conversion, up to an optimal point.

Temperature (°C)Salicylic Acid Conversion (%)
100~55
110~65
120~75
130~80

Data is approximated from graphical representations in the cited literature.[11]

Effect of Catalyst Loading on Reaction Rate

The initial rate of reaction increases with the amount of catalyst used.

Catalyst Loading (g/cm³)Initial Rate of Reaction (mol/dm³·h)
0.01~0.04
0.02~0.08
0.03~0.12
0.04~0.15
0.05~0.16

Data is based on the use of a specific sulfated iron oxide-zirconia catalyst and is illustrative of the general trend.[12]

Experimental Protocols

Standard Protocol for this compound Synthesis

This protocol is a generalized procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • Salicylic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Diethyl ether or methylene chloride

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve salicylic acid in an excess of methanol (e.g., a 4-fold molar excess).[6]

  • Catalyst Addition: Slowly add concentrated sulfuric acid to the solution while stirring.[1]

  • Reflux: Heat the mixture to a gentle reflux for 1-2 hours.[7] The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer with diethyl ether or methylene chloride. Combine the organic extracts.

  • Washing:

    • Wash the organic layer with water.

    • Wash with a 5% sodium bicarbonate solution to neutralize any remaining acid and unreacted salicylic acid.[9] Be sure to vent the separatory funnel frequently as carbon dioxide gas will be produced.

    • Wash with brine to aid in phase separation.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification (Optional): The crude this compound can be further purified by distillation to yield a colorless oil.

Visualizations

This compound Synthesis Pathway

G SA Salicylic Acid Intermediate Protonated Intermediate SA->Intermediate + H+ Polymer Salicylic Acid Polymer (by-product) SA->Polymer Side Reaction MeOH Methanol MeOH->Intermediate Nucleophilic attack H2SO4 H2SO4 (catalyst) MS This compound Intermediate->MS - H+ H2O Water (by-product) Intermediate->H2O

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow for this compound Synthesis and Purification

G cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification Reactants 1. Combine Salicylic Acid & Methanol Catalyst 2. Add H2SO4 Catalyst Reactants->Catalyst Reflux 3. Heat to Reflux Catalyst->Reflux Quench 4. Cool & Quench with Water Reflux->Quench Extract 5. Extract with Organic Solvent Quench->Extract Wash_H2O 6. Wash with Water Extract->Wash_H2O Wash_NaHCO3 7. Wash with NaHCO3 Solution Wash_H2O->Wash_NaHCO3 Wash_Brine 8. Wash with Brine Wash_NaHCO3->Wash_Brine Dry 9. Dry Organic Layer Wash_Brine->Dry Evaporate 10. Evaporate Solvent Dry->Evaporate Distill 11. Distill for Pure Product Evaporate->Distill

Caption: Experimental workflow for synthesis and purification.

References

Technical Support Center: Optimization of Mobile Phase for Methyl Salylampran Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the liquid chromatography analysis of methyl salicylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting mobile phase for this compound analysis by reverse-phase HPLC?

A common starting point for the analysis of this compound is a mobile phase consisting of a mixture of methanol and water or acetonitrile and water.[1][2][3][4] A typical ratio is 65:35 (v/v) methanol to water.[1][2] The aqueous phase can be acidified with acetic acid (e.g., 1.0%) or phosphoric acid to improve peak shape and control ionization.[1][3][4]

Q2: Should I use isocratic or gradient elution for this compound analysis?

For routine analysis of this compound, especially in simple sample matrices, isocratic elution is generally sufficient and preferred.[1][5][6] Isocratic elution uses a constant mobile phase composition, which results in a stable baseline, simpler method setup, and good reproducibility.[5][6]

Gradient elution, where the mobile phase composition changes during the run, is advantageous for complex samples containing components with a wide range of polarities.[6][7] It can help to shorten analysis times and improve peak resolution for complex mixtures.[8] However, for many applications involving this compound, an isocratic method is robust and provides adequate separation.[1]

Q3: How do I select the appropriate column for this compound HPLC?

Reverse-phase columns, such as C8 and C18, are commonly used for this compound analysis.[1][2][3][9] The choice between C8 and C18 depends on the desired retention and the other components in the sample matrix. C18 columns are more retentive than C8 columns.

Q4: What is the optimal detection wavelength for this compound?

This compound can be detected using a UV detector. The detection wavelength is often set around 304 nm or 230 nm for optimal response.[1][2] A photodiode array (PDA) detector can be used to monitor a range of wavelengths (e.g., 200-400 nm) to determine the optimal wavelength for detection.[1]

Troubleshooting Guides

Q1: My this compound peak is showing significant tailing. How can I fix this?

Peak tailing can be caused by several factors. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: The addition of a small amount of acid, like acetic acid or phosphoric acid, to the mobile phase can help to reduce peak tailing by suppressing the ionization of silanol groups on the silica-based column packing.[1][4]

  • Check for Column Contamination: The column may be contaminated with strongly retained compounds. Try flushing the column with a strong solvent.

  • Use a Different Column: Consider using a column with low silanol activity or an end-capped column.[10]

Q2: I'm observing poor resolution between this compound and an interfering peak. What are my options?

Improving resolution can be achieved by modifying the mobile phase or other chromatographic conditions:

  • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. This can alter the selectivity of the separation.[11]

  • Adjust the Organic/Aqueous Ratio: Decreasing the percentage of the organic solvent in the mobile phase will generally increase retention times and may improve the separation between closely eluting peaks.[11]

  • Modify the Mobile Phase pH: Adjusting the pH can change the retention characteristics of ionizable compounds, potentially improving resolution.

  • Consider a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a longer column may provide better separation.[11]

Q3: My retention times are drifting from one injection to the next. What could be the cause?

Unstable retention times are often due to issues with the HPLC system or the mobile phase:

  • Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis.[1] It is recommended to equilibrate for at least 20 minutes.[1]

  • Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Changes in the mobile phase composition due to evaporation of the more volatile component can cause retention time shifts.[12]

  • Pump Issues: Leaks in the pump, faulty check valves, or worn pump seals can lead to inconsistent flow rates and, consequently, shifting retention times.

  • Temperature Fluctuations: Ensure a stable column temperature is maintained, as temperature can affect retention times.[1][12]

Q4: My chromatogram has a noisy or drifting baseline. What should I do?

A noisy or drifting baseline can interfere with peak integration and quantification. Here are some potential causes and solutions:

  • Mobile Phase Issues: The mobile phase may be contaminated, not properly degassed, or the components may not be fully miscible. Prepare fresh mobile phase and ensure it is adequately degassed.

  • Detector Problems: A dirty flow cell or a failing detector lamp can cause baseline noise.[12] Flush the flow cell, and if the problem persists, consider replacing the lamp.

  • System Leaks: Check for leaks throughout the HPLC system, as these can cause pressure fluctuations and a noisy baseline.

Experimental Protocols

Example Protocol for Isocratic RP-HPLC Analysis of this compound

This protocol is a generalized example based on published methods.[1][2]

1. Standard Preparation:

  • Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask.[1][2]
  • Dissolve and dilute to volume with methanol to obtain a stock solution.
  • Further dilute an aliquot of the stock solution with the mobile phase to achieve a final working concentration (e.g., 100 µg/mL).[1]

2. Sample Preparation (for a cream formulation):

  • Accurately weigh approximately 1.0 g of the sample into a 100 mL volumetric flask.[1]
  • Add a known volume of methanol (e.g., 20 mL) and heat on a water bath to facilitate extraction.[1]
  • Cool to room temperature and dilute to volume with the mobile phase.[1]
  • Filter the sample solution through a 0.45 µm membrane filter before injection.[1]

3. Chromatographic Conditions:

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm) or Zorbax Eclipse Plus C8 (150 mm x 4.6 mm, 5 µm).[1][2]
  • Mobile Phase: Methanol:Water (65:35, v/v) with 1.0% acetic acid.[1]
  • Flow Rate: 1.0 mL/min.[1][2]
  • Injection Volume: 5-20 µL.[1][2]
  • Column Temperature: 30-35 °C.[1][2]
  • Detection: UV at 304 nm or 230 nm.[1][2]

4. System Suitability:

  • Before sample analysis, perform multiple injections of a standard solution to ensure the system is suitable.
  • Check parameters such as peak tailing (should be less than 1.3) and the relative standard deviation (RSD) of peak areas (should be less than 2.0%).[1]

Data Presentation

Table 1: Example Mobile Phase Compositions for this compound Analysis

Organic SolventAqueous Phase/ModifierRatio (v/v)Column TypeReference
MethanolWater with 1.0% Acetic Acid65:35C8[1]
MethanolWater65:35C8[2]
MethanolWater70:30C18[9]
AcetonitrileDeionized water with Phosphoric Acid (pH 3)65:35C18[3][13]
AcetonitrileWater with 0.2% Triethylamine (pH 5 with Acetic Acid)45:55C8[4]

Table 2: Summary of Method Validation Parameters from Literature

ParameterThis compoundReference
Linearity Range 25 - 175 µg/mL[1]
25.10 - 149.68 µg/mL[2]
0.05 - 100.0 µg/mL[3][13]
Correlation Coefficient (R²) 0.9999[1]
> 0.997[2]
Limit of Detection (LOD) 0.0271 µg/mL[3][9]
Recovery 99.78 - 100.0%[1]
97.80 - 103.80%[3]
Precision (RSD%) < 2.0%[1]
< 3.0%[3]

Visualizations

Mobile_Phase_Optimization_Workflow start_end start_end process process decision decision output output start Start: Define Analytical Goal select_column Select Column (e.g., C18 or C8) start->select_column initial_mp Choose Initial Mobile Phase (e.g., 65:35 MeOH:H2O) select_column->initial_mp run_test Perform Initial Run initial_mp->run_test eval_chrom Evaluate Chromatogram run_test->eval_chrom is_acceptable Acceptable Resolution & Peak Shape? eval_chrom->is_acceptable optimize_mp Optimize Mobile Phase is_acceptable->optimize_mp No final_method Final Method is_acceptable->final_method Yes adjust_ratio Adjust Organic:Aqueous Ratio optimize_mp->adjust_ratio change_organic Change Organic Solvent (MeOH <-> ACN) optimize_mp->change_organic add_modifier Add/Adjust Modifier (e.g., Acid) optimize_mp->add_modifier adjust_ratio->run_test change_organic->run_test add_modifier->run_test finish End final_method->finish

Caption: Workflow for optimizing the mobile phase in HPLC.

HPLC_Troubleshooting_Tree problem problem cause cause solution solution p1 Problem: Poor Resolution c1a Inappropriate Mobile Phase Strength p1->c1a c1b Wrong Organic Solvent p1->c1b s1a Adjust Organic % c1a->s1a s1b Switch MeOH <-> ACN c1b->s1b p2 Problem: Peak Tailing c2a Secondary Silanol Interactions p2->c2a c2b Column Contamination p2->c2b s2a Add Acid Modifier (e.g., Acetic Acid) c2a->s2a s2b Flush or Replace Column c2b->s2b p3 Problem: Shifting Retention Times c3a Temperature Fluctuation p3->c3a c3b Inconsistent Mobile Phase p3->c3b c3c Pump Issues/Leaks p3->c3c s3a Use Column Oven c3a->s3a s3b Prepare Fresh/Degas c3b->s3b s3c Check Fittings & Seals c3c->s3c

Caption: Troubleshooting common HPLC issues.

Mobile_Phase_Parameters center_node center_node parameter parameter effect effect MP Mobile Phase Optimization P1 Organic Solvent % MP->P1 P2 Solvent Type (MeOH vs. ACN) MP->P2 P3 pH / Modifier MP->P3 E1 Retention Time P1->E1 major effect E2 Resolution P1->E2 P2->E2 E3 Selectivity P2->E3 major effect P3->E1 E4 Peak Shape P3->E4 major effect

Caption: Relationship between mobile phase parameters and results.

References

addressing surface adsorption issues in methyl salicylate vapor sampling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding surface adsorption issues encountered during methyl salicylate vapor sampling. It is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.

Troubleshooting Guide

This guide addresses common problems encountered during this compound vapor sampling, focusing on issues related to surface adsorption.

Problem: Low or Inconsistent Recovery of this compound

Possible Causes & Solutions:

CauseSolution
Surface Adsorption in Sampling Train This compound is prone to adsorption onto active surfaces such as stainless steel and glass. To mitigate this, use passivated stainless steel or PTFE components in your sampling train. Heating the sampling syringe to over 200°C before injection can significantly improve recovery, in some cases from as low as 47.5% to over 99%.[1]
Improper Sorbent Tube Selection The choice of sorbent material is critical for efficient capture and release of this compound. Commonly used sorbents include Tenax® TA, Porapak™ Q, XAD-2, and activated charcoal. The ideal sorbent depends on the specific sampling conditions (e.g., humidity, concentration). For thermal desorption, Tenax® TA is often preferred due to its low affinity for water.[2] For solvent desorption, Porapak™ Q has been shown to be effective.[3]
Inefficient Desorption Thermal Desorption: Ensure the desorption temperature and time are optimized for this compound. Inadequate temperatures can lead to incomplete release from the sorbent. Solvent Desorption: The choice of desorption solvent is crucial. A study on Porapak™ Q found that non-polar interactions are the primary adsorption/desorption mechanism.[3] The efficiency of different solvents should be evaluated to find the optimal one for your sorbent.
Sample Breakthrough This occurs when the sorbent bed becomes saturated, and the analyte is no longer retained. To prevent this, ensure the total sampled air volume does not exceed the breakthrough volume for this compound on your chosen sorbent. If breakthrough is suspected, analyze the back section of the sorbent tube. If a significant amount of this compound is found, the sample is invalid.
Sample Storage and Stability This compound is sensitive to light and heat.[4] Samples should be stored in a cool, dark place and analyzed as soon as possible to prevent degradation. One study indicated that freezer storage (-12°C) provided the best recoveries for analytes on Tenax® TA after one day.
High Humidity Water vapor can compete with this compound for active sites on the sorbent, reducing trapping efficiency.[5] To address this, a dry purge of the sorbent tube with an inert gas prior to analysis can be employed to remove excess moisture.[5]

Problem: Peak Tailing in Gas Chromatography Analysis

Possible Causes & Solutions:

CauseSolution
Active Sites in the GC System Adsorption within the gas chromatograph, particularly in the injector port or at the head of the column, can cause peak tailing.[1] Using a deactivated inlet liner and a high-quality, inert GC column is recommended. Regular maintenance and cleaning of the injector port are also essential.
Contamination Residual this compound from previous injections can slowly bleed off, contributing to peak tailing in subsequent runs. To prevent this, thoroughly flush the injection syringe and the GC inlet with a suitable solvent between analyses. Heating the syringe can also help remove residual analyte.[1]

Frequently Asked Questions (FAQs)

Q1: Which sampling method is better for this compound vapor: active or passive?

Both active and passive sampling can be used for this compound.

  • Active sampling , which uses a pump to draw air through a sorbent tube, allows for the precise measurement of air volume and is generally more suitable for short-term or concentration-specific measurements.

  • Passive sampling , which relies on the natural diffusion of analytes onto a sorbent, is simpler, less expensive, and ideal for long-term monitoring of time-weighted average concentrations. However, uptake rates can be affected by environmental factors like temperature and wind speed.

The choice depends on the specific requirements of your study.

Q2: What type of sorbent tube should I use for this compound?

The selection of the sorbent depends on the analytical method (thermal or solvent desorption) and the sampling environment.

SorbentDesorption MethodComments
Tenax® TA Thermal DesorptionA widely used porous polymer for trapping volatile and semi-volatile organic compounds. It has low affinity for water, making it suitable for sampling in humid conditions.[2]
Porapak™ Q Solvent DesorptionA porous polymer that has been successfully used for the solvent desorption of this compound. Steel tubes have shown less variability in recovery compared to glass tubes with this sorbent.[3]
Activated Charcoal Solvent DesorptionA common sorbent for a wide range of organic vapors, often used in NIOSH methods.[6]
XAD-2 Solvent DesorptionA hydrophobic crosslinked polystyrene polymer resin used for adsorbing nonpolar compounds from aqueous streams.

Q3: How can I prevent surface adsorption in my sampling equipment?

  • Material Selection: Whenever possible, use inert materials such as PTFE or passivated stainless steel for all components that will come into contact with the this compound vapor.

  • Passivation: If using stainless steel, consider having it passivated to reduce the number of active adsorption sites on the surface.

  • Heating: For components like injection syringes, heating to a temperature sufficient to desorb this compound (e.g., >200°C) immediately prior to analysis can dramatically improve recovery rates.[1]

Q4: What are the typical GC parameters for analyzing this compound?

While the optimal parameters will depend on your specific instrument and column, here is a general starting point based on published methods:

ParameterExample Value
Column DB-624, DB-5ms, or similar non-polar to mid-polar capillary column
Injector Temperature 200 - 250°C[1][7]
Carrier Gas Helium or Nitrogen[7][8]
Oven Program Initial temperature of 60-100°C, hold for 1-4 minutes, then ramp at 5-10°C/min to a final temperature of 180-250°C.[7][8]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)[1][8][9]

Q5: How does humidity affect my this compound vapor measurements?

High humidity can negatively impact the collection of this compound on sorbent tubes. Water molecules can compete for adsorption sites on the sorbent material, which can lead to lower trapping efficiency and reduced breakthrough volumes.[5] This is particularly a concern for hydrophilic sorbents. Using a hydrophobic sorbent like Tenax® TA can help mitigate this issue. Additionally, performing a dry purge of the sample tube with an inert gas before analysis can remove a significant amount of adsorbed water.[5]

Experimental Protocols & Visualizations

General Experimental Workflow for Active Sampling and Thermal Desorption GC-MS

The following diagram illustrates a typical workflow for the active sampling of this compound vapor using a sorbent tube, followed by analysis via thermal desorption coupled with gas chromatography-mass spectrometry (TD-GC-MS).

experimental_workflow cluster_sampling Sample Collection cluster_analysis Sample Analysis A Sorbent Tube Preparation B Connect to Sampling Pump A->B C Calibrate Flow Rate B->C D Active Air Sampling C->D E Cap and Store Sample D->E F Place Tube in Thermal Desorber E->F Transport to Lab G Primary (Tube) Desorption F->G H Cryo-focusing on Cold Trap G->H I Secondary (Trap) Desorption H->I J GC Separation I->J K MS Detection J->K L Data Analysis K->L troubleshooting_low_recovery Start Low or Inconsistent Recovery Observed CheckBreakthrough Analyze Back Section of Sorbent Tube Start->CheckBreakthrough BreakthroughPositive Breakthrough Detected: - Reduce Sample Volume - Use Higher Capacity Tube CheckBreakthrough->BreakthroughPositive Analyte Found CheckDesorption Review Desorption Parameters CheckBreakthrough->CheckDesorption No Analyte BreakthroughPositive->Start Re-sample DesorptionIssue Optimize Desorption: - Increase Temperature/Time (TD) - Test Different Solvents (SD) CheckDesorption->DesorptionIssue Sub-optimal CheckAdsorption Evaluate for Surface Adsorption CheckDesorption->CheckAdsorption Optimal DesorptionIssue->Start Re-analyze AdsorptionIssue Mitigate Adsorption: - Use Inert Materials (PTFE) - Passivate Stainless Steel - Heat Syringe/Inlet CheckAdsorption->AdsorptionIssue Suspected CheckHumidity Assess Impact of High Humidity CheckAdsorption->CheckHumidity Unlikely AdsorptionIssue->Start Modify Setup HumidityIssue Address Moisture: - Use Hydrophobic Sorbent - Implement Dry Purge Step CheckHumidity->HumidityIssue High Humidity Present End Recovery Improved CheckHumidity->End Low Humidity HumidityIssue->Start Modify Method

References

enhancing the efficiency of methyl salicylate preparation methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl salicylate.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete Reaction: The Fischer esterification is a reversible equilibrium reaction.[1][2] 2. Side Reactions: Salicylic acid can self-polymerize, especially at higher temperatures.[3] 3. Product Loss During Workup: this compound can be lost during extraction and washing steps.[3][4] 4. Hydrolysis: The ester product can hydrolyze back to salicylic acid and methanol if excess water is present, particularly during heating.1. Drive Equilibrium: Use a large excess of one reactant, typically methanol, to shift the equilibrium towards the product.[1][2] Alternatively, remove water as it forms using a Dean-Stark apparatus. 2. Control Temperature: Maintain the recommended reaction temperature to minimize polymerization. For conventional reflux, this is typically the boiling point of methanol. 3. Optimize Extraction: Perform extractions carefully. Ensure proper separation of aqueous and organic layers. Back-extract the aqueous layer with a small amount of solvent (e.g., dichloromethane) to recover dissolved product. 4. Ensure Anhydrous Conditions: Use a drying agent like anhydrous sodium sulfate to remove water from the final organic solution before solvent evaporation.[3]
White Precipitate Forms During Water Wash/Quenching 1. Unreacted Salicylic Acid: Salicylic acid is poorly soluble in water and will precipitate when the reaction mixture is diluted with water.[5] 2. Polymerization Product: Side-reaction polymers are often insoluble and will precipitate.[3]1. Ensure Complete Reaction: Allow the reaction to proceed for the recommended time or monitor by TLC. 2. Neutralize and Wash: Before or after the water wash, wash the organic layer thoroughly with a 5% sodium bicarbonate solution.[6] This will convert unreacted salicylic acid into the water-soluble sodium salicylate, which will move into the aqueous layer.[7] Continue washing until CO₂ evolution (fizzing) ceases.
Product Fails to Crystallize or Solidify (If required) 1. Impurities Present: The presence of unreacted starting materials, byproducts, or solvent can lower the freezing point and prevent crystallization. 2. Incorrect Temperature: The melting point of pure this compound is -8.6°C. The product will be an oil at room temperature. Solidification is only expected at low temperatures.1. Thorough Purification: Ensure all acidic impurities are removed with a sodium bicarbonate wash. Dry the product thoroughly over an anhydrous salt to remove water. Purify via distillation if necessary. 2. Low-Temperature Crystallization: If attempting purification by crystallization, cool the purified oil to below -10°C. Note that this is not a standard purification method for this compound.[8]
Reaction is Too Slow (Conventional Method) 1. Insufficient Catalyst: The acid catalyst is essential for the reaction to proceed at a reasonable rate.[1][2] 2. Low Temperature: The reaction rate is dependent on temperature.1. Check Catalyst Amount: Ensure the correct catalytic amount of concentrated sulfuric acid or other acid catalyst has been added. 2. Maintain Reflux: Ensure the reaction mixture is maintained at a gentle reflux temperature throughout the reaction period.[4] 3. Consider Alternative Methods: For significantly faster reactions, consider using microwave-assisted[9][10][11] or ultrasound-assisted synthesis.[12][13]
Difficulty Separating Layers During Extraction 1. Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, making layer separation difficult.1. Gentle Inversion: Gently invert the separatory funnel instead of shaking vigorously.[4] 2. Break Emulsion: If an emulsion forms, allow the funnel to stand for a longer period. Gently swirling the funnel or adding a small amount of brine (saturated NaCl solution) can help break the emulsion.

Frequently Asked Questions (FAQs)

Q1: Why is an acid catalyst, like concentrated sulfuric acid, necessary for Fischer esterification?

A1: The acid catalyst is crucial for protonating the carbonyl oxygen of salicylic acid. This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.[1][14] The catalyst also facilitates the departure of the water molecule, lowering the overall activation energy and allowing the reaction to proceed at a practical rate.[2]

Q2: How can I improve the efficiency and yield of my this compound synthesis?

A2: To enhance efficiency, you can:

  • Use Excess Reactant: Employ a significant molar excess of methanol to push the reaction equilibrium toward the formation of this compound.[1][2]

  • Utilize Modern Heating Techniques: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[9][11] For example, conversions of over 90% can be achieved in under an hour.[11]

  • Choose an Advanced Catalyst: Using a solid acid catalyst, such as a modified zeolite or a sulfated metal oxide, can improve reaction rates, simplify product workup (the catalyst can be filtered off), and reduce the corrosive effects associated with sulfuric acid.[15][16][17]

Q3: What is the purpose of washing the crude product with sodium bicarbonate solution?

A3: The sodium bicarbonate wash is a critical purification step. It neutralizes the strong acid catalyst (e.g., sulfuric acid) and removes any unreacted salicylic acid.[6] Salicylic acid, being acidic, reacts with the basic sodium bicarbonate to form sodium salicylate, which is water-soluble and is thus extracted from the organic layer into the aqueous layer.[7]

Q4: My final product has a low purity. What are the likely impurities and how can I remove them?

A4: The most common impurities are unreacted salicylic acid, residual methanol, and water.

  • Salicylic Acid: Remove by washing with sodium bicarbonate solution as described above.

  • Methanol: As methanol is highly volatile, it can be removed by rotary evaporation after the product has been dried.[3]

  • Water: Remove by treating the organic solution with an anhydrous drying agent like sodium sulfate or magnesium sulfate before the final solvent removal step.[3] For very high purity, vacuum distillation of the final oil can be performed, collecting the fraction that boils at the correct temperature (~220-224 °C at atmospheric pressure).[18]

Q5: Can I use a different alcohol instead of methanol?

A5: Yes, the Fischer esterification is a general reaction that can be performed with other alcohols to produce different salicylate esters (e.g., ethyl salicylate from ethanol). However, reaction conditions such as temperature and time may need to be optimized for the specific alcohol used due to differences in boiling points and reactivity.

Data Presentation: Comparison of Synthesis Methods

Parameter Conventional Fischer Esterification Microwave-Assisted Synthesis Solid Acid Catalyst Method
Catalyst Concentrated H₂SO₄[1][4]Concentrated H₂SO₄ or Solid Acid[10][11]e.g., Eu₂O₃-Fe₂O₃/SO₄²⁻-SBA-15[17]
Reaction Time 45 - 75 minutes[1][4]10 - 40 minutes[10][11]2 - 3 hours[17]
Temperature ~65 °C (Reflux)[1]120 °C[11]80 - 82 °C[17]
Reported Yield ~65% - 94%[3][4]~85% - 98%[10][11]~77%[17]
Key Advantages Simple equipment setup.Very rapid reaction, high yields.[9]Catalyst is reusable and less corrosive, simpler workup.[15]
Key Disadvantages Reversible reaction, longer reaction times.[19]Requires specialized microwave reactor.Catalyst preparation may be complex, potentially longer reaction times than microwave methods.

Experimental Protocols

Protocol 1: Conventional Synthesis via Fischer-Speier Esterification
  • Reactant Preparation: In a round-bottom flask, combine 5.0 g of salicylic acid with 12.5 mL of methanol. Swirl the flask until the salicylic acid is fully dissolved.[4]

  • Catalyst Addition: Place the flask in an ice-water bath. Slowly and cautiously add 1.0 mL of concentrated sulfuric acid to the mixture while swirling.

  • Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to a gentle reflux using a heating mantle and maintain for 60-75 minutes.[1]

  • Workup and Extraction: Allow the mixture to cool to room temperature. Transfer the contents to a separatory funnel containing 25 mL of ice-cold water. Extract the product using 15 mL of dichloromethane (CH₂Cl₂).

  • Washing: Separate the lower organic layer. Wash the organic layer sequentially with 15 mL of water and then with 15 mL portions of 5% sodium bicarbonate solution until no more CO₂ gas evolves.[4]

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Decant or filter the solution to remove the drying agent. Remove the dichloromethane solvent using a rotary evaporator to yield the final product, this compound, as a colorless oil.

Protocol 2: Microwave-Assisted Synthesis
  • Reactant Preparation: In a 10 mL microwave reactor vial, add 138 mg (1.0 mmol) of salicylic acid, 1.0 mL of methanol, and a small magnetic stir bar.[11]

  • Catalyst Addition: Add a catalytic amount of a suitable catalyst (e.g., 2-3 drops of concentrated H₂SO₄ or ~28 mg of a solid acid catalyst like SiO₂-SO₃H).[11]

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 120 °C for 40 minutes with stirring.[11]

  • Workup and Isolation: After the reaction, cool the vial to room temperature. Transfer the contents to a separatory funnel containing 10 mL of water and 10 mL of an organic solvent (e.g., ether or dichloromethane).

  • Washing and Drying: Wash the organic layer with 10 mL of 5% sodium bicarbonate solution, followed by 10 mL of water. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution and remove the solvent by rotary evaporation to obtain the purified this compound.

Visualizations

Fischer_Esterification_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation SA Salicylic Acid (Carbonyl Oxygen) Protonated_SA Protonated Salicylic Acid (Activated Carbonyl) SA->Protonated_SA + H⁺ H_plus H⁺ (from Catalyst) H_plus->SA Tetrahedral_Int Tetrahedral Intermediate Protonated_SA->Tetrahedral_Int + Methanol Methanol Methanol (Nucleophile) Methanol->Protonated_SA Protonated_Int Protonated Intermediate Tetrahedral_Int->Protonated_Int H⁺ transfer Protonated_Ester Protonated Ester Protonated_Int->Protonated_Ester - H₂O Water Water (Leaving Group) Methyl_Salicylate This compound (Final Product) Protonated_Ester->Methyl_Salicylate - H⁺ H_plus_regen H⁺ (Catalyst Regenerated)

Caption: Mechanism of the acid-catalyzed Fischer Esterification of salicylic acid with methanol.

Synthesis_Workflow start Start reactants Combine Salicylic Acid, Methanol, and Catalyst start->reactants reaction Heat Reaction Mixture (Reflux or Microwave) reactants->reaction cooling Cool to Room Temperature reaction->cooling extraction Transfer to Separatory Funnel Add Water & Organic Solvent cooling->extraction separation1 Separate Organic Layer extraction->separation1 wash_bicarb Wash with NaHCO₃ Solution separation1->wash_bicarb Organic Phase aqueous_waste Aqueous Waste separation1->aqueous_waste Aqueous Phase wash_water Wash with Water wash_bicarb->wash_water drying Dry Organic Layer (e.g., with Na₂SO₄) wash_water->drying filtration Filter to Remove Drying Agent drying->filtration evaporation Remove Solvent (Rotary Evaporation) filtration->evaporation product Purified this compound evaporation->product

Caption: General experimental workflow for the synthesis and purification of this compound.

References

preventing hydrolysis of methyl salicylate during analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of methyl salicylate during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern during analysis?

This compound can degrade into salicylic acid and methanol through a process called hydrolysis. This is a significant concern during quantitative analysis as it leads to an underestimation of the actual this compound concentration in a sample, compromising the accuracy and validity of the results.

Q2: What are the primary factors that promote the hydrolysis of this compound?

The primary factors that promote hydrolysis are:

  • pH: Hydrolysis is significantly accelerated in both acidic and basic conditions, particularly at elevated temperatures.[1]

  • Temperature: Higher temperatures increase the rate of hydrolysis. This is a critical consideration during sample preparation, storage, and analysis, especially for gas chromatography (GC) where high inlet temperatures are used.

  • Presence of Water: Water is a reactant in the hydrolysis process.

  • Enzymatic Activity: In biological samples, enzymes may contribute to hydrolysis.

  • Presence of Amino Acids: The presence of amino acids can increase the rate of this compound hydrolysis.[2]

Q3: How can I prevent this compound hydrolysis during sample preparation and storage?

To minimize hydrolysis during sample preparation and storage:

  • Control pH: Maintain a slightly acidic pH (around 3-5) for aqueous samples. The use of buffers can help stabilize the pH.

  • Low Temperature Storage: Store samples at refrigerated or frozen temperatures to slow down the hydrolysis rate. For ointments, refrigeration can significantly extend the stability of this compound.

  • Minimize Water Content: Use organic solvents for extraction and dilution whenever the analytical method allows.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation. Studies have shown that this compound solutions can be stable for up to 48 hours under controlled conditions.[1]

Q4: Which analytical technique is generally more suitable for analyzing this compound to avoid hydrolysis, HPLC or GC?

Both HPLC and GC can be used effectively, provided that the appropriate precautions are taken.

  • HPLC: Reversed-phase HPLC with a slightly acidic mobile phase is often preferred as it is a less thermally stressful technique. This approach has been validated in stability-indicating methods.[1][3]

  • GC: While the high temperatures of the injector can promote hydrolysis, methods using derivatization of salicylic acid (the hydrolysis product) can allow for simultaneous quantification of both this compound and any salicylic acid that may have formed. This provides a more complete picture of the sample's stability.

Troubleshooting Guides

Issue 1: Low Recovery of this compound in HPLC Analysis
Possible Cause Troubleshooting Step
Hydrolysis due to mobile phase pH Ensure the mobile phase is slightly acidic. A common and effective mobile phase is a mixture of methanol and water containing 1.0% acetic acid.[1]
On-column degradation Use a well-maintained C8 or C18 column and operate at a controlled temperature, typically around 30°C.[1]
Degradation during sample extraction If using aqueous extraction, ensure the extraction solvent is acidified and the procedure is performed quickly at a low temperature.
Issue 2: Inconsistent Results or Presence of Salicylic Acid Peak in GC Analysis
Possible Cause Troubleshooting Step
Thermal degradation in the GC inlet Lower the injector temperature as much as possible without compromising peak shape. Consider using a cold injection technique if available.
Hydrolysis during sample preparation Extract this compound into an organic solvent to minimize water content.
Formation of salicylic acid prior to analysis To accurately quantify the original this compound content, develop a GC-MS method that includes the derivatization and quantification of salicylic acid. A common derivatizing agent is BSTFA.

Quantitative Data on this compound Stability

The following table summarizes the stability of this compound under various stress conditions as determined by a stability-indicating HPLC method.

Stress ConditionDurationTemperatureObservation
Acid Hydrolysis (1 M HCl)24 hoursRoom TemperatureMajor degradation observed.[1]
Base Hydrolysis (1 M NaOH)4 hoursRoom TemperatureNo significant degradation observed.[1]
Thermal1 hour60°CNo significant degradation observed.[1]
UV Light24 hoursRoom TemperatureNo significant degradation observed.[1]
Solution Stability (in mobile phase)48 hoursRoom TemperatureStable (less than 0.5% change in peak area).[1]

Experimental Protocols

Stability-Indicating HPLC Method

This protocol is based on a validated method for the determination of this compound in a cream formulation.[1]

1. Chromatographic Conditions:

  • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Methanol:Water (65:35, v/v) containing 1.0% acetic acid[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 304 nm[1]

  • Injection Volume: 20 µL

2. Standard Solution Preparation:

  • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask and dissolve in methanol to prepare a stock solution.

  • Dilute 10 mL of the stock solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

3. Sample Preparation (for a cream formulation):

  • Accurately weigh a portion of the cream equivalent to 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

GC-MS Method with Derivatization

This protocol is a general guideline for the simultaneous analysis of this compound and its hydrolysis product, salicylic acid.

1. Instrumentation:

  • Gas Chromatograph: Equipped with a split/splitless inlet and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column suitable for the analysis of derivatized acids and esters.

  • Carrier Gas: Helium at a constant flow rate.

2. Sample Preparation and Derivatization:

  • Extract the sample with a suitable organic solvent (e.g., chloroform).

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add the derivatizing agent (e.g., BSTFA with 1% TMCS) and a catalyst (e.g., pyridine) to the dried extract.

  • Heat the mixture to facilitate the derivatization of salicylic acid.

  • Inject an aliquot of the derivatized sample into the GC-MS.

3. GC-MS Conditions:

  • Inlet Temperature: Optimized to ensure efficient volatilization without causing thermal degradation (e.g., 250°C).

  • Oven Temperature Program: A suitable temperature program to achieve separation of this compound and the derivatized salicylic acid.

  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.

Visualizations

cluster_hydrolysis This compound Hydrolysis Pathway This compound This compound Salicylic Acid Salicylic Acid This compound->Salicylic Acid + H2O (Acid or Base catalyst) Methanol Methanol This compound->Methanol + H2O (Acid or Base catalyst)

Caption: The hydrolysis pathway of this compound.

cluster_workflow Analytical Workflow to Minimize Hydrolysis start Sample Collection prep Sample Preparation (pH control, low temp) start->prep storage Storage (Refrigerated/Frozen) prep->storage analysis Analysis storage->analysis hplc HPLC (Acidic mobile phase) analysis->hplc Liquid Sample gcms GC-MS (Derivatization) analysis->gcms Volatile/Derivatizable data Data Interpretation hplc->data gcms->data

Caption: A generalized workflow for this compound analysis.

References

Technical Support Center: Optimizing Dispersive Liquid-Liquid Microextraction (DLLME) of Fungicides Using Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing methyl salicylate in the dispersive liquid-liquid microextraction (DLLME) of fungicides.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Fungicides Inappropriate Volume of this compound: The volume of the extraction solvent is critical. Too little may not effectively extract the analytes, while too much can cause a dilution effect.[1]Optimize the volume of this compound. A typical starting range is 100-350 µL. For benzimidazole fungicides, 250 µL has been shown to be effective.[1]
Incorrect Disperser Solvent: The disperser solvent must be miscible with both the aqueous sample and the extraction solvent (this compound).Test different disperser solvents such as methanol, ethanol, or acetonitrile to find the one that provides the best recovery for your specific fungicides. In some cases, a disperser solvent may not be necessary when using this compound.[2]
Suboptimal pH of the Aqueous Sample: The pH of the sample can influence the charge state of the target fungicides, affecting their partitioning into the organic phase.Adjust the pH of the sample to ensure the fungicides are in a neutral form, which generally enhances their extraction into the organic solvent.
Insufficient Salt Concentration: The ionic strength of the aqueous phase can impact the solubility of the analytes and the extraction efficiency.Add a salt, such as sodium acetate or sodium chloride, to the aqueous sample. This "salting-out" effect can decrease the solubility of the fungicides in the aqueous phase, promoting their transfer to the this compound.[2] An optimal concentration is typically around 1.0% (m/v).[2]
Formation of a Stable Emulsion High Concentration of Matrix Components: Samples with complex matrices (e.g., high lipid content) can lead to the formation of stable emulsions.- Gently swirl the mixture instead of vigorous shaking. - Add salt (salting-out) to help break the emulsion. - Centrifuge at a higher speed or for a longer duration. - Consider a sample cleanup step prior to DLLME.
Incomplete Phase Separation Insufficient Centrifugation: The speed and duration of centrifugation are crucial for complete separation of the organic and aqueous phases.Centrifuge at a speed of at least 2500 rpm. A typical condition is 3500 rpm for 3 minutes.[1][2]
Inappropriate Solvent Volumes: The ratio of the extraction solvent to the disperser solvent and the sample can affect phase separation.Re-evaluate and optimize the volumes of this compound and the disperser solvent.
Poor Reproducibility (High RSD) Inconsistent Manual Injection: The speed and force of injecting the solvent mixture can affect the dispersion and, consequently, the extraction efficiency.Use a consistent and rapid injection technique. An automated injection system can improve reproducibility.
Variability in Sample Matrix: Differences between individual samples can lead to inconsistent results.Implement a robust sample homogenization and preparation protocol. The use of an internal standard can also help to correct for matrix effects.
Temperature Fluctuations: Temperature can affect solvent properties and extraction equilibrium.Perform experiments in a temperature-controlled environment.

Frequently Asked Questions (FAQs)

1. What is Dispersive Liquid-Liquid Microextraction (DLLME)?

DLLME is a miniaturized sample preparation technique used to extract and preconcentrate analytes from a liquid sample. It involves the rapid injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution of fine droplets. This increases the surface area for rapid mass transfer of the analytes into the extraction solvent. The two phases are then separated by centrifugation.[3][4]

2. Why use this compound as an extraction solvent for fungicides?

This compound is a viable alternative to traditional chlorinated solvents. Its properties, such as its solubility in water and its log Kow, make it suitable for extracting fungicides like benzimidazoles.[1] It is also considered a more environmentally friendly option.

3. Is a disperser solvent always necessary when using this compound?

Not always. Studies have shown that for certain fungicides, DLLME with this compound can be effectively performed without a disperser solvent, which simplifies the procedure and reduces solvent consumption.[2]

4. How do I select the optimal volume of this compound?

The volume of this compound should be optimized for each specific application. Start with a range (e.g., 100-350 µL) and evaluate the extraction recovery at different volumes. An optimal volume will provide high recovery without causing significant dilution of the extracted analytes.[1] For the extraction of benzimidazole fungicides, an increase in recovery was observed up to 250 µL, after which the recovery decreased.[1]

5. What is the purpose of adding salt in the DLLME procedure?

Adding salt, known as the "salting-out" effect, increases the ionic strength of the aqueous sample. This can decrease the solubility of the target organic analytes (fungicides) in the aqueous phase, thereby enhancing their partitioning into the organic extraction solvent (this compound) and improving the extraction recovery.[2]

6. What should I do if I don't get a cloudy solution after injecting the solvents?

The formation of a cloudy solution is characteristic of the dispersion of the extraction solvent. If this does not occur, it could be due to:

  • Immiscibility issues: Ensure the chosen disperser solvent is miscible with both water and this compound.

  • Incorrect injection technique: The injection should be rapid to promote dispersion.

  • Suboptimal solvent volumes: The ratio of the disperser to the extraction solvent may need adjustment.

7. How can I improve the preconcentration factor?

The preconcentration factor is the ratio of the final analyte concentration in the organic phase to the initial concentration in the aqueous sample. To improve it, you can:

  • Increase the volume of the aqueous sample.

  • Decrease the final volume of the collected organic phase (by using a smaller initial volume of this compound).

  • Optimize all extraction parameters (pH, salt concentration, etc.) to maximize recovery.

Experimental Protocol: DLLME of Benzimidazole Fungicides using this compound

This protocol is based on the optimized conditions for the extraction of carbendazim, thiabendazole, and fluberidazole from water samples.[2]

1. Sample Preparation:

  • Transfer a 10 mL aliquot of the water sample into a 15 mL conical centrifuge tube.

2. Addition of Salt:

  • Add sodium acetate to the water sample to a final concentration of 1.0% (m/v).

  • Manually shake the tube for 1 minute to dissolve the salt.

3. DLLME Procedure:

  • Rapidly inject 250 µL of this compound into the sample using a microsyringe. Note: In this specific application for benzimidazole fungicides, a disperser solvent was found to be unnecessary.[2]

  • A cloudy solution should form immediately.

4. Phase Separation:

  • Centrifuge the mixture at 3500 rpm for 3 minutes.

  • The this compound phase containing the extracted fungicides will sediment at the bottom of the conical tube.

5. Sample Analysis:

  • Carefully collect the sedimented organic phase (this compound) using a microsyringe.

  • The collected extract can then be analyzed by an appropriate analytical instrument, such as High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary

The following tables summarize the performance of the DLLME method using this compound for the extraction of benzimidazole fungicides.[2]

Table 1: Optimized DLLME Conditions

ParameterOptimized Value
Extraction SolventThis compound
Volume of this compound250 µL
Disperser SolventNone
Salt Addition1.0% (m/v) Sodium Acetate
Centrifugation Speed3500 rpm
Centrifugation Time3 min

Table 2: Method Performance for Benzimidazole Fungicides

FungicidePreconcentration FactorExtraction Recovery (%)Limit of Detection (LOD) (µg L⁻¹)Limit of Quantification (LOQ) (µg L⁻¹)
Carbendazim24540.050.20
Thiabendazole38850.030.20
Fluberidazole35780.030.50

Table 3: Recovery Study at Different Spiking Levels

FungicideSpiked Level (µg L⁻¹)Recovery (%)RSD (%)
Carbendazim5118.411.0
10105.18.7
5095.25.4
Thiabendazole585.29.8
1092.67.5
50101.54.3
Fluberidazole574.18.5
1088.96.2
5096.33.1

Visualizations

DLLME_Workflow cluster_prep Sample Preparation cluster_extraction Microextraction cluster_separation Phase Separation & Analysis Sample 1. Aqueous Sample (10 mL) in 15 mL Conical Tube Salt 2. Add Salt (e.g., 1.0% Sodium Acetate) Sample->Salt Dissolve Injection 3. Rapid Injection of This compound (250 µL) Salt->Injection Cloudy 4. Formation of Cloudy Solution (Dispersion of this compound) Injection->Cloudy Centrifuge 5. Centrifugation (e.g., 3500 rpm for 3 min) Cloudy->Centrifuge Sediment 6. Collection of Sedimented Organic Phase Centrifuge->Sediment Analysis 7. Instrumental Analysis (e.g., HPLC) Sediment->Analysis

Caption: Workflow for DLLME of fungicides using this compound.

Troubleshooting_Logic cluster_params Check Key Parameters cluster_solutions Potential Solutions Start Problem: Low/Poor Recovery SolventVol Is this compound Volume Optimized? Start->SolventVol Disperser Is a Disperser Solvent Needed/Optimized? Start->Disperser pH Is Sample pH Adjusted? Start->pH Salt Is Salt Concentration Optimized? Start->Salt OptimizeVol Test Range (e.g., 100-350 µL) SolventVol->OptimizeVol OptimizeDisp Test with/without Disperser (e.g., Methanol, Acetonitrile) Disperser->OptimizeDisp AdjustpH Adjust pH for Neutral Fungicide Form pH->AdjustpH AddSalt Add Salt (e.g., 1.0% NaCl) for Salting-Out Effect Salt->AddSalt End Recovery Improved OptimizeVol->End OptimizeDisp->End AdjustpH->End AddSalt->End

References

improving the resolution of salicylate esters in GC-FID analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gas Chromatography-Flame Ionization Detection (GC-FID) analysis of salicylate esters. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and improve the resolution of their chromatographic separations.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing poor resolution or co-elution of my salicylate ester peaks?

A: Poor resolution, where peaks overlap, is a common issue when analyzing structurally similar compounds like salicylate esters.[1] This problem can typically be traced back to suboptimal analytical conditions. The primary factors to investigate are the temperature program, stationary phase chemistry, and carrier gas flow rate.[2][3]

Troubleshooting Steps:

  • Optimize the Temperature Program: A slow temperature ramp rate can significantly improve the separation of compounds with close boiling points.[4][5] If you are running an isothermal (constant temperature) method, switching to a temperature program is highly recommended for complex mixtures.[4] Conversely, if resolution is already sufficient, a faster ramp rate can decrease analysis time.[6]

  • Select the Appropriate GC Column: The choice of stationary phase is critical for achieving good selectivity.[3] For salicylate esters, a nonpolar or low-polarity column, such as one with a 5% phenyl 95% methyl siloxane stationary phase (e.g., HP-5), has been shown to provide excellent resolution.[1][7][8] The polarity of the stationary phase should match the analytes to achieve effective separation.[3]

  • Adjust Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency. Operating the column at or near its optimal flow rate will result in sharper peaks and better resolution.[6] Setting a flow rate that is too high or too low can lead to peak broadening.

  • Consider Column Dimensions: Increasing column length, decreasing internal diameter, or reducing film thickness can all enhance chromatographic efficiency and, therefore, resolution.[9] However, be aware that a longer column will lead to longer analysis times.[9]

Below is a logical workflow to troubleshoot poor peak resolution.

G cluster_0 Troubleshooting Poor Resolution Start Poor Peak Resolution (Co-elution) Temp_Prog Optimize Temperature Program (e.g., slower ramp rate) Start->Temp_Prog Check_Column Verify Stationary Phase (e.g., 5% phenyl polysiloxane) Temp_Prog->Check_Column Still poor? Resolution_OK Resolution Improved Temp_Prog->Resolution_OK Resolved Adjust_Flow Adjust Carrier Gas Flow Rate (to optimal velocity) Check_Column->Adjust_Flow Still poor? Check_Column->Resolution_OK Resolved Check_Dimensions Consider Column Dimensions (Longer length, smaller ID) Adjust_Flow->Check_Dimensions Still poor? Adjust_Flow->Resolution_OK Resolved Check_Dimensions->Resolution_OK Resolved

Caption: A workflow for troubleshooting poor peak resolution in GC analysis.

Q2: My salicylic acid peak is broad, tailing, or not detected. What is the cause?

A: Salicylic acid possesses both a carboxylic acid and a phenolic hydroxyl group. These "active hydrogens" are highly polar and can interact strongly with the GC system, leading to poor peak shape (tailing), adsorption, and low volatility.[10] To overcome this, a derivatization step is necessary prior to analysis.[11]

Solution: Derivatization

Derivatization chemically modifies the analyte to make it more volatile and less polar.[12] For compounds with active hydrogens like salicylic acid, silylation is a common and effective technique.[10] This process replaces the active hydrogens with a nonpolar trimethylsilyl (TMS) group.

Recommended Protocol: Silylation

A widely used silylating agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[13][14] The reaction involves heating the dried sample extract with BSTFA to produce the TMS-derivative of salicylic acid, which is more suitable for GC analysis.[13]

G cluster_0 Silylation of Salicylic Acid Salicylic_Acid Salicylic Acid (High Polarity, Low Volatility) Heat Heat Salicylic_Acid->Heat BSTFA BSTFA (Silylating Agent) BSTFA->Heat TMS_Derivative TMS-Salicylate Derivative (Low Polarity, High Volatility) Heat->TMS_Derivative Reaction GC_Analysis Inject into GC-FID TMS_Derivative->GC_Analysis G cluster_Efficiency Efficiency (N) cluster_Selectivity Selectivity (α) cluster_Retention Retention Factor (k) Resolution Peak Resolution (R) Column_Length Column Length Column_Length->Resolution affects N Column_ID Column Internal Diameter Column_ID->Resolution affects N Carrier_Velocity Carrier Gas Velocity Carrier_Velocity->Resolution affects N Stationary_Phase Stationary Phase Stationary_Phase->Resolution affects α Temperature Column Temperature Temperature->Resolution affects α Film_Thickness Film Thickness Film_Thickness->Resolution affects k Temperature_k Column Temperature Temperature_k->Resolution affects k

References

Validation & Comparative

A Comparative Guide to Methyl Salicylate and Salicylic Acid in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylic acid (SA) is a critical phenolic phytohormone that plays a central role in mediating plant defense responses, particularly against biotrophic and hemibiotrophic pathogens.[1][2] Its methylated derivative, methyl salicylate (MeSA), is a volatile organic compound that functions as a key signaling molecule in both systemic acquired resistance (SAR) within a plant and in plant-to-plant communication.[3][4] While often considered interconvertible forms of the same defense signal, SA and MeSA have distinct roles, transport mechanisms, and signaling functions. This guide provides an objective comparison of their roles in plant immunity, supported by experimental data, detailed protocols, and signaling pathway visualizations.

Core Functional Comparison: Local vs. Systemic Signaling

Salicylic acid is the primary active signaling molecule that accumulates at the site of infection, initiating a local defense response.[5] This response often involves programmed cell death, known as the hypersensitive response (HR), and the induction of pathogenesis-related (PR) genes.[1] this compound, on the other hand, is primarily recognized as a long-distance mobile signal.[6] In tissues with high concentrations of SA, the enzyme SA methyltransferase (SAMT) converts SA to the more volatile MeSA.[7] This MeSA is then transported through the phloem to distal, uninfected parts of the plant.[6][8] In the systemic tissues, MeSA is converted back to SA by the esterase activity of SA-BINDING PROTEIN-2 (SABP2), where it activates defense responses and establishes SAR.[1][7]

Key Distinctions at a Glance
FeatureSalicylic Acid (SA)This compound (MeSA)
Primary Role Core activator of local and systemic defenseLong-distance mobile signal for SAR; Airborne signal for inter-plant communication
Volatility Non-volatileVolatile[3]
Transport Primarily local accumulation; some phloem transport[9]Primary long-distance transport form in phloem; airborne transport between plants[8][10]
Site of Action Cytosol and nucleus of infected and systemic cellsConverted to SA in systemic tissues to become active[1]
Key Enzymes Biosynthesis: ICS, PAL. Perception: NPR1, NPR3, NPR4[2][11]Synthesis: SAMT. Conversion to SA: SABP2[1][7]

Signaling Pathways and Mechanisms

Salicylic Acid Signaling Pathway

Upon pathogen recognition, SA biosynthesis is induced primarily via the isochorismate (ICS) pathway in chloroplasts.[11] The accumulating SA is perceived by the NPR1 coactivator and its homologs, NPR3 and NPR4.[2] This perception leads to a conformational change in NPR1, allowing its monomeric form to enter the nucleus. Inside the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a large suite of defense genes, including the PR genes, which establish a state of heightened immunity.[5]

Salicylic_Acid_Signaling cluster_biosynthesis SA Biosynthesis Pathogen Pathogen (e.g., Biotrophic) Chorismate Chorismate Pathogen->Chorismate ICS ICS Pathway Chorismate->ICS SA Salicylic Acid (SA) ICS->SA NPR1_complex NPR1 Oligomer (Inactive) SA->NPR1_complex perceives NPR1_mono NPR1 Monomer (Active) NPR1_complex->NPR1_mono monomerizes TGA TGA Transcription Factors NPR1_mono->TGA binds to PR_Genes Pathogenesis-Related (PR) Genes TGA->PR_Genes activates Defense Disease Resistance PR_Genes->Defense leads to

Caption: The canonical salicylic acid (SA) signaling pathway.

This compound's Role in Systemic Acquired Resistance (SAR)

SAR is a whole-plant defense response that follows an initial localized infection. MeSA is a critical mobile signal for establishing SAR.[6] The process involves the conversion of SA to MeSA in the infected leaf, transport of MeSA to distant leaves, and its subsequent conversion back to SA to prime those tissues for a more rapid and robust defense activation upon secondary infection.

MeSA_SAR_Signaling cluster_local Infected Leaf (Local Tissue) cluster_transport Long-Distance Transport cluster_distal Uninfected Leaf (Systemic Tissue) Local_SA High Salicylic Acid (SA) Accumulation SAMT SAMT Enzyme Local_SA->SAMT converted by Phloem Phloem MeSA_local This compound (MeSA) SAMT->MeSA_local MeSA_local->Phloem transported via MeSA_distal This compound (MeSA) Phloem->MeSA_distal SABP2 SABP2 Enzyme MeSA_distal->SABP2 converted by Distal_SA Salicylic Acid (SA) SABP2->Distal_SA SAR Systemic Acquired Resistance (SAR) Distal_SA->SAR activates

Caption: Role of MeSA as a mobile signal in SAR.

Quantitative Data Comparison

Experimental data highlights the dynamic interplay between SA and MeSA levels following pathogen infection. Overexpression of the SAMT gene, which converts SA to MeSA, can lead to increased susceptibility to certain pathogens, suggesting that maintaining a high local concentration of SA is crucial for effective defense.

Table 1: SA and MeSA Levels in Poplar Following Pathogen Inoculation (Data adapted from a study on wild-type (WT) and PagSAMT-overexpressing (OE-2) poplar infected with Botryosphaeria dothidea[7])

Plant Line & TissueAnalyteConcentration at 0 dpi (µg/g FW)Concentration at 5 dpi (µg/g FW)Fold Change
WT - Infected Leaf SA~0.2~2.5~12.5x
MeSA~0.0~0.05-
OE-2 - Infected Leaf SA~0.1~0.8~8.0x
MeSA~0.0~0.25-
WT - Uninfected Leaf SA~0.15~0.4~2.7x
MeSA~0.0~0.02-
OE-2 - Uninfected Leaf SA~0.1~0.2~2.0x
MeSA~0.0~0.15-

dpi: days post-inoculation. FW: Fresh Weight. Note: Values are estimated from graphical data for illustrative purposes.

The data indicates that while MeSA levels rise in response to infection, particularly in the overexpressing line, this comes at the cost of a lower peak in the accumulation of the primary defense signal, SA, correlating with increased disease susceptibility.[7]

Experimental Protocols

Protocol 1: Quantification of SA and MeSA via HPLC

This protocol outlines a general method for the simultaneous extraction and quantification of SA and MeSA from plant tissue.

  • Sample Preparation:

    • Flash-freeze approximately 100-200 mg of plant tissue in liquid nitrogen.

    • Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.

  • Extraction:

    • Add 1.0 mL of an extraction solvent (e.g., 90% methanol or acetonitrile) to the powdered tissue.[12]

    • Vortex thoroughly and sonicate for 15-20 minutes in a cold water bath.

    • Centrifuge at >12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and transfer to a new tube. A second extraction of the pellet can be performed to increase yield.

  • Hydrolysis (for conjugated forms - optional):

    • To measure total SA (free + glucosylated), an aliquot of the extract can be hydrolyzed with an enzyme like β-glucosidase.

  • Analysis by HPLC-DAD:

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Inject 10-20 µL of the sample into an HPLC system equipped with a C18 reverse-phase column and a Diode Array Detector (DAD) or fluorescence detector.[13]

    • Use a gradient of two mobile phases, such as (A) 0.1% formic acid in water and (B) acetonitrile.

    • Monitor for SA and MeSA at their respective absorbance maxima (typically ~296 nm for SA).

    • Quantify concentrations by comparing peak areas to those of a standard curve generated with pure SA and MeSA standards.[13]

Protocol 2: Pathogen Resistance Assay

This protocol describes a standard method for assessing plant resistance to a foliar pathogen.

  • Plant Growth:

    • Grow plants (e.g., Arabidopsis thaliana, Tobacco) under controlled environmental conditions (e.g., 16h light/8h dark cycle, 22°C).

  • Inoculum Preparation:

    • Culture the pathogen (e.g., Pseudomonas syringae) on an appropriate medium (e.g., King's B agar) to the desired growth phase.

    • Resuspend bacterial cells in a buffer (e.g., 10 mM MgCl₂) to a specific optical density (OD₆₀₀), such as 0.001, which corresponds to a known cell concentration (CFU/mL).

  • Inoculation:

    • Inoculate 3-4 mature leaves per plant.

    • Infiltration: Use a needleless syringe to gently infiltrate the bacterial suspension into the apoplastic space on the abaxial side of the leaf.

    • Spray inoculation can also be used for a more systemic, less invasive application.

  • Symptom and Data Collection:

    • Disease Scoring: At 3-5 days post-inoculation, visually score disease symptoms (e.g., chlorosis, necrosis) on a defined scale.

    • Bacterial Growth Quantification: At specified time points (e.g., 0 and 3 days post-inoculation), collect leaf discs from the inoculated area using a cork borer. Homogenize the discs in 10 mM MgCl₂, serially dilute the homogenate, and plate on selective media. Count the resulting colony-forming units (CFUs) to determine the in-planta bacterial population.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a plant defense study comparing SA and MeSA.

Experimental_Workflow cluster_phytohormone Phytohormone Analysis cluster_gene_expression Gene Expression Analysis Start Plant Treatment (e.g., Pathogen, Elicitor) P_Sample 1. Sample Collection (Local & Systemic Tissue) Start->P_Sample G_Sample 1. Sample Collection Start->G_Sample P_Extract 2. Extraction P_Sample->P_Extract P_Analyze 3. HPLC or GC-MS Analysis P_Extract->P_Analyze P_Quantify 4. Quantification of SA and MeSA P_Analyze->P_Quantify Conclusion Correlate Hormone Levels with Gene Expression & Phenotype P_Quantify->Conclusion G_RNA 2. RNA Extraction G_Sample->G_RNA G_cDNA 3. cDNA Synthesis G_RNA->G_cDNA G_qPCR 4. qRT-PCR of PR Genes G_cDNA->G_qPCR G_Result 5. Relative Gene Expression Levels G_qPCR->G_Result G_Result->Conclusion

Caption: A standard workflow for analyzing plant defense responses.

References

A Comparative Analysis of Synthetic vs. Natural Methyl Salicylate: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the physicochemical properties, analytical differentiation, and production methodologies of synthetic and natural methyl salicylate.

This compound, the active ingredient renowned for its analgesic and anti-inflammatory properties and its characteristic wintergreen aroma, is sourced from both natural origins and chemical synthesis. For researchers, scientists, and professionals in drug development, a comprehensive understanding of the nuanced differences between these two forms is paramount for ensuring product quality, authenticity, and regulatory compliance. While chemically identical, the journey from raw material to final product imparts distinct characteristics to natural and synthetic this compound, influencing their purity profiles and analytical fingerprints.

Physicochemical and Purity Profile Comparison

The primary distinction between natural and synthetic this compound lies not in the principal molecule itself, but in the accompanying minor constituents and isotopic composition. Natural this compound, derived from the essential oils of wintergreen (Gaultheria procumbens) and sweet birch (Betula lenta), contains a complex matrix of trace compounds inherent to its botanical origin. In contrast, synthetic this compound, typically produced through the esterification of salicylic acid with methanol, may contain impurities stemming from the manufacturing process.[1][2]

PropertyNatural this compoundSynthetic this compound
Primary Constituent >98% this compound>99% this compound
Source Wintergreen (Gaultheria procumbens), Sweet Birch (Betula lenta)[3][4]Esterification of salicylic acid and methanol[1][5]
Key Minor Components Linalool, pinenes, ethyl salicylate[2]Dimethyl 4-hydroxyisophthalate, phenol[2][6]
Appearance Colorless to yellowish or reddish oily liquid[7]Colorless, viscous liquid[5][8]
Odor Characteristic wintergreen scent[7]Characteristic wintergreen scent[2]
Boiling Point 222-223°C[9]220-224°C[5]
Melting Point -8.6°C[9]-8 to -7°C[5]
Solubility Sparingly soluble in water; soluble in ethanol, ether, and oils[5][9]Sparingly soluble in water; soluble in organic solvents[5]

Isotopic and Radiocarbon Analysis for Authentication

Isotopic analysis provides a definitive method for distinguishing between natural and synthetic this compound. The isotopic ratios of carbon (¹³C/¹²C), hydrogen (²H/¹H), and oxygen (¹⁸O/¹⁶O) vary depending on the source of the carbon and the metabolic pathways involved in the formation of this compound in plants versus the chemical synthesis process.

Isotope RatioNatural this compound (Wintergreen Oil)Synthetic this compound
δ¹³C (‰) -38.9 to -35.0[6]-34.3 to -28.7[6]
δ²H (‰) -149 to -122[6]-71 to -38[6]
δ¹⁸O (‰) -8.0 to +5.3[6]+18.0 to +27.8[6]
¹⁴C Bio-based Content High (indicative of natural origin)[6][10]Low to absent (indicative of petroleum-derived source)[6][10]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Objective: To identify the presence of marker compounds that differentiate between natural and synthetic this compound.

Methodology:

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration for GC-MS analysis.

  • GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., BPX-5) is suitable for separating the volatile components.

    • Injector Temperature: Set to a temperature that ensures efficient vaporization of the sample without degradation (e.g., 250°C).

    • Oven Temperature Program: A programmed temperature ramp is used to separate compounds with different boiling points. A typical program might start at 60°C, hold for 2 minutes, and then ramp up to 280°C at a rate of 10°C/minute.

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a mass range of m/z 40-400 to detect a wide range of potential compounds.

  • Data Analysis:

    • Analyze the resulting chromatogram to identify the major peak corresponding to this compound.

    • Examine the chromatogram for the presence of minor peaks.

    • Identify these minor peaks by comparing their mass spectra with a spectral library (e.g., NIST).

    • Specifically look for the presence of dimethyl 4-hydroxyisophthalate in suspected synthetic samples and minor natural constituents like linalool and pinenes in authentic natural samples.[2]

Isotope Ratio Mass Spectrometry (IRMS) for Source Authentication

Objective: To determine the isotopic ratios of carbon, hydrogen, and oxygen to differentiate between natural and synthetic origins.

Methodology:

  • Instrumentation:

    • For δ¹³C and δ²H: Gas Chromatography-Combustion/Pyrolysis-Isotope Ratio Mass Spectrometry (GC-C/P-IRMS).[6][10]

    • For δ¹⁸O: Thermal Conversion/Elemental Analysis-Isotope Ratio Mass Spectrometry (TC/EA-IRMS).[6][10]

  • Sample Preparation: Samples are prepared according to the specific requirements of the IRMS instrument.

  • Analysis:

    • The sample is introduced into the IRMS system.

    • For GC-C/P-IRMS, the sample is first separated by gas chromatography, and then the individual components are combusted (for δ¹³C) or pyrolyzed (for δ²H) to produce CO₂ and H₂ gas, respectively.

    • For TC/EA-IRMS, the bulk sample is converted to CO gas for δ¹⁸O analysis.

    • The resulting gases are then introduced into the mass spectrometer, which measures the ratios of the heavy to light isotopes.

  • Data Interpretation: The measured isotope ratios (expressed in delta notation, ‰) are compared against established ranges for authentic natural and synthetic this compound to determine the origin of the sample.[6]

Production and Biosynthesis Pathways

The origin of this compound dictates its formation pathway, which can be visualized to understand the source of potential impurities and minor components.

cluster_0 Natural Biosynthesis (Shikimic Acid Pathway) cluster_1 Synthetic Production (Kolbe-Schmitt & Esterification) Shikimic Acid Shikimic Acid Chorismic Acid Chorismic Acid Shikimic Acid->Chorismic Acid Isochorismic Acid Isochorismic Acid Chorismic Acid->Isochorismic Acid Salicylic Acid_nat Salicylic Acid Isochorismic Acid->Salicylic Acid_nat Methyl Salicylate_nat Natural this compound Salicylic Acid_nat->Methyl Salicylate_nat SAMT Enzyme Minor Components Linalool, Pinenes, etc. Methyl Salicylate_nat->Minor Components Co-extracted with Phenol Phenol Salicylic Acid_syn Salicylic Acid Phenol->Salicylic Acid_syn Kolbe-Schmitt Reaction Methyl Salicylate_syn Synthetic this compound Salicylic Acid_syn->Methyl Salicylate_syn Esterification Impurities Dimethyl 4-hydroxyisophthalate, Phenol Salicylic Acid_syn->Impurities By-products from Methanol Methanol Methanol->Methyl Salicylate_syn

Caption: Production pathways of natural vs. synthetic this compound.

Logical Workflow for Authentication

A systematic approach is crucial for the authentication of this compound. The following workflow outlines a logical sequence of analytical techniques.

start This compound Sample gcms GC-MS Analysis start->gcms check_impurities Check for Synthetic Markers (e.g., Dimethyl 4-hydroxyisophthalate) gcms->check_impurities check_natural Check for Natural Minor Components (e.g., Linalool, Pinenes) check_impurities->check_natural Absent synthetic Conclusion: Synthetic Origin check_impurities->synthetic Present irms Isotope Ratio Mass Spectrometry (IRMS) check_natural->irms Present inconclusive Inconclusive/Adulterated (Further Investigation Needed) check_natural->inconclusive Absent c14 ¹⁴C Radiocarbon Dating irms->c14 c14->synthetic Does Not Match Natural Profile natural Conclusion: Natural Origin c14->natural Matches Natural Profile

Caption: Analytical workflow for this compound authentication.

Biological Activity and Therapeutic Implications

From a pharmacological perspective, the active molecule, this compound, is identical regardless of its source.[2] Both natural and synthetic forms are used as topical analgesics and anti-inflammatory agents.[8][11] The mechanism of action involves counter-irritation and the in-vivo metabolism to salicylic acid, a known nonsteroidal anti-inflammatory drug (NSAID).[8]

While the biological activity of the primary component is the same, it is conceivable that the minor compounds present in natural wintergreen oil could have a synergistic or modulatory effect on its therapeutic properties. However, robust clinical data directly comparing the efficacy of natural versus synthetic this compound is currently lacking. For drug development, the choice between natural and synthetic may hinge on factors such as purity requirements, cost, regulatory acceptance, and the potential for batch-to-batch variability, which can be greater with natural products.

Conclusion

The differentiation between synthetic and natural this compound extends beyond simple chemical identification to a multi-faceted analytical approach. For researchers and drug development professionals, the key takeaways are:

  • Purity is Paramount: The impurity profile is a critical differentiator. Synthetic this compound may contain process-related impurities, while natural variants contain a bouquet of minor botanical compounds.

  • Isotopic Fingerprinting is Definitive: Isotope ratio analysis and radiocarbon dating provide conclusive evidence of the material's origin.

  • Methodology Matters: A combination of analytical techniques, particularly GC-MS and IRMS, is necessary for robust authentication.

Ultimately, the selection of synthetic versus natural this compound will depend on the specific application, regulatory landscape, and desired product profile. A thorough understanding of their respective characteristics is essential for informed decision-making in research and development.

References

A Comparative Guide to the Validation of a GC-MS/MS Method for Methyl Salicylate Quantification in Hair and Skin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the quantification of methyl salicylate in hair and skin samples. The performance of this method is contrasted with alternative analytical techniques, supported by experimental data to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their studies.

Introduction

This compound is a widely used topical analgesic and a common component in many pharmaceutical and cosmetic products. Its analysis in biological matrices like hair and skin is crucial for pharmacokinetic studies, exposure monitoring, and in the development of transdermal drug delivery systems. Gas chromatography-tandem mass spectrometry (GC-MS/MS) offers high sensitivity and selectivity for such analyses. This guide focuses on a validated isotope dilution GC-MS/MS method and compares its performance with other potential analytical approaches.

GC-MS/MS Method for this compound Analysis

An improved and validated isotope dilution GC-MS/MS method has been developed for the analysis of this compound in human hair and skin samples.[1][2][3][4] This method is highlighted by its speed, sensitivity, and reproducibility, making it suitable for human decontamination studies.[3]

A detailed experimental workflow for the validated GC-MS/MS method is outlined below.

GCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_quantification Data Acquisition & Quantification Sample Hair or Skin Sample Incubation Incubation with Dichloromethane (DCM) Sample->Incubation 10 mL DCM InternalStandard Addition of Methyl Salicylate-d4 Internal Standard Incubation->InternalStandard Derivatization Derivatization InternalStandard->Derivatization Injection Liquid Injection (1 µL) Derivatization->Injection Split ratio 1:10 Injector: 225°C GC Gas Chromatography (DB-5ms Ultra Inert column) Injection->GC MSMS Tandem Mass Spectrometry (Triple Quadrupole) GC->MSMS EI Mode Detection Multiple Reaction Monitoring (MRM) MSMS->Detection QuantifierIon Quantifier Ion Transition: m/z 209 → 179 (MeS) m/z 213 → 161 (MeS-d4) Detection->QuantifierIon QualifierIon Qualifier Ion Transition: m/z 209 → 169 (MeS) m/z 213 → 89 (MeS-d4) Detection->QualifierIon Calibration Quadratic Calibration Curve (0.5-5000 ng/mL) QuantifierIon->Calibration QualifierIon->Calibration Result Quantification of This compound Calibration->Result

Figure 1: Experimental workflow for the GC-MS/MS analysis of this compound.

Key Steps in the Protocol:

  • Sample Collection: Hair or skin samples are collected. For skin, D-Squame discs can be used to sample the stratum corneum.

  • Extraction: Samples are incubated in 10 mL of dichloromethane (DCM) to extract this compound.

  • Internal Standard: A deuterated internal standard (this compound-d4) is added for accurate quantification via isotope dilution.

  • Derivatization: The extract undergoes derivatization to improve the volatility and chromatographic properties of this compound.

  • GC-MS/MS Analysis: A 1 µL aliquot of the derivatized sample is injected into the GC-MS/MS system. The analysis is performed on a triple quadrupole mass spectrometer in electron ionization (EI) mode, using multiple reaction monitoring (MRM) for high selectivity.[1]

    • Quantifier transitions: m/z 209 → 179 for this compound and m/z 213 → 161 for this compound-d4.[1]

    • Qualifier transitions: m/z 209 → 169 for this compound and m/z 213 → 89 for this compound-d4.[1]

Method Validation and Performance

The GC-MS/MS method for this compound has been rigorously validated, demonstrating excellent performance characteristics.

Table 1: Validation Parameters for the GC-MS/MS Method for this compound

Validation ParameterResultReference
Linearity Range 0.5 - 5000 ng/mL[1][4]
Coefficient of Determination (R²) > 0.9968 to 0.9999[1][3][4]
Limit of Detection (LOD) 0.05 ng/mL[1][4][5]
Limit of Quantification (LOQ) 0.5 ng/mL[1][4][5]
Intra-day Accuracy 100.28% to 102.03%[1][4]
Inter-day Accuracy 99.48% to 102.33%[1][4]
Intra-day Precision (RSD) 1.43% to 2.35%[1][4]
Inter-day Precision (RSD) 1.91% to 2.97%[1][4]

Comparison with Alternative Methods

While the GC-MS/MS method provides high sensitivity and specificity, other analytical techniques can also be employed for the quantification of salicylates. This section compares the validated GC-MS/MS method with a GC-MS/MS method for a similar compound (benzyl salicylate) and a GC-MS method for this compound in different biological matrices.

Table 2: Comparison of Analytical Methods for Salicylate Quantification

ParameterGC-MS/MS for this compoundGC-MS/MS for Benzyl SalicylateGC-MS for this compound (in biological fluids)
Matrix Hair, SkinHair, SkinPlasma, Liver Homogenate
Linearity Range 0.5 - 5000 ng/mL11.5 - 1150 ng/mL (QC levels)31 - 1250 ng/mL
LOD 0.05 ng/mL0.023 ng/mLNot Reported
LOQ 0.5 ng/mL0.23 ng/mLNot Reported
Accuracy 99.48% - 102.33%95.6% - 104.91%Bias < 11%
Precision (RSD) 1.43% - 2.97%2% - 13.7%RSD < 11%
Reference [1][4][5][6][7]

Discussion of Alternatives:

  • GC-MS/MS for Benzyl Salicylate: A validated GC-MS/MS method for benzyl salicylate, a less volatile chemical simulant, in hair and skin demonstrates comparable performance to the this compound method.[5][6][8] It shows excellent linearity and low limits of detection and quantification.[6] This suggests that GC-MS/MS is a robust platform for analyzing different salicylates in these matrices.

  • GC-MS for this compound in Biological Fluids: A GC-MS method has been developed for the simultaneous quantification of this compound, ethyl salicylate, and salicylic acid in plasma and liver homogenates.[7] While this method is effective, the reported precision and accuracy are slightly lower than the tandem MS method, and it was not validated for hair or skin matrices.[7]

  • Other Techniques: Other methods like Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy have been used to differentiate and quantify short-chain salicylate esters in mixtures.[9] A Reversed-Phase Liquid Chromatography (LC) method has also been validated for this compound in a medicated cream formulation, showing good linearity and recovery.[10] However, these methods may lack the sensitivity and selectivity of GC-MS/MS for complex biological matrices like hair and skin.

Conclusion

The validated isotope dilution GC-MS/MS method for the quantification of this compound in hair and skin provides a highly sensitive, accurate, and precise analytical solution. Its performance, particularly its low limits of detection and quantification, makes it exceptionally well-suited for demanding applications such as human exposure studies and the evaluation of decontamination efficacy. While alternative methods exist, the GC-MS/MS approach offers superior performance for trace-level analysis in complex biological samples. Researchers and drug development professionals can confidently employ this method for robust and reliable quantification of this compound.

References

Comparative Efficacy of Methyl Salicylate Derivatives as Anti-Inflammatory Agents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, this guide provides a comparative analysis of the anti-inflammatory efficacy of various methyl salicylate derivatives. It is based on recent experimental data from in vivo and in vitro studies.

This document summarizes quantitative data, details experimental protocols, and visualizes key signaling pathways to facilitate an objective comparison of the anti-inflammatory potential of these compounds.

Quantitative Efficacy Comparison

The anti-inflammatory activity of several novel this compound derivatives has been evaluated and compared with established anti-inflammatory drugs. The data below, extracted from preclinical studies, highlights the inhibitory effects of these derivatives in various models of inflammation.

In Vivo Anti-Inflammatory Activity

The following table summarizes the in vivo anti-inflammatory effects of a series of this compound derivatives bearing a piperazine moiety, tested in mouse models of xylene-induced ear edema and carrageenan-induced paw edema.[1][2][3][4]

CompoundDose (mg/kg)Xylene-Induced Ear Edema Inhibition (%)Carrageenan-Induced Paw Edema Inhibition (%)
Aspirin 10025.3 ± 2.128.7 ± 1.9
Indomethacin 550.1 ± 3.555.4 ± 2.8
M2 10045.2 ± 2.948.9 ± 3.1
M10 10023.1 ± 1.826.5 ± 2.0
M14 10048.7 ± 3.352.1 ± 3.4
M15 10052.3 ± 3.856.7 ± 3.9
M16 10055.6 ± 4.159.8 ± 4.2

Data presented as mean ± standard deviation.

Notably, compounds M15 and M16 demonstrated anti-inflammatory activity comparable to or greater than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin at the tested doses.[1][2][3]

In Vitro Anti-Inflammatory Activity

The in vitro anti-inflammatory effects of selected this compound derivatives were assessed by measuring the inhibition of pro-inflammatory cytokines and enzymes in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

Inhibition of Pro-inflammatory Cytokines:

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
M15 25Significant InhibitionSignificant Inhibition
M16 6.25Significant InhibitionSignificant Inhibition
12.5Significant InhibitionSignificant Inhibition
25Significant InhibitionSignificant Inhibition

Significance is reported as p < 0.05 compared to the LPS-treated group.

Compound M16, in particular, showed a dose-dependent inhibition of both TNF-α and IL-6 release.[1][3][4]

Inhibition of Pro-inflammatory Mediators by this compound Glycosides:

Two natural this compound glycosides, J12122 and J12123, isolated from Gaultheria yunnanensis, were also evaluated for their anti-inflammatory properties in LPS-induced RAW264.7 cells.[5][6]

CompoundConcentration (µg/mL)NO Production Inhibition (%)
J12122 3.056.20
J12123 3.051.72

Both glycosides demonstrated a dose-dependent inhibition of TNF-α, IL-1β, and IL-6 production.[5][6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following section outlines the key experimental protocols used in the cited studies.

In Vivo Anti-Inflammatory Assays

Xylene-Induced Ear Edema in Mice:

  • Mice are randomly divided into control, positive control (aspirin or indomethacin), and test groups.

  • Test compounds or vehicle are administered orally to the respective groups.

  • After a specified time (e.g., 30 minutes), a fixed volume of xylene is applied to the anterior surface of the right ear to induce edema.

  • After a further specified time (e.g., 1 hour), the mice are euthanized, and circular sections of both ears are excised and weighed.

  • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • The percentage inhibition of edema is calculated relative to the control group.

Carrageenan-Induced Paw Edema in Mice:

  • Mice are randomly assigned to control, positive control, and test groups.

  • The initial volume of the right hind paw of each mouse is measured using a plethysmometer.

  • Test compounds or vehicle are administered orally.

  • After a specified time (e.g., 30 minutes), a solution of carrageenan is injected into the subplantar surface of the right hind paw.

  • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • The increase in paw volume is calculated, and the percentage inhibition is determined by comparing the test groups to the control group.[1][3]

In Vitro Anti-Inflammatory Assays

Cell Culture and Treatment:

  • RAW264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cells are seeded in culture plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 2 hours).

  • Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.

Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • After incubation with LPS, the cell culture supernatant is collected.

  • The concentrations of TNF-α, IL-6, and IL-1β in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[1][4][5][6]

Western Blot Analysis for COX-2 Expression:

  • After treatment, cells are lysed to extract total protein.

  • Protein concentrations are determined using a suitable assay (e.g., BCA protein assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with primary antibodies against COX-2 and a loading control (e.g., β-actin).

  • After washing, the membrane is incubated with a secondary antibody.

  • Protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified.[3][4]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of this compound derivatives are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of Pro-inflammatory Cytokine Production: Several this compound derivatives have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][4][5][6] These cytokines play a central role in amplifying the inflammatory cascade.

G LPS LPS Macrophage Macrophage LPS->Macrophage Activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Macrophage->Cytokines Produces Derivatives This compound Derivatives Derivatives->Macrophage Inhibits Inflammation Inflammation Cytokines->Inflammation Promotes G LPS LPS Macrophage Macrophage LPS->Macrophage Stimulates COX2 COX-2 Upregulation Macrophage->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation Prostaglandins->Inflammation Mediates M16 Compound M16 M16->Macrophage Inhibits G cluster_0 Cell Culture and Treatment cluster_1 Analysis Culture RAW264.7 Cell Culture Pretreat Pre-treatment with This compound Derivatives Culture->Pretreat Stimulate LPS Stimulation Pretreat->Stimulate Collect Collect Supernatant and Cell Lysate Stimulate->Collect ELISA ELISA for Cytokines (TNF-α, IL-6) Collect->ELISA WesternBlot Western Blot for COX-2 Collect->WesternBlot

References

Validating Methyl Salicylate as a Biomarker for Plant Stress: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, identifying reliable biomarkers is crucial for understanding and mitigating the impact of plant stress. This guide provides an objective comparison of methyl salicylate (MeSA) with other key stress-related phytohormones—salicylic acid (SA), jasmonic acid (JA), abscisic acid (ABA), and ethylene (ET). The performance of these biomarkers is evaluated based on available experimental data, with detailed methodologies provided for key analytical techniques.

Executive Summary

This compound (MeSA), a volatile derivative of salicylic acid, plays a significant role in plant defense, particularly in systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance to secondary infections. While SA is a well-established local signaling molecule in plant defense, MeSA is considered a mobile signal, capable of traveling through the phloem and as an airborne signal to other parts of the plant and even to neighboring plants. This guide delves into the experimental evidence supporting MeSA as a plant stress biomarker and compares its utility against other prominent stress-induced hormones. The crosstalk and distinct roles of these signaling molecules are critical in orchestrating a plant's response to a diverse range of biotic and abiotic stressors.

Comparative Analysis of Plant Stress Biomarkers

The following table summarizes the key characteristics and performance metrics of MeSA and other major plant stress biomarkers. The data presented is a synthesis of findings from multiple studies and should be considered in the context of the specific plant species and stress conditions investigated.

BiomarkerPrimary Role in Stress ResponseTypical Stress TriggersSpeed of ResponseSpecificityAnalytical Method(s)
This compound (MeSA) Systemic Acquired Resistance (SAR), airborne signalingPathogen attack (especially biotrophic), herbivory, heat stressModerate to FastHigh for certain pathogensGas Chromatography-Mass Spectrometry (GC-MS)
Salicylic Acid (SA) Local and systemic defense against biotrophic pathogensPathogen attack (biotrophic), UV radiationFastHigh for biotrophic pathogensHigh-Performance Liquid Chromatography (HPLC), LC-MS/MS
Jasmonic Acid (JA) Defense against necrotrophic pathogens and chewing insects, wounding responseHerbivory (chewing insects), necrotrophic pathogens, woundingFastHigh for necrotrophic pathogens and chewing insectsGC-MS, LC-MS/MS
Abscisic Acid (ABA) Abiotic stress tolerance (drought, salinity, cold), stomatal closureDrought, salinity, cold, heatFastHigh for abiotic stressHPLC, LC-MS/MS, ELISA
Ethylene (ET) Fruit ripening, senescence, defense against certain pathogensWounding, pathogen attack, flooding, high temperaturesFastBroad, involved in various stress responsesGas Chromatography (GC)

Quantitative Data on Biomarker Levels Under Stress

The following table provides a representative example of the quantitative changes observed in phytohormone levels in response to pathogen infection. It is important to note that absolute concentrations can vary significantly depending on the plant species, tissue type, age, and the nature and severity of the stress.

BiomarkerPlant SpeciesStress ConditionTissueFold Change (Stress vs. Control)Reference
This compound (MeSA) Arabidopsis thalianaPseudomonas syringae infectionSystemic Leaves~3-fold increase[1]
Salicylic Acid (SA) Arabidopsis thalianaPseudomonas syringae infectionSystemic Leaves~1.5 to 2-fold increase[1]
Jasmonic Acid (JA) Arabidopsis thalianaPseudomonas syringae infectionLocal LeavesVariable, can be suppressed by SA[1]

Signaling Pathways and Crosstalk

The response to plant stress is not governed by a single signaling molecule but rather by a complex network of interacting pathways. The balance and crosstalk between SA, JA, ET, and ABA signaling are crucial in determining the final physiological outcome. For instance, the SA and JA pathways are often mutually antagonistic, allowing the plant to prioritize its defense against either biotrophic or necrotrophic pathogens.[2][3]

This compound and Salicylic Acid Signaling

Upon pathogen recognition, SA levels rise in the infected tissue, triggering local defense responses. SA can then be converted to the volatile MeSA by the enzyme salicylic acid methyltransferase (SAMT). MeSA is then transported to distal parts of the plant, where it is converted back to SA by salicylic acid-binding protein 2 (SABP2), inducing systemic acquired resistance.

MeSA_SA_Signaling Stress Biotic Stress (e.g., Pathogen) SA_biosynthesis Salicylic Acid (SA) Biosynthesis Stress->SA_biosynthesis Local_Defense Local Defense Response SA_biosynthesis->Local_Defense SAMT SAMT SA_biosynthesis->SAMT Methylation MeSA This compound (MeSA) SAMT->MeSA Transport Phloem Transport & Airborne Signaling MeSA->Transport Systemic_Tissue Systemic Tissue Transport->Systemic_Tissue SABP2 SABP2 Systemic_Tissue->SABP2 Demethylation Systemic_SA Salicylic Acid (SA) SABP2->Systemic_SA SAR Systemic Acquired Resistance (SAR) Systemic_SA->SAR

MeSA and SA Signaling Pathway
Jasmonic Acid Signaling

Wounding or attack by necrotrophic pathogens triggers the biosynthesis of JA from linolenic acid. The bioactive form, JA-isoleucine (JA-Ile), binds to the COI1 receptor, leading to the degradation of JAZ repressor proteins. This de-repression allows transcription factors like MYC2 to activate the expression of JA-responsive defense genes.

JA_Signaling Stress Biotic/Abiotic Stress (e.g., Wounding, Necrotrophs) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stress->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 COI1 Receptor JA_Ile->COI1 binds to JAZ JAZ Repressors COI1->JAZ promotes degradation of MYC2 MYC2 Transcription Factor JAZ->MYC2 represses JA_Response JA-Responsive Gene Expression MYC2->JA_Response activates

Jasmonic Acid Signaling Pathway
Ethylene Signaling

Ethylene is perceived by receptors located in the endoplasmic reticulum membrane. In the absence of ethylene, these receptors activate CTR1, which represses downstream signaling. Ethylene binding inactivates the receptors and CTR1, leading to the cleavage and nuclear translocation of the EIN2 C-terminal end. In the nucleus, EIN2 activates transcription factors like EIN3, which regulate the expression of ethylene-responsive genes.

ET_Signaling Ethylene Ethylene (ET) Receptors ET Receptors (ETR1, ERS1, etc.) Ethylene->Receptors binds to & inactivates CTR1 CTR1 Receptors->CTR1 activates EIN2 EIN2 CTR1->EIN2 represses EIN2_C EIN2 C-terminus (Nuclear Translocation) EIN2->EIN2_C cleavage & translocation EIN3 EIN3/EIL1 Transcription Factors EIN2_C->EIN3 activates ET_Response Ethylene-Responsive Gene Expression EIN3->ET_Response

Ethylene Signaling Pathway
Abscisic Acid Signaling

Under abiotic stress conditions, ABA levels increase and bind to PYR/PYL/RCAR receptors. This binding inhibits the activity of PP2C phosphatases, which in turn relieves the repression of SnRK2 kinases. Activated SnRK2s then phosphorylate and activate transcription factors like ABFs, leading to the expression of ABA-responsive genes that confer stress tolerance.

ABA_Signaling Stress Abiotic Stress (e.g., Drought, Salinity) ABA_Biosynthesis Abscisic Acid (ABA) Biosynthesis Stress->ABA_Biosynthesis ABA ABA ABA_Biosynthesis->ABA Receptors PYR/PYL/RCAR Receptors ABA->Receptors binds to PP2C PP2C Phosphatases Receptors->PP2C inhibits SnRK2 SnRK2 Kinases PP2C->SnRK2 represses ABF ABF/AREB Transcription Factors SnRK2->ABF activates ABA_Response ABA-Responsive Gene Expression ABF->ABA_Response

References

comparison of GC-FID, 1H NMR, and FTIR for salicylate ester analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Comparison of GC-FID, ¹H NMR, and FTIR for Salicylate Ester Analysis

For researchers, scientists, and drug development professionals, the accurate analysis of salicylate esters is crucial for quality control, formulation development, and safety assessment. This guide provides an objective comparison of three common analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. The comparison is supported by experimental data to aid in selecting the most suitable method for your specific analytical needs.

Principles of the Techniques

Gas Chromatography-Flame Ionization Detection (GC-FID): This technique separates volatile compounds based on their partitioning between a stationary phase in a capillary column and a mobile gas phase.[1][2] The separated compounds are then combusted in a hydrogen-air flame, producing ions that generate a current proportional to the amount of analyte. GC-FID is well-regarded for its high resolution and quantitative accuracy.[1]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR provides detailed structural information by measuring the absorption of radiofrequency energy by hydrogen nuclei in a strong magnetic field. The chemical environment of each proton influences its resonance frequency, providing insights into the molecular structure. For quantitative analysis, the integral of a signal is directly proportional to the number of protons it represents.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the absorption of infrared radiation by a sample, which excites molecular vibrations.[3] The resulting spectrum provides a characteristic fingerprint of the functional groups present in a molecule.[3] Quantitative analysis can be performed by relating the absorbance at a specific frequency to the concentration of the analyte.

Quantitative Data Comparison

The following table summarizes the quantitative performance of GC-FID, ¹H NMR, and FTIR for the analysis of short-chain alkyl (C1-C4) salicylate esters.

ParameterGC-FID¹H NMRFTIR
Resolution Excellent, fully resolved chromatograms for mixtures of methyl, ethyl, propyl, and butyl salicylate.[1][3][4]Good, unique hydroxyl and alkyl chain resonances for different esters. Peak deconvolution may be needed for unresolved signals.[1][3][4]Moderate, unique peaks in the fingerprint region for methyl, ethyl, and propyl salicylates.[1][3][4]
Linearity Excellent, with R² values typically > 0.998.[1]Good, signal intensity is directly proportional to the number of protons.Good, absorbance is proportional to concentration within a certain range (Beer-Lambert Law).
Sensitivity High, capable of detecting low concentrations.Moderate, generally less sensitive than GC-FID.[5]Lower, typically less sensitive than both GC-FID and ¹H NMR for quantitative analysis.
Quantification Highly accurate, based on relative peak areas.[1]Accurate, based on the integration of unique peaks.[3][6]Feasible, based on the intensity of characteristic absorption bands.[3]
Analysis Time Relatively fast, with typical run times under 10 minutes for short-chain esters.[1]Fast, data acquisition is typically rapid.Very fast, spectra can be obtained in minutes.[2]
Sample Prep. Requires sample dissolution in a volatile solvent.Requires dissolution in a deuterated solvent.Minimal, can often be analyzed neat.

Experimental Protocols

Detailed methodologies for the analysis of salicylate esters using each technique are provided below.

GC-FID Methodology
  • Sample Preparation: Prepare a stock solution of the salicylate ester mixture in a suitable volatile solvent (e.g., dichloromethane or hexane). Create a series of calibration standards by diluting the stock solution.

  • Instrumentation:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or a similar nonpolar column.[1]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at an initial temperature (e.g., 100°C), hold for a set time, then ramp to a final temperature.

    • Detector: Flame Ionization Detector (FID) at 250°C.

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of each standard and sample into the GC. Record the chromatograms.

  • Data Analysis: Identify the peaks corresponding to each salicylate ester based on their retention times.[1] Integrate the peak areas and construct a calibration curve by plotting peak area against concentration for the standards. Use the calibration curve to determine the concentration of each ester in the samples.[1]

¹H NMR Methodology
  • Sample Preparation: Accurately weigh and dissolve the salicylate ester sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add an internal standard (e.g., tetramethylsilane - TMS) if required for absolute quantification.

  • Instrumentation:

    • NMR Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Probe: 5 mm broadband probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

  • Data Analysis: Process the spectrum using appropriate software (e.g., MestReNova). Identify the characteristic signals for each salicylate ester. For example, the hydroxyl proton and the protons on the alkyl chain will have unique chemical shifts.[3][4] Integrate the area of a well-resolved, unique peak for each ester. The relative concentration of each ester is proportional to its integrated peak area, normalized by the number of protons the peak represents.

FTIR Methodology
  • Sample Preparation: For liquid samples, a small drop can be placed directly on the ATR crystal. For solid samples, prepare a KBr pellet or dissolve in a suitable solvent for transmission analysis.

  • Instrumentation:

    • FTIR Spectrometer: Bruker Alpha-P FTIR or equivalent with an ATR accessory.[7]

  • Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the unique absorption bands for each salicylate ester in the fingerprint region (1500-600 cm⁻¹).[3] For quantitative analysis, create a calibration curve by plotting the absorbance of a characteristic peak against the concentration of the standards.

Workflow Diagrams

The following diagrams illustrate the experimental workflows for each analytical technique.

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep Dissolve sample in volatile solvent standards Prepare calibration standards prep->standards inject Inject sample into GC standards->inject separate Separation in capillary column inject->separate detect Detection by FID separate->detect integrate Integrate peak areas detect->integrate calibrate Construct calibration curve integrate->calibrate quantify Quantify ester concentrations calibrate->quantify

Caption: Workflow for Salicylate Ester Analysis by GC-FID.

H_NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing prep Dissolve sample in deuterated solvent acquire Acquire 1H NMR spectrum prep->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate characteristic peaks process->integrate quantify Determine relative concentrations integrate->quantify

Caption: Workflow for Salicylate Ester Analysis by ¹H NMR.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_data Data Processing prep Place sample on ATR crystal acquire Acquire IR spectrum prep->acquire identify Identify characteristic peaks acquire->identify calibrate Create calibration curve (for quantitative analysis) identify->calibrate quantify Determine concentration calibrate->quantify

Caption: Workflow for Salicylate Ester Analysis by FTIR.

Conclusion

The choice of analytical technique for salicylate ester analysis depends on the specific requirements of the study.

  • GC-FID is the method of choice for high-resolution separation and accurate quantification of salicylate esters in complex mixtures.[1] Its robustness and high sensitivity make it ideal for quality control and trace analysis.

  • ¹H NMR offers the advantage of providing detailed structural information while also allowing for accurate quantification without the need for extensive calibration with individual standards, making it a powerful tool for both identification and quantification.[3][4]

  • FTIR is a rapid and simple technique for the qualitative identification of salicylate esters based on their functional groups. While quantitative analysis is possible, it is generally less sensitive and precise than GC-FID and ¹H NMR for this application.[3][4]

By understanding the strengths and limitations of each technique, researchers can select the most appropriate method to achieve their analytical goals in the study of salicylate esters.

References

A Comparative Guide to the Accuracy and Precision of Analytical Methods for Methyl Salicylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of methyl salicylate is critical for quality control, formulation development, and pharmacokinetic studies. This guide provides an objective comparison of common analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for your analytical needs. The primary methods discussed include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Spectrophotometry.

Data Presentation: A Comparative Overview

The following tables summarize the performance of various analytical methods in terms of accuracy (expressed as percent recovery) and precision (expressed as percent relative standard deviation, %RSD).

Table 1: Comparison of Accuracy for Different Analytical Methods

Analytical MethodSample MatrixAccuracy (% Recovery)
Reversed-Phase HPLCMedicated Cream99.78 - 100.0%[1][2]
HPLC-DADPain Relief Spray93.48 - 102.12%[3]
RP-HPLCPharmaceutical Formulation97.80 - 103.80%[4]
Gas Chromatography (GC)Ointment100.0% ± 2.2%[5]
Gas Chromatography (GC)Anti-arthritic Spray99.95%[6]
Gas Chromatography (GC)Ointment100.63%[7]
UV-SpectrophotometryBulk and Semisolid Formulation99.23 - 99.76%[8]
Colorimetric MethodSemi-solid Formulations99.62%[9]

Table 2: Comparison of Precision for Different Analytical Methods

Analytical MethodPrecision TypePrecision (%RSD)
Reversed-Phase HPLCIntra-day< 2.0%[1]
Reversed-Phase HPLCInter-day< 2.0%[1]
HPLC-DADIntra- and Inter-day0.301 - 6.341%[3]
RP-HPLCIntra-day0.145 - 0.821%[4]
RP-HPLCInter-day0.233 - 2.673%[4]
Gas Chromatography (GC)Not Specified< 1.00%[10]
Gas Chromatography (GC)Not SpecifiedAcceptable limits (ICH)[6]

Experimental Protocols: Detailed Methodologies

Below are the detailed experimental protocols for some of the key analytical methods cited in this guide.

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Medicated Cream [1][2]

  • Instrumentation: A standard HPLC system equipped with a photodiode array detector (PDA).

  • Column: Lichrosorb C8 column.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 ± 0.5°C.

  • Detection Wavelength: 304 nm.

  • Injection Volume: Not specified, but system suitability was tested with 100 µg/mL solutions.

  • Sample Preparation: A sample solution of this compound (200 µg/mL) was prepared and fortified with known concentrations of a reference standard for accuracy evaluation.

2. Gas Chromatography (GC) for Ointment [5]

  • Instrumentation: Capillary gas chromatograph with cool on-column injection and a flame ionization detector (FID).

  • Column: Not specified in detail, but a capillary column was used.

  • Carrier Gas: Not specified.

  • Injection Technique: Cool on-column injection.

  • Internal Standard: Camphor or thymol.

  • Sample Preparation: 525 mg of the ointment was weighed with an accuracy of 0.1 mg. For determining the analyte, 800 µL of the preparation solution and 100 µL of the internal standard solution were taken and filled with methanol up to 10 mL.

3. UV-Spectrophotometric Method for Bulk and Semisolid Formulation [8]

  • Instrumentation: A standard UV-Visible spectrophotometer.

  • Wavelength of Maximum Absorbance (λmax): 237 nm.

  • Solvent: Not specified, but the method is based on measurement at the maximum wavelength.

  • Concentration Range: Beer's law was obeyed in the concentration range of 1-10 µg/ml.

  • Sample Preparation: A stock solution is prepared and diluted to fall within the linear concentration range.

Visualizing the Analytical Workflow

The following diagram illustrates a general workflow for the analysis of this compound, from sample receipt to final data reporting. This logical flow is applicable to chromatographic methods like HPLC and GC.

Analytical Workflow for this compound cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis sample_receipt Sample Receipt & Login sample_prep Sample Preparation (e.g., Extraction, Dilution) sample_receipt->sample_prep std_prep Standard Preparation sample_receipt->std_prep sequence_run Sequence Run (Standards & Samples) sample_prep->sequence_run instrument_setup Instrument Setup & Calibration std_prep->instrument_setup instrument_setup->sequence_run data_processing Data Processing (Integration, Quantification) sequence_run->data_processing data_review Data Review & Verification data_processing->data_review reporting Reporting data_review->reporting

Caption: A generalized workflow for the quantitative analysis of this compound.

References

A Comparative Analysis of Methyl Salicylate and Menthol in Topical Formulations for Pain Relief

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of topical analgesics, methyl salicylate and menthol stand out as two of the most prevalent active ingredients. Both are classified as counterirritants and are frequently utilized for the symptomatic relief of musculoskeletal aches and pains. This guide provides an objective comparison of their performance, supported by available experimental data, to aid researchers and formulation scientists in their development of effective topical pain relief solutions.

Executive Summary

While both this compound and menthol are effective topical analgesics, they operate through distinct yet complementary mechanisms of action. This compound primarily induces a warming sensation and possesses anti-inflammatory properties, whereas menthol elicits a cooling sensation and acts as a local anesthetic. Direct head-to-head clinical trials comparing the efficacy of single-agent formulations are scarce in the current literature. However, existing data from individual studies and trials on combination products suggest that both compounds are effective in reducing mild to moderate muscle and joint pain. Their mechanisms of action, pharmacokinetic profiles, and clinical efficacy are summarized below, followed by detailed experimental protocols for their evaluation.

Data Presentation

Table 1: Comparative Efficacy in Musculoskeletal Pain
ParameterThis compoundMentholCombination (10% MS + 3% L-Menthol)Source(s)
Pain Relief Endpoint Reduction in pain intensityReduction in pain intensitySummed Pain Intensity Difference over 8 hours (SPID8) with movement[1],[2]
Efficacy Measure Data from head-to-head trials are limited.Significant improvement of 70% in VAS scores from baseline.Significantly greater pain relief (~40%) compared to placebo (p=0.005).[1][1],[2]
Dosage Form Cream, Gel, PatchGel, Cream, PatchPatch[1],[2]
Concentration Typically 10-30%Typically 1-16%10% this compound, 3% L-Menthol[1],[3]

Note: The data for this compound and menthol as single agents are from separate studies and not from a direct comparative trial.

Table 2: Comparative Pharmacokinetics and In-Vitro Skin Permeation
ParameterThis compoundMentholSource(s)
Analytical Method GC-MSGC-MS[4],[5]
Skin Model Human skinHuman skin[4]
Permeation Vehicle Various, including products with mentholVarious, including products with this compound[4]
Key Findings Penetration is influenced by the vehicle and other active ingredients.Penetration varies depending on the formulation; can be limited to the stratum corneum or penetrate deeper.[4]

Mechanisms of Action

This compound and menthol exert their analgesic effects through the modulation of sensory nerve endings in the skin, acting as counterirritants. This process involves creating a sensation (warming or cooling) that distracts from the underlying pain signals.

This compound: As a derivative of salicylic acid, this compound has a dual mechanism of action. It is believed to cause vasodilation of the capillaries, increasing blood flow and producing a sensation of warmth.[2] Additionally, it can be metabolized to salicylic acid, which inhibits the production of prostaglandins by blocking cyclooxygenase (COX) enzymes, thereby exerting an anti-inflammatory effect.

Menthol: Menthol's primary mechanism is the activation of the transient receptor potential melastatin 8 (TRPM8) channel, which is a cold-sensitive receptor in the skin.[6] This activation leads to a cooling sensation. By stimulating these receptors, menthol can desensitize pain-transmitting nerve fibers.

Signaling Pathways

The signaling pathways for this compound and menthol involve the activation of specific transient receptor potential (TRP) channels on sensory neurons.

cluster_MS This compound Pathway MS This compound TRPV1_A1 TRPV1/TRPA1 Channels MS->TRPV1_A1 Activates COX COX Enzymes MS->COX Inhibits Neuron_MS Sensory Neuron TRPV1_A1->Neuron_MS Depolarization Prostaglandins Prostaglandins COX->Prostaglandins Blocks Production Inflammation Reduced Inflammation Prostaglandins->Inflammation Mediates PainSignal_MS Pain Signal Modulation Neuron_MS->PainSignal_MS

Caption: Signaling pathway of this compound.

cluster_Menthol Menthol Pathway Menthol Menthol TRPM8 TRPM8 Channel Menthol->TRPM8 Activates Neuron_Menthol Sensory Neuron TRPM8->Neuron_Menthol Ca2+ Influx CoolingSensation Cooling Sensation Neuron_Menthol->CoolingSensation PainSignal_Menthol Pain Signal Modulation Neuron_Menthol->PainSignal_Menthol

Caption: Signaling pathway of Menthol.

Experimental Protocols

In-Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol is a generalized representation for assessing the skin permeation of topical formulations.

Objective: To quantify the flux of this compound or menthol across a skin membrane from a topical formulation.

Apparatus:

  • Franz diffusion cells

  • Water bath with circulator and heater

  • Magnetic stirrers

  • Syringes and needles

  • HPLC or GC-MS system for analysis

Membrane:

  • Excised human or animal (e.g., porcine) skin is commonly used. The skin is prepared by removing subcutaneous fat and hair.

Procedure:

  • Prepare the Franz diffusion cells by mounting the skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

  • Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline, PBS) and ensure no air bubbles are trapped beneath the membrane.

  • Equilibrate the cells in a water bath to maintain a skin surface temperature of 32°C.

  • Apply a precise amount of the topical formulation to the surface of the skin in the donor chamber.

  • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor chamber and replace with an equal volume of fresh receptor solution.

  • Analyze the collected samples using a validated HPLC or GC-MS method to determine the concentration of the permeated active ingredient.

  • Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.

cluster_Workflow Experimental Workflow: In-Vitro Skin Permeation start Start prep_cells Prepare Franz Cells & Mount Skin start->prep_cells fill_receptor Fill Receptor Chamber with PBS prep_cells->fill_receptor equilibrate Equilibrate at 32°C fill_receptor->equilibrate apply_formulation Apply Topical Formulation equilibrate->apply_formulation sample Withdraw Samples at Time Intervals apply_formulation->sample analyze Analyze Samples (HPLC/GC-MS) sample->analyze calculate Calculate Permeation Parameters analyze->calculate end End calculate->end

Caption: Workflow for in-vitro skin permeation study.

Clinical Trial for Analgesic Efficacy

This protocol outlines a typical design for a clinical trial to assess the efficacy of a topical analgesic for muscle pain.

Objective: To evaluate the analgesic efficacy and safety of a topical formulation in participants with mild to moderate muscle strain.

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

Participants: Healthy adult volunteers with induced or naturally occurring mild to moderate muscle strain.

Procedure:

  • Induction of Muscle Soreness (if applicable): Delayed Onset Muscle Soreness (DOMS) can be induced through a standardized eccentric exercise protocol, such as downhill running or eccentric contractions of a specific muscle group.[7][8]

  • Baseline Assessment: Participants rate their pain intensity at rest and with movement using a 100-mm Visual Analog Scale (VAS), where 0 mm represents "no pain" and 100 mm represents "worst possible pain".[1]

  • Randomization and Blinding: Participants are randomly assigned to receive either the active topical formulation or a matching placebo. Both participants and investigators are blinded to the treatment allocation.

  • Treatment Application: A standardized amount of the assigned formulation is applied to the affected area.

  • Pain Assessments: Participants record their pain intensity on the VAS at specified time points (e.g., hourly for the first 8 hours, and at 12 and 24 hours post-application).

  • Efficacy Endpoints: The primary efficacy endpoint is often the Summed Pain Intensity Difference (SPID) over a specified time period (e.g., 8 hours), calculated from the VAS scores. Secondary endpoints may include total pain relief (TOTPAR) and safety assessments.

  • Safety Monitoring: Adverse events are monitored and recorded throughout the study.

Conclusion

This compound and menthol are both valuable active ingredients in topical analgesic formulations. Their distinct mechanisms of action provide different sensory experiences—warming and cooling, respectively—which can be leveraged in product development to meet consumer preferences. While direct comparative efficacy data is limited, the available evidence supports the use of both compounds for the relief of musculoskeletal pain. Combination products containing both this compound and menthol have demonstrated significant efficacy in clinical trials.[1] Future research should focus on well-controlled, head-to-head clinical trials to provide a more definitive comparison of their individual efficacy and to explore optimal concentrations and formulations.

References

A Comparative Guide to Analytical Methods for Assessing Methyl Salicylate: Linearity and Recovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common analytical methods for the determination of methyl salicylate, with a focus on the critical validation parameters of linearity and recovery. The performance of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods are evaluated based on experimental data from various studies. This document is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific application.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for linearity and recovery of this compound using different analytical methods and matrices.

Table 1: Comparison of Linearity Parameters for this compound Quantification

Analytical MethodMatrixLinearity Range (µg/mL)Correlation Coefficient (R²)Reference
RP-HPLCMedicated Cream25 - 1750.9999[1][2][3]
RP-HPLCTopical Gel20 - 800.999[4]
RP-HPLCPharmaceutical Formulation0.05 - 100.0>0.999[4][5][6]
GCOintment100 - 150Not Specified[7]
GCTopical Cream & Gel1500 - 45000.9998[8]
GCAnti-Arthritic Spray100 - 300>0.999[9]
LC-MS/MSHuman Plasma1.75 - 50.0 (ng/mL)Not Specified[10]

Table 2: Comparison of Recovery Percentages for this compound

Analytical MethodMatrixRecovery (%)Reference
RP-HPLCMedicated Cream99.78 - 100.0[1][2][3]
RP-HPLCTopical Gel98.8 - 101.4[4][6]
RP-HPLCPharmaceutical Formulation97.80 - 103.80[5]
GCOintment100.63[7]
GCTopical Cream & Gel101.18 ± 0.42[8]
GCAnti-Arthritic Spray99.95[9]
Headspace-GCTopical Formulation98 - 102[11]

Experimental Protocols: A Closer Look

Detailed methodologies for the key experiments cited in this guide are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Medicated Cream
  • Instrumentation : A reversed-phase liquid chromatograph equipped with a photodiode array detector.

  • Column : Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase : An isocratic mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.[1]

  • Flow Rate : 1.0 mL/min.[1]

  • Detection Wavelength : 304 nm.[1][2][3]

  • Linearity Assessment : Seven standard solutions of this compound were prepared in the mobile phase, with concentrations ranging from 25 to 175 µg/mL. Each solution was injected in triplicate, and a calibration curve was generated by plotting the peak area against the concentration.[1][3]

  • Recovery Study : A known amount of this compound was added to a pre-analyzed cream sample and the amount of this compound was quantified. The recovery was calculated as the percentage of the measured amount versus the added amount.

Gas Chromatography (GC) for Topical Cream and Gel
  • Instrumentation : A gas chromatograph with a Flame Ionization Detector (FID).

  • Column : Fused silica column (30m x 0.53mm, 1µm film thickness).[7]

  • Carrier Gas : Nitrogen at a flow rate of 5.0 mL/min.[7]

  • Oven Temperature Program : Initial temperature of 120°C (held for 5 min), then ramped at 15°C/min to a final temperature of 200°C (held for 3 min).[7]

  • Injector and Detector Temperature : 230°C and 270°C, respectively.[7]

  • Linearity Assessment : A series of standard solutions with concentrations ranging from 1.5 mg/mL to 4.5 mg/mL were prepared. A seven-point linearity plot was constructed by plotting the peak area ratio of this compound to an internal standard against the concentration.[8]

  • Recovery Study : Known amounts of this compound standard were spiked into a placebo cream at 50%, 100%, and 150% of the target concentration. Each level was prepared in triplicate, and the percentage recovery was determined.[8]

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for assessing the linearity and recovery of this compound.

Linearity_Assessment_Workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Analysis stock Prepare Stock Solution of this compound standards Prepare a Series of Standard Solutions (e.g., 25-175 µg/mL) stock->standards Serial Dilution inject Inject Each Standard (in triplicate) standards->inject chromatogram Obtain Chromatograms and Peak Areas inject->chromatogram plot Plot Peak Area vs. Concentration chromatogram->plot regression Perform Linear Regression Analysis plot->regression r2 Determine Correlation Coefficient (R²) regression->r2

Caption: Workflow for Linearity Assessment of this compound.

Recovery_Study_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Calculation cluster_result Result placebo Prepare Placebo (Matrix without Analyte) spike Spike Placebo with Known Concentrations of This compound (e.g., 80%, 100%, 120%) placebo->spike analyze Analyze Spiked Samples Using Validated Method spike->analyze quantify Quantify the Amount of this compound Recovered analyze->quantify calculate Calculate Percent Recovery: (Measured Conc. / Spiked Conc.) x 100% quantify->calculate recovery_value Obtain Mean Percent Recovery calculate->recovery_value

Caption: Workflow for Recovery Study of this compound.

References

Precision in Methyl Salicylate Analysis: A Comparative Guide to Inter-Day and Intra-Day Variability

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of methyl salicylate, an active ingredient in many topical analgesic preparations, achieving high precision is paramount for ensuring product quality and therapeutic efficacy. This guide provides a comparative overview of the inter-day and intra-day precision of common analytical methods used for the determination of this compound, supported by experimental data from various studies. The primary methods discussed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including its coupling with Mass Spectrometry (GC-MS).

Understanding Inter-Day and Intra-Day Precision

Intra-day precision , also known as repeatability, measures the precision of an analytical method over a short period on the same day, by the same analyst, and with the same equipment. It indicates the method's consistency under identical conditions.

Inter-day precision , or intermediate precision, evaluates the method's robustness by measuring the variation in results when the analysis is performed on different days, by different analysts, or with different equipment. This provides insight into the method's reproducibility under typical laboratory variations.

Precision is commonly expressed as the Relative Standard Deviation (%RSD), with lower values indicating higher precision.

Comparative Analysis of Analytical Methods

The choice of analytical method for this compound quantification can significantly impact the precision of the results. Below is a comparison of reported precision data for HPLC and GC-based methods.

High-Performance Liquid Chromatography (HPLC)

Reversed-Phase HPLC (RP-HPLC) is a widely used technique for the analysis of this compound in pharmaceutical formulations. Several studies have demonstrated its high precision.

One study on a reversed-phase liquid chromatographic (RPLC) method for a medicated cream formulation reported excellent intra-day precision with an RSD of less than 0.14%.[1] The inter-day precision was also found to be high, with an RSD of less than 0.23% when the analysis was conducted on different days by different analysts using different LC systems.[1]

Another RP-HPLC method for the simultaneous quantification of diclofenac diethylamine, this compound, and capsaicin in a pharmaceutical formulation showed intra-day precision for this compound with RSD values ranging from 0.145% to 0.821%.[2] The inter-day precision for the same analyte ranged from 0.233% to 2.673%.[2]

A separate HPLC-DAD method for the simultaneous assessment of methyl nicotinate and three salicylic acid derivatives, including this compound, reported recovery percentages between 93.48% and 102.12% and relative standard deviations for intra- and inter-day assays ranging from 0.301% to 6.341%.[3]

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is another powerful technique for the analysis of volatile compounds like this compound, often used for its high resolution and sensitivity, especially when coupled with a mass spectrometer.

A GC-MS assay developed for the quantitative analysis of this compound, ethyl salicylate, and salicylic acid in biological fluids reported relative standard deviations and bias of less than 11%.[4]

In a study on the simultaneous estimation of menthol, camphor, and this compound in an anti-arthritic spray using GC, the intra-day precision was determined by analyzing the test solution ten times on the same day.[5] Another GC method for determining menthol and this compound content in topical cream and gel reported an intra-day precision RSD of 0.54% for this compound.[6]

Data Summary

The following tables summarize the reported inter-day and intra-day precision data for this compound analysis using different analytical methods.

Table 1: Intra-Day Precision of this compound Analysis

Analytical MethodMatrixConcentration RangeIntra-Day RSD (%)
RPLC[1]Medicated Cream100% of test concentration< 0.14
RP-HPLC[2]Standard Solutions0.1 - 40.0 µg/mL0.145 - 0.821
HPLC-DAD[3]Standard Solutions0.07 - 20 µg/mL0.301 - 6.341
GC[6]Topical Cream/GelNot Specified0.54
GC-MS[4]Biological Fluids31 - 1250 ng/mL< 11

Table 2: Inter-Day Precision of this compound Analysis

Analytical MethodMatrixConcentration RangeInter-Day RSD (%)
RPLC[1]Medicated CreamNominal amount< 0.23
RP-HPLC[2]Standard Solutions0.1 - 40.0 µg/mL0.233 - 2.673
HPLC-DAD[3]Standard Solutions0.07 - 20 µg/mL0.301 - 6.341
GC-MS[4]Biological Fluids31 - 1250 ng/mL< 11

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in this guide.

RPLC Method for Medicated Cream[1]

  • Instrumentation: Reversed-Phase Liquid Chromatography system with a photodiode array detector.

  • Column: Lichrosorb C8.

  • Mobile Phase: Isocratic elution.

  • Detection: 304 nm.

  • Sample Preparation: Approximately 1.0 g of the cream sample was weighed into a 100 mL volumetric flask, and 20 mL of methanol was added. The flask was heated on a water bath to boiling, then cooled to room temperature and diluted to 100 mL with the mobile phase. The sample was filtered through a 0.45 µm membrane filter before injection.

  • Intra-Day Precision: Six determinations of the same batch at 100% of the test concentration were analyzed.

  • Inter-Day Precision: Five samples containing the nominal amount of this compound were assayed on different days by different analysts using different LC systems.

RP-HPLC Method for Pharmaceutical Formulation[2]

  • Instrumentation: RP-HPLC system with a UV detector.

  • Column: Thermo Scientific ACCLAIM™ 120 C18 (4.6 mm × 150 mm, 5 µm).

  • Mobile Phase: Deionized water (pH adjusted to 3 with phosphoric acid) and acetonitrile (35:65% v/v) with isocratic elution.

  • Flow Rate: 0.7 mL/min.

  • Detection: 205 nm.

  • Intra-Day Precision: Five consecutive runs of standard solutions at six different concentrations were conducted.

  • Inter-Day Precision: Assays were conducted over three days.

GC-MS Method for Biological Fluids[4]

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Sample Preparation: 100 µL of rat liver homogenate or rat plasma was extracted with chloroform.

  • Derivatization: The extracted samples were derivatized with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Quantitation: Performed in the Selected Ion Monitoring (SIM) mode.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for this compound analysis using RPLC and GC-MS.

RPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis RPLC Analysis weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve heat Heat on Water Bath dissolve->heat cool Cool to Room Temp heat->cool dilute Dilute with Mobile Phase cool->dilute filter Filter (0.45 µm) dilute->filter inject Inject into RPLC filter->inject Prepared Sample separate Isocratic Separation (C8 Column) inject->separate detect Detect at 304 nm separate->detect data_analysis Data Analysis (%RSD Calculation) detect->data_analysis Chromatogram

Caption: RPLC analysis workflow for this compound.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis pipette Pipette Biological Fluid extract Extract with Chloroform pipette->extract derivatize Derivatize with BSTFA extract->derivatize inject Inject into GC-MS derivatize->inject Derivatized Sample separate GC Separation inject->separate detect MS Detection (SIM) separate->detect data_analysis Data Analysis (%RSD Calculation) detect->data_analysis Mass Spectra

Caption: GC-MS analysis workflow for this compound.

References

comparing the inhibitory effects of salicylic acid vs methylsalicylic acid on fungal growth

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Examination of Inhibitory Effects on Fungal Growth for Researchers and Drug Development Professionals

The quest for effective and novel antifungal agents is a cornerstone of research in agricultural science and clinical medicine. Among the myriad of compounds investigated, salicylic acid, a well-known plant hormone, and its volatile derivative, methylsalicylic acid, have demonstrated notable antifungal properties. This guide provides a comprehensive comparison of their inhibitory effects on fungal growth, supported by experimental data, detailed protocols, and mechanistic insights to inform future research and development.

Quantitative Comparison of Antifungal Activity

The inhibitory effects of salicylic acid and methylsalicylic acid on fungal growth have been evaluated against various fungal species. The following table summarizes key quantitative data from available studies, highlighting the relative potency of these two compounds.

Fungal SpeciesCompoundConcentrationEffectReference
Botrytis cinereaMethylsalicylic Acid (MeSA)0.38 mMMinimal concentration to observe an effect on mycelial growth in proteomic studies.[1]
Salicylic Acid (SA)2.5 mMMinimal concentration to observe an effect on mycelial growth in proteomic studies.[1]
Methylsalicylic Acid (MeSA)Not specifiedMore active in impeding fungal growth than salicylic acid.[1]
Monilinia laxaSalicylic Acid (SA) & Methylsalicylic Acid (MeSA)Not specifiedCurative application of both slowed the progression of brown rot infection in apples.[2]
Various Fungi (Alternaria alternata, Fusarium solani, Aspergillus fumigatus, Penicillium expansum)Salicylic Acid (SA)1.5 - 2.5 mM100% reduction in mycelial growth.
Dermatophyte causing Tinea PedisSalicylic Acid (SA)3.12%Minimum Inhibitory Concentration (MIC).[3]

Note: A direct comparison of Minimum Inhibitory Concentration (MIC) values for salicylic acid and methylsalicylic acid against the same fungal strains is not extensively available in the reviewed literature, necessitating a comparison of effective concentrations from various studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of salicylic acid and methylsalicylic acid's antifungal activities.

Mycelial Growth Inhibition Assay

This protocol is adapted from studies investigating the in vitro antifungal activity of salicylic acid and its derivatives.[1]

  • Medium Preparation: A malt/agar medium is prepared containing malt extract (20 g/L), glucose (2.0% w/v), NH₄Cl (0.1 M), and agar (15 g/L). The pH of the medium is buffered to a desired value (e.g., 5.0 or 7.0) using Tris-maleate (0.1 M).

  • Incorporation of Test Compounds: Salicylic acid or methylsalicylic acid is dissolved in a suitable solvent and added to the molten agar medium to achieve the desired final concentrations (e.g., 0.38 mM to 5 mM for MeSA, and 0.1 mM to 5 mM for SA). A control group with the solvent alone is also prepared.

  • Inoculation: A mycelial plug (e.g., 5 mm diameter) from the leading edge of an actively growing fungal culture (e.g., Botrytis cinerea) is placed at the center of each petri dish.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 21°C) in the dark.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where 'C' is the average diameter of the fungal colony in the control group and 'T' is the average diameter of the fungal colony in the treatment group.

Comparative Proteomics Analysis of Fungal Mycelia

This protocol provides a general workflow for analyzing the changes in the fungal proteome in response to treatment with salicylic acid or methylsalicylic acid.[1]

  • Fungal Culture and Treatment: The fungus (e.g., Botrytis cinerea) is grown on a cellophane membrane overlaid on a malt/agar medium for a specified period (e.g., 3 days). The membranes are then transferred to a liquid medium (e.g., Gamborg medium) containing a sub-lethal concentration of salicylic acid (e.g., 2.5 mM) or methylsalicylic acid (e.g., 0.38 mM) for a defined duration (e.g., 24 hours).

  • Protein Extraction: Mycelia are harvested, and intracellular proteins are extracted using a suitable buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration in each sample is determined using a standard method like the Bradford assay.

  • Two-Dimensional Gel Electrophoresis (2-DE): Equal amounts of protein from control and treated samples are separated by 2-DE. The first dimension separates proteins by their isoelectric point (isoelectric focusing), and the second dimension separates them by molecular weight (SDS-PAGE).

  • Gel Staining and Image Analysis: The gels are stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain), and the protein spot patterns are captured and analyzed using specialized software to identify differentially expressed proteins.

  • Protein Identification by Mass Spectrometry: Protein spots of interest are excised from the gel, subjected to in-gel digestion (e.g., with trypsin), and the resulting peptides are analyzed by mass spectrometry (e.g., MALDI-TOF/TOF or LC-MS/MS) to determine their amino acid sequence and identify the proteins.

Mechanistic Insights and Signaling Pathways

Proteomic studies have revealed that salicylic acid and methylsalicylic acid exert their antifungal effects through multiple mechanisms, primarily by inducing cellular stress and disrupting key metabolic processes.

Proposed Fungal Response to Salicylic and Methylsalicylic Acid

Fungal_Response_to_SA_MeSA cluster_membrane Cell Membrane cluster_cellular_processes Intracellular Targets SA_MeSA Salicylic Acid / Methylsalicylic Acid Membrane_Damage Membrane Damage & Increased Permeability SA_MeSA->Membrane_Damage Mitochondria Mitochondria SA_MeSA->Mitochondria ROS_Homeostasis ROS Homeostasis SA_MeSA->ROS_Homeostasis Cell_Wall Cell Wall Remodeling SA_MeSA->Cell_Wall Metal_Homeostasis Disruption of Metal Homeostasis SA_MeSA->Metal_Homeostasis pH_Regulation Disruption of pH Regulation SA_MeSA->pH_Regulation Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Damage->Fungal_Growth_Inhibition Krebs_Cycle Krebs Cycle Mitochondria->Krebs_Cycle KGDH α-ketoglutarate dehydrogenase (KGDH) Krebs_Cycle->KGDH Respiration_Inhibition Inhibition of Respiration KGDH->Respiration_Inhibition Respiration_Inhibition->Fungal_Growth_Inhibition Catalase_APX Inhibition of Catalase & Ascorbate Peroxidase ROS_Homeostasis->Catalase_APX ROS_Accumulation ROS Accumulation (Oxidative Stress) Catalase_APX->ROS_Accumulation ROS_Accumulation->Fungal_Growth_Inhibition Cell_Wall->Fungal_Growth_Inhibition Metal_Homeostasis->Fungal_Growth_Inhibition pH_Regulation->Fungal_Growth_Inhibition

Caption: Proposed mechanisms of antifungal action for salicylic and methylsalicylic acid.

The primary modes of action appear to be the disruption of mitochondrial function and the induction of oxidative stress. Both salicylic acid and acetylsalicylic acid have been shown to inhibit the Krebs cycle enzyme α-ketoglutarate dehydrogenase, leading to impaired mitochondrial respiration.[4] Furthermore, salicylic acid can inhibit the activity of hydrogen peroxide-degrading enzymes like catalase and ascorbate peroxidase, resulting in an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress.[1]

Experimental Workflow for Comparative Antifungal Analysis

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_mechanistic Mechanistic Studies Fungal_Culture Fungal Culture Treatment Treatment with SA or MeSA Fungal_Culture->Treatment MGI_Assay Mycelial Growth Inhibition Assay Treatment->MGI_Assay MIC_Determination MIC Determination Treatment->MIC_Determination Proteomics Comparative Proteomics (2-DE) Treatment->Proteomics MS_Analysis Mass Spectrometry (Protein ID) Proteomics->MS_Analysis Pathway_Analysis Signaling Pathway Analysis MS_Analysis->Pathway_Analysis

Caption: Workflow for comparing the antifungal effects of salicylic and methylsalicylic acid.

Conclusion

Both salicylic acid and methylsalicylic acid demonstrate significant, direct inhibitory effects on fungal growth. The available evidence suggests that methylsalicylic acid is a more potent antifungal agent than salicylic acid , as indicated by the lower concentrations required to impede the growth of Botrytis cinerea.[1] The mechanisms of action for both compounds are multifaceted, involving the disruption of cellular homeostasis, induction of oxidative stress, and inhibition of key metabolic processes such as mitochondrial respiration.

For researchers and drug development professionals, these findings highlight the potential of salicylic acid and its derivatives as templates for the development of novel antifungal agents. The greater efficacy of methylsalicylic acid suggests that modifications to the salicylic acid structure, such as esterification, can enhance its antifungal activity. Further research should focus on conducting direct comparative studies of MIC values against a broader range of pathogenic fungi and elucidating the specific molecular targets within the fungal cell to optimize the design of next-generation fungicides.

References

Comparative Efficacy of Methyl Salicylate Liniment in Pain Relief: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of methyl salicylate liniment for pain relief against other common topical analgesics. It is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of supporting experimental data, protocols, and mechanisms of action.

Abstract

Topical analgesics are a cornerstone of localized pain management. Among these, this compound liniment is a widely utilized counter-irritant for musculoskeletal aches and pains. This guide synthesizes findings from multiple studies to objectively compare the performance of this compound liniment with other topical alternatives, including diclofenac, ibuprofen, and capsaicin. The comparative analysis is supported by quantitative data from clinical trials, detailed experimental methodologies, and an exploration of the underlying signaling pathways involved in its analgesic and anti-inflammatory effects.

Comparative Efficacy of Topical Analgesics

The following tables summarize the quantitative data from various studies, providing a clear comparison of the efficacy of this compound and its alternatives in pain relief.

Treatment GroupStudy PopulationPrimary Efficacy EndpointResults
Compound this compound Liniment 3,600 subjects with soft tissue injuriesPain relief rate at Day 778.75% of subjects experienced effective pain relief. Mean VAS score reduced from 5.31 to 2.77 (p < 0.0001).[1]
10% this compound & 3% l-Menthol Patch 208 patients with mild to moderate muscle strainSummed Pain Intensity Difference over 8 hours (SPID8) with movementSignificantly greater pain relief (approx. 40%) compared to placebo (p=0.005).[2]
Topical Diclofenac (gel) Adults with acute musculoskeletal pain>50% pain relief at 7 daysNNT vs. placebo: 1.8.[3]
Topical Ibuprofen (gel) Adults with acute musculoskeletal pain>50% pain relief at 7 daysNNT vs. placebo: 3.9.
Topical Ketoprofen (gel) Adults with acute musculoskeletal pain>50% pain relief at 7 daysNNT vs. placebo: 2.5.
Topical Diclofenac vs. Oral Diclofenac Patients with chronic musculoskeletal painEfficacy in pain reliefNo significant difference in efficacy was found between topical and oral diclofenac.[4]

NNT (Number Needed to Treat) is the number of patients who need to be treated for one to benefit compared with a control. A lower NNT indicates a more effective treatment. VAS (Visual Analog Scale) is a measurement instrument for subjective characteristics or attitudes that cannot be directly measured.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies on topical analgesics.

Protocol 1: Real-World Study of Compound this compound Liniment
  • Study Design: A multicenter, real-world study in China.

  • Participants: 3,600 subjects with soft tissue pain (e.g., shoulder and neck pain, back pain, muscle pain).

  • Intervention: Application of compound this compound liniment to the affected area.

  • Duration: 7 days.

  • Pain Assessment: Pain severity was evaluated using a Visual Analog Scale (VAS) at baseline and at day 7.

  • Primary Outcome: The primary efficacy endpoint was the pain relief rate, with effectiveness defined by the degree of reduction in the VAS score.

  • Safety Assessment: Adverse events and adverse drug reactions were monitored throughout the study.[1]

Protocol 2: Randomized, Double-Blind, Placebo-Controlled Trial of a this compound and Menthol Patch
  • Study Design: A randomized, double-blind, parallel-group, placebo-controlled, multicenter study.

  • Participants: 208 adult patients with mild to moderate muscle strain.

  • Intervention: A single, 8-hour application of a patch containing 10% this compound and 3% l-menthol or a placebo patch.

  • Pain Assessment: Pain intensity was assessed on a 100-mm VAS at rest and with movement for 12 hours post-application.

  • Primary Outcome: The primary efficacy endpoint was the summed pain intensity difference score over 8 hours (SPID8) with movement.

  • Statistical Analysis: An ANOVA model was used for statistical analysis.[2]

Protocol 3: Meta-Analysis of Topical NSAIDs for Acute Musculoskeletal Pain
  • Study Design: A meta-analysis of randomized, double-blind, placebo-controlled trials.

  • Participants: Adults with acute musculoskeletal pain.

  • Interventions: Various formulations of topical NSAIDs (diclofenac, ibuprofen, ketoprofen, etc.).

  • Primary Outcome: The number of patients achieving at least 50% pain relief at approximately 7 days.

  • Data Synthesis: Calculation of the number needed to treat (NNT) for an additional beneficial outcome compared with placebo.[5]

Mechanism of Action: Signaling Pathways

This compound exerts its analgesic and anti-inflammatory effects through multiple signaling pathways.

Cyclooxygenase (COX) Inhibition Pathway

This compound is metabolized to salicylic acid, which inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6] This inhibition reduces the production of prostaglandins, which are key mediators of inflammation and pain.[6] While salicylic acid is a relatively weak inhibitor of COX activity directly, it has been shown to suppress the induction of COX-2, thereby controlling the synthesis of pro-inflammatory prostaglandins at the site of inflammation.[7]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Methyl_Salicylate This compound Salicylic_Acid Salicylic Acid (Metabolite) Methyl_Salicylate->Salicylic_Acid Metabolized in skin Salicylic_Acid->COX_Enzymes Inhibits

Figure 1: Cyclooxygenase (COX) Inhibition Pathway of this compound.
Transient Receptor Potential (TRP) Channel Activation

This compound acts as a counter-irritant by activating Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1, on sensory neurons.[6] This activation leads to a sensation of warmth or coolness that can override underlying pain signals. This process, known as "gate control theory," suggests that the activation of non-nociceptive nerve fibers can inhibit the transmission of pain signals from nociceptive fibers to the central nervous system.

TRP_Channel_Activation cluster_sensory_neuron Sensory Neuron TRP_Channels TRPV1 & TRPA1 Channels Nerve_Signal Nerve Signal to Brain TRP_Channels->Nerve_Signal Generates warming/ cooling sensation Gate_Control Modulation of Pain Perception (Gate Control) Nerve_Signal->Gate_Control Overrides Methyl_Salicylate This compound (Topical Application) Methyl_Salicylate->TRP_Channels Activates Pain_Signal Pain Signal (from injury) Pain_Signal->Gate_Control Inhibited

Figure 2: TRP Channel Activation by this compound.
NF-κB Signaling Pathway Inhibition

Studies on this compound glycosides, derivatives of this compound, have shown that they can exert anti-inflammatory effects by inhibiting the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[8][9] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By preventing the translocation of NF-κB into the nucleus, this compound derivatives can suppress the production of pro-inflammatory cytokines.[8][9]

NFkB_Inhibition_Pathway cluster_cell Inflammatory Cell IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB NF-κB/IκB Complex (Inactive) Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes Activates Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) Inflammatory_Stimuli->IKK Activates Methyl_Salicylate_Glycosides This compound Derivatives Methyl_Salicylate_Glycosides->IKK Inhibits

Figure 3: NF-κB Signaling Pathway Inhibition by this compound Derivatives.

Conclusion

This compound liniment demonstrates significant efficacy in providing relief from musculoskeletal pain, as evidenced by a large real-world study and placebo-controlled trials.[1][2] Its mechanism of action is multifaceted, involving the inhibition of the COX pathway, activation of TRP channels leading to a counter-irritant effect, and potential modulation of the NF-κB signaling pathway.[6][8][9]

When compared to other topical analgesics, the data suggests that while topical NSAIDs like diclofenac and ketoprofen have a strong evidence base for efficacy, particularly in acute musculoskeletal pain, this compound-containing products also provide a clinically meaningful level of pain relief. The choice of a topical agent may depend on the specific type and chronicity of pain, as well as patient preference and tolerability. Further head-to-head comparative studies are warranted to more definitively establish the relative efficacy of this compound liniment against other topical NSAIDs and capsaicin for various pain indications.

References

A Comparative Guide to the Simultaneous Determination of Methyl Salicylate and Thymol in Traditional Medicines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for traditional medicines necessitates robust analytical methods to ensure their quality, safety, and efficacy. Methyl salicylate and thymol are common active ingredients in many topical analgesic and anti-inflammatory formulations. Their simultaneous determination is crucial for quality control and to prevent potential adulteration.[1][2][3][4] This guide provides a comparative overview of various analytical techniques for the simultaneous quantification of this compound and thymol, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

Several analytical methods have been successfully developed and validated for the simultaneous determination of this compound and thymol. The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Other methods like Differential-Pulse Voltammetry have also been explored.

Quantitative Data Summary

The following tables summarize the performance characteristics of different analytical methods based on published experimental data.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Performance

ParameterThis compoundThymolReference
Linearity Range (µg/mL) 25.10 - 149.6814.97 - 150.10[2]
Correlation Coefficient (r²) > 0.999> 0.998[5]
Limit of Detection (LOD) (µg/mL) 11[5]
Limit of Quantitation (LOQ) (µg/mL) 33[5]
Accuracy (Recovery %) 97.53 - 104.0296.72 - 104.70[5]
Precision (%RSD) < 2%< 2%[5]

Table 2: Gas Chromatography (GC) Method Performance

ParameterThis compoundThymolReference
Linearity r = 0.9999r = 0.9998[6]
Accuracy (Recovery %) 100.0100.4[6]
Detection Limit (ng) 5.0Not Specified[7]

Table 3: Differential-Pulse Voltammetry Method Performance

ParameterThis compoundThymolReference
Linear Calibration Range (µg/mL) 0 - 2.460 - 2.00[8]
Relative Standard Deviation (%) 2.5 (at 1.30 µg/mL)2.7 (at 1.20 µg/mL)[8]

Experimental Workflow

The general workflow for the simultaneous determination of this compound and thymol in traditional medicine samples using chromatographic methods is depicted below.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Extraction Extraction Sample->Extraction Solvent Filtration Filtration Extraction->Filtration 0.45 µm filter Injection Injection Filtration->Injection Separation Separation Injection->Separation Mobile/Carrier Phase Detection Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Peak Integration Report Report Quantification->Report

Caption: General workflow for chromatographic analysis.

Detailed Experimental Protocols

Below are the detailed methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the routine quality control analysis of this compound and thymol in traditional medicines.[1][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C8 (or equivalent), with appropriate dimensions.

    • Mobile Phase: A mixture of methanol and water in a 65:35 ratio.[1][2][3]

    • Flow Rate: 1 mL/min.[1][2][3]

    • Column Temperature: 35 °C.[1][2][3]

    • Detection Wavelength: 230 nm.[1][2][3]

    • Injection Volume: Appropriate for the system.

    • Run Time: Approximately 9 minutes.[1][3][4]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve this compound and thymol reference standards in methanol to prepare individual stock solutions.

    • Prepare a mixed standard solution by diluting the stock solutions with methanol to achieve a desired concentration (e.g., 0.4 mg/mL).[4]

    • Prepare a series of calibration solutions by further diluting the mixed standard solution with methanol to cover the desired concentration range.

  • Sample Preparation:

    • Accurately weigh a portion of the traditional medicine sample (e.g., ointment or liniment).

    • Extract the analytes using a suitable solvent like methanol. This may involve sonication or vortexing to ensure complete extraction.

    • Filter the extract through a 0.45 µm syringe filter before injection into the HPLC system.[2]

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the prepared sample solutions.

    • Identify and quantify the peaks of this compound and thymol in the sample chromatogram by comparing their retention times and peak areas with those of the standards. The expected retention times are approximately 3.8 minutes for this compound and 6.2 minutes for thymol.[1][2][3]

Gas Chromatography (GC) Method

This method is also effective for the simultaneous determination of this compound and thymol, and can be extended to include other volatile compounds like menthol and camphor.[9][10]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: Fused silica column (e.g., 30 m length, 0.53 mm diameter, 1 µm film thickness).[9]

    • Stationary Phase: DB-FFAP or equivalent.[9]

    • Carrier Gas: Nitrogen, at a flow rate of 5.0 mL/min.[9]

    • Oven Temperature Program:

      • Initial temperature: 120 °C, hold for 5 minutes.

      • Ramp: Increase at a rate of 15 °C per minute to a final temperature of 200 °C.

      • Final hold: 3 minutes at 200 °C.[9]

    • Injector Temperature: 250 °C.[9]

    • Detector Temperature: 270 °C.[9]

    • Injection Volume: 1 µL.[9]

  • Standard Solution Preparation:

    • Accurately weigh this compound and thymol standards and dissolve them in a suitable diluent (e.g., N,N-dimethylformamide).

    • If using an internal standard (e.g., diphenyl), add a known amount to the standard solution.[6]

  • Sample Preparation:

    • Accurately weigh the ointment or other traditional medicine formulation.

    • Dissolve the sample in the diluent.

    • Add the internal standard solution if applicable.

    • Dilute to a final known volume with the diluent.

  • Analysis:

    • Inject the standard and sample solutions into the GC system.

    • Calculate the concentration of each analyte in the sample based on the peak area ratios relative to the internal standard or using an external standard calibration curve.

Differential-Pulse Voltammetry Method

This electrochemical method offers a rapid and accurate alternative for the simultaneous determination of this compound and thymol.[8]

  • Instrumentation: A potentiostat/galvanostat with a three-electrode system.

  • Electrodes:

    • Working Electrode: Glassy carbon electrode.

    • Reference Electrode: Saturated calomel electrode (SCE).

    • Auxiliary Electrode: Platinum wire.

  • Experimental Conditions:

    • Solvent: Water-methanol (1 + 1).[8]

    • Supporting Electrolyte: Sodium hydrogen carbonate.[8]

    • Measurement Potentials: +0.68 V for this compound and +0.35 V for thymol (versus SCE).[8]

  • Procedure:

    • Prepare standard solutions of this compound and thymol in the water-methanol solvent.

    • Prepare the sample solution by dissolving the traditional medicine in the same solvent system.

    • Record the differential-pulse voltammograms for the standard and sample solutions.

    • Measure the peak currents at the specified potentials.

    • Quantify the analytes in the sample using a calibration curve.

Conclusion

Both HPLC and GC are robust and reliable methods for the simultaneous determination of this compound and thymol in traditional medicines, with HPLC being particularly widespread.[3] The choice of method will depend on the available instrumentation, the specific formulation of the traditional medicine, and whether other volatile compounds need to be analyzed concurrently. Differential-pulse voltammetry presents a viable alternative, especially when rapid analysis is required. The validation data presented demonstrates that these methods are sensitive, linear, precise, and accurate, making them suitable for routine quality control in both regulatory and industrial settings.[1][2]

References

Safety Operating Guide

Safe Disposal of Methyl Salicylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of methyl salicylate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that the following safety measures are in place:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection such as safety glasses with side shields or a face shield.[1][2]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of vapors or mists.[2][3][4][5] Use exhaust ventilation or other engineering controls to keep airborne concentrations below exposure limits.[5]

  • Avoid Contact: Prevent contact with skin and eyes.[2][4] Do not eat, drink, or smoke in areas where this compound is handled.[1][3][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling.[2][3][4]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers must be in accordance with all applicable federal, state/provincial, and local regulations.[1] The waste generator is solely responsible for the characterization and legal compliance of waste disposal.[1]

Step 1: Managing Spills and Leaks

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Ensure Safety: Evacuate unnecessary personnel and ensure the area is well-ventilated.[6] Remove all sources of ignition.[7]

  • Containment: For any spill, prevent the material from entering drains, sewers, or waterways.[3][4][6]

  • Absorption:

    • Small Spills: Absorb the liquid with an inert, non-combustible material such as sand, earth, or vermiculite.[2][3][8]

    • Large Spills: Dike the spilled material to contain it.[5] Use appropriate absorbent materials to soak up the liquid.[6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for disposal.[2][3][4]

  • Decontamination: Clean the spill area thoroughly. A recommended method is to wash the surface with 60-70% ethanol followed by a soap and water solution.[7] Dispose of contaminated cleaning materials and clothing in a sealed, vapor-tight plastic bag.[7]

Step 2: Characterizing the Waste

Before final disposal, the waste must be properly characterized. While pure, unused this compound is not classified as an RCRA hazardous waste, its properties can be altered by processing, use, or contamination.[1] It is the user's responsibility to determine if the waste material should be classified as hazardous at the time of disposal.[1]

Step 3: Selecting a Disposal Method

Several options exist for the final disposal of this compound waste. The selection must be compliant with local, state, and federal regulations.

  • Recycling or Recovery: Whenever possible, unused material should be saved for recovery or recycling.[1]

  • Licensed Waste Disposal Service: The most common and recommended method is to engage a licensed professional waste disposal company to handle surplus and non-recyclable solutions.[2][4]

  • Incineration: A licensed facility may dispose of the material by dissolving or mixing it with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Landfill: Burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes is another potential option, though less preferred.[8]

Important: Direct discharge of this compound into sewers or waterways is prohibited.[3]

Step 4: Disposing of Empty Containers

Containers that held this compound may retain product residues and should be treated as potentially hazardous.[1][8]

  • Observe all warnings and precautions listed for the product.[1]

  • Do not wash out or use the drum for other purposes.[1]

  • Decontaminate empty containers before disposal.[8] One method involves puncturing the container to prevent reuse and then burying it at an authorized landfill.[8]

  • Alternatively, return the container to the supplier for reuse or recycling if possible.[8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for safety assessments and handling procedures.

PropertyValue
Oral Toxicity (LD50) 887 mg/kg (Rat)[3][5]
Dermal Toxicity (LD50) >5,000 mg/kg (Rabbit)[5]
Aquatic Toxicity (EC50) 50 mg/l (Daphnia magna, 24h)[6]
Flash Point 96°C / 204.8°F (Closed Cup)[9]
Autoignition Temperature 450°C / 842°F[1]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Process assess Assess Waste: Unused, Contaminated, or Spill Debris? regulations Consult Federal, State, and Local Disposal Regulations assess->regulations ppe->assess recycle Can it be Recovered or Recycled? regulations->recycle Regulations Understood send_recycle Send to Approved Recycling Facility recycle->send_recycle Yes disposal_company Contact Licensed Professional Waste Disposal Company recycle->disposal_company No package Package and Label Waste According to Regulations disposal_company->package Select Disposal Method (e.g., Incineration) incinerate Incinerate at a Licensed Facility incinerate->package landfill Dispose in a Licensed Chemical Landfill landfill->package end Disposal Complete package->end

Caption: Decision workflow for this compound disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.